3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-hydroxy-1,4-diphenyl-2H-pyrrolo[3,4-c]pyrrol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c21-17-13-14(16(20-17)12-9-5-2-6-10-12)18(22)19-15(13)11-7-3-1-4-8-11/h1-10,19,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLJFKIBTOBVJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068971 | |
| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
54660-00-3, 120500-90-5 | |
| Record name | Pyrrolo(3,4-c)pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054660003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3,6-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3,6-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, a foundational member of the diketopyrrolopyrrole (DPP) class of high-performance pigments. DPPs are renowned for their exceptional photophysical and chemical properties, including high color strength, and excellent thermal and photostability, which has led to their widespread use in organic electronics, photovoltaics, and bio-imaging.[1] This document details the prevalent synthetic methodology, explores the underlying reaction mechanism, provides a step-by-step experimental protocol, and discusses key aspects of purification and characterization. The aim is to equip researchers with the necessary knowledge to successfully synthesize and utilize this versatile chromophore.
Introduction to Diketopyrrolopyrroles (DPPs)
The diketopyrrolopyrrole (DPP) core is a bicyclic lactam system characterized by an 8-π electron fused ring structure. The parent compound, 3,6-diphenyl-DPP, was first synthesized in 1974 by Farnum et al., though in low yield.[1][2] A more efficient and scalable synthesis was later developed, which involves the single-step reaction between an aromatic nitrile and a dialkyl succinate in the presence of a strong base.[1][2][3] This breakthrough paved the way for the commercialization of DPP pigments in the 1980s.[1]
The remarkable properties of DPPs stem from their planar, electron-deficient core, which facilitates strong intermolecular π-π stacking and hydrogen bonding.[1] These interactions lead to highly crystalline structures with excellent charge transport properties.[4] Consequently, DPP-based materials have been extensively investigated for applications in:
-
Organic Field-Effect Transistors (OFETs): Their high charge carrier mobility makes them ideal for use in organic electronics.[1]
-
Organic Photovoltaics (OPVs): The strong absorption in the visible spectrum and good electron-accepting properties are beneficial for solar cell applications.[1]
-
Fluorescent Probes and Bio-imaging: The inherent fluorescence and the possibility of tuning the optical properties through chemical modification have led to their use in biological sensing and imaging.
The phenyl groups at the 3 and 6 positions of the DPP core can be replaced with other aromatic or heteroaromatic moieties to modulate the electronic and optical properties of the molecule.[5]
Core Synthesis: Reaction of Benzonitrile and Diethyl Succinate
The most common and efficient method for synthesizing 3,6-diphenyl-DPP is the base-catalyzed condensation of benzonitrile with a dialkyl succinate, such as diethyl succinate.[1][3]
Reaction Mechanism
The reaction proceeds through a multi-step mechanism involving a double Claisen-type condensation followed by cyclization and tautomerization. The key steps are outlined below:
-
Deprotonation of Diethyl Succinate: A strong base, typically a sodium alkoxide like sodium tert-butoxide, deprotonates the α-carbon of the diethyl succinate to form an enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbon of the benzonitrile's nitrile group.
-
Cyclization and Elimination: A second deprotonation and subsequent intramolecular nucleophilic attack lead to the formation of a five-membered ring intermediate. Elimination of an ethoxide ion and tautomerization yield a mono-substituted intermediate.
-
Second Condensation: The reaction sequence is repeated with a second molecule of benzonitrile to form the symmetrical DPP core.
Reaction Mechanism Overview
Caption: Key steps in the synthesis of 3,6-diphenyl-DPP.
Experimental Protocol
This protocol is a representative procedure for the synthesis of 3,6-diphenyl-DPP.
Materials and Reagents:
-
Benzonitrile
-
Diethyl succinate
-
Sodium tert-butoxide
-
Tert-butanol (anhydrous)
-
Methanol
-
Water
-
Hydrochloric acid (concentrated)
-
Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous tert-butanol.
-
Reagent Addition: While stirring under a nitrogen atmosphere, add sodium tert-butoxide to the tert-butanol. Heat the mixture to reflux until the sodium tert-butoxide is completely dissolved.
-
Reactant Addition: To the refluxing solution, add a mixture of benzonitrile and diethyl succinate dropwise over a period of 30-60 minutes. The reaction mixture will typically turn a deep red or purple color.
-
Reaction: Maintain the reaction at reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly add methanol to quench the reaction, followed by the addition of water.
-
Acidification: Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This will cause the crude DPP product to precipitate out of solution.
-
Isolation: Collect the red precipitate by vacuum filtration and wash it sequentially with water and methanol to remove impurities.
-
Drying: Dry the crude product in a vacuum oven.
Experimental Workflow
Caption: A typical workflow for DPP synthesis and analysis.
Purification and Characterization
Crude 3,6-diphenyl-DPP is a highly insoluble, brilliant red solid.[1] Due to its low solubility in most common organic solvents, purification can be challenging.
Purification Methods
-
Recrystallization: High-boiling point solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be used for recrystallization, although solubility is still limited.
-
Soxhlet Extraction: This can be an effective method for removing more soluble impurities.
-
Gradient Sublimation: For obtaining high-purity material for electronic applications, gradient sublimation under high vacuum is the preferred method.
Characterization
The structure and purity of the synthesized 3,6-diphenyl-DPP should be confirmed by various analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Due to low solubility, a deuterated solvent like DMSO-d₆ or trifluoroacetic acid-d may be required. Signals corresponding to the aromatic protons and the N-H protons of the lactam should be observed. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of C₁₈H₁₂N₂O₂ should be present. |
| UV-Vis Spectroscopy | In solution (e.g., in DMF), 3,6-diphenyl-DPP typically exhibits strong absorption in the range of 450-550 nm.[6] |
| FT-IR Spectroscopy | Characteristic peaks for the N-H stretch (around 3300-3400 cm⁻¹) and the carbonyl C=O stretch (around 1650-1700 cm⁻¹) of the lactam should be visible. |
| Melting Point | The melting point should be sharp and consistent with literature values (typically >350 °C).[7] |
Alternative Synthetic Strategies
While the reaction of nitriles with succinates is the most common approach, other methods for synthesizing DPPs and their derivatives have been developed. These include:
-
Palladium-catalyzed cross-coupling reactions: Suzuki and Stille couplings can be used to introduce various aryl or heteroaryl groups onto a pre-functionalized DPP core, such as a di-bromo-DPP.[3]
-
Direct C-H arylation: This method allows for the direct coupling of C-H bonds with aryl halides, offering a more atom-economical approach to DPP derivatives.[8]
-
Modification of existing DPPs: Commercially available DPP pigments can be chemically modified to create new derivatives with tailored properties.[3]
These alternative routes are particularly useful for the synthesis of unsymmetrical DPPs or derivatives that are not accessible through the traditional condensation reaction.
Conclusion
The synthesis of this compound is a well-established and scalable process that provides access to a versatile and robust class of organic materials. Understanding the reaction mechanism and optimizing the reaction and purification conditions are crucial for obtaining high-purity material. The continued development of new synthetic methodologies is expanding the library of DPP derivatives, enabling the fine-tuning of their properties for a wide range of advanced applications in materials science and beyond.
References
-
The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. National Institutes of Health. Available at: [Link]
-
Synthesis and Electronic Properties of Diketopyrrolopyrrole-Based Polymers with and without Ring-Fusion. ACS Publications. (2021-01-11). Available at: [Link]
-
Synthesis and Characterization of Diketopyrrolopyrrole-Based Polymers for Electronic Devices. SciSpace. Available at: [Link]
-
Synthesis and Spectroscopic Studies of 3,6-Diphenyl-2,5-Dihydropyrrolo[3,4-C]Pyrrole-1,4-Dion's N,N'-Dialkyl Derivatives. ResearchGate. Available at: [Link]
-
Synthesis and characterisation of diketopyrrolopyrrole-based hydrogels. RSC Publishing. Available at: [Link]
-
Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. Frontiers. Available at: [Link]
-
Structure of 3,6-diphenyl-substituted 2,5-diketopyrrolo[3,4-c]pyrrole (DPP). ResearchGate. Available at: [Link]
-
A Convenient Synthesis of Diketopyrrolopyrrole Dyes. MDPI. (2021-08-06). Available at: [Link]
-
Synthesis of Novel 3,6-Dithienyl Diketopyrrolopyrrole Dyes by Direct C-H Arylation. MDPI. Available at: [Link]
-
Synthesis of 2,5-Dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione: A Diketopyrrolopyrrole Scaffold for the Formation of Alkenyldiketopyrrolopyrrole Compounds. ACS Publications. Available at: [Link]
-
Tuning the Optical Characteristics of Diketopyrrolopyrrole Molecules in the Solid State by Alkyl Side Chains. ACS Publications. (2020-11-05). Available at: [Link]
Sources
- 1. Frontiers | Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Crystal Structure Analysis of Diketopyrrolopyrrole Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Diketopyrrolopyrrole (DPP) derivatives have emerged as a cornerstone in the development of high-performance organic electronics, including organic field-effect transistors (OFETs), photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1][2] Their remarkable optoelectronic properties are not merely a function of their molecular structure but are profoundly dictated by their organization in the solid state. The precise three-dimensional arrangement of molecules in a crystal lattice—the crystal structure—governs critical parameters such as charge carrier mobility, light absorption, and emission efficiency.[2][3] Consequently, a meticulous analysis of the crystal structure is indispensable for understanding structure-property relationships and for the rational design of next-generation DPP-based materials.[4][5][6][7] This guide provides an in-depth technical overview of the methodologies, challenges, and advanced analytical techniques involved in the crystal structure analysis of DPP compounds, from single crystal growth to the nuanced interpretation of intermolecular interactions.
The Imperative of Crystal Structure in DPP-Based Materials
The DPP core, a bicyclic lactam, is an electron-deficient moiety that, when flanked by various aromatic groups, creates a versatile donor-acceptor-donor (D-A-D) architecture.[2] This molecular design facilitates strong intermolecular π-π stacking and aggregation, which are fundamental to efficient charge transport.[2][8] However, the translation of molecular properties to bulk material performance is entirely dependent on the supramolecular organization.
Key properties influenced by crystal packing include:
-
Charge Transport: The efficiency of charge hopping between adjacent molecules is exponentially dependent on their relative orientation and π-orbital overlap. Co-facial stacking arrangements with close intermolecular distances are generally desired.[3]
-
Optical Properties: The absorption and emission spectra of DPP compounds in the solid state can be significantly different from those in solution, a phenomenon known as crystallochromy.[9] This is due to excitonic coupling between chromophores, which is dictated by their geometric arrangement.
-
Polymorphism: DPP compounds can often crystallize in multiple forms (polymorphs), each with a distinct molecular packing and, therefore, different physical properties.[10][11] Controlling polymorphism is a critical challenge in materials processing and device fabrication. A chlorinated DPP derivative, for instance, has been shown to exist in three polymorphic forms, each exhibiting a different color (red, orange, and yellow) due to different molecular conformations and packing.[11]
Understanding these relationships is paramount for tuning the performance of DPP materials. For instance, modifying alkyl side chains can dramatically alter the solid-state packing and, consequently, the electronic properties of DPP-based polymers.[4][9]
The Crystallographic Workflow: From Molecule to Structure
The journey from a synthesized DPP compound to its fully characterized crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles.
Caption: The comprehensive workflow for DPP crystal structure analysis.
Prerequisite: High-Purity Material
The successful growth of single crystals is critically dependent on the purity of the starting material. Impurities can inhibit nucleation, disrupt lattice formation, and lead to poorly diffracting or twinned crystals.
Protocol: Purification of a DPP Derivative
-
Initial Purification: Following synthesis, purify the crude DPP product using column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific derivative.
-
Recrystallization: Further purify the compound by recrystallization from a suitable solvent or solvent mixture. This step helps to remove closely related impurities.
-
Train Sublimation (for thermally stable compounds): For optimal purity, perform gradient sublimation under high vacuum. This technique is highly effective at removing non-volatile impurities and residual solvents.
The Art and Science of Single Crystal Growth
Growing single crystals of DPP compounds suitable for X-ray diffraction (typically with dimensions of at least 0.05 x 0.05 x 0.05 mm) can be a significant challenge due to their often planar and rigid structures, which favor rapid precipitation over slow, ordered crystallization.
Common Crystal Growth Techniques
| Technique | Principle | Suitability for DPPs |
| Slow Evaporation | A saturated solution of the DPP compound is allowed to evaporate slowly, gradually increasing the concentration to the point of supersaturation and nucleation. | Simple and often effective, but can sometimes lead to the formation of many small crystals. |
| Vapor Diffusion | A concentrated solution of the DPP compound in a solvent is placed in a sealed container with a larger volume of a miscible "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the DPP solution induces crystallization.[12] | A highly controlled method that often yields high-quality crystals. The rate of diffusion can be tuned by adjusting the temperature. |
| Solvent Layering | A less dense anti-solvent is carefully layered on top of a denser, saturated solution of the DPP compound. Crystallization occurs at the interface as the solvents slowly mix.[12] | Useful when a suitable anti-solvent for vapor diffusion cannot be found. |
| Cooling | A saturated solution at an elevated temperature is slowly cooled, reducing the solubility of the DPP compound and inducing crystallization.[12] | Effective for compounds with a steep solubility-temperature gradient. |
Experimental Protocol: Crystal Growth by Vapor Diffusion
-
Prepare a Saturated Solution: Dissolve the purified DPP compound in a high-boiling point, "good" solvent (e.g., chloroform, dichlorobenzene) in a small vial to create a nearly saturated solution.
-
Filter the Solution: To remove any particulate matter that could act as unwanted nucleation sites, filter the solution through a syringe filter into a clean vial.
-
Set up the Diffusion Chamber: Place the vial containing the DPP solution inside a larger, sealable jar. Add a larger volume of a volatile, "poor" solvent (the anti-solvent, e.g., hexane, methanol) to the outer jar, ensuring the level is below the top of the inner vial.
-
Seal and Incubate: Seal the jar tightly and place it in a location free from vibrations and temperature fluctuations.
-
Monitor Crystal Growth: Check for crystal formation over several days to weeks. The ideal conditions will result in a small number of well-formed, transparent crystals.
X-Ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise arrangement of atoms within a crystal. The process involves irradiating a single crystal with a focused beam of X-rays and measuring the pattern of diffracted beams.
Data Collection and Processing
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations. This raw data is then processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.
Structure Solution and Refinement
The processed diffraction data provides the amplitudes of the structure factors, but the phase information is lost. The "phase problem" is the central challenge in crystallography.
-
Structure Solution: Initial phases are estimated using direct methods (for small molecules like DPPs) or Patterson methods. This yields a preliminary electron density map and an initial model of the molecular structure. Software like SHELXT is commonly used for this step.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process. In this iterative procedure, atomic positions, displacement parameters, and other variables are adjusted to improve the agreement between the calculated and observed structure factors. SHELXL is the gold standard for refinement, often used within graphical interfaces like Olex2.[13][14]
Self-Validation in Refinement: A key metric for monitoring the quality of the refinement is the R-factor (or residual factor), which quantifies the disagreement between the calculated and observed structure factors. A low R-factor (typically < 5% for high-quality data) indicates a good fit. The final model is validated for geometric reasonability and potential issues like disorder or twinning.
Decoding the Crystal Structure: Advanced Analysis
The final output of a crystal structure determination is a Crystallographic Information File (CIF).[15][16] This standard text file contains all the essential information about the crystal structure, including unit cell dimensions, space group, atomic coordinates, and experimental details.[15][16][17] While the CIF provides the fundamental atomic arrangement, deeper insights into the structure-property relationships require further analysis.
Visualizing and Quantifying Intermolecular Interactions
The nature and strength of intermolecular interactions are critical for understanding the solid-state properties of DPP compounds.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[18][19] The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.
By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify specific intermolecular contacts:
-
Red spots on the dnorm surface: Indicate close contacts with neighboring molecules, often corresponding to hydrogen bonds or other strong interactions.
-
Blue spots: Represent longer contacts.
-
White areas: Correspond to contacts around the van der Waals separation.
The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts, allowing for a comparison of the packing environments in different polymorphs or derivatives.[18]
Caption: Hirshfeld surface analysis workflow.
Quantum Theory of Atoms in Molecules (QTAIM)
For a more rigorous, physics-based understanding of chemical bonding and intermolecular interactions, the Quantum Theory of Atoms in Molecules (QTAIM) can be employed.[20][21] QTAIM analyzes the topology of the electron density (ρ(r)) to partition the molecule into atomic basins and identify critical points in the density.[20]
-
Bond Critical Points (BCPs): A BCP is a point of minimum electron density between two interacting atoms. The properties of the electron density at the BCP, such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature and strength of the interaction. For instance, the sign of the Laplacian can help distinguish between shared-shell (covalent) and closed-shell (e.g., hydrogen bonds, van der Waals) interactions.[22][23]
Conclusion: From Structure to Function
The crystal structure of a diketopyrrolopyrrole compound is not merely a static description of atomic positions; it is the blueprint that dictates its electronic and optical function. A comprehensive analysis, from meticulous single crystal growth to advanced theoretical examinations of intermolecular forces, provides the fundamental insights necessary for the rational design of materials with tailored properties. By understanding and controlling the supramolecular organization of DPP derivatives, researchers can unlock their full potential in a new generation of organic electronic devices. The methodologies and analytical frameworks presented in this guide offer a robust pathway for achieving this critical objective.
References
-
Humphreys, J., Pop, F., Hume, P.A., Murphy, A.S., Lewis, W., Davies, E.S., Argent, S.P., Amabilino, D.B. (2021). Solid state structure and properties of phenyl diketopyrrolopyrrole derivatives. CrystEngComm, 23, 1796–1814. [Link]
-
The Diketopyrrolopyrrole (DPP) Core as a Gel-Forming Material: Current Status and Untapped Potential. (2024). MDPI. [Link]
-
OLED - Wikipedia. (n.d.). [Link]
-
Pop, F., Lewis, W., & Amabilino, D. B. (2016). Solid state supramolecular structure of diketopyrrolopyrrole chromophores: Correlating stacking geometry with visible light absorption. CrystEngComm, 18, 8933-8941. [Link]
-
Synthesis of fully asymmetric diketopyrrolopyrrole derivatives. (2018). RSC Publishing. [Link]
-
The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. (n.d.). NIH. [Link]
-
van der Zee, T. A., Rispens, T., Koster, L. J. A., & Chiechi, R. C. (2020). Tuning the Optical Characteristics of Diketopyrrolopyrrole Molecules in the Solid State by Alkyl Side Chains. The Journal of Physical Chemistry C, 124(48), 26471–26479. [Link]
-
A short guide to Crystallographic Information Files. (n.d.). CCDC. [Link]
-
Bader, R. F. W. (2009). QTAIM: quantum theory of atoms in molecules. American Crystallographic Association. [Link]
-
Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]
-
Niitsu, N., et al. (2024). Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. Applied Physics Letters. [Link]
-
Olex2. (n.d.). OlexSys. [Link]
-
Packing-dependent polymorphism: A stimuli-responsive macrocyclic diketopyrrolopyrrole. (2018). ScienceDirect. [Link]
-
Lee, J., et al. (2015). Investigation of Structure–Property Relationships in Diketopyrrolopyrrole-Based Polymer Semiconductors via Side-Chain Engineering. Chemistry of Materials, 27(4), 1435–1442. [Link]
-
Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole. (2019). IUCr Journals. [Link]
-
Frank Know It All. (2020, January 7). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. YouTube. [Link]
-
Strikingly different luminescent properties arising from single crystals grown from solution or from the vapor phase in a diketo-pyrrolo-pyrrole analog. (2007). AIP Publishing. [Link]
-
Solid state structure and properties of phenyl diketopyrrolopyrrole derivatives. (2021). RSC Publishing. [Link]
-
Sharma, L. (2018). Understanding the Structure-Property Relationship in Diketopyrrolopyrroles for Organic Electronics. University of Cambridge. [Link]
-
(PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). ResearchGate. [Link]
-
Matta, C. F., & Boyd, R. J. (Eds.). (2007). The Quantum Theory of Atoms in Molecules. Wiley-VCH. [Link]
-
A Guide to CIF for Authors. (n.d.). International Union of Crystallography. [Link]
-
Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. cdifx. [Link]
-
Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655-685. [Link]
-
Investigation of Structure–Property Relationships in Diketopyrrolopyrrole-Based Polymer Semiconductors via Side-Chain Engineering. (2015). ResearchGate. [Link]
-
Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. (2011). NIH. [Link]
-
Three differently coloured polymorphs of 3,6-bis(4-chlorophenyl)-2,5-dipropyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione. (2019). PMC - NIH. [Link]
-
Crystal structure, Hirshfeld surface analysis, intermolecular interaction energies, energy frameworks and DFT calculations of 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one. (2020). PMC - PubMed Central. [Link]
-
What X-ray crystallography modelling software do you use and why? (2012). Reddit. [Link]
-
Electron Density Analysis: Quantum Theory of Atoms in Molecules (QTAIM). (n.d.). [Link]
-
Resonant Tender X-ray Scattering of Organic Semiconductors. (2022). ACS Publications. [Link]
-
Soft X-ray characterisation of organic semiconductor films. (2015). ResearchGate. [Link]
-
Links | X-Ray Diffraction Facility. (n.d.). University Blog Service. [Link]
-
Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. (2020). Frontiers. [Link]
-
The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. (2022). MDPI. [Link]
-
8.7 – Guide to Growing a Single Crystal. (n.d.). MIT OpenCourseWare. [Link]
-
Quantum Theory of Atoms in Molecules. (n.d.). IS MUNI. [Link]
-
Quantum theory of atoms-in-molecules (QTAIM): Study of the bonding in di-ruthenium di-chloro cluster. (2023). Chemical and Environmental Science Archives. [Link]
-
Structure–Property Relationships in Amorphous Thieno[3,2-b]thiophene–Diketopyrrolopyrrole–Thiophene-Containing Polymers. (2022). ACS Publications. [Link]
-
Hirshfeld Surface Investigation of Structure-Directing Interactions within Dipicolinic Acid Derivatives. (2015). ACS Publications. [Link]
-
A short guide to CIFs. (n.d.). CCDC. [Link]
-
OLEX2: A complete structure solution, refinement and analysis program. (2009). ResearchGate. [Link]
-
Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. (2024). Semantic Scholar. [Link]
Sources
- 1. OLED - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Diketopyrrolopyrrole (DPP) Core as a Gel-Forming Material: Current Status and Untapped Potential [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Three differently coloured polymorphs of 3,6-bis(4-chlorophenyl)-2,5-dipropyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. Olex2 | OlexSys [olexsys.org]
- 14. researchgate.net [researchgate.net]
- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 17. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 19. The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets | MDPI [mdpi.com]
- 20. QTAIM: quantum theory of atoms in molecules [amercrystalassn.org]
- 21. application.wiley-vch.de [application.wiley-vch.de]
- 22. moderm2023.sciencesconf.org [moderm2023.sciencesconf.org]
- 23. cae.sciencearchives.org [cae.sciencearchives.org]
electronic and optical properties of DPP-based materials
An In-Depth Technical Guide to the Electronic and Optical Properties of Diketopyrrolopyrrole (DPP)-Based Materials
Foreword
Diketopyrrolopyrrole (DPP) derivatives have undergone a remarkable transformation, evolving from high-performance pigments in the 1970s to cornerstone materials in the field of organic electronics.[1][2] Their intrinsic chemical and physical properties—including strong electron-withdrawing character, exceptional thermal and photostability, high charge carrier mobility, and a propensity for strong intermolecular aggregation—make them exceptionally versatile building blocks for a new generation of electronic devices.[1][2][3] This guide provides researchers, scientists, and development professionals with a comprehensive technical overview of the structure-property relationships that govern the electronic and optical behavior of DPP-based materials, the experimental methodologies used to characterize them, and the molecular design principles that enable their tailored performance in advanced applications.
The Diketopyrrolopyrrole Core: A Structural and Electronic Foundation
The power of DPP-based materials originates from the fused bicyclic lactam structure of the diketopyrrolo-[3,4-c]-pyrrole core. This core imparts several fundamental properties that are critical for electronic applications.
-
Strong Electron Affinity: The two electron-withdrawing amide (lactam) groups give the DPP core a strong electron-deficient character.[1][2][4] This makes it an excellent electron acceptor, ideal for creating donor-acceptor (D-A) type semiconducting materials which are crucial for tuning electronic properties.[1]
-
Inherent Planarity: The fused ring system is inherently planar, a feature that promotes strong intermolecular π-π stacking.[2][5] This close packing between molecules is a prerequisite for efficient charge transport in the solid state.
-
Strong Intermolecular Interactions: The DPP core contains both hydrogen bond donors (N-H, if not alkylated) and acceptors (C=O), leading to strong intermolecular forces.[1] This, combined with π-π interactions, drives the molecules to self-assemble into ordered domains, which is highly beneficial for charge mobility.[1][6]
Caption: Fundamental structure of the DPP core highlighting key functional sites.
Molecular Design: Tailoring Optoelectronic Properties
The true power of DPP chemistry lies in its synthetic accessibility, which allows for precise tuning of its properties through molecular engineering. The choice of chemical units attached to the core dictates the final material's performance.
Donor-Acceptor (D-A) Architecture
The most successful strategy for creating high-performance DPP materials is the donor-acceptor (D-A) approach. In this design, the electron-deficient DPP (Acceptor) unit is co-polymerized with an electron-rich (Donor) aromatic unit.
Causality: This alternating D-A structure creates a strong intramolecular charge transfer (ICT) interaction. Upon photoexcitation, electron density moves from the donor to the acceptor unit. This ICT has two profound effects:
-
Bandgap Reduction: It lowers the energy of the lowest unoccupied molecular orbital (LUMO) and raises the highest occupied molecular orbital (HOMO), significantly reducing the material's bandgap.[7]
-
Broadened Absorption: The ICT transition leads to strong and broad absorption in the visible and even near-infrared (NIR) regions of the spectrum, which is critical for applications like organic solar cells that aim to harvest as much of the solar spectrum as possible.[4]
Caption: The Donor-Acceptor (D-A) design principle for tuning electronic properties.
Side-Chain Engineering
While not part of the conjugated backbone, the alkyl side chains attached to the nitrogen atoms of the DPP core are critical.
Causality: The primary role of side chains is to impart solubility in common organic solvents, enabling solution-based processing techniques like spin-coating and printing.[8][9] However, their influence is more profound:
-
Molecular Packing: The length and branching point of the alkyl chains directly influence how the polymer backbones pack in the solid state.[10] Bulky or poorly designed side chains can introduce steric hindrance, twisting the planar backbone and disrupting the crucial π-π stacking needed for high charge mobility.[11]
-
Crystallinity: Judicious side-chain selection can promote more ordered lamellar packing, enhancing crystallinity and boosting charge transport.[1][10]
Fused-Ring Strategies
A more advanced design involves fusing the flanking aromatic rings (like thiophene) directly to the DPP core.
Causality: This "ring-fusion" creates a larger, more rigid, and highly planar conjugated system.[8][11] By preventing bond rotations that can lead to backbone twisting, this strategy enforces a coplanar structure, which significantly enhances intermolecular interactions and can lead to a dramatic increase in charge carrier mobility.[8][11]
Key Electronic Properties and Their Characterization
The performance of any organic electronic device is dictated by a few key electronic parameters of the semiconductor.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that govern charge injection and transport.
-
HOMO Level: Corresponds to the ionization potential. A higher HOMO level (less negative value) facilitates hole injection from an electrode.
-
LUMO Level: Corresponds to the electron affinity. A lower LUMO level (more negative value) facilitates electron injection.
-
HOMO-LUMO Gap (Bandgap): The energy difference between these levels determines the material's optical absorption onset.[7]
These energy levels can be reliably determined using electrochemical methods.
Experimental Protocol: Cyclic Voltammetry (CV)
Cyclic voltammetry is a standard electrochemical technique to determine the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be estimated.
Self-Validation: The protocol's trustworthiness comes from the use of an internal standard (Fc/Fc⁺) whose redox potential is well-defined. The reversibility of the observed redox waves confirms the stability of the material under electrochemical cycling.
Methodology:
-
Sample Preparation: Dissolve a small amount of the DPP-based material (approx. 1 mg/mL) in a suitable anhydrous, degassed solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Cell Assembly: Use a three-electrode cell: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver pseudo-reference), and a counter electrode (e.g., platinum wire).
-
Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Measurement: Scan the potential from a starting value towards positive potentials to measure the oxidation onset (Eox) and then towards negative potentials to measure the reduction onset (Ered).
-
Internal Calibration: After the initial scan, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple serves as an internal reference potential.
-
Calculation: The HOMO and LUMO levels are calculated using the following empirical formulas, referencing the Fc/Fc⁺ couple (often assumed to be at -4.8 eV or -5.1 eV relative to vacuum, depending on the convention):
-
HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]
-
Caption: Workflow for determining HOMO/LUMO energy levels via Cyclic Voltammetry.
Charge Carrier Mobility (µ)
Charge carrier mobility (µ) is a measure of how quickly a charge (electron or hole) can move through the material under the influence of an electric field. It is a critical performance metric for transistors. DPP-based materials are renowned for their high charge mobilities, with values frequently exceeding 1 cm²/Vs and sometimes reaching as high as 26 cm²/Vs for holes.[1][2][6] This high mobility is a direct result of their planar structure and strong tendency to form well-ordered aggregates.[2][12]
Experimental Protocol: Organic Field-Effect Transistor (OFET) Fabrication and Characterization
The most common method to measure charge mobility is by fabricating and testing an OFET. The mobility is extracted from the transfer characteristics of the device.
Self-Validation: A well-behaved transistor will exhibit clear linear and saturation regimes in its output characteristics, a high on/off current ratio, and low hysteresis, which collectively validate the quality of the semiconductor film and the extracted mobility value.
Methodology (Bottom-Gate, Top-Contact Configuration):
-
Substrate Preparation: Start with a heavily doped silicon wafer (which acts as the gate electrode) with a thermally grown silicon dioxide (SiO₂) layer (the gate dielectric). Clean the substrate sequentially via ultrasonication in deionized water, acetone, and isopropanol.
-
Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) to improve the semiconductor-dielectric interface and promote better molecular ordering.
-
Semiconductor Deposition: Dissolve the DPP-based polymer in a high-boiling-point solvent (e.g., chloroform, chlorobenzene). Deposit a thin film of the semiconductor onto the treated substrate using spin-coating.
-
Thermal Annealing: Anneal the film at an optimized temperature (e.g., 150-200 °C) in an inert atmosphere (e.g., a nitrogen-filled glovebox).[10] This step is crucial for improving the film's crystallinity and, consequently, its charge mobility.[10]
-
Electrode Deposition: Thermally evaporate the source and drain electrodes (typically Gold) through a shadow mask onto the semiconductor film.
-
Characterization: Place the device on a probe station connected to a semiconductor parameter analyzer.
-
Measure Output Characteristics (IDS vs. VDS): Sweep the drain-source voltage (VDS) at various constant gate-source voltages (VGS).
-
Measure Transfer Characteristics (IDS vs. VGS): Sweep VGS at a constant, high VDS (in the saturation regime).
-
-
Mobility Extraction: The charge carrier mobility (µ) in the saturation regime is calculated from the slope of the |IDS|1/2 vs. VGS plot using the following equation:
-
IDS = (µ * Ci * W) / (2L) * (VGS - VT)²
-
Where: IDS is the drain-source current, W is the channel width, L is the channel length, Ci is the capacitance per unit area of the gate dielectric, and VT is the threshold voltage.
-
Key Optical Properties and Their Characterization
The interaction of DPP-based materials with light defines their suitability for optoelectronic applications like solar cells and photodetectors.
Absorption and Emission
DPP materials are known for their strong absorption and emission in the visible to NIR regions.[7] Their solutions are often brightly colored, and thin films can appear nearly black due to broad absorption. Key features include:
-
Pronounced Vibronic Structure: The absorption spectra often show distinct peaks or shoulders, which are characteristic of well-ordered molecular aggregates in the solid state.[13]
-
Large Stokes Shift: The difference in wavelength between the absorption maximum and the emission maximum is typically large, which is beneficial for applications in fluorescence imaging and OLEDs.[7]
-
Solvatochromism: The absorption and emission wavelengths can shift depending on the polarity of the solvent, a hallmark of the ICT character of the electronic transitions.
Experimental Protocol: UV-Vis-NIR and Photoluminescence (PL) Spectroscopy
These are the fundamental techniques used to probe the optical properties of materials.
Methodology:
-
Solution-State Measurement:
-
Prepare a dilute solution of the DPP material in a suitable spectroscopic-grade solvent (e.g., chloroform, toluene). The concentration should be low enough to be in the linear regime of the Beer-Lambert law.
-
Record the absorption spectrum using a UV-Vis-NIR spectrophotometer.
-
Record the emission spectrum using a spectrofluorometer, exciting the sample at its absorption maximum.
-
-
Thin-Film Measurement:
-
Prepare a thin film of the material on a transparent substrate (e.g., quartz or glass) via spin-coating, following the same procedure as for OFET fabrication.
-
Record the absorption spectrum of the film. A red-shift or broadening of the absorption compared to the solution spectrum often indicates aggregation in the solid state.[9]
-
Record the solid-state emission spectrum. A quenching (decrease in intensity) of the fluorescence in the film compared to the solution is common and suggests the presence of non-radiative decay pathways due to intermolecular interactions.[13]
-
Summary of Properties and Applications
The unique combination of electronic and optical properties makes DPP-based materials highly versatile. The table below summarizes key parameters for representative DPP derivatives and links them to their primary applications.
| Property | Typical Range for DPP Materials | Significance & Application Relevance |
| Optical Bandgap (Eg) | 1.1 - 1.9 eV[14][15] | Low bandgap allows for broad absorption of sunlight. Crucial for Organic Photovoltaics (OPVs). [4][16] |
| HOMO Level | -5.1 to -5.9 eV[9][17] | Determines the open-circuit voltage (Voc) in solar cells and hole injection efficiency. Relevant for OPVs and p-type OFETs. |
| LUMO Level | -3.4 to -4.4 eV[9][15] | Affects electron injection/transport and dictates compatibility with acceptor materials in OPVs. Relevant for n-type/ambipolar OFETs and OPVs. |
| Charge Mobility (µ) | 1 - 26 cm²/Vs[1][18] | High mobility enables fast switching speeds and high current output. The defining metric for OFETs. [6][18] |
| Absorption Range | 500 - 1000 nm[4][14] | Strong absorption across the visible and into the NIR spectrum maximizes light harvesting. Essential for OPVs and Photodetectors. |
| Fluorescence | Strong emission in solution[14] | Enables applications in bio-imaging and sensing, where changes in fluorescence signal detection.[2] Also relevant for Organic Light-Emitting Diodes (OLEDs). |
References
-
Advances in Charge Carrier Mobility of Diketopyrrolopyrrole-Based Organic Semiconductors. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Theoretical Studies of Photophysical Properties of D−π−A−π−D-Type Diketopyrrolopyrrole-Based Molecules for Organic Light-Emitting Diodes and Organic Solar Cells. (2018). Molecules. Retrieved January 20, 2026, from [Link]
-
Synthesis and Electronic Properties of Diketopyrrolopyrrole-Based Polymers with and without Ring-Fusion. (2021). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. (2020). Frontiers in Chemistry. Retrieved January 20, 2026, from [Link]
-
Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. (2020). Frontiers. Retrieved January 20, 2026, from [Link]
-
Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors. (2021). Frontiers in Chemistry. Retrieved January 20, 2026, from [Link]
-
Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors. (2021). PMC. Retrieved January 20, 2026, from [Link]
-
DPP-based polymers with linear/branch side chain for organic field-effect transistors. (2023). Frontiers in Chemistry. Retrieved January 20, 2026, from [Link]
-
Photochemical and photophysical properties of diketopyrrolopyrrole organic pigments. (2001). EPFL. Retrieved January 20, 2026, from [Link]
-
The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. (2022). MDPI. Retrieved January 20, 2026, from [Link]
-
Charge transport characteristics of a high-mobility diketopyrrolopyrrole-based polymer. (2013). PubMed. Retrieved January 20, 2026, from [Link]
-
Structure–Property Relationship, Glass Transition, and Crystallization Behaviors of Conjugated Polymers. (2023). Polymers. Retrieved January 20, 2026, from [Link]
-
Diketopyrrolopyrrole Polymers for Organic Solar Cells. (2016). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Probing the electronic structure and photophysics of thiophene–diketopyrrolopyrrole derivatives in solution. (2022). RSC Publishing. Retrieved January 20, 2026, from [Link]
-
Synthesis and Emergent Photophysical Properties of Diketopyrrolopyrrole-Based Supramolecular Self-Assembly. (2022). ACS Omega. Retrieved January 20, 2026, from [Link]
-
Organic solar cells based on acceptor-functionalized diketopyrrolopyrrole derivatives. (2015). AIP Publishing. Retrieved January 20, 2026, from [Link]
-
Structure–Property Relationships in Amorphous Thieno[3,2-b]thiophene–Diketopyrrolopyrrole–Thiophene-Containing Polymers. (2022). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Synthesis and Electronic Properties of Diketopyrrolopyrrole-Based Polymers with and without Ring-Fusion. (2021). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Diketopyrrolopyrrole (DPP)-Based Polymers and Their Organic Field-Effect Transistor Applications: A Review. (2018). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
Diketopyrrolopyrrole (DPP)-based materials for organic photovoltaics. (2012). RSC Publishing. Retrieved January 20, 2026, from [Link]
-
Solution-Processed DPP-Based Small Molecule that Gives High Photovoltaic Efficiency with Judicious Device Optimization. (2013). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Solution processable low bandgap diketopyrrolopyrrole (DPP) based derivatives: novel acceptors for organic solar cells. (2012). RSC Publishing. Retrieved January 20, 2026, from [Link]
-
(PDF) Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Understanding the Structure-Property Relationship in Diketopyrrolopyrroles for Organic Electronics. (2021). University of Cambridge. Retrieved January 20, 2026, from [Link]
-
HOMO and LUMO energy levels for the DPP, BTD and PDI. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
(PDF) Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]
-
An ultra-low bandgap diketopyrrolopyrrole (DPP)-based polymer with balanced ambipolar charge transport for organic field-effect transistors. (2015). RSC Publishing. Retrieved January 20, 2026, from [Link]
-
Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. (2020). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
ChemInform Abstract: Diketopyrrolopyrrole (DPP)‐Based Materials for Organic Photovoltaics. (2012). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Understanding the Structure-Property Relationship in Diketopyrrolopyrroles for Organic Electronics. (2021). Apollo - University of Cambridge Repository. Retrieved January 20, 2026, from [Link]
-
Charge transport in semiconducting polymers at the nanoscale. (2021). AIP Publishing. Retrieved January 20, 2026, from [Link]
-
The relative HOMO and LUMO levels are shown for each of the individual... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Chemical structures and HOMO–LUMO levels of DPP-based D–A– p - (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
In-situ/operando characterization techniques for organic semiconductors and devices. (2022). Journal of Semiconductors. Retrieved January 20, 2026, from [Link]
-
High-Performance Electrochemically Gated Single-Molecule Transistor Enabled by Interfacial Engineering. (2016). ACS Publications. Retrieved January 20, 2026, from [Link]
-
HOMO-LUMO energy levels of the copolymers (A-A') based on DPP and (D-A) based on DTS determined by cyclic voltammetry. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Local structuring of diketopyrrolopyrrole (DPP)-based oligomers from molecular dynamics simulations. (2021). RSC Publishing. Retrieved January 20, 2026, from [Link]
-
Semiconductor characterization techniques. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Recent advances in diketopyrrolopyrrole (DPP) based next-generation thermoelectric materials: an overview. (2023). OAE Publishing Inc.. Retrieved January 20, 2026, from [Link]
-
The Diketopyrrolopyrrole (DPP) Core as a Gel-Forming Material: Current Status and Untapped Potential. (2024). MDPI. Retrieved January 20, 2026, from [Link]
-
Optical Characterization of Organic Semiconductors by Spectroscopic Ellipsometry. (n.d.). HORIBA. Retrieved January 20, 2026, from [Link]
-
Understanding the optical and electronic properties of organic semiconductors using high pressure. (2016). UAB. Retrieved January 20, 2026, from [Link]
Sources
- 1. Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors [frontiersin.org]
- 7. Theoretical Studies of Photophysical Properties of D−π−A−π−D-Type Diketopyrrolopyrrole-Based Molecules for Organic Light-Emitting Diodes and Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Synthesis and Emergent Photophysical Properties of Diketopyrrolopyrrole-Based Supramolecular Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solution processable low bandgap diketopyrrolopyrrole (DPP) based derivatives: novel acceptors for organic solar cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. An ultra-low bandgap diketopyrrolopyrrole (DPP)-based polymer with balanced ambipolar charge transport for organic field-effect transistors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Diketopyrrolopyrrole (DPP)-based materials for organic photovoltaics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Frontiers | DPP-based polymers with linear/branch side chain for organic field-effect transistors [frontiersin.org]
- 18. Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility Characteristics of N-Substituted Diketopyrrolopyrrole (DPP) Pigments
Abstract: Diketopyrrolopyrrole (DPP) pigments represent a cornerstone class of high-performance chromophores, prized for their exceptional photostability, high molar extinction coefficients, and robust charge transport properties.[1][2] However, the utility of the parent DPP core is severely hampered by its profound insolubility in common organic solvents. This guide provides a comprehensive exploration of N-substitution as the principal strategy to overcome this limitation. We will dissect the physicochemical origins of DPP's insolubility, detail the mechanisms by which N-alkylation enhances solubility, present actionable experimental protocols for synthesis and characterization, and contextualize these properties within the demanding applications of organic electronics and biomedical research.
The Challenge: Understanding the Inherent Insolubility of the DPP Core
The remarkable stability and performance of DPP pigments are direct consequences of their rigid, planar molecular structure. This planarity, however, fosters powerful intermolecular interactions that lock the molecules into a tightly packed, crystalline lattice, rendering them highly insoluble.[2][3] The two primary forces responsible are:
-
Intermolecular Hydrogen Bonding: The unsubstituted DPP core contains two lactam N-H groups and two carbonyl C=O groups. These act as hydrogen bond donors and acceptors, respectively, creating extensive networks of N-H···O=C bonds between adjacent molecules.[3][4][5] This strong, directional bonding is a major contributor to the high lattice energy that must be overcome for dissolution.
-
π-π Stacking: The large, electron-deficient aromatic surface of the DPP core promotes strong π-π stacking interactions, where molecules arrange in a cofacial or slipped-cofacial manner.[1][3] These non-covalent interactions further stabilize the solid state, contributing significantly to the pigment's insolubility.
These combined forces mean that pristine DPP pigments exhibit extremely low solubility in most common solvents, necessitating a chemical modification strategy to unlock their full potential for solution-based processing and application.[4][6]
The Solution: Enhancing Solubility via N-Substitution
The most effective and widely adopted strategy to improve the solubility of DPP pigments is the substitution of the hydrogen atoms on the two lactam nitrogens, a process commonly referred to as N-alkylation.[7][8][9] This modification directly targets the root causes of insolubility.
Causality of Solubility Enhancement:
-
Elimination of Hydrogen Bonding: By replacing the N-H protons with alkyl or other functional groups, the capacity for intermolecular hydrogen bonding is completely removed.[4][5] This single modification eliminates one of the primary forces holding the crystal lattice together.
-
Steric Hindrance of π-π Stacking: The introduction of bulky side chains at the nitrogen positions creates steric repulsion between adjacent DPP cores.[1] This physically prevents the molecules from packing as closely, disrupting the highly ordered π-π stacking that contributes to insolubility.
The choice of the N-substituent is a critical exercise in molecular engineering, as its size, shape, and chemical nature dictate the final solubility profile and can be used to fine-tune the material's properties for specific applications.[1][10]
The Critical Role of Alkyl Chain Architecture
The most common approach involves attaching alkyl chains to the nitrogen atoms. The architecture of these chains has a profound impact on solubility:
-
Linear Alkyl Chains: While effective at eliminating hydrogen bonding, long linear alkyl chains can still interdigitate and support a degree of lamellar packing, which may not provide sufficient solubility for some applications.[11]
-
Branched Alkyl Chains: Branching in the alkyl chain, particularly at the carbon atom closest to the nitrogen (the α- or β-position), is significantly more effective at disrupting intermolecular packing.[1][11] Chains like 2-ethylhexyl or the chiral (S)-3,7-dimethyloctyl are widely used because their non-planar, bulky nature provides the steric hindrance necessary to achieve high solubility in organic solvents such as chloroform, tetrahydrofuran (THF), and toluene.[12][13]
The logical relationship between N-substitution and the disruption of intermolecular forces is visualized below.
Caption: Mechanism of solubility enhancement via N-substitution.
Experimental Workflows: Synthesis and Characterization
Achieving desired solubility characteristics requires robust and reproducible experimental protocols.
Protocol: Synthesis via N-Alkylation
N-alkylation is a cornerstone synthetic step for producing soluble DPP derivatives.[10] While traditional methods often require long reaction times, microwave-assisted synthesis offers a green, efficient alternative.[10]
Objective: To synthesize N,N'-bis(2-ethylhexyl) dithienyl-DPP.
Materials:
-
3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (Thienyl-DPP core)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1-Bromo-2-ethylhexane
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Microwave reactor vial
Workflow Diagram:
Caption: Workflow for microwave-assisted N-alkylation of a DPP core.
Step-by-Step Procedure:
-
Preparation: Add the thienyl-DPP core (1 equivalent), anhydrous K₂CO₃ (3 equivalents), and anhydrous DMF to a microwave reactor vial equipped with a stir bar.
-
Alkylation: Add 1-bromo-2-ethylhexane (2.5 equivalents) to the suspension.
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 150 °C for 40 minutes with stirring.
-
Isolation: After the reaction, allow the vial to cool to room temperature. Pour the reaction mixture into methanol to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration. Purify the crude material using column chromatography (e.g., silica gel with a hexane/dichloromethane gradient) to yield the pure, soluble N-alkylated DPP derivative.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: Quantitative Solubility Measurement
A self-validating system for determining solubility is crucial for comparing different derivatives. This protocol uses UV-Vis spectroscopy to quantify the concentration of a saturated solution.
Objective: To determine the molar solubility of an N-substituted DPP derivative in chloroform.
Materials:
-
N-substituted DPP powder
-
Chloroform (or other solvent of interest), HPLC grade
-
Scintillation vials
-
Volumetric flasks
-
UV-Vis spectrophotometer and cuvettes
-
0.2 µm syringe filters
Workflow Diagram:
Caption: Experimental workflow for determining DPP solubility via UV-Vis.
Step-by-Step Procedure:
-
Preparation: Add an excess amount of the N-substituted DPP powder to a vial containing a precise volume (e.g., 2.0 mL) of chloroform. The presence of undissolved solid is essential.
-
Equilibration: Seal the vial and agitate it (e.g., on a shaker or with a stir bar) at a constant, recorded temperature for at least 24 hours to ensure the solution reaches saturation equilibrium.
-
Sampling: Allow the vial to stand so that the excess solid settles. Carefully draw a sample of the clear supernatant and immediately filter it through a 0.2 µm syringe filter into a clean vial. This step is critical to remove any suspended microcrystals.
-
Dilution: Perform a precise serial dilution of the filtered, saturated solution. For example, dilute 100 µL of the saturated solution to 10 mL in a volumetric flask to create a 1:100 dilution suitable for accurate spectrophotometric analysis.
-
Measurement: Measure the absorbance of the diluted solution at the λ_max of the DPP derivative. Ensure the absorbance value falls within the linear range of the instrument (typically 0.1 - 1.0).
-
Calculation: Use the Beer-Lambert Law, A = εbc, where A is the measured absorbance, ε is the molar extinction coefficient (determined independently from a solution of known concentration), b is the cuvette path length (typically 1 cm), and c is the concentration. Calculate the concentration of the diluted sample and multiply by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.
Data Summary & Applications
The ability to tune solubility is paramount for tailoring DPP materials for advanced applications.
Comparative Solubility Data
The choice of N-substituent dramatically alters solubility. Asymmetrical substitution can also be a powerful tool to improve solubility compared to symmetric analogues.[12]
| DPP Derivative Type | N-Substituent(s) | Solvent | Reported Solubility (mg/mL) | Citation |
| Symmetric | 2-ethylhexyl | Chloroform | < 10 | [12] |
| Asymmetric (A-TB) | 2-ethylhexyl / functionalized | Chloroform | 40 | [12] |
| Asymmetric (A-ID) | 2-ethylhexyl / functionalized | Chloroform | 41 | [12] |
| Asymmetric (A-DCV) | 2-ethylhexyl / functionalized | Chloroform | 57 | [12] |
| Chiral | (S)-3,7-dimethyl-1-octyl | CH₂Cl₂, CHCl₃ | "Good solubility" | [13] |
| Chiral | (S)-3,7-dimethyl-1-octyl | n-hexane, Toluene | "Quite low" | [13] |
Field-Proven Applications
-
Organic Electronics: High solubility in organic solvents is a prerequisite for solution-based fabrication of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[14] Soluble N-substituted DPP derivatives allow for the deposition of uniform, crystalline thin films via techniques like spin-coating or inkjet printing, leading to devices with high charge-carrier mobilities.[11][15] The alkyl side chains not only provide solubility but also influence the solid-state packing of the polymer, which is critical for device performance.[9][10]
-
Drug Development & Bioimaging: For biological applications, solubility or stable dispersibility in aqueous media is essential.[16] This is achieved by incorporating hydrophilic N-substituents, such as those containing ethylene glycol chains or charged moieties. These water-soluble DPP derivatives can function as fluorescent probes for cellular imaging or as photosensitizers in photodynamic therapy, leveraging the core's excellent photophysical properties in a biologically relevant environment.[6][16]
Conclusion and Future Outlook
The N-substitution of diketopyrrolopyrrole pigments is a powerful and indispensable strategy for transforming these inherently insoluble materials into solution-processable functional dyes. By rationally selecting the architecture of the N-substituent, researchers can precisely control solubility in a wide range of solvents, from nonpolar organic liquids to aqueous biological media. This chemical dexterity has been the key to unlocking the potential of DPPs in high-performance applications. Future research will likely focus on developing novel N-substituents that impart multifunctionality—such as stimuli-responsiveness or specific biological targeting—while simultaneously optimizing the electronic and self-assembly properties of the DPP core.
References
-
G. Gbabode, R. Termine, et al. (2020). Tuning the Optical Characteristics of Diketopyrrolopyrrole Molecules in the Solid State by Alkyl Side Chains. The Journal of Physical Chemistry C. [Link]
-
Y. Wu, Y. Li, et al. (2021). Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. Frontiers in Chemistry. [Link]
-
J. Mizuguchi, A. Gruben, et al. (1992). The chemical structure of the DPP-Ph and the intermolecular interactions between DPP-Ph in the crystal lattice. ResearchGate. [Link]
-
V. Gauci, A. Seddon, D.J. Adams. (2022). Synthesis and characterisation of diketopyrrolopyrrole-based hydrogels. RSC Publishing. [Link]
-
S. Fusco, M. Barra, et al. (2022). Asymmetrical Diketopyrrolopyrrole Derivatives with Improved Solubility and Balanced Charge Transport Properties. Molecules. [Link]
-
A. Bossi, S. D. D. Scarpellini, et al. (2021). Aggregation Modes of Chiral Diketopyrrolo[3,4‐c]pyrrole Dyes in Solution and Thin Films. Chemistry – A European Journal. [Link]
-
S. M. T. Almodovar, M. J. F. Calvete, et al. (2022). A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions. Beilstein Journal of Organic Chemistry. [Link]
-
J. Luke, J. D. MacLeod, et al. (2020). Synthesis of fully asymmetric diketopyrrolopyrrole derivatives. RSC Advances. [Link]
-
Wikipedia. (n.d.). Diketopyrrolopyrrole dye. Wikipedia. [Link]
-
Y. Wu, Y. Li, et al. (2021). Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. PMC - NIH. [Link]
-
P. A. Hume, S. T. E. Jones, et al. (2018). Superstructures of Diketopyrrolopyrrole Donors and Perylenediimide Acceptors Formed by Hydrogen-Bonding and π···π Stacking. The Journal of Physical Chemistry C. [Link]
-
M. Klikar, A. Svobodova, et al. (2021). Stability and structural aspects of diketopyrrolopyrrole pigment and its N-alkyl derivatives. Dyes and Pigments. [Link]
-
R. Zhang, Z. Chen, et al. (2023). Recent Advances of Diketopyrrolopyrrole Derivatives in Cancer Therapy and Imaging Applications. Molecules. [Link]
-
S. Montanaro, P. Pander, et al. (2024). Fast, Clean, and Green: Microwave-Promoted N-Alkylation of DPPs for Organic Devices. Molecules. [Link]
-
Z. Fei. (2015). Understanding the Structure-Property Relationship in Diketopyrrolopyrroles for Organic Electronics. University of Cambridge. [Link]
-
Q. Liu, S. E. Bottle, P. Sonar. (2020). Developments of Diketopyrrolopyrrole-Dye-Based Organic Semiconductors for a Wide Range of Applications in Electronics. Advanced Materials. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review [frontiersin.org]
- 5. Synthesis and characterisation of diketopyrrolopyrrole-based hydrogels - Soft Matter (RSC Publishing) DOI:10.1039/D2SM00277A [pubs.rsc.org]
- 6. A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of fully asymmetric diketopyrrolopyrrole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diketopyrrolopyrrole dye - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 12. Asymmetrical Diketopyrrolopyrrole Derivatives with Improved Solubility and Balanced Charge Transport Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aggregation Modes of Chiral Diketopyrrolo[3,4‐c]pyrrole Dyes in Solution and Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Developments of Diketopyrrolopyrrole-Dye-Based Organic Semiconductors for a Wide Range of Applications in Electronics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-Performance Semiconductor Polymers Based on Diketopyrrolopyrrole and Thienothiophene [sigmaaldrich.com]
- 16. Recent Advances of Diketopyrrolopyrrole Derivatives in Cancer Therapy and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Evolution of Diketopyrrolopyrrole (DPP) Pigments: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the historical development of diketopyrrolopyrrole (DPP) pigments, a class of high-performance organic pigments that have revolutionized the colorant industry and found expanding applications in advanced materials. From their serendipitous discovery to their rational design for cutting-edge electronics, this paper chronicles the key scientific breakthroughs, synthetic methodologies, and structure-property relationships that have defined the trajectory of DPP pigment technology. This guide is intended for researchers, scientists, and professionals in drug development and materials science who seek a comprehensive understanding of the chemistry and evolution of these remarkable chromophores.
Introduction: A Serendipitous Discovery and the Dawn of a New Pigment Class
The story of diketopyrrolopyrrole (DPP) pigments begins not with a targeted research program, but with an unexpected laboratory finding. In 1974, Farnum and his colleagues were attempting to synthesize pentalene, an 8-π electron fused-ring hydrocarbon, when they serendipitously produced a brilliant red, highly insoluble substance.[1][2] This compound, a phenyl-flanked diketopyrrolopyrrole, marked the discovery of a novel heterocyclic chromophore.[1][2] Although the initial synthesis resulted in a low yield, the remarkable properties of the product did not go unnoticed.
It was the industrial chemists at Ciba-Geigy (now BASF) who recognized the immense commercial potential of this new pigment class.[3] They revisited the DPP system and embarked on a research program that would ultimately lead to the commercialization of DPP pigments in the 1980s.[1][3][4] These new pigments exhibited exceptional thermal and photostability, high color strength, and excellent weather resistance, properties that positioned them as high-performance alternatives to existing organic and inorganic pigments.[5]
The fundamental structure of DPP pigments features a bicyclic lactam core, 2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, symmetrically substituted at the 3- and 6-positions with aromatic or heteroaromatic groups. The planarity of the DPP core, coupled with strong intermolecular hydrogen bonding between the N-H and C=O groups of adjacent molecules, is responsible for their characteristic low solubility and high stability in the solid state.[3]
The Iqbal Synthesis: A Gateway to Commercial Viability
A pivotal breakthrough in the history of DPP pigments was the development of a commercially viable synthetic route by Iqbal and his team at Ciba-Geigy.[1][6] The original Farnum synthesis was not amenable to large-scale production. The Iqbal synthesis, a one-pot reaction, provided a high-yield and efficient method for producing a wide range of DPP derivatives.[1][6]
This process involves the base-catalyzed condensation of an aromatic or heteroaromatic nitrile with a dialkyl succinate. The strong base, typically a sodium alkoxide in an alcoholic solvent, deprotonates the α-carbon of the succinate ester, which then undergoes a series of condensation and cyclization reactions with two molecules of the nitrile to form the symmetrical DPP core.
Experimental Protocol: Synthesis of C.I. Pigment Red 254
The following is a representative protocol for the synthesis of C.I. Pigment Red 254 (3,6-bis(p-chlorophenyl)-1,4-diketopyrrolopyrrole), a widely used red pigment, based on the principles of the Iqbal synthesis.
Materials:
-
4-Chlorobenzonitrile
-
Diisopropyl succinate
-
Metallic sodium
-
Tert-amyl alcohol
-
Ferric trichloride (catalyst)
-
Deionized water
-
Surfactant (e.g., sodium dodecyl sulfate)
-
Methanol
-
Glacial acetic acid
Procedure:
-
Preparation of Sodium Tert-amyl Oxide: Under a nitrogen atmosphere, metallic sodium, tert-amyl alcohol, and a catalytic amount of ferric trichloride are added to a reaction kettle. The mixture is heated to reflux with stirring until all the sodium has reacted to form a solution of sodium tert-amyl oxide.[1][7]
-
Condensation Reaction: The sodium tert-amyl oxide solution is cooled, and 4-chlorobenzonitrile is added and stirred until dissolved.[1] Diisopropyl succinate is then added dropwise to the mixture.[1] The reaction is an exothermic condensation, and the temperature is maintained at an elevated level (e.g., 110-130°C) for several hours to ensure complete reaction.[8]
-
Hydrolysis and Precipitation: The reaction mixture is cooled and then quenched by adding it to deionized water containing a surfactant.[1] This hydrolyzes any remaining reactants and precipitates the crude DPP pigment. Methanol may also be added, followed by glacial acetic acid to neutralize the mixture.
-
Isolation and Purification: The precipitated solid is collected by filtration. To remove residual solvents and impurities, the crude pigment is washed sequentially with water and methanol. The product is then dried under vacuum to yield the crude Pigment Red 254.[1][8]
-
Finishing: The crude pigment often undergoes a "finishing" process to achieve the desired particle size, crystal morphology, and coloristic properties. This can involve techniques such as milling, kneading with salts and organic solvents, or controlled precipitation.[9]
The Evolution of DPP Pigments: From Insoluble Pigments to Soluble Dyes
The initial DPPs were highly insoluble pigments, a desirable trait for applications in paints, plastics, and inks where migration and bleeding are undesirable.[4] However, this insolubility limited their use in applications requiring solution-based processing, such as in electronic devices or for biological imaging. This limitation spurred the next phase of DPP development: the rational design of soluble DPP derivatives.
N-Alkylation: A Key to Solubility
A significant breakthrough in overcoming the insolubility of DPPs was the introduction of alkyl chains at the nitrogen atoms of the lactam rings. This N-alkylation disrupts the intermolecular hydrogen bonding that is a primary contributor to the high lattice energy and low solubility of the parent pigments.[10] The choice of alkyl chain—linear or branched, short or long—provides a powerful tool for fine-tuning the solubility of the resulting DPP dye in various organic solvents.
Experimental Protocol: N-Alkylation of a DPP Pigment
The following is a general procedure for the N-alkylation of a DPP pigment, such as Pigment Red 254.
Materials:
-
DPP Pigment (e.g., Pigment Red 254)
-
Alkylating agent (e.g., 1-iodopentane or pentafluorobenzyl bromide)[10]
-
Base (e.g., sodium hydride or potassium carbonate)
-
Anhydrous solvent (e.g., dimethylformamide - DMF)
-
Dichloromethane
-
Brine
Procedure:
-
Deprotonation: A suspension of the DPP pigment in anhydrous DMF is cooled in an ice bath under a nitrogen atmosphere. A strong base, such as sodium hydride, is added portion-wise to deprotonate the N-H groups of the lactam rings.[11]
-
Alkylation: A solution of the alkylating agent in DMF is added dropwise to the reaction mixture.[11] The reaction is then allowed to warm to room temperature and stirred for an extended period (e.g., 24 hours) to ensure complete dialkylation.[11]
-
Work-up: The reaction mixture is diluted with dichloromethane and washed with water and brine to remove DMF and inorganic salts.[11]
-
Purification: The organic layer is dried over a drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting solid is then purified by column chromatography to yield the N-alkylated DPP dye.[11]
Tuning the Chromophore: The Role of Aryl Substituents
The color and electronic properties of DPPs are primarily determined by the nature of the aromatic or heteroaromatic groups at the 3- and 6-positions. By systematically varying these substituents, a wide palette of colors, from orange to red and even blue, can be achieved.[12] The introduction of electron-donating or electron-withdrawing groups on the flanking aryl rings can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the absorption and emission wavelengths. For instance, replacing the phenyl groups with more electron-rich thiophene rings leads to a bathochromic (red) shift in the absorption spectrum.[13]
Structure-Property Relationships and Application Expansion
The ability to rationally modify the DPP core has led to a dramatic expansion of their applications beyond traditional pigments. The following table summarizes the key evolutionary steps in DPP development, linking structural modifications to the resulting properties and applications.
| Era | Key Structural Modification | Resulting Properties | Primary Applications | Representative Compound(s) |
| 1970s-1980s | Discovery of the core DPP structure (unsubstituted N-H) | High crystallinity, low solubility, excellent thermal and light stability. | High-performance pigments for automotive paints, plastics, and inks. | C.I. Pigment Red 254 |
| 1990s-2000s | N-alkylation with linear and branched alkyl chains | Increased solubility in organic solvents, retention of high fluorescence quantum yields. | Soluble dyes for color filters, fluorescent probes, and research in organic electronics. | N,N'-dialkyl DPPs |
| 2000s-Present | Variation of flanking aryl/heteroaryl groups (e.g., thiophene, furan, pyridine) | Tunable HOMO/LUMO energy levels, broad absorption spectra, enhanced charge carrier mobility. | Organic field-effect transistors (OFETs), organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs). | Thiophene-flanked DPPs |
| 2010s-Present | Development of asymmetric and π-extended DPPs | Fine-tuning of electronic properties, near-infrared (NIR) absorption/emission. | Bioimaging, photodynamic therapy, advanced sensors. | Asymmetric and fused-ring DPPs |
Visualizing the Developmental Trajectory
The historical development of DPP pigments can be visualized as a progression from a singular discovery to a highly versatile molecular platform.
Caption: A flowchart illustrating the key milestones in the historical development of DPP pigments.
The core chemical structure of a DPP pigment and the sites for modification are illustrated below.
Caption: The generalized chemical structure of a diketopyrrolopyrrole (DPP) pigment.
Conclusion and Future Outlook
The historical development of diketopyrrolopyrrole pigments is a testament to the power of chemical innovation, transforming an accidental discovery into a versatile class of materials with widespread impact. From their origins as robust red pigments for industrial coatings, DPPs have evolved into sophisticated functional molecules at the forefront of organic electronics and biomedical research. The journey from insoluble pigments to rationally designed soluble dyes was enabled by a deep understanding of structure-property relationships, particularly the roles of N-alkylation and the electronic nature of the flanking aryl groups.
The future of DPP chemistry is bright, with ongoing research focused on the synthesis of novel derivatives with tailored properties. The development of fully asymmetric DPPs offers finer control over their electronic characteristics.[14] Furthermore, the incorporation of DPP units into polymeric structures continues to yield high-performance materials for a range of applications. As our ability to manipulate molecular architecture with increasing precision grows, the remarkable diketopyrrolopyrrole chromophore is poised to play an even greater role in the development of next-generation technologies.
References
- CN1746227A - Production of paint red 254 - Google Patents.
- CN102964865A - Preparation method of pigment red 254 - Google Patents.
-
Preparation method of pigment red 254 - Eureka | Patsnap. Available at: [Link]
- US20090169887A1 - Method for Producing Fine-Particle C.I. Pigment Red 254 - Google Patents.
-
A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions - PMC - NIH. Available at: [Link]
-
Preparation of Red Dyes Derived from Diketo-pyrrolo-pyrrole Based Pigment and Their Properties for LCD Color Filters - SciSpace. Available at: [Link]
-
Synthesis of diketopyrrolopyrrole (DPP) derivatives comprising bithiophene moieties | Request PDF - ResearchGate. Available at: [Link]
-
Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - PMC - NIH. Available at: [Link]
-
The synthesis and properties of 1,4‐diketo‐pyrrolo[3,4‐C]pyrroles - ResearchGate. Available at: [Link]
-
Effect of Thiophene substitution on the Photophysical and biological properties of Diketopyrrolopyrrole derivatives | Request PDF - ResearchGate. Available at: [Link]
-
Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - PMC - NIH. Available at: [Link]
-
Diketopyrrolopyrrole (DPP) pigments - ResearchGate. Available at: [Link]
-
Synthesis and characterisation of diketopyrrolopyrrole-based hydrogels - RSC Publishing. Available at: [Link]
-
Synthetic studies related to diketopyrrolopyrrole (DPP) pigments. Part 3: Syntheses of tri- and tetra-aryl DPPs - ResearchGate. Available at: [Link]
-
Synthesis and Electronic Properties of Diketopyrrolopyrrole-Based Polymers with and without Ring-Fusion | Macromolecules - ACS Publications. Available at: [Link]
-
Schematic illustration of the known color spaces of DPP pigments (bp=p‐biphenylyl). - ResearchGate. Available at: [Link]
-
A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions - Beilstein Journals. Available at: [Link]
-
Synthesis of fully asymmetric diketopyrrolopyrrole derivatives - Semantic Scholar. Available at: [Link]
Sources
- 1. CN102964865A - Preparation method of pigment red 254 - Google Patents [patents.google.com]
- 2. Synthesis of fully asymmetric diketopyrrolopyrrole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01564D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation method of pigment red 254 - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN1746227A - Production of paint red 254 - Google Patents [patents.google.com]
- 9. US20090169887A1 - Method for Producing Fine-Particle C.I. Pigment Red 254 - Google Patents [patents.google.com]
- 10. A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic Characterization of 3,6-diphenyl-diketopyrrolopyrrole (DPP): A Technical Guide
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the spectroscopic characterization of the core 3,6-diphenyl-diketopyrrolopyrrole (DPP) chromophore. Diketopyrrolopyrroles are a pivotal class of high-performance pigments and organic semiconductors, distinguished by their robust photophysical properties and strong electron-accepting nature.[1] Understanding their electronic and optical characteristics is fundamental to their application in diverse fields, from organic electronics to biomedical imaging. This document delves into the theoretical underpinnings of DPP's spectroscopic behavior, provides detailed, field-tested protocols for its characterization via UV-Visible absorption, fluorescence spectroscopy, and cyclic voltammetry, and offers insights into the interpretation of the resulting data. We address the practical challenges posed by the low solubility of the parent DPP and provide guidance on leveraging data from soluble derivatives to understand the core chromophore.
Introduction: The Significance of the DPP Core
First discovered in the 1970s, 3,6-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (DPP) has emerged as a cornerstone of modern materials science.[1] Its bicyclic lactam structure, flanked by phenyl groups, creates a planar, electron-deficient core. This architecture is responsible for its characteristic intense color, high thermal and photostability, and strong intermolecular π-π stacking interactions.[2] These properties make DPP a critical building block in:
-
Organic Field-Effect Transistors (OFETs): The strong aggregation and good planarity of the DPP core facilitate efficient charge transport.[1]
-
Organic Photovoltaics (OPVs): Its strong electron-accepting nature and broad absorption in the visible spectrum are highly desirable for solar cell applications.[1]
-
Fluorescent Probes and Sensors: The high fluorescence quantum yields of soluble DPP derivatives make them suitable for various sensing and imaging applications.[3]
A thorough spectroscopic characterization is the first and most critical step in harnessing the potential of any DPP-based material. This guide provides the foundational knowledge and practical protocols to achieve this.
Theoretical Framework: Understanding the Electronic Properties of 3,6-diphenyl-DPP
The profound optical properties of DPP are rooted in its molecular electronic structure. The molecule's design, featuring an electron-deficient central lactam core (the acceptor) flanked by electron-rich phenyl rings (the donors), establishes a classic donor-acceptor (D-A) framework.
Electronic Transitions
The absorption of ultraviolet or visible light by a DPP molecule promotes an electron from a lower energy molecular orbital to a higher energy one.[4] The most significant of these for DPP is the π-π* transition , which occurs between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5]
-
HOMO: Primarily localized on the electron-rich phenyl rings and the π-system of the pyrrole rings.
-
LUMO: Predominantly centered on the electron-deficient diketo-pyrrolo-pyrrole core.
Because the HOMO and LUMO are spatially segregated, the π-π* transition has significant Intramolecular Charge Transfer (ICT) character.[5] This ICT is the primary origin of the intense, low-energy (long-wavelength) absorption band that gives DPP its characteristic color.
Caption: Electronic transition in 3,6-diphenyl-DPP.
Experimental Methodologies: A Practical Guide
Accurate spectroscopic characterization requires meticulous experimental technique. This section provides step-by-step protocols for the three core techniques: UV-Vis Absorption Spectroscopy, Fluorescence Spectroscopy, and Cyclic Voltammetry.
A Note on Solubility: The Primary Practical Challenge
The parent 3,6-diphenyl-DPP molecule is notoriously insoluble in common organic solvents due to strong intermolecular hydrogen bonding between the lactam N-H and C=O groups, which promotes aggregation.[1][6] This presents a significant challenge for solution-based characterization.
Field Insight: To obtain reliable solution-state data, it is often necessary to use N-alkylated derivatives (e.g., with hexyl or dodecyl chains) which disrupt the hydrogen bonding and improve solubility.[3][7] While this guide focuses on the core chromophore, the data presented in tables will often be from such soluble analogues, as they provide the most accurate representation of the intrinsic properties of a non-aggregated DPP molecule. For the pristine, insoluble pigment, characterization is typically performed on thin films.[8]
UV-Visible Absorption Spectroscopy
This technique measures the wavelengths at which a molecule absorbs light, providing information on its electronic transitions.
Protocol:
-
Solution Preparation:
-
Prepare a stock solution of a soluble DPP derivative in a spectroscopic grade, non-polar solvent (e.g., chloroform or toluene) at a concentration of approximately 10⁻³ M. Poorly soluble compounds may require heating or sonication to dissolve.
-
Create a series of dilutions from the stock solution in the same solvent, aiming for concentrations that yield absorbance values between 0.02 and 0.1 to ensure adherence to the Beer-Lambert law.
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Set the wavelength range to scan from approximately 300 nm to 800 nm.
-
Use matched quartz cuvettes (1 cm path length).
-
-
Measurement:
-
Fill one cuvette with the pure solvent to be used as a reference (blank).
-
Fill the second cuvette with the most dilute DPP solution.
-
Run a baseline correction with the solvent-filled cuvette in both beams.
-
Measure the absorbance spectrum of the sample.
-
Repeat the measurement for each dilution.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert Law (A = εcl), by plotting absorbance vs. concentration and determining the slope (slope = εl).
-
Fluorescence Spectroscopy and Quantum Yield Determination
Fluorescence spectroscopy measures the light emitted by a molecule after it has been excited by absorbing light.
Protocol:
-
Sample Preparation:
-
Use the same set of solutions prepared for the UV-Vis measurements (absorbance at the excitation wavelength should not exceed 0.1 to avoid inner filter effects).
-
-
Instrument Setup:
-
Use a spectrofluorometer.
-
Set the excitation wavelength (λex) to the λmax determined from the UV-Vis spectrum.
-
Set the emission scan range to start ~10 nm after the excitation wavelength and extend to ~800 nm.
-
-
Measurement of Emission Spectrum:
-
Record the fluorescence spectrum for each of the prepared solutions.
-
Identify the wavelength of maximum emission (λem).
-
-
Fluorescence Quantum Yield (ΦF) Determination (Comparative Method):
-
Select a Standard: Choose a well-characterized fluorescent standard with a known quantum yield and emission range similar to the DPP sample (e.g., N,N'-Dibenzyl-DPP, ΦF = 0.88 in chloroform).[3]
-
Prepare Standard Solutions: Prepare a series of dilutions of the standard in the same solvent as the DPP sample, with absorbance values at the excitation wavelength matching those of the DPP solutions.
-
Measure Spectra: Record the absorbance and fluorescence spectra of the standard solutions under the exact same instrument settings used for the DPP sample.
-
Calculation: Plot the integrated fluorescence intensity versus absorbance for both the DPP sample and the standard. The quantum yield of the sample (ΦF, sample) is calculated using the following equation: ΦF, sample = ΦF, std * (Gradsample / Gradstd) * (n²sample / n²std) where Grad is the gradient of the plot and n is the refractive index of the solvent.
-
Electrochemical Characterization: Cyclic Voltammetry (CV)
CV is used to determine the HOMO and LUMO energy levels of a molecule by measuring its oxidation and reduction potentials.
Caption: Workflow for Cyclic Voltammetry Analysis.
Protocol:
-
Preparation:
-
For soluble derivatives, dissolve the compound in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
For the insoluble parent DPP, a thin film can be drop-cast or evaporated onto the working electrode (e.g., glassy carbon or ITO-coated glass).[8]
-
-
Instrument Setup:
-
Use a potentiostat with a three-electrode cell:
-
Working Electrode: Glassy carbon, platinum, or DPP-coated ITO.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire.
-
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove oxygen.
-
-
Measurement:
-
Scan the potential in both the positive (oxidation) and negative (reduction) directions.
-
After the initial measurement, add a small amount of ferrocene to the solution, which will be used as an internal standard (E₁/₂ of Fc/Fc⁺ is ~0.4 V vs. SCE). Record the voltammogram again.
-
-
Data Analysis:
-
Determine the onset oxidation potential (Eonset, ox) and onset reduction potential (Eonset, red) from the voltammogram, calibrated against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = -[Eonset, ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[Eonset, red (vs Fc/Fc⁺) + 4.8]
-
-
Data Interpretation and Key Spectroscopic Parameters
The following tables summarize representative spectroscopic and electrochemical data for 3,6-diphenyl-DPP derivatives. Due to the aforementioned solubility issues, data for the N-unsubstituted parent compound is scarce and often derived from solid-state measurements.
Table 1: Photophysical Properties of Soluble 3,6-diphenyl-DPP Derivatives
| Derivative | Solvent | λmax, abs (nm) | ε (M⁻¹cm⁻¹) | λmax, em (nm) | Stokes Shift (nm) | ΦF | Reference |
|---|---|---|---|---|---|---|---|
| N,N'-di-n-alkyl | Dichloromethane | ~500-530 | ~50,000-80,000 | ~530-560 | ~30 | High (>0.7) | [6][7] |
| N,N'-di-n-alkyl | Toluene | ~510-540 | ~50,000-80,000 | ~540-570 | ~30 | High (>0.7) |[6][7] |
Note: The exact values depend on the specific N-alkyl substituents.
Table 2: Electrochemical Properties and Energy Levels
| Compound | Measurement Condition | Eonset, ox (V vs Fc/Fc⁺) | Eonset, red (V vs Fc/Fc⁺) | HOMO (eV) | LUMO (eV) | Reference |
|---|---|---|---|---|---|---|
| Parent DPP | Thin Film | ~1.1 | ~-0.79 | -5.9 | -4.01 | [8][9] |
| Soluble Derivatives | Solution | Varies | Varies | ~-5.3 to -5.6 | ~-3.5 to -3.8 |[10] |
Conclusion
The spectroscopic characterization of 3,6-diphenyl-DPP provides profound insights into its electronic structure and potential performance in advanced materials. The core techniques of UV-Vis absorption, fluorescence spectroscopy, and cyclic voltammetry are indispensable tools in this endeavor. While the inherent low solubility of the parent DPP molecule presents practical hurdles for solution-state analysis, these can be effectively navigated by studying soluble N-alkylated derivatives or by employing solid-state measurement techniques. The data derived from these methods—absorption and emission maxima, molar absorptivity, quantum yield, and frontier molecular orbital energy levels—form the essential foundation for the rational design and application of new DPP-based materials in the next generation of organic electronics and biomedical technologies.
References
- Celik, S., Ergun, Y., & Alp, S. (2009). Synthesis and Spectroscopic Studies of 3,6-Diphenyl-2,5-Dihydropyrrolo[3,4-C]Pyrrole-1,4-Dion's N,N'-Dialkyl Derivatives.
- Głowacki, E. D., et al. (2014). Hydrogen-bonded diketopyrrolopyrrole (DPP) pigments as organic semiconductors.
- Lapa, C. I. N. R., et al. (2020). A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions. Beilstein Journal of Organic Chemistry.
- Wu, Z., et al. (2009). Novel 1,4-Diketo-3,6-diphenyl pyrrolo[3,4-c]pyrrole (DPP)-based Copolymers with Large Stokes Shift.
- Grancini, G., et al. (2020). Tuning the Optical Characteristics of Diketopyrrolopyrrole Molecules in the Solid State by Alkyl Side Chains. The Journal of Physical Chemistry C.
- Bürckstümmer, H., et al. (2011). Highly Luminescent 1,4-Diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole- (DPP-) Based Conjugated Polymers Prepared Upon Suzuki Coupling.
- Gryko, D. T., et al. (2018). The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. Molecules.
- Beverina, L., et al. (2018). Diketopyrrolopyrrole latent pigment-based bilayer solar cells.
- Li, Y., et al. (2017). Monodisperse macromolecules based on benzodithiophene and diketopyrrolopyrrole with strong NIR absorption and high mobility.
- Lenz, R., & Wallquist, O. (2002). 20 years of DPP Pigments - Future perspectives. Macromolecular Symposia.
- Głowacki, E. D., et al. (2014). UV–Vis absorption and photoluminescence spectra of (a) DPP, (b) p-Cl DPP, (c) p-Br DPP; in DMSO solution and in thin film.
- Ergun, Y., et al. (2011). Synthesis and Spectroscopic Studies of N,N'-dialkyl Derivatives of Antisymmetrical 2H,5H- Dihydropyrrolo[3,4-c]pyrrole-1,4-dio.
- Sonar, P., et al. (2020). Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. Frontiers in Chemistry.
- Pipzine Chemicals. (n.d.). This compound.
- LibreTexts. (2023).
Sources
- 1. Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to Quantum Chemical Calculations for Diketopyrrolopyrrole (DPP) Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: Diketopyrrolopyrrole (DPP) derivatives represent a cornerstone in the development of high-performance organic electronic materials, finding applications in organic field-effect transistors (OFETs), photovoltaics (OPVs), and bio-imaging.[1][2][3] Their remarkable properties stem from a robust donor-acceptor (D-A) architecture, characterized by a strongly electron-deficient DPP core.[2][3] The rational design and optimization of these materials are heavily reliant on predictive computational modeling. This guide provides an in-depth exploration of the quantum chemical calculation workflows used to investigate DPP derivatives, moving beyond a simple recitation of methods to explain the fundamental causality behind computational choices. We will cover theoretical foundations, step-by-step computational protocols, data interpretation, and advanced topics, equipping researchers with the knowledge to leverage these powerful tools for material discovery.
Chapter 1: Theoretical Foundations for Modeling DPP Derivatives
The electronic and optical properties of DPP derivatives are governed by their π-conjugated systems. Quantum mechanics provides the necessary framework to describe this behavior, with Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) serving as the most powerful and practical tools for the job.[4][5][6]
1.1 The Workhorses: DFT and TD-DFT
The primary reason for the widespread adoption of DFT is its exceptional balance of computational accuracy and efficiency, making it feasible to study the relatively large molecular structures of DPP derivatives.
-
Density Functional Theory (DFT): DFT is used to determine the ground-state electronic structure of a molecule. Instead of solving the complex many-electron wavefunction, DFT calculates the electron density, from which all ground-state properties can be derived. For DPP systems, this allows us to optimize the molecular geometry and, crucially, to calculate the energies and spatial distributions of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7] The energy difference between these orbitals, the HOMO-LUMO gap, is a primary determinant of the molecule's optical and electronic properties.[8]
-
Time-Dependent Density Functional Theory (TD-DFT): To understand how DPP derivatives interact with light—a critical aspect for applications in solar cells and sensors—we must investigate their excited states. TD-DFT is an extension of DFT that allows for the calculation of electronic transition energies and strengths.[9] It is the standard method for simulating UV-Vis absorption spectra, providing insights into the color and light-harvesting capabilities of these molecules.[10][11]
1.2 Causality in Method Selection: Functionals and Basis Sets
The accuracy of any DFT or TD-DFT calculation is critically dependent on the choice of two key components: the exchange-correlation (XC) functional and the basis set. This choice is not arbitrary; it is dictated by the specific electronic phenomena one wishes to capture.
Exchange-Correlation Functionals: The XC functional is an approximation of the complex quantum mechanical interactions between electrons. For DPP derivatives, which often exhibit significant intramolecular charge-transfer (ICT) character from donor wings to the acceptor core, the choice of functional is paramount.[12]
-
Hybrid Functionals (e.g., B3LYP, PBE0): These are often excellent starting points. They mix a portion of exact Hartree-Fock (HF) exchange with a GGA (Generalized Gradient Approximation) functional. B3LYP is a widely used, robust functional for geometry optimizations and initial property predictions of DPP systems.[5][13][14]
-
Range-Separated Functionals (e.g., CAM-B3LYP, ωB97X-D): These functionals are often superior for predicting excited-state properties and charge-transfer phenomena.[15][16] They systematically vary the amount of exact HF exchange with inter-electron distance, providing a more physically sound description of long-range interactions, which is crucial for the ICT states common in DPP derivatives.[4][16] Using a standard functional like B3LYP can sometimes underestimate the energy of these charge-transfer states.[16]
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set determine the accuracy of the calculation at the cost of computational time.
-
Pople-style (e.g., 6-31G(d,p)): This is a popular and cost-effective choice for initial geometry optimizations of medium to large DPP derivatives.[5][13] The "(d,p)" indicates the addition of polarization functions, which are essential for describing the non-spherical nature of electron density in conjugated molecules.
-
Dunning-style (e.g., cc-pVDZ, cc-pVTZ): These are correlation-consistent basis sets that offer a more systematic path to improving accuracy but are more computationally demanding.
-
Karlsruhe "def2" (e.g., def2-SVP, def2-TZVP): These are well-balanced and efficient basis sets that are increasingly popular for their robustness across the periodic table and are an excellent choice for both optimizations and final property calculations.[17]
Expert Insight: A common and trustworthy strategy is to perform an initial geometry optimization with a computationally cheaper combination (e.g., B3LYP/6-31G(d,p)) and then perform a more accurate single-point energy or TD-DFT calculation with a larger basis set and a more sophisticated functional (e.g., CAM-B3LYP/def2-TZVP). This tiered approach provides a validated and cost-effective workflow.
| Functional Type | Examples | Strengths for DPP Derivatives | Causality & Considerations |
| Hybrid GGA | B3LYP, PBE0 | Good for ground-state geometries, general-purpose.[13][14] | Reliable for structural parameters. May underestimate charge-transfer excitation energies. |
| Hybrid Meta-GGA | M06-2X | Good for thermochemistry and non-covalent interactions. | Includes kinetic energy density, can offer improved accuracy for complex systems.[15][16] |
| Range-Separated | CAM-B3LYP, ωB97X-D | Excellent for excited states, charge-transfer, and optical spectra.[4][18] | Correctly treats long-range electron-electron interactions, crucial for D-A systems.[16] |
Chapter 2: The Core Computational Workflow
This chapter outlines a self-validating, step-by-step protocol for investigating a new DPP derivative, from initial structure to predicted properties. The entire process is visualized in the workflow diagram below.
Protocol 2.1: Ground State Geometry Optimization
Objective: To find the most stable three-dimensional structure of the DPP molecule in the gas phase.
-
Structure Input: Build the DPP derivative in a molecular editor. A crucial, cost-saving step is the simplification of long, solubilizing alkyl chains (e.g., 2-hexyldecyl) to methyl groups.[17][19][20] This is justified because the saturated alkyl chains have a negligible effect on the electronic properties of the conjugated core in solution, though they are critical for solid-state packing.[21][22]
-
Calculation Setup:
-
Job Type: Optimization + Frequencies. Requesting frequencies in the same job ensures the final structure is a true energy minimum.
-
Method: Select a functional and basis set (e.g., B3LYP/6-31G(d,p)).
-
Solvation (Optional): To model the molecule in a specific solvent, include a Polarizable Continuum Model (PCM), specifying the solvent (e.g., chloroform, THF).[19][23] This provides a more realistic electronic environment than the gas phase.[12]
-
-
Execution & Validation: Run the calculation. Upon completion, check the output file.
-
Self-Validation: Confirm that the optimization converged successfully.
-
Verification: Examine the frequency results. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true local minimum on the potential energy surface. If imaginary frequencies are present, the structure is a transition state and requires further optimization.
-
-
Data Extraction: From the validated output, extract the final optimized coordinates and the energies of the HOMO and LUMO.
Protocol 2.2: Simulating the UV-Vis Absorption Spectrum
Objective: To predict the primary electronic transitions that govern the molecule's light absorption.
-
Structure Input: Use the fully optimized, validated geometry from Protocol 2.1. It is critical not to re-optimize the geometry during the TD-DFT step, as we are calculating the vertical excitation from the ground-state minimum.
-
Calculation Setup:
-
Job Type: Energy (Single-Point).
-
Method: Select a functional suitable for excited states (e.g., CAM-B3LYP) and a good quality basis set (e.g., def2-TZVP).
-
TD-DFT Options: Request the calculation of singlet excited states (e.g., TD(NStates=10, Singlets)). Calculating at least 10 states is usually sufficient to capture the main visible absorption band.
-
Solvation: If the ground state was optimized in a solvent, the same PCM model must be used here for consistency.
-
-
Execution & Analysis: Run the calculation. The output will list the calculated excited states.
-
Data Extraction: For each state, identify:
-
Excitation Energy (in eV): This is the energy required for the transition.
-
Oscillator Strength (f): This is a dimensionless quantity that represents the intensity of the transition. A value close to zero is a "dark" or forbidden transition, while a large value (e.g., > 0.1) indicates a "bright" transition that will contribute significantly to the absorption spectrum.
-
Wavelength (λ): Convert the excitation energy from eV to nanometers (nm) using the formula λ = 1239.8 / E(eV). The transition with the largest oscillator strength in the visible region typically corresponds to the experimental λmax.
-
Chapter 3: From Numbers to Chemical Insight
The true power of these calculations lies in their ability to establish clear, predictive relationships between molecular structure and material properties.
3.1 Tuning Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO levels are not just abstract numbers; they correlate directly with a material's electrochemical properties and its suitability for specific device architectures.
-
HOMO Level: Correlates with the ionization potential and the molecule's stability against oxidation. In OPVs, the HOMO level of the donor material must be well-aligned with that of the acceptor for efficient charge separation.
-
LUMO Level: Correlates with the electron affinity and stability against reduction. A lower LUMO energy is characteristic of a better electron acceptor.[24][25]
-
HOMO-LUMO Gap (Eg): This is the energy required to promote an electron from the HOMO to the LUMO and is directly related to the optical bandgap. A smaller gap generally leads to absorption at longer wavelengths (a red-shift).[26]
Structure-Property Logic: The chemical nature of the aromatic groups flanking the DPP core provides a powerful handle for tuning these properties. This relationship can be visualized as a logical design flow.
For instance, replacing a simple phenyl ring with a more electron-rich thiophene ring typically raises the HOMO energy level, reduces the HOMO-LUMO gap, and causes a bathochromic (red) shift in the absorption spectrum.[9][27] This predictive capability allows for the in silico design of molecules with tailored absorption profiles before embarking on challenging and costly synthesis.
3.2 Correlating Theory with Experiment
A crucial step in any computational study is to benchmark the results against experimental data to validate the chosen theoretical model.
| Calculated Property | Experimental Technique | Expected Correlation & Notes |
| HOMO / LUMO Levels | Cyclic Voltammetry (CV) | Calculated values are absolute (vs. vacuum), while CV measures redox potentials (vs. a reference). A linear correlation is expected. DFT often reproduces trends very well. |
| Optical Gap (Eg) | UV-Vis Spectroscopy | The energy of the lowest-energy, high-oscillator-strength transition from TD-DFT should correlate with the experimental λmax of the absorption spectrum. |
| Molecular Geometry | X-ray Crystallography | Calculated bond lengths and dihedral (twist) angles for a single molecule can be compared to solid-state crystal structures. Discrepancies often arise from intermolecular packing forces not present in the calculation.[28] |
Discrepancies between theory and experiment are not failures; they are learning opportunities. A calculated λmax that is blue-shifted compared to the experimental spectrum of a thin film might suggest strong intermolecular aggregation (e.g., H-aggregation) in the solid state, a phenomenon beyond the scope of a single-molecule calculation.[29]
Chapter 4: Advanced Topics and Future Directions
While the core workflow provides immense value, the field is constantly evolving to tackle more complex phenomena.
-
Excited State Dynamics and Non-Radiative Decay: Some DPP derivatives exhibit unexpectedly low fluorescence quantum yields. This can be due to rapid internal conversion from the initial "bright" excited state to a lower-lying "dark" state.[20] Investigating these processes requires more advanced computational methods beyond standard TD-DFT, such as DFT/MRCI (Multi-Reference Configuration Interaction) or spin-flip TD-DFT, which can better describe states with multi-reference or doubly-excited character.[20][21]
-
Charge Transport and Mobility: For transistor applications, charge mobility is a key parameter. This can be computationally estimated by calculating the reorganization energy (λ) , which is the energy penalty associated with geometric relaxation upon charge transfer. A smaller reorganization energy generally correlates with higher charge mobility.[13]
-
Solid-State and Intermolecular Effects: The properties of DPP derivatives in a device are governed by their organization in the solid state. While single-molecule calculations provide foundational insights, understanding device performance requires considering intermolecular interactions like π-π stacking.[28][30] Molecular Dynamics (MD) simulations are increasingly used to predict the morphology and local ordering of DPP-based oligomers and polymers in thin films, bridging the gap between single molecules and bulk materials.[30][31]
Conclusion
Quantum chemical calculations, grounded in DFT and TD-DFT, are an indispensable tool in the modern materials scientist's arsenal for the design and analysis of DPP derivatives. By providing a direct window into the relationship between molecular structure and electronic properties, these computational workflows enable the rational, predictive design of novel materials with tailored functionalities for next-generation organic electronics. This guide has outlined a robust, self-validating framework for these investigations, emphasizing the causal logic behind methodological choices to empower researchers to not only perform calculations but to truly understand and trust their results.
References
-
Asymmetrical Diketopyrrolopyrrole Derivatives with Improved Solubility and Balanced Charge Transport Properties. MDPI. Available at: [Link]
-
The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. National Institutes of Health (NIH). Available at: [Link]
-
Asymmetrical Diketopyrrolopyrrole Derivatives with Improved Solubility and Balanced Charge Transport Properties. National Institutes of Health (NIH), PMC. Available at: [Link]
-
Effect of S⋯π interactions on the charge transport properties of the DPP framework. Royal Society of Chemistry. Available at: [Link]
-
Using diketopyrrolopyrroles to stabilize double excitation and control internal conversion. Royal Society of Chemistry. Available at: [Link]
-
Computational study on optoelectronic and charge transport properties of diketopyrrolopyrrole-based A-D-A-D-A structure molecules for organic solar cells. PubMed. Available at: [Link]
-
Synthesis and Electronic Properties of Diketopyrrolopyrrole-Based Polymers with and without Ring-Fusion. National Institutes of Health (NIH), PMC. Available at: [Link]
-
DFT-calculated HOMO and LUMO wave functions of the geometry optimized... ResearchGate. Available at: [Link]
-
Probing the electronic structure and photophysics of thiophene–diketopyrrolopyrrole derivatives in solution. RSC Publishing. Available at: [Link]
-
Ultrafast Dynamics of Diketopyrrolopyrrole (DPP) Dimers. ChemRxiv. Available at: [Link]
-
Design of Diketopyrrolopyrrole (DPP)-Based Small Molecules for Organic-Solar-Cell Applications. ResearchGate. Available at: [Link]
-
Solid state structure and properties of phenyl diketopyrrolopyrrole derivatives. RSC Publishing. Available at: [Link]
-
Investigating the Use of Diketopyrrolopyrrole (DPP) Based Highly Conjugated Small Molecules in Organic Solar Cells. UMT Journals. Available at: [Link]
-
of the theoretical calculations with DFT/TD-DFT methods for... ResearchGate. Available at: [Link]
-
Photochemical and photophysical properties of diketopyrrolopyrrole organic pigments. EPFL Infoscience. Available at: [Link]
-
Synthesis and Electronic Properties of Diketopyrrolopyrrole-Based Polymers with and without Ring-Fusion. ACS Publications. Available at: [Link]
-
Absorption spectra for the studied compounds obtained with TD-DFT... ResearchGate. Available at: [Link]
-
Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. Frontiers. Available at: [Link]
-
SYNTHESIS AND PHOTOPHYSICAL PROPERTIES OF DIKETOPYRROLOPYRROLE-BASED NEAR-INFRARED DYES. J-STAGE. Available at: [Link]
-
Computational Insights into the Thermophysical, Conformational and Electronic Properties of Diketopyrrolopyrrole and Isoindigo Based Semiconducting Polymers. ChemRxiv. Available at: [Link]
-
Theoretical and Experimental Study of Different Side Chains on 3,4-Ethylenedioxythiophene and Diketopyrrolopyrrole-Derived Polymers: Towards Organic Transistors. MDPI. Available at: [Link]
-
Comparative Studies of Diphenyl-Diketo-Pyrrolopyrrole Derivatives for Electroluminescence Applications. ResearchGate. Available at: [Link]
-
Local structuring of diketopyrrolopyrrole (DPP)-based oligomers from molecular dynamics simulations. RSC Publishing. Available at: [Link]
-
Solvatochromism in Diketopyrrolopyrrole Derivatives: Experimental and Computational Studies. CSIRO Publishing. Available at: [Link]
-
Influence of Side-Chain on Structural Order and Photophysical Properties in Thiophene Based Diketopyrrolopyrroles: A Systematic Study. ResearchGate. Available at: [Link]
-
Novel DPP derivatives functionalized with auxiliary electron-acceptor groups and characterized by narrow bandgap and ambipolar charge transport properties. ResearchGate. Available at: [Link]
-
DFT calculation of FDPP‐p‐C6. a) calculated HOMO level and LUMO level. b) Transfer integral and c) Hole mobility. ResearchGate. Available at: [Link]
-
Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes. MDPI. Available at: [Link]
-
Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors. Frontiers. Available at: [Link]
-
Synthesis of fully asymmetric diketopyrrolopyrrole derivatives. PubMed Central (PMC). Available at: [Link]
-
Effect of Solvent Removal Rate and Annealing on the Interface Properties in a Blend of a Diketopyrrolopyrrole-Based Polymer with Fullerene. PubMed Central (PMC). Available at: [Link]
-
Diketo-Pyrrolo Pyrrole-Based Acceptor-Acceptor Copolymers with Deep HOMO and LUMO Levels Absorbing in the Near Infrared. MDPI. Available at: [Link]
-
Synthesis of fully asymmetric diketopyrrolopyrrole derivatives. RSC Publishing. Available at: [Link]
-
Ultrafast Dynamics of Diketopyrrolopyrrole Dimers. PubMed Central (PMC). Available at: [Link]
-
The Chemistry Behind High-Performance Organic Electronics: DPP Focus. SunaTech. Available at: [Link]
-
High-Performance Electrochemically Gated Single-Molecule Transistor Enabled by Interfacial Engineering. ACS Publications. Available at: [Link]
-
ChemInform Abstract: Diketopyrrolopyrrole (DPP)-Based Materials for Organic Photovoltaics. ResearchGate. Available at: [Link]
-
A new NIR absorbing DPP-based polymer for thick organic solar cells. RSC Publishing. Available at: [Link]
-
Benchmarking the performance of time-dependent density functional theory methods on biochromophores. PubMed Central (PMC). Available at: [Link]
-
Tuning the Optical Characteristics of Diketopyrrolopyrrole Molecules in the Solid State by Alkyl Side Chains. ACS Publications. Available at: [Link]
-
Diketopyrrolopyrrole based molecular materials : synthesis, optical characterization, and application in photovoltaics. TU/e Research Portal. Available at: [Link]
-
Predictive study, using density functional theory and time dependent functional theory, on the struct. Growing Science. Available at: [Link]
-
Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. arXiv. Available at: [Link]
-
HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software. YouTube. Available at: [Link]
-
Computational Modelling of the Solvent Effects on Molecular Properties: An Overview of the Polarizable Continuum Model (PCM) Approach. ResearchGate. Available at: [Link]
Sources
- 1. Frontiers | Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review [frontiersin.org]
- 2. Frontiers | Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors [frontiersin.org]
- 3. Synthesis of fully asymmetric diketopyrrolopyrrole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01564D [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. journals.umt.edu.pk [journals.umt.edu.pk]
- 6. chemrxiv.org [chemrxiv.org]
- 7. youtube.com [youtube.com]
- 8. growingscience.com [growingscience.com]
- 9. The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. connectsci.au [connectsci.au]
- 13. Computational study on optoelectronic and charge transport properties of diketopyrrolopyrrole-based A-D-A-D-A structure molecules for organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Benchmarking the performance of time-dependent density functional theory methods on biochromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Ultrafast Dynamics of Diketopyrrolopyrrole Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Asymmetrical Diketopyrrolopyrrole Derivatives with Improved Solubility and Balanced Charge Transport Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Probing the electronic structure and photophysics of thiophene–diketopyrrolopyrrole derivatives in solution - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP03238D [pubs.rsc.org]
- 21. Using diketopyrrolopyrroles to stabilize double excitation and control internal conversion - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP03533B [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 27. Synthesis of fully asymmetric diketopyrrolopyrrole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Solid state structure and properties of phenyl diketopyrrolopyrrole derivatives - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE00039J [pubs.rsc.org]
- 29. pure.tue.nl [pure.tue.nl]
- 30. Local structuring of diketopyrrolopyrrole (DPP)-based oligomers from molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03257G [pubs.rsc.org]
- 31. Effect of Solvent Removal Rate and Annealing on the Interface Properties in a Blend of a Diketopyrrolopyrrole-Based Polymer with Fullerene - PMC [pmc.ncbi.nlm.nih.gov]
fundamental chemistry of the pyrrolo[3,4-c]pyrrole core
An In-depth Technical Guide to the Fundamental Chemistry of the Pyrrolo[3,4-c]pyrrole Core
Authored by: Gemini, Senior Application Scientist
Introduction: The Rise of a Privileged Heterocycle
Initially developed in the 1970s as a robust scaffold for brilliant red pigments, the pyrrolo[3,4-c]pyrrole core, more commonly known as the diketopyrrolopyrrole (DPP) core, has transcended its origins in the paint and plastics industry.[1][2][3] Its remarkable chemical and physical properties have propelled it to the forefront of materials science and medicinal chemistry research. This guide provides a comprehensive exploration of the fundamental chemistry of the DPP core, intended for researchers, scientists, and drug development professionals seeking to leverage its unique attributes.
The DPP core is a bicyclic lactam characterized by a planar, electron-deficient π-conjugated system. This inherent planarity promotes strong intermolecular π-π stacking, which is crucial for efficient charge transport in organic electronic devices.[1][4] Its strong electron-withdrawing nature, a result of the two amide carbonyl groups, makes it an exceptional building block for creating donor-acceptor (D-A) materials with tunable electronic properties.[1][2] Furthermore, the core exhibits outstanding thermal and photostability, ensuring the longevity and reliability of materials derived from it.[2]
Core Synthesis: Building the Bicyclic Lactam
The cornerstone of DPP chemistry is its remarkably efficient synthesis. The most prevalent method involves a one-pot condensation reaction between a dialkyl succinate and an aromatic or heteroaromatic nitrile in the presence of a strong base, such as sodium tert-amoxide or sodium hydride.[5] This reaction proceeds via a double Claisen-type condensation followed by cyclization and aromatization. The choice of the nitrile reactant directly dictates the substituents at the 3- and 6-positions of the DPP core, providing a straightforward entry point for structural diversity. The initial products are often insoluble, a consequence of strong intermolecular hydrogen bonding between the N-H and C=O groups in the solid state.[1][5]
Experimental Protocol: Synthesis of 3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
This protocol provides a representative example of DPP core synthesis.
Materials:
-
Diethyl succinate
-
2-Thiophenecarbonitrile
-
Sodium tert-amoxide
-
tert-Amyl alcohol (anhydrous)
-
Methanol
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet is charged with anhydrous tert-amyl alcohol.
-
Sodium metal is added portion-wise to the alcohol under a nitrogen atmosphere to generate sodium tert-amoxide in situ.
-
To the resulting solution, 2-thiophenecarbonitrile is added, followed by the dropwise addition of diethyl succinate over 30 minutes.
-
The reaction mixture is heated to reflux (approx. 100-110 °C) and maintained for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and methanol is added to quench the excess base and precipitate the product.
-
The resulting dark red solid is collected by vacuum filtration.
-
The crude product is washed sequentially with methanol and water to remove impurities.
-
The solid is then purified by Soxhlet extraction or by heating in a high-boiling point solvent like DMF or dichlorobenzene to obtain the pure pigment.
Electronic Architecture and Optical Signatures
The fundamental electronic nature of the DPP core is that of an electron acceptor. The two lactam groups create a strong electron deficiency, which is the primary reason for its success in donor-acceptor (D-A) type materials.[1][2] When the DPP core (Acceptor) is flanked by electron-rich moieties like thiophene or furan (Donors), an intramolecular charge transfer (ICT) occurs. This D-A interaction is the key to engineering the material's electronic properties.
Specifically, the energy of the Highest Occupied Molecular Orbital (HOMO) is primarily determined by the donor unit, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is largely controlled by the acceptor (DPP) unit.[6] By judiciously selecting the donor and acceptor components, the HOMO-LUMO energy gap can be precisely tuned. This allows for the rational design of materials that absorb light at specific wavelengths, from the visible to the near-infrared (NIR) spectrum, a critical feature for applications in organic photovoltaics and bioimaging.[7]
Data Presentation: Photophysical Properties of DPP Derivatives
The table below illustrates how modifying the flanking aromatic groups alters the optical properties of the DPP core.
| Compound | Flanking Group (Ar) | Abs. Max (nm) | Em. Max (nm) | HOMO (eV) | LUMO (eV) |
| DPP-Phenyl | Phenyl | ~500 | ~525 | -5.9 | -3.6 |
| DPP-Thiophene | Thiophene | ~550 | ~575 | -5.5 | -3.7 |
| DPP-Furan | Furan | ~520 | ~545 | -5.6 | -3.5 |
| DPP-Thieno[3,2-b]thiophene | Thieno[3,2-b]thiophene | ~650 | ~680 | -5.3 | -3.8 |
Note: Values are approximate and can vary based on solvent, substitution, and measurement conditions.
Reactivity and Strategic Functionalization
The versatility of the DPP core stems from the multiple sites available for chemical modification, allowing for fine-tuning of its properties.
1. N-Functionalization: The lactam N-H protons are moderately acidic (pKa ≈ 17-18) and can be deprotonated using a suitable base like sodium hydride (NaH) or potassium carbonate.[8] The resulting nucleophilic anion readily reacts with various electrophiles, most commonly alkyl halides. This N-alkylation is a critical step for modern DPP applications.[1] The introduction of bulky, branched alkyl chains (e.g., 2-octyldodecyl) is the primary strategy to overcome the strong intermolecular aggregation and poor solubility of the parent core.[4] This imparts solution processability, which is essential for fabricating large-area electronic devices via printing or coating techniques.[4]
2. C-H Functionalization of Flanking Aromatics: When the DPP core is substituted with aromatic rings like phenyl or thiophene, these rings can undergo further functionalization. A key strategy involves electrophilic halogenation (e.g., bromination with NBS) at the positions furthest from the core.[1] This creates di-halogenated DPP monomers that are pivotal for polymerization reactions. Using transition metal-catalyzed cross-coupling reactions like Stille, Suzuki, or direct arylation polymerization (DArP), these monomers can be linked with other aromatic units to build high-performance D-A conjugated polymers.[1]
3. Modification of the Carbonyl Group: While less common, the lactam carbonyl groups can undergo nucleophilic attack.[5] Reactions with strong reducing agents or Grignard reagents can transform the carbonyls, leading to significant changes in the electronic structure of the core. This avenue of functionalization remains less explored but holds potential for creating novel molecular architectures.
Experimental Protocol: N-Alkylation of a DPP Core
This protocol describes a general procedure for solubilizing the DPP core.
Materials:
-
3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
-
Potassium carbonate (K₂CO₃), anhydrous
-
2-Octyldodecyl bromide
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of the DPP core in anhydrous DMF, add an excess of anhydrous potassium carbonate.
-
Heat the suspension to 80-90 °C under a nitrogen atmosphere.
-
Add 2-octyldodecyl bromide dropwise to the heated mixture.
-
Maintain the reaction at this temperature for 12-24 hours, monitoring by TLC until the starting material is consumed. The color of the solution will typically change as the soluble product is formed.
-
After cooling to room temperature, pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration and wash thoroughly with water and methanol.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/dichloromethane gradient) to yield the pure, soluble N-alkylated DPP derivative.[9]
Field-Proven Applications
The unique combination of electronic properties, stability, and synthetic accessibility has established the DPP core as a privileged scaffold in several high-tech and biomedical fields.
-
Organic Electronics : DPP-based materials are stars in the field of organic electronics. Their ordered packing and high charge carrier mobility make them ideal for the semiconductor layer in Organic Field-Effect Transistors (OFETs).[1][2][4] In Organic Photovoltaics (OPVs), DPP-based polymers serve as efficient electron donor materials due to their strong absorption across the solar spectrum and appropriate energy levels for charge separation.[2][3]
-
Biomedical Research : The intense fluorescence, high photostability, and absorption in the NIR region make DPP derivatives attractive for biomedical applications. They have been developed as fluorescent probes for cellular imaging and biosensing.[2] The inherent biocompatibility of some derivatives also opens avenues for their use in targeted drug delivery and theranostics.
-
Medicinal Chemistry : The rigid, planar DPP scaffold is an excellent platform for designing enzyme inhibitors. By presenting specific pharmacophores in a well-defined spatial orientation, DPP derivatives have been synthesized and investigated for various therapeutic targets. Notably, certain analogues have shown potent and selective inhibitory activity against cyclooxygenase (COX-1/COX-2) enzymes, highlighting their potential as anti-inflammatory agents.[10][11][12]
Conclusion and Outlook
The pyrrolo[3,4-c]pyrrole core has evolved from a simple pigment to a cornerstone of functional organic materials. Its fundamental chemistry—characterized by a straightforward and modular synthesis, an electron-deficient nature, and multiple sites for strategic functionalization—provides an exceptionally powerful platform for molecular engineering. The ability to precisely control the electronic and physical properties through rational design has cemented its role in advanced applications, from flexible electronics to targeted therapeutics.
Future research will likely focus on developing more sustainable and efficient synthetic protocols, exploring novel functionalization at less conventional positions, and expanding the application of DPP-based materials into new frontiers such as thermoelectrics, spintronics, and multimodal theranostic agents. The continued exploration of this remarkable heterocyclic core promises to yield further innovations across the scientific disciplines.
References
-
Bao, W., Li, R., et al. (2020). Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. Frontiers in Chemistry. [Link]
-
Bao, W., Li, R., et al. (2020). Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. National Institutes of Health (PMC). [Link]
-
Bao, W., Li, R., et al. (2020). Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. Semantic Scholar. [Link]
-
Bao, W., Li, R., et al. (2020). (PDF) Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. ResearchGate. [Link]
-
Berthelot MP. (2024). Diketopyrrolopyrrole Dye: A Versatile Chromophore of organic chemistry. Longdom Publishing. [Link]
-
Iqbal, A., et al. (1988). The synthesis and properties of 1,4‐diketo‐pyrrolo[3,4‐C]pyrroles. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Pyrrolo[3,4-c]pyrrole Derivatives: Key Building Blocks for Organic Field-Effect Transistors (OFETs). inno-pharmchem.com. [Link]
-
Gryko, D. T., et al. (2016). A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions. Beilstein Journal of Organic Chemistry. [Link]
-
Redzicka, A., et al. Pyrrolo[3,4-c]pyrroles with activity as a COX-1 and COX-2 inhibitors. ResearchGate. [Link]
-
Wikipedia. Pyrrole. Wikipedia. [Link]
-
Rasal, A. M., et al. (2021). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC. [Link]
-
Beaujuge, P. M., et al. (2018). Diketo-Pyrrolo Pyrrole-Based Acceptor-Acceptor Copolymers with Deep HOMO and LUMO Levels Absorbing in the Near Infrared. MDPI. [Link]
-
Wiatrak, B., et al. (2021). Interactions of N-Mannich Bases of Pyrrolo[3,4-c]pyrrole with Artificial Models of Cell Membranes and Plasma Proteins, Evaluation of Anti-Inflammatory and Antioxidant Activity. PMC. [Link]
-
Kaur, N., et al. (2018). (a) Orbital diagram showing the hybridization of the HOMOs and LUMOs of... ResearchGate. [Link]
Sources
- 1. Frontiers | Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review [frontiersin.org]
- 2. Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Pyrrole - Wikipedia [en.wikipedia.org]
- 9. BJOC - A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interactions of N-Mannich Bases of Pyrrolo[3,4-c]pyrrole with Artificial Models of Cell Membranes and Plasma Proteins, Evaluation of Anti-Inflammatory and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of Asymmetric Diketopyrrolopyrrole (DPP) Derivatives
Abstract
Diketopyrrolopyrrole (DPP) derivatives are a prominent class of high-performance organic chromophores, distinguished by their robust photophysical properties and exceptional stability.[1][2][3][4] This guide provides a comprehensive overview of the synthetic protocols for creating asymmetric DPP derivatives, molecules of significant interest in the fields of organic electronics, sensor technology, and bio-imaging.[5] Traditionally, DPP synthesis yields molecules with C2 symmetry.[6] However, breaking this symmetry introduces novel functionalities and allows for the fine-tuning of their optical and electronic properties.[6] This document details established methodologies, including palladium-catalyzed cross-coupling reactions and condensation strategies, offering researchers and drug development professionals a practical guide to producing these advanced materials.
Introduction: The Significance of Asymmetric DPP Derivatives
The core structure of DPP consists of a conjugated bis-lactam flanked by two aromatic units.[5][6] This planarity promotes strong π-π stacking, leading to excellent charge-carrier mobilities, making them ideal for applications in organic solar cells and transistors.[5] The N-atoms of the lactam rings are typically alkylated to enhance solubility and control solid-state packing.[6]
Symmetrical DPPs, where the flanking aryl groups and N-alkyl chains are identical, have been extensively studied. However, the synthesis of asymmetric derivatives, featuring different aryl groups or dissimilar alkyl chains, has opened new avenues for molecular engineering.[5][6] This asymmetry allows for:
-
Fine-tuning of Optoelectronic Properties: The ability to introduce different electron-donating or -withdrawing groups on either side of the DPP core allows for precise control over the molecule's absorption and emission spectra.[6]
-
Improved Solubility: Asymmetric functionalization can disrupt crystal packing, leading to enhanced solubility in common organic solvents, a crucial factor for solution-based processing of organic electronic devices.[6][7]
-
Novel Applications: The introduction of specific functional groups can impart new capabilities, such as sensing and bio-imaging.[5]
This guide will focus on the practical aspects of synthesizing these valuable compounds, providing both the theoretical underpinning and detailed experimental protocols.
Strategic Approaches to Asymmetric DPP Synthesis
Several synthetic routes have been developed to achieve asymmetry in DPP derivatives. The choice of strategy often depends on the desired final structure and the availability of starting materials.
Sequential Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful tools for forming carbon-carbon bonds and are well-suited for the synthesis of asymmetric DPPs.[8][9][10][11]
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or ester) with an organohalide.[9][11] A common strategy for asymmetric DPP synthesis begins with a mono-brominated DPP core, which can then be subjected to a Suzuki coupling reaction to introduce the second, different aryl group.[7] The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[11]
-
Stille Coupling: The Stille reaction couples an organotin compound with an organohalide.[10][12] This method is also highly effective for creating asymmetric DPPs and is often used in the synthesis of DPP-containing conjugated polymers.[8]
The general workflow for a sequential cross-coupling approach is visualized below.
Figure 1: General workflow for synthesizing asymmetric DPPs via sequential cross-coupling.
Condensation of Asymmetric Precursors
A more recent and highly versatile method involves the synthesis of an asymmetric DPP core through the condensation of dissimilar precursors.[2][6] This approach allows for the creation of "fully asymmetric" DPPs where not only the flanking aryl groups but also the N-alkyl chains can be different.[2][5]
This strategy typically involves the synthesis of an alkylated thienyl pyrrolinone ester, which is then condensed with an aromatic nitrile under basic conditions to form the asymmetric DPP core.[3][5][6] Subsequent N-alkylation with a different alkyl halide yields the fully asymmetric product.[6]
Figure 2: Workflow for synthesizing fully asymmetric DPPs via condensation of precursors.
Detailed Protocol: Asymmetric DPP Synthesis via Suzuki Coupling
This section provides a step-by-step protocol for the synthesis of an asymmetric DPP derivative using a Suzuki coupling reaction, a widely adopted and reliable method.[7]
Step 1: Synthesis of the Mono-bromo-DPP Intermediate
The synthesis begins with a commercially available or previously synthesized N-alkylated symmetrical DPP core. Mono-bromination is achieved using N-Bromosuccinimide (NBS).
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| Symmetrical N-alkylated DPP | Varies | Varies | 1.0 | 1.0 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.0 | 1.0 |
| Chloroform (CHCl₃) | CHCl₃ | 119.38 | - | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - |
| Petroleum Ether | - | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | - |
Procedure:
-
Dissolve the symmetrical N-alkylated DPP (1.0 eq.) in chloroform in a round-bottom flask.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Add NBS (1.0 eq.) to the solution in one portion.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer with dichloromethane.
-
Wash the organic layer with brine.
-
Dry the organic phase over anhydrous sodium sulfate and filter.[7]
-
Evaporate the solvent under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel using a dichloromethane/petroleum ether mixture as the eluent to yield the mono-bromo-DPP intermediate.[7]
Step 2: Suzuki Coupling to Introduce the Second Aryl Group
The mono-bromo-DPP is then coupled with a suitable arylboronic acid to introduce the second, different aryl group.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| Mono-bromo-DPP | Varies | Varies | 1.0 | 1.0 |
| Arylboronic Acid | Varies | Varies | 2.0 | 2.0 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.02 | 0.02 |
| Tri-tert-butylphosphonium tetrafluoroborate | C₁₂H₂₈BF₄P | 290.12 | 0.014 | 0.014 |
| Potassium Phosphate Tribasic (K₃PO₄) | K₃PO₄ | 212.27 | - | - |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - |
Procedure:
-
In a two-neck round-bottom flask under a nitrogen atmosphere, dissolve the mono-bromo-DPP (1.0 eq.) and the desired arylboronic acid (2.0 eq.) in anhydrous THF.[7]
-
Prepare an aqueous solution of potassium phosphate tribasic and add it to the reaction mixture.[7]
-
Degas the mixture for 10-15 minutes by bubbling nitrogen through it.
-
Add the palladium catalyst, Pd₂(dba)₃ (0.02 eq.), and the co-catalyst, tri-tert-butylphosphonium tetrafluoroborate (0.014 eq.), to the flask.[7]
-
Reflux the reaction mixture overnight.[7]
-
After cooling to room temperature, evaporate the THF using a rotary evaporator.[7]
-
Extract the product with chloroform and wash with brine and then water.[7]
-
Dry the organic phase over anhydrous sodium sulfate and filter.[7]
-
Evaporate the solvent under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel to obtain the final asymmetric DPP derivative.[7]
Characterization and Validation
The identity and purity of the synthesized asymmetric DPP derivatives should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the successful introduction of the asymmetric groups.
-
Mass Spectrometry (MS): To verify the molecular weight of the final product.
-
UV-Vis and Fluorescence Spectroscopy: To characterize the photophysical properties of the new derivative, including its absorption and emission maxima.
Conclusion and Future Outlook
The synthesis of asymmetric DPP derivatives offers a powerful platform for the development of advanced organic materials with tailored properties. The protocols outlined in this guide, particularly the robust Suzuki coupling method, provide a clear and reproducible pathway for researchers to access these complex molecules. Future research will likely focus on expanding the library of asymmetric DPPs with novel functional groups and exploring their applications in next-generation electronic and biomedical devices.
References
-
Sharma, L., & Bronstein, H. (2021). Synthesis of fully asymmetric diketopyrrolopyrrole derivatives. RSC Advances, 11(10), 5276–5283. [Link]
-
Sharma, L., & Bronstein, H. (2021). Synthesis of fully asymmetric diketopyrrolopyrrole derivatives. ResearchGate. [Link]
-
Sessolo, M., et al. (2020). Asymmetrical Diketopyrrolopyrrole Derivatives with Improved Solubility and Balanced Charge Transport Properties. Molecules, 25(12), 2805. [Link]
-
Dou, C., et al. (2016). Synthesis and Electronic Properties of Diketopyrrolopyrrole-Based Polymers with and without Ring-Fusion. Macromolecules, 49(1), 89-96. [Link]
-
Oliveira, H. P., et al. (2023). A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions. Beilstein Journal of Organic Chemistry, 19, 1373–1381. [Link]
-
Sharma, L., & Bronstein, H. (2021). Synthesis of fully asymmetric diketopyrrolopyrrole derivatives. RSC Publishing. [Link]
-
Xu, F., et al. (2014). Asymmetric synthesis of a highly functionalized tetrahydropyran DPP-4 inhibitor. Organic Letters, 16(20), 5422–5425. [Link]
-
Ma, Y., & Yang, S. (2015). Asymmetric Suzuki–Miyaura Cross‐Coupling for the Synthesis of Chiral Biaryl Compounds as Potential Monophosphine Ligands. Chemistry – A European Journal, 21(18), 6673–6677. [Link]
-
Sharma, L., & Bronstein, H. (2021). Synthesis of fully asymmetric diketopyrrolopyrrole derivatives. RSC Publishing. [Link]
-
Beninatto, R. (2018). Synthesis and characterization of new organic compounds based on the diketopyrrolopyrrole (DPP) molecular core. ResearchGate. [Link]
- Not found.
-
Wang, Y., et al. (2021). Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. Frontiers in Chemistry, 9, 709903. [Link]
-
Singh, R., & Kumar, A. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Organic & Biomolecular Chemistry, 22(3), 426-448. [Link]
-
Patel, N. D., et al. (2018). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. ACS Catalysis, 8(11), 10190-10209. [Link]
-
D'agosto, C., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Advances, 12(15), 9036–9047. [Link]
Sources
- 1. A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of fully asymmetric diketopyrrolopyrrole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of fully asymmetric diketopyrrolopyrrole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01564D [pubs.rsc.org]
- 4. Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of fully asymmetric diketopyrrolopyrrole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetrical Diketopyrrolopyrrole Derivatives with Improved Solubility and Balanced Charge Transport Properties [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sci-Hub. Asymmetric Suzuki–Miyaura Cross‐Coupling for the Synthesis of Chiral Biaryl Compounds as Potential Monophosphine Ligands / Chemistry – A European Journal, 2015 [sci-hub.box]
- 10. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. application.wiley-vch.de [application.wiley-vch.de]
Application Notes and Protocols for High-Performance Organic Field-Effect Transistors based on Diphenyl-DPP Derivatives
Introduction: The Promise of Diketopyrrolopyrrole (DPP) in Organic Electronics
Diketopyrrolopyrrole (DPP) and its derivatives have emerged as a powerhouse class of organic semiconductor materials, driving significant advancements in the performance of Organic Field-Effect Transistors (OFETs).[1][2] The core DPP unit is inherently electron-deficient, which allows for the creation of donor-acceptor (D-A) type materials when combined with electron-donating moieties.[1] This D-A architecture is fundamental to achieving high charge carrier mobilities. Key characteristics that make DPP-based materials, particularly diphenyl-DPP (Dpp-P), highly promising for OFETs include:
-
Exceptional Charge Transport: The strong electron-accepting nature of the DPP core, coupled with appropriate donor units, facilitates efficient intramolecular and intermolecular charge transfer.[1][3]
-
Strong Intermolecular Interactions: DPP derivatives exhibit robust π-π stacking and a tendency to self-assemble into highly ordered crystalline structures, which is crucial for efficient charge hopping between molecules.[1]
-
High Planarity: A planar molecular backbone, a hallmark of well-designed DPP polymers, enhances electronic coupling and charge mobility.[1][4]
-
Solution Processability: The ability to dissolve these materials in common organic solvents allows for the use of low-cost, large-area fabrication techniques like spin-coating and solution-shearing.[5][6][7]
This application note provides a comprehensive guide for researchers and scientists on the utilization of diphenyl-DPP and related derivatives in the fabrication and characterization of high-performance OFETs. We will delve into the rationale behind material selection, provide detailed experimental protocols for device fabrication, and discuss key characterization techniques.
Part 1: Material Selection and Solution Preparation
The choice of the specific DPP derivative and the solvent system is a critical first step that dictates the final device performance.
Rationale for Diphenyl-DPP Selection
While various aromatic groups can be used to flank the DPP core, phenyl groups are a common choice. However, it is important to note that steric hindrance between the phenyl rings and the DPP core can lead to a less planar backbone conformation compared to, for instance, thienyl-flanked DPPs.[4] Despite this, careful molecular engineering, such as the introduction of specific side chains, can mitigate these effects and lead to high-performance materials. Small molecules based on DPP have the advantage of well-defined structures and ease of purification, making them excellent candidates for high-mobility OFETs.[5]
Solvent Selection and Solution Formulation
The choice of solvent is critical as it influences the solubility of the DPP material and the morphology of the deposited thin film.
-
Solubility: Halogenated aromatic solvents like 1,2-dichlorobenzene , chlorobenzene , and chloroform are frequently used due to their ability to dissolve a wide range of DPP polymers and small molecules.[5][8] For more environmentally friendly processing, non-halogenated solvents such as toluene and xylene can also be effective.[3]
-
Boiling Point and Evaporation Rate: The solvent's boiling point affects the film drying time, which in turn influences the degree of molecular ordering. Slower evaporation rates generally allow more time for molecules to self-assemble into crystalline domains, often leading to higher charge carrier mobility.
-
Concentration: Typical solution concentrations for spin-coating and solution-shearing range from 3 to 5 mg/mL .[7][8] The optimal concentration will depend on the specific DPP derivative, the solvent, and the desired film thickness.
Protocol 1: Preparation of a Diphenyl-DPP Solution
-
Environment: Perform all solution preparation steps in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize exposure to oxygen and moisture, which can degrade the organic semiconductor and introduce charge traps.
-
Materials:
-
Diphenyl-DPP derivative
-
High-purity organic solvent (e.g., 1,2-dichlorobenzene)
-
-
Procedure: a. Weigh the desired amount of the diphenyl-DPP derivative in a clean, dry vial. b. Add the appropriate volume of solvent to achieve the target concentration (e.g., 4 mg/mL).[8] c. Stir the mixture on a hot plate at a slightly elevated temperature (e.g., 40-60 °C) for several hours or overnight until the material is fully dissolved. Ensure the vial is capped to prevent solvent evaporation. d. Before use, allow the solution to cool to room temperature. It is good practice to filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
Part 2: OFET Fabrication
The architecture of the OFET and the method of depositing the semiconductor layer are pivotal in determining the device's electrical characteristics. We will focus on the widely used bottom-gate device architecture.
Device Architecture
A common and reliable architecture is the bottom-gate, top-contact (BGTC) configuration. This design involves depositing the semiconductor layer onto the gate dielectric before patterning the source and drain electrodes. An alternative is the top-gate, bottom-contact (TGBC) architecture.[3][7]
Diagram 1: OFET Device Architectures
Caption: Common OFET device architectures.
Substrate Preparation and Surface Treatment
The interface between the gate dielectric and the organic semiconductor is critical for device performance. A smooth, clean, and chemically compatible dielectric surface is essential.
-
Substrates: Highly doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer are commonly used as the gate electrode and gate dielectric, respectively.
-
Surface Passivation: The SiO₂ surface contains hydroxyl groups (-OH) that can act as charge traps. To mitigate this, the surface is typically treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (ODTS) or octyltrichlorosilane (OTS).[3][9] This treatment passivates the trap states and creates a more hydrophobic surface, which promotes better molecular ordering of the DPP film.
Protocol 2: Substrate Cleaning and ODTS Treatment
-
Substrate Cleaning: a. Place the Si/SiO₂ substrates in a beaker. b. Sequentially sonicate the substrates in deionized water, acetone, and isopropanol for 15 minutes each. c. Dry the substrates with a stream of nitrogen gas. d. Treat the substrates with UV-ozone or an oxygen plasma for 10-15 minutes to remove any remaining organic residues and to activate the surface with hydroxyl groups for the subsequent SAM formation.
-
ODTS Surface Modification: a. Prepare a 0.1 M solution of ODTS in a moisture-free solvent like toluene in a glovebox. b. Immerse the cleaned and activated substrates in the ODTS solution. c. Heat the solution at 60 °C for 20-40 minutes.[3] d. After the immersion, thoroughly rinse the substrates with fresh toluene and isopropanol to remove any physisorbed ODTS molecules.[3] e. Dry the substrates with a nitrogen stream.
Deposition of the Diphenyl-DPP Active Layer
Solution-based deposition techniques are favored for their simplicity and scalability.
A. Spin-Coating
Spin-coating is a widely used technique for producing uniform thin films.
Protocol 3: Spin-Coating of the Diphenyl-DPP Film
-
Environment: Perform this procedure in a glovebox.
-
Procedure: a. Place the ODTS-treated substrate on the spin-coater chuck. b. Dispense a sufficient amount of the prepared diphenyl-DPP solution (from Protocol 1) to cover the substrate surface. c. Spin the substrate at a typical speed of 1000-3000 rpm for 60 seconds.[3] The final film thickness is controlled by the solution concentration and the spin speed. d. Transfer the coated substrate to a hotplate for thermal annealing.
B. Solution-Shearing
Solution-shearing is a powerful technique for fabricating highly crystalline and aligned organic semiconductor films, often resulting in significantly enhanced charge carrier mobility.[10][11]
Diagram 2: Solution-Shearing Workflow
Sources
- 1. Frontiers | Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. ジケトピロロピロールおよびチエノチオフェンを用いた高性能半導体ポリマー [sigmaaldrich.com]
- 4. 25th Anniversary Article: Organic Field-Effect Transistors: The Path Beyond Amorphous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morphology, Crystallinity, and Electrical Performance of Solution-Processed OFETs Based on a DPP-Based Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pure.mpg.de [pure.mpg.de]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Fabrication of High-Efficiency DPP-Based Organic Solar Cells
Abstract
This document provides a comprehensive guide for the fabrication and characterization of organic solar cells (OSCs) utilizing diketopyrrolopyrrole (DPP)-based materials. DPP derivatives have become a cornerstone in the field of organic electronics due to their exceptional properties, including strong electron-accepting nature, high charge carrier mobility, and broad optical absorption extending into the near-infrared spectrum.[1][2] These attributes make them ideal candidates for high-performance OSCs. This guide moves beyond a simple recitation of steps, delving into the causal relationships between material selection, processing parameters, and final device performance. It is intended for researchers and scientists in materials science and photovoltaics, providing both foundational principles and actionable, field-proven protocols.
Foundational Principles: Why DPP-Based Materials?
The heart of an organic solar cell is the photoactive layer, where photons are converted into charge carriers (excitons) that are subsequently separated and extracted. The success of this process hinges on the molecular architecture of the materials used.
1.1. The Donor-Acceptor (D-A) Paradigm DPP-based materials function as the electron donor or acceptor component in a "bulk heterojunction" (BHJ) active layer. The DPP core is strongly electron-withdrawing, which, when combined with electron-donating aromatic units, creates a molecular structure with favorable energy levels for charge separation.[3] This D-A architecture within the polymer or small molecule backbone leads to strong intermolecular π–π stacking, which is critical for forming ordered pathways for charge transport, thereby enhancing device efficiency.[4]
1.2. Key Advantages of DPP-Based Materials
-
Broad Absorption: DPP polymers can be chemically tuned to absorb light across a wide range of the solar spectrum, from the visible to the near-infrared (up to 1000 nm), which is crucial for capturing more photons and generating a higher short-circuit current (Jsc).[1]
-
High Charge Carrier Mobility: The planar and rigid structure of the DPP core promotes crystallinity and ordered molecular packing, leading to high mobilities for both holes and electrons.[2] This efficient charge transport minimizes recombination losses and contributes to a higher fill factor (FF).
-
Tunable Energy Levels: The electronic properties (HOMO/LUMO energy levels) can be precisely adjusted by modifying the aromatic substituents and alkyl side chains, allowing for optimal alignment with various acceptor materials (e.g., fullerenes like PC71BM or non-fullerene acceptors).[1][3]
-
Solution Processability: The incorporation of branched alkyl side chains renders DPP-based materials soluble in common organic solvents, enabling the use of low-cost, scalable solution-based fabrication techniques like spin-coating and printing.[4][5]
Device Architecture and Fabrication Overview
A typical DPP-based organic solar cell is a multilayered structure. While various configurations exist, the "inverted" architecture is common due to its enhanced stability.
Caption: Diagram of a standard inverted organic solar cell architecture.
The fabrication process involves the sequential deposition of these layers onto a transparent conductive substrate. The most critical step is the formation of the active layer, where the nanoscale morphology of the donor-acceptor blend must be precisely controlled. Two primary methods are employed:
-
Bulk Heterojunction (BHJ): The DPP-based donor and the acceptor material are pre-mixed in a common solvent and deposited in a single step. Upon solvent evaporation, the materials phase-separate to form an interpenetrating network, creating a large interfacial area for efficient exciton dissociation.[6]
-
Layer-by-Layer (LBL): The donor and acceptor materials are deposited in separate, sequential steps. A carefully chosen solvent for the top layer partially swells the bottom layer, creating a vertically graded and intermixed interface.[7][8] The LBL method can offer better control over the film's vertical morphology.[7]
Detailed Fabrication Protocol
This protocol details the fabrication of an inverted OSC using a DPP-polymer:Fullerene BHJ active layer.
3.1. Materials & Reagents
| Component | Example Material | Function / Purpose |
| Substrate | Indium Tin Oxide (ITO) coated glass | Transparent front electrode (Anode) |
| Hole Transport Layer (HTL) | PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) | Facilitates hole extraction, smooths the ITO surface.[9][10] |
| DPP Donor | PDPP4T, PBDT(TDPP)2 | Electron-donating, light-absorbing polymer. |
| Acceptor | PC71BM ([11][11]-Phenyl-C71-butyric acid methyl ester) | Electron-accepting molecule. |
| Active Layer Solvent | Chloroform, Chlorobenzene (CB), o-Dichlorobenzene (o-DCB) | Solubilizes donor and acceptor for deposition. |
| Solvent Additive | 1,8-Diiodooctane (DIO) | High-boiling point additive to control film drying and optimize morphology.[12] |
| Electron Transport Layer (ETL) | Zinc Oxide (ZnO) nanoparticles | Facilitates electron extraction. |
| Cathode | Lithium Fluoride (LiF) / Aluminum (Al) | Back electrode for electron collection. |
3.2. Step-by-Step Methodology
Step 1: Substrate Cleaning (Critical for Film Quality)
-
Rationale: An impeccably clean and hydrophilic ITO surface is essential for the uniform deposition of subsequent layers and for ensuring good electrical contact. Any organic residue or particulate matter can lead to short-circuits and device failure.
-
Protocol:
-
Sequentially sonicate pre-patterned ITO glass substrates in cleaning baths of soap (e.g., Decon 90), deionized water, acetone, and isopropanol for 15 minutes each.
-
After the final isopropanol bath, dry the substrates thoroughly with a stream of dry nitrogen gas.
-
Immediately treat the substrates with UV-Ozone for 15 minutes to remove any final organic residues and increase the work function of the ITO, promoting favorable energy level alignment.[9]
-
Step 2: Hole Transport Layer (HTL) Deposition
-
Rationale: The HTL serves as a crucial interfacial layer that selectively extracts holes from the active layer and blocks electrons, reducing recombination at the anode.[10] PEDOT:PSS is widely used for its high conductivity and work function.
-
Protocol:
-
Filter an aqueous PEDOT:PSS solution (e.g., Clevios P VP AI 4083) through a 0.45 µm PVDF filter.
-
In a nitrogen-filled glovebox, deposit the solution onto the cleaned ITO substrate via spin-coating. A typical spin recipe is 4000 RPM for 40 seconds.
-
Anneal the substrates on a hotplate at 150°C for 15 minutes to remove residual water. This results in a uniform film of approximately 30-40 nm.
-
Step 3: Active Layer Deposition (The Core Process)
-
Rationale: The morphology of the active layer is paramount. The goal is to create an interpenetrating network of donor and acceptor domains with feature sizes on the order of the exciton diffusion length (~10-20 nm) to ensure efficient charge separation. The choice of solvent, additives, and annealing conditions are the primary tools to control this morphology.[6][13]
-
Protocol:
-
Solution Preparation:
-
Prepare a stock solution of the DPP-based polymer and PC71BM in a suitable solvent like chlorobenzene or chloroform. The total solute concentration is typically between 10-25 mg/mL.
-
The donor:acceptor weight ratio is a critical parameter that must be optimized. Start with common ratios like 1:1 or 1:1.5.[6][14]
-
Add a solvent additive, such as 1,8-diiodooctane (DIO), typically at 0.2-3% by volume.[12] DIO's high boiling point slows the film drying process, allowing more time for the polymer chains to self-organize into a more ordered, crystalline morphology favorable for charge transport.
-
Stir the solution overnight on a hotplate at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution. Before use, cool to room temperature and filter through a 0.45 µm PTFE filter.
-
-
Spin-Coating:
-
Transfer the HTL-coated substrates into the nitrogen-filled glovebox.
-
Deposit the active layer solution onto the PEDOT:PSS layer. Spin-coat at a speed between 800-2000 RPM for 60 seconds. The spin speed directly influences the final film thickness; a higher speed results in a thinner film. The optimal active layer thickness is a trade-off between light absorption (thicker is better) and charge extraction (thinner is better), and is typically in the 80-200 nm range.[15][16]
-
-
Caption: Workflow for preparing and depositing the DPP-based active layer.
Step 4: Post-Deposition Annealing
-
Rationale: Thermal annealing provides the energy needed to further refine the nanoscale morphology of the BHJ. It can improve polymer crystallinity and promote the growth of purer donor and acceptor domains, which enhances charge transport and reduces bimolecular recombination.[6][14]
-
Protocol:
-
Immediately after spin-coating, transfer the device to a hotplate inside the glovebox.
-
Anneal the film. The optimal temperature and time are highly material-dependent and must be determined experimentally. A typical starting point is 110°C for 10 minutes.[6][14] Over-annealing can lead to excessive phase separation and reduced performance.
-
Step 5: Cathode Deposition
-
Rationale: The final step is to deposit the top electrode (cathode) for electron collection. This is done via thermal evaporation in a high-vacuum chamber. A thin layer of a low work function material like LiF is often used to improve the ohmic contact with the active layer and enhance electron extraction.
-
Protocol:
-
Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr).
-
Deposit a thin interfacial layer of LiF (~0.5-1 nm).
-
Deposit the metal contact, typically Aluminum (~100 nm). The deposition rate should be slow (~0.1-0.2 Å/s for LiF, 1-2 Å/s for Al) to prevent damage to the underlying organic layer.
-
Device Characterization and Performance Metrics
After fabrication, the devices must be characterized to determine their performance. This is done under simulated sunlight.
-
Procedure:
-
Use a solar simulator calibrated to the AM 1.5G spectrum with an intensity of 100 mW/cm².[17]
-
Use a source measure unit (SMU) to apply a voltage sweep (e.g., from -0.2 V to 1.0 V) and measure the resulting current.
-
-
Key Performance Parameters: [18]
-
Open-Circuit Voltage (Voc): The maximum voltage produced by the cell at zero current. It is related to the energy difference between the HOMO of the donor and the LUMO of the acceptor.
-
Short-Circuit Current Density (Jsc): The maximum current density at zero voltage. It is dependent on the material's absorption spectrum and the morphology of the active layer.
-
Fill Factor (FF): A measure of the "squareness" of the I-V curve, indicating how efficiently the generated power can be extracted. It is highly sensitive to charge transport and recombination within the device.
-
Power Conversion Efficiency (PCE): The overall efficiency of the solar cell, calculated as: PCE (%) = (Voc × Jsc × FF) / Pin × 100 where Pin is the incident power density (100 mW/cm²).
-
Optimization and Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Jsc | - Poor light absorption (film too thin).- Unfavorable morphology, poor exciton dissociation.- High charge recombination. | - Increase active layer thickness by reducing spin speed.[15]- Optimize donor:acceptor ratio.[6]- Screen different solvents or change additive (DIO) concentration.[12] |
| Low Voc | - Poor energy level alignment between donor and acceptor.- High leakage current. | - Select a donor/acceptor pair with a larger HOMO(D)-LUMO(A) offset.- Ensure proper functioning of interfacial layers. |
| Low FF | - High series resistance or low shunt resistance.- Unbalanced charge mobility.- Poor morphology leading to high recombination. | - Check for shorts or electrode contamination.- Optimize active layer annealing temperature and time to improve morphology.[14]- Ensure interfacial layers are uniform and defect-free. |
| Poor Reproducibility | - Inconsistent substrate cleaning.- Variations in solution concentration or age.- Fluctuations in glovebox atmosphere or annealing conditions. | - Standardize the entire cleaning protocol.- Always use freshly prepared and filtered solutions.- Precisely control all environmental and processing parameters. |
Conclusion
The fabrication of high-performance DPP-based organic solar cells is a multi-parameter optimization problem that requires careful control over materials, interfaces, and processing conditions. The exceptional optoelectronic properties of DPP materials provide a robust platform for achieving high efficiencies. By understanding the rationale behind each fabrication step—from meticulous substrate cleaning to the fine-tuning of the active layer's nanoscale morphology through solvent engineering and thermal annealing—researchers can systematically improve device performance. This guide provides a validated starting protocol and a framework for troubleshooting, enabling the consistent and reproducible fabrication of efficient DPP-based OSCs.
References
-
Title: Diketopyrrolopyrrole Polymers for Organic Solar Cells Source: Accounts of Chemical Research URL: [Link]
-
Title: Investigating the Use of Diketopyrrolopyrrole (DPP) Based Highly Conjugated Small Molecules in Organic Solar Cells Source: Scientific Inquiry and Review URL: [Link]
-
Title: Advances in layer-by-layer processing for efficient and reliable organic solar cells Source: Materials Advances URL: [Link]
-
Title: High mobility diketopyrrolopyrrole (DPP)-based organic semiconductor materials for organic thin film transistors and photovoltaics Source: Energy & Environmental Science URL: [Link]
-
Title: Organic solar cells based on acceptor-functionalized diketopyrrolopyrrole derivatives Source: Hindawi URL: [Link]
-
Title: Organic Solar Cells Parameters Extraction and Characterization Techniques Source: MDPI URL: [Link]
-
Title: Design of Diketopyrrolopyrrole (DPP)-Based Small Molecules for Organic-Solar-Cell Applications Source: ResearchGate URL: [Link]
-
Title: Layer-by-layer fabrication of organic photovoltaic devices: material selection and processing conditions Source: RSC Publishing URL: [Link]
-
Title: The effect of side-chain substitution and hot processing on diketopyrrolopyrrole-based polymers for organic solar cells Source: Journal of Materials Chemistry A URL: [Link]
-
Title: A Solution-Processed Small-Molecule Diketopyrrolopyrrole Dimer for Organic Solar Cells Source: Wiley Online Library URL: [Link]
-
Title: Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review Source: Frontiers in Chemistry URL: [Link]
-
Title: Characterization and simulation study of organic solar cells based on donor–acceptor (D–π–A) molecular materials Source: RSC Publishing URL: [Link]
-
Title: Optimization of the Active Layer Thickness for Inverted Ternary Organic Solar Cells Achieves 20% Efficiency with Simulation Source: MDPI URL: [Link]
-
Title: Role of Interfacial Layers in Organic Solar Cells: Energy Level Pinning Versus Phase Segregation Source: PubMed URL: [Link]
-
Title: Organic solar cells based on acceptor-functionalized diketopyrrolopyrrole derivatives Source: International Journal of Photoenergy URL: [Link]
-
Title: Optimizing Organic Solar Cells with DPP-Based Building Blocks Source: NINGBO INNO PHARMCHEM CO., LTD. URL: [Link]
-
Title: The Fabrication and Characterization of Organic Solar Cells Source: ResearchGate URL: [Link]
-
Title: Role of Interfacial Layers in Organic Solar Cells: Energy Level Pinning versus Phase Segregation Source: ResearchGate URL: [Link]
-
Title: Optimized active layer morphology toward efficient and polymer batch insensitive organic solar cells Source: Nature Communications URL: [Link]
-
Title: Accurate Measurement and Characterization of Organic Solar Cells Source: IEEE Xplore URL: [Link]
-
Title: Optimization of active layers thickness of perovskite solar cell: gpvdm simulation study Source: JETIR URL: [Link]
-
Title: D−π–A−π–D Structured Diketopyrrolopyrrole-Based Electron Donors for Solution-Processed Organic Solar Cells Source: ACS Omega URL: [Link]
-
Title: Organic Solar Cells; Fabrication Technique, Operating Principle, Characterization and Improvement Source: arXiv URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review [frontiersin.org]
- 3. High mobility diketopyrrolopyrrole (DPP)-based organic semiconductor materials for organic thin film transistors and photovoltaics - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. [2007.12734] Organic Solar Cells; Fabrication Technique, Operating Principle, Characterization and Improvement [arxiv.org]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. Advances in layer-by-layer processing for efficient and reliable organic solar cells - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00754E [pubs.rsc.org]
- 8. Layer-by-layer fabrication of organic photovoltaic devices: material selection and processing conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D0TC04146G [pubs.rsc.org]
- 9. Role of Interfacial Layers in Organic Solar Cells: Energy Level Pinning versus Phase Segregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Sci-Hub. A Solution‐Processed Small‐Molecule Diketopyrrolopyrrole Dimer for Organic Solar Cells / Asian Journal of Organic Chemistry, 2014 [sci-hub.sg]
- 13. The effect of side-chain substitution and hot processing on diketopyrrolopyrrole-based polymers for organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 14. Sci-Hub. Organic solar cells based on acceptor-functionalized diketopyrrolopyrrole derivatives / Journal of Photonics for Energy, 2015 [sci-hub.box]
- 15. mdpi.com [mdpi.com]
- 16. jetir.org [jetir.org]
- 17. research-hub.nrel.gov [research-hub.nrel.gov]
- 18. researchgate.net [researchgate.net]
Solution-Processing of Diketopyrrolopyrrole (DPP) Thin Films: An Application Guide for Researchers
Introduction: The Significance of DPP Polymers in Organic Electronics
Diketopyrrolopyrrole (DPP)-based polymers have emerged as a cornerstone in the field of organic electronics, celebrated for their exceptional semiconducting properties. These materials are characterized by a donor-acceptor (D-A) architecture, where the electron-deficient DPP core, flanked by electron-rich aromatic units, facilitates strong intermolecular π-π interactions. This molecular arrangement promotes efficient charge transport, leading to high charge carrier mobilities, a critical parameter for high-performance organic field-effect transistors (OFETs) and organic photovoltaics (OPVs)[1][2]. The allure of DPP polymers is further enhanced by their solution processability, which opens the door to low-cost, large-area, and flexible electronic device fabrication using techniques that are a significant departure from traditional, vacuum-based silicon processing.
This comprehensive guide is designed for researchers, scientists, and professionals in drug development who are venturing into the fabrication of DPP-based devices. It provides an in-depth exploration of the most prevalent solution-processing techniques: spin-coating, blade-coating, and inkjet printing. Beyond a mere recitation of procedural steps, this document elucidates the scientific principles underpinning these methods, offering insights into how experimental parameters can be manipulated to achieve desired thin film characteristics and, ultimately, superior device performance.
Foundational Principles: From Solution to Solid-State Film
The transition of a DPP polymer from a dissolved state in a solvent to a solid thin film is a complex interplay of thermodynamics and kinetics. The choice of solvent, polymer concentration, and deposition method dictates the initial aggregation state of the polymer chains in solution, which, in turn, profoundly influences the morphology and crystallinity of the final film. Solvents with higher boiling points generally evaporate more slowly, affording the polymer chains more time to self-organize into crystalline domains, which is often beneficial for charge transport.
Post-deposition treatments, such as thermal and solvent vapor annealing, are powerful tools for further refining the microstructure of the thin film. Annealing can induce recrystallization, reduce defects, and improve the long-range order of the polymer chains, leading to significant enhancements in device performance. The following sections will delve into the practical application of these principles for each of the key solution-processing techniques.
Spin-Coating: The Laboratory Standard for Uniform Thin Films
Spin-coating is a widely adopted technique in research settings for its ability to produce highly uniform thin films with relative ease. The process involves dispensing a polymer solution onto a substrate, which is then rotated at high speeds to spread the solution by centrifugal force, leaving behind a thin film as the solvent evaporates.
Causality Behind Experimental Choices in Spin-Coating
The final thickness and quality of a spin-coated DPP thin film are governed by a delicate balance of forces. The centrifugal force thins the fluid, while the solvent evaporation rate increases the solution's viscosity, eventually halting the thinning process. The interplay of these factors is critical to achieving a uniform and well-ordered film.
Protocol for Spin-Coating DPP Thin Films
Materials and Equipment:
-
DPP Polymer (e.g., PDPP3T, PDPP2TBT)
-
High-purity solvent (e.g., chloroform, chlorobenzene, o-dichlorobenzene)
-
Spin-coater
-
Substrates (e.g., Si/SiO2 wafers, glass slides)
-
Pipettes and vials
-
Hotplate
-
Nitrogen or argon source
Step-by-Step Procedure:
-
Solution Preparation:
-
Dissolve the DPP polymer in the chosen solvent to the desired concentration (typically 5-15 mg/mL). The higher the concentration, the thicker the resulting film.
-
Gently heat the solution (e.g., at 40-60 °C) and stir for several hours to ensure complete dissolution.
-
Filter the solution through a 0.2 µm PTFE filter to remove any particulate matter.
-
-
Substrate Preparation:
-
Thoroughly clean the substrates by sequential ultrasonication in deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen or argon.
-
Treat the substrates with oxygen plasma or UV-ozone to create a hydrophilic surface, which promotes better wetting by the polymer solution.
-
-
Spin-Coating Process:
-
Place the substrate on the spin-coater chuck and ensure it is centered.
-
Dispense a sufficient amount of the DPP polymer solution to cover the substrate surface.
-
Initiate the spin-coating program. A typical two-step program is often used:
-
Step 1 (Spread Cycle): A low spin speed (e.g., 500-1000 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to spread evenly across the substrate.
-
Step 2 (Thinning Cycle): A high spin speed (e.g., 2000-6000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness. The film thickness is inversely proportional to the square root of the spin speed.[3]
-
-
-
Drying and Annealing:
-
After the spin-coating process is complete, carefully remove the substrate from the chuck.
-
Place the substrate on a hotplate for a soft bake (e.g., at 80-100 °C for 10 minutes) to remove residual solvent.
-
Proceed with thermal or solvent vapor annealing as described in Section 4.
-
Visualization of the Spin-Coating Workflow
Caption: Workflow for DPP thin film fabrication via spin-coating.
Blade-Coating (Doctor-Blading): Scalable Deposition for Large-Area Films
Blade-coating, also known as doctor-blading, is a highly attractive technique for its scalability and efficient material usage, making it suitable for both laboratory research and industrial manufacturing.[4] In this method, a blade is moved at a constant velocity and a set height over a substrate, spreading a deposited polymer solution into a uniform wet film.
Causality Behind Experimental Choices in Blade-Coating
The final film thickness in blade-coating is primarily determined by the blade-substrate gap, the coating speed, and the viscosity of the polymer solution.[5] Higher viscosity and a larger gap lead to thicker films, while higher coating speeds generally result in thinner films due to shear thinning effects. The temperature of the substrate during coating can also influence the solvent evaporation rate and, consequently, the film's morphology and crystallinity. For some DPP polymers, an optimal blade-coating temperature has been found to enhance device performance.[6][7]
Protocol for Blade-Coating DPP Thin Films
Materials and Equipment:
-
DPP Polymer and solvent (as in spin-coating)
-
Blade-coater with a heated substrate stage
-
Syringe pump for precise solution deposition (optional)
-
Clean substrates
Step-by-Step Procedure:
-
Solution Preparation:
-
Prepare a filtered DPP polymer solution as described for spin-coating. The concentration may need to be adjusted to achieve the desired viscosity for blade-coating (often slightly higher than for spin-coating).
-
-
Substrate Preparation:
-
Clean and pre-treat the substrates as for spin-coating.
-
-
Blade-Coating Process:
-
Mount the substrate on the heated stage of the blade-coater and set the desired temperature (e.g., 40-80 °C).[6]
-
Set the blade-substrate gap (typically 50-300 µm) and the coating speed (e.g., 1-10 mm/s).[6]
-
Dispense a line of the polymer solution in front of the blade.
-
Initiate the blade movement to coat the film.
-
-
Drying and Annealing:
-
Allow the film to dry on the heated stage for a specified time to remove the bulk of the solvent.
-
Perform a post-deposition anneal as detailed in Section 4.
-
Visualization of the Blade-Coating Workflow
Caption: Workflow for DPP thin film fabrication via blade-coating.
Inkjet Printing: Digital Patterning for Device Integration
Inkjet printing offers the unique advantage of direct, additive patterning of DPP thin films, enabling the fabrication of complex device architectures without the need for photolithography. This technique deposits picoliter-sized droplets of a polymer "ink" onto a substrate with high precision.
Causality Behind Experimental Choices in Inkjet Printing
Successful inkjet printing of DPP polymers hinges on the formulation of a stable and jettable ink. The ink's viscosity and surface tension must fall within a specific range to ensure reliable droplet formation and prevent nozzle clogging.[8] Additives may be used to modify these properties.[8] The printing parameters, such as the voltage applied to the piezoelectric printhead and the drop spacing, control the droplet size and the morphology of the printed features.
Protocol for Inkjet Printing DPP Thin Films
Materials and Equipment:
-
DPP Polymer
-
A solvent or solvent mixture that provides the desired ink properties
-
Viscometer and tensiometer
-
Inkjet printer with a suitable printhead
-
Clean substrates
Step-by-Step Procedure:
-
Ink Formulation:
-
Dissolve the DPP polymer in a suitable solvent system to achieve a viscosity typically in the range of 1-30 cP and a surface tension of 20-40 mN/m.[8]
-
Co-solvents and additives may be required to optimize these properties.
-
Filter the ink meticulously through a sub-micron filter to prevent nozzle clogging.
-
-
Substrate Preparation:
-
Clean and pre-treat the substrates as for other methods. Surface energy modification may be necessary to control droplet spreading.
-
-
Inkjet Printing Process:
-
Load the formulated ink into the printer's reservoir.
-
Optimize printing parameters, including the printhead voltage, waveform, and drop spacing, to achieve the desired feature resolution and film morphology.
-
Print the desired pattern onto the substrate.
-
-
Drying and Annealing:
-
Dry the printed film, often at a slightly elevated temperature, to remove the solvent.
-
Perform a post-deposition anneal as described in Section 4.
-
Visualization of the Inkjet Printing Workflow
Caption: Workflow for DPP thin film fabrication via inkjet printing.
Post-Deposition Annealing: Optimizing Film Microstructure
Annealing is a crucial post-processing step to enhance the crystallinity and molecular ordering of DPP thin films, thereby improving device performance.
Thermal Annealing
Thermal annealing involves heating the DPP thin film to a temperature above its glass transition temperature but below its melting point. This provides the polymer chains with sufficient thermal energy to rearrange into more ordered structures.
Protocol:
-
Place the DPP thin film on a hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Ramp up the temperature to the desired annealing temperature (typically 150-250 °C for many DPP polymers).
-
Hold the film at this temperature for a specific duration (e.g., 10-30 minutes).
-
Allow the film to cool down slowly to room temperature.
Solvent Vapor Annealing (SVA)
Solvent vapor annealing exposes the DPP thin film to a saturated atmosphere of a specific solvent. The solvent vapor plasticizes the film, increasing the mobility of the polymer chains and allowing them to self-organize.[9]
Protocol:
-
Place the DPP thin film in a sealed chamber.
-
Introduce a small amount of a volatile solvent (e.g., chloroform, tetrahydrofuran) into the chamber, ensuring it does not come into direct contact with the film.
-
Allow the film to be exposed to the solvent vapor for a specific duration (e.g., 1-60 minutes). The optimal time depends on the polymer, solvent, and desired morphology.
-
Remove the film from the chamber and allow the solvent to evaporate. A subsequent brief thermal anneal may be beneficial.
Data Presentation and Characterization
The successful fabrication of high-quality DPP thin films requires careful characterization to correlate processing parameters with film properties.
Key Processing Parameters and Their Impact
| Parameter | Spin-Coating | Blade-Coating | Inkjet Printing | Impact on Film Properties |
| Solution Concentration | 5-15 mg/mL | 10-25 mg/mL | 1-10 mg/mL | Primarily affects film thickness and viscosity. |
| Solvent Choice | High volatility preferred | Lower volatility can be used | Specific viscosity/surface tension required | Influences drying rate, polymer aggregation, and final morphology. |
| Substrate Temperature | Room Temperature | 40-80 °C | Room Temperature | Affects solvent evaporation rate and polymer chain mobility during deposition.[6] |
| Speed | 2000-6000 rpm | 1-10 mm/s | N/A | Controls film thickness and can induce molecular alignment. |
| Annealing Temperature | 150-250 °C | 150-250 °C | 150-250 °C | Enhances crystallinity and molecular ordering. |
Common Characterization Techniques
-
Atomic Force Microscopy (AFM): Provides high-resolution images of the film's surface topography and morphology, revealing features such as grain size, roughness, and phase separation.[10][11]
-
X-ray Diffraction (XRD): Used to determine the crystallinity and molecular packing of the DPP polymer chains within the thin film.
-
UV-Vis Spectroscopy: Provides information about the electronic structure and aggregation state of the DPP polymer in the thin film.
-
Field-Effect Transistor (FET) Characterization: The ultimate test of the thin film's electronic quality, providing key performance metrics such as charge carrier mobility and on/off ratio.
Conclusion
The solution-processing of diketopyrrolopyrrole thin films is a versatile and powerful approach for the fabrication of high-performance organic electronic devices. By understanding and carefully controlling the interplay between the polymer's intrinsic properties and the processing parameters of techniques like spin-coating, blade-coating, and inkjet printing, researchers can tailor the thin film's microstructure to achieve optimal device performance. The protocols and insights provided in this guide serve as a foundation for both novice and experienced researchers to navigate the intricacies of DPP thin film fabrication and to push the boundaries of organic electronics.
References
- Shi, H., Shi, M., & Chen, H. (n.d.). Effect of end-groups on the photovoltaic property of diphenyl substituted diketopyrrolopyrrole derivatives. MOE Key Laboratory of Macromolecular Synthesis and Functionalization, State Key Lab of Silicon Materials, & Department of Polymer Science and Engineering, Zhejiang University.
- Kim, D., Lee, H., Kim, Y., Lee, W., & Kim, Y. (2020). Importance of Blade-Coating Temperature for Diketopyrrolopyrrole-based Thin-Film Transistors. Polymers, 12(11), 2548.
- Kim, D. (2020). Importance of Blade-Coating Temperature for Diketopyrrolopyrrole-based Thin-Film Transistors. Semantic Scholar.
- Zhang, Y., Putzeys, T., Gielis, J. J. H., & Van der Goot, A. J. (2022). Toward More Universal Prediction of Polymer Solution Viscosity for Solvent-Based Recycling. Industrial & Engineering Chemistry Research, 61(13), 4485-4497.
- Das, S., & Maiti, N. (2018). (a) Film thickness with spin time, (b) Film thickness with spin speed, (c) Film thickness uniformity with exhaust volume & (d) Film thickness with exhaust volume.
- Bonner, J., MacLeod, B., Lian, F., Klotz, B., Wang, X., Wang, X., ... & Loo, Y. L. (2025). “Green” Fabrication of High-Performance Transparent Conducting Electrodes by Blade Coating and Photonic Curing on PET for Perovskite.
- Macedo, A. G., et al. (2020). Effects of solvent vapor annealing on the optical properties and surface adhesion of conjugated D : A thin films.
- Lee, J., et al. (2023). AFM images for annealed polymer films a,b) DPP‐T, c,d) DPP‐T2, e,f)...
- He, Z., et al. (2022). Typical works on unidirectional coating technology for OFETs.
- Rahman, M. M., et al. (2022).
- Zhang, Y., et al. (2022). (a) Graph of spin-coating speed in relation to film thickness (the...
- Liu, Y., et al. (2018). (color online) Relationship between average film thickness and spin speed.
- Lee, D. H., et al. (2014). Tapping mode atomic force microscopy (AFM) images of thin films made of...
- Shinde, S. L., & Patil, P. S. (2023). Conducting Polymer Based Ink for Inkjet Printing: Formulation, Fabrication and Application.
- Lee, S.-B., & Lee, S.-H. (2021).
- Shi, H., Shi, M., & Chen, H. (n.d.). Effect of end-groups on the photovoltaic property of diphenyl substituted diketopyrrolopyrrole derivatives. MOE Key Laboratory of Macromolecular Synthesis and Functionalization, State Key Lab of Silicon Materials, & Department of Polymer Science and Engineering, Zhejiang University.
- Liu, Y., et al. (2018). Effect of substrate curvature on thickness distribution of polydimethylsiloxane thin film in spin coating process. Chinese Physics B, 27(8), 084701.
- Kim, J., et al. (2017). High performance ink-jet printed diketopyrrolopyrrole-based copolymer thin-film transistors using a solution-processed aluminium oxide dielectric on a flexible substrate.
- Kim, Y., et al. (2021). Ink Formulation and Printing Parameters for Inkjet Printing of Two Dimensional Materials: A Mini Review.
- de Gans, B.-J., & Schubert, U. S. (2008). (PDF) Inkjet Printing as a Deposition and Patterning Tool for Polymers and Inorganic Particles.
- Sowade, E., & Baumann, R. R. (2021). Inkjet Printing with (Semi)conductive Conjugated Polymers: A Review. Polymers, 13(9), 1373.
- Kim, T., et al. (2023). Atomic force microscopy (AFM) images of DPP copolymer films....
- Bianchi, M., et al. (2021). Improving Molecular Alignment and Charge Percolation in Semiconducting Polymer Films with Highly Localized Electronic States thr. The Royal Society of Chemistry.
- Michalski, M., et al. (2022). An Investigation of the Thermal Transitions and Physical Properties of Semiconducting PDPP4T:PDBPyBT Blend Films.
- Wilson, J. (2019).
- Takimiya, K., et al. (2015). Synthesis of Conjugated Polymers Possessing Diketopyrrolopyrrole (DPP) Units Bearing Phenyl, Pyridyl, and Thiazolyl Groups by Di. Macromolecules, 48(17), 5946-5955.
- Li, Y., et al. (2021). Synthesis and Electronic Properties of Diketopyrrolopyrrole-Based Polymers with and without Ring-Fusion. Macromolecules, 54(2), 923-931.
- Posselt, D., et al. (2019). Temperature-Controlled Solvent Vapor Annealing of Thin Block Copolymer Films. Polymers, 11(8), 1312.
- N/A. (n.d.). CHEM355 Experiment 6 Viscosity of High Polymer Solutions. N/A.
- Macedo, A. G., et al. (2020). Effect of solvent vapor annealing on optical properties and surface adhesion of conjugated D:A thin films.
- Thelakkat, M. (2007). Conjugated polymers containing diketopyrrolopyrrole units in the main chain. Beilstein Journal of Organic Chemistry, 3, 13.
- Wang, F., et al. (2021).
- Löffler, M., et al. (2020). (a and b) High magnification SEM images and (c and d) AFM topography...
- van der Westhuizen, L., et al. (2015). (PDF) The Effect of Rapid Thermal Annealing on Sputtered Pt and Pt3Pd2 Thin Film Electrocatalysts for Aqueous SO2 Electro-Oxidation.
- Aggarwal, R., & Kumar, R. (2024). Optimization of Thermal Annealing Effect on Sol-Gel Driven SpinCoated CdS Thin Films. Zhurnal Prikladnoii Spektroskopii, 91(1), 171.
Sources
- 1. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. mdpi.com [mdpi.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Effects of solvent vapor annealing on the optical properties and surface adhesion of conjugated D : A thin films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note & Protocols: The Role of 3,6-diphenyl-DPP in Near-Infrared Absorbing Materials
Abstract
The diketopyrrolopyrrole (DPP) core, particularly the 3,6-diphenyl-DPP scaffold, represents a cornerstone in the development of high-performance organic electronics.[1][2] Its inherent properties—strong electron deficiency, high planarity, excellent photostability, and propensity for strong intermolecular aggregation—make it an ideal building block for materials requiring robust charge transport and specific optical properties.[1][2][3] This guide provides an in-depth exploration of how the fundamental 3,6-diphenyl-DPP structure is strategically modified to create materials with strong and tunable absorption in the near-infrared (NIR) spectrum (700-2000 nm). We will detail the molecular design principles, provide a validated synthetic protocol for a foundational DPP derivative, outline comprehensive characterization workflows, and present key application data for researchers in organic electronics and biophotonics.
Introduction: The Strategic Importance of the DPP Core for NIR Applications
Near-infrared (NIR) absorbing materials are critical for next-generation technologies, including organic photovoltaics (OPVs) that capture a broader portion of the solar spectrum, in vivo bioimaging that requires deep tissue penetration, and photothermal therapy (PTT).[4][5][6][7] The challenge lies in designing organic molecules that are not only stable and processable but also possess a low optical bandgap for efficient NIR absorption.[8]
The 3,6-diphenyl-diketopyrrolopyrrole (DPP) chromophore is an exceptional platform for this purpose.[1] While the parent phenyl-flanked DPP is a brilliant red pigment, its true power lies in its versatility as a strong electron-accepting ('A') core.[1][3] By strategically attaching electron-donating ('D') moieties to this core, a pronounced intramolecular charge transfer (ICT) is established. This D-A-D architecture is the fundamental principle used to lower the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), effectively pushing the material's absorption maximum (λmax) into the NIR and NIR-II (1000-1700 nm) regions.[5][9]
Molecular Design & Synthesis: From Pigment to NIR Absorber
The journey from a visible-absorbing DPP core to a NIR-active material is a tale of precise chemical engineering. Several strategies are employed to tune the optoelectronic properties.
Causality of Design Choices:
-
Donor Strength: Increasing the electron-donating strength of the flanking groups (e.g., replacing phenyl with thiophene, or bithiophene) enhances the ICT character, causing a significant bathochromic (red) shift in absorption.[10]
-
π-Conjugation Extension: Extending the π-conjugated system, for instance by inserting moieties like phenylethynyl groups, effectively delocalizes the electronic orbitals, narrows the HOMO-LUMO gap, and pushes absorption to longer wavelengths.[6][7]
-
Backbone Planarity: Ensuring a planar molecular backbone is crucial. A planar structure, often enforced by introducing specific flanking units like dithienopyrrole (DTP), maximizes π-orbital overlap, which enhances both red-shifted absorption and charge carrier mobility.[5]
-
Solubilizing Chains: The parent DPP core is notoriously insoluble.[1] Attaching branched or linear alkyl chains to the lactam nitrogen atoms is essential for solution processability, a prerequisite for fabricating devices like OPVs. These chains also influence molecular packing in the solid state, which in turn affects thin-film optical properties and charge transport.[10][11]
Below is a diagram illustrating how these molecular design choices influence the final material properties.
Caption: Molecular design strategies for tuning DPP-based materials for NIR applications.
Protocol 1: Synthesis of a Thiophene-Flanked DPP Derivative
This protocol describes a common and reliable method for synthesizing a 3,6-dithienyl-DPP derivative, a foundational building block for many NIR-absorbing polymers and small molecules. The procedure is adapted from established literature methods involving the reaction of an aromatic nitrile with a dialkyl succinate in the presence of a strong base.[1][12]
Materials & Equipment:
-
Reagents: 2-Thiophenecarbonitrile, Diethyl succinate, Potassium tert-butoxide (KOtBu), Anhydrous tert-butanol, Methanol, Hydrochloric acid (HCl), N-bromosuccinimide (NBS), Chloroform, 2-ethylhexylamine, Potassium carbonate.
-
Equipment: Three-neck round-bottom flask, reflux condenser, nitrogen/argon inlet, magnetic stirrer with hotplate, Buchner funnel, standard glassware.
Step-by-Step Procedure:
-
DPP Core Synthesis: a. To a dry three-neck flask under an inert atmosphere (N₂ or Ar), add potassium tert-butoxide (2.5 eq) to anhydrous tert-butanol. b. Heat the mixture to reflux with vigorous stirring until the base is fully dissolved. c. In a separate flask, dissolve 2-thiophenecarbonitrile (2.0 eq) and diethyl succinate (1.0 eq) in anhydrous tert-butanol. d. Add the nitrile/succinate solution dropwise to the refluxing base solution over 30 minutes. The solution will typically turn a deep color. e. Maintain the reaction at reflux for 4-6 hours. Monitor by TLC until starting materials are consumed. f. Cool the reaction to room temperature. Quench by slowly adding methanol, followed by acidification with 1M HCl until the pH is neutral. g. The solid DPP precipitate is collected by vacuum filtration, washed sequentially with water and methanol, and dried under vacuum. This yields the N-H functionalized dithienyl-DPP.
-
N-Alkylation for Solubility: a. Suspend the dried dithienyl-DPP (1.0 eq) and potassium carbonate (3.0 eq) in dimethylformamide (DMF). b. Add 1-bromo-2-ethylhexane (or another desired alkyl halide) (2.5 eq). c. Heat the mixture to 80-100 °C and stir for 12-24 hours. d. After cooling, pour the reaction mixture into water to precipitate the product. e. Collect the solid by filtration, wash with water, and dry. f. Purify the crude product by column chromatography on silica gel to obtain the soluble, N-alkylated dithienyl-DPP.
Trustworthiness Note: This two-step process ensures a high yield of the core pigment first, which is often insoluble, followed by a functionalization step to impart solubility. This prevents side reactions and simplifies purification. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Characterization of NIR-Absorbing DPP Materials
A comprehensive evaluation of the photophysical and electrochemical properties is essential to validate the material's suitability for a given application.
Protocol 2: Standard Characterization Workflow
-
UV-Vis-NIR Spectroscopy: a. Prepare dilute solutions of the DPP material in a suitable solvent (e.g., chloroform, chlorobenzene) in the micromolar range. b. Record the absorption spectrum from 300 nm to at least 1200 nm to determine the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε).[13][14] c. For solid-state characterization, prepare a thin film by spin-coating the material from solution onto a quartz substrate. d. Record the absorption spectrum of the film. A red-shift in λmax compared to the solution spectrum is typically observed due to intermolecular interactions and aggregation in the solid state.[10]
-
Cyclic Voltammetry (CV): a. Prepare a solution of the sample in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile). b. Use a standard three-electrode setup (e.g., glassy carbon working electrode, platinum wire counter electrode, Ag/AgCl reference electrode). c. Record the cyclic voltammogram, scanning for both oxidation and reduction potentials. d. Determine the onset oxidation (Eox) and reduction (Ered) potentials. e. Estimate the HOMO and LUMO energy levels using the following empirical formulas (referenced against the Fc/Fc⁺ couple, where EHOMO of ferrocene is assumed to be -4.8 eV):
- HOMO (eV) = -[Eox - EFc/Fc⁺ + 4.8]
- LUMO (eV) = -[Ered - EFc/Fc⁺ + 4.8]
-
Fluorescence Spectroscopy: a. Using the same solutions from the UV-Vis-NIR analysis, excite the sample at its λmax. b. Record the emission spectrum. For NIR-absorbing materials, the emission is expected to be in the NIR region (e.g., >750 nm).[4] c. Determine the fluorescence quantum yield (QY) relative to a known standard (e.g., ICG in DMSO for NIR). A high QY is desirable for bioimaging applications, while a low QY is often preferred for photovoltaics and photothermal therapy, as it implies energy is being dissipated through other pathways (heat or charge transfer).[9]
The following diagram outlines the workflow for characterizing a newly synthesized DPP derivative.
Caption: Standard workflow for the characterization of DPP-based NIR materials.
Applications and Performance Data
The versatility of 3,6-diphenyl-DPP derivatives has led to their successful implementation in several advanced fields.
Organic Photovoltaics (OPVs)
In OPVs, DPP-based polymers act as the electron donor (p-type) material, blended with a fullerene or non-fullerene acceptor (NFA). Their strong NIR absorption is key to harvesting more solar photons, thereby increasing the short-circuit current density (Jsc) of the device.[11][15] The high charge carrier mobility associated with the planar, crystalline nature of DPP polymers also contributes to efficient charge extraction and a high fill factor (FF).[1][2]
Table 1: Performance of DPP-Based Polymers in Organic Solar Cells
| Polymer Structure (Donor Unit) | Acceptor | λmax (film) (nm) | HOMO (eV) | LUMO (eV) | PCE (%) | Reference |
|---|---|---|---|---|---|---|
| PDPP5T | IEICO-4F | ~850 | -5.25 | -3.75 | 4.8 | [15] |
| Th-DPP-Oligothiophene | PC₇₁BM | ~900 | -5.18 | -3.51 | >10.0 | [1] |
| Unsymmetric Th-DPP-Py | Y6 | ~880 | -5.51 | -3.85 | 5.59 | [16] |
| Dithienothiophene-DPP Copolymer | PCBM | ~800 | -5.30 | -3.60 | 5.02 |[17] |
PCE: Power Conversion Efficiency. Data is representative of reported values in the literature.
Bioimaging and Photothermal Therapy (PTT)
For biomedical applications, DPP derivatives are engineered to be water-soluble, often by incorporating polyethylene glycol (PEG) side chains to form amphiphilic molecules that self-assemble into nanoparticles (NPs) in aqueous media.[4][18] These NPs can absorb NIR light, which has the deepest tissue penetration, for two primary purposes:
-
NIR Fluorescence Imaging: If the molecule has a reasonable quantum yield, the absorbed light is re-emitted at a slightly longer NIR wavelength, allowing for high-contrast, deep-tissue imaging of biological structures or tumors.[4][9][19]
-
Photothermal Therapy (PTT): For molecules with low fluorescence quantum yield, the absorbed light energy is converted into heat via non-radiative decay.[4] When these NPs accumulate in a tumor (via passive or active targeting) and are irradiated with a laser, the localized heat can ablate cancer cells.[4][18]
Table 2: Properties of DPP-Based Nanoparticles for Biomedical Applications
| DPP Derivative | Structure Type | Absorption Range (nm) | Emission Range (nm) | Application | Reference |
|---|---|---|---|---|---|
| DTPADPP NPs | D-A-D | 350-750 | 650-850 | NIR Imaging & PTT | [4] |
| TPADDPP NPs | A-D-A | 350-750 | 650-850 | NIR Imaging & PTT | [4] |
| T-27 NPs | D-A-D | 700-900 | 900-1400 (NIR-II) | NIR-II Imaging | [9] |
| Por-DPP Conjugate | D-A | >800 | N/A | PTT (808 nm laser) |[19] |
Conclusion and Future Outlook
The 3,6-diphenyl-DPP scaffold has proven to be an extraordinarily fruitful platform for creating advanced NIR-absorbing materials. Through rational donor-acceptor design, extension of π-conjugation, and careful side-chain engineering, researchers can precisely tune the optoelectronic properties to meet the demands of diverse applications, from energy harvesting to advanced medical diagnostics and therapies. Future work will likely focus on pushing absorption and emission further into the NIR-II and NIR-III windows for even greater imaging depth and resolution, as well as designing new DPP-based non-fullerene acceptors to further boost the efficiency of organic solar cells. The continued exploration of this versatile chemical core promises to unlock further innovations across multiple scientific disciplines.
References
-
He, Y., et al. (2021). Amphiphilic Diketopyrrolopyrrole Derivatives for Efficient Near-Infrared Fluorescence Imaging and Photothermal Therapy. ACS Omega. [Link]
-
Qu, S., & Tian, H. (2020). Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. Frontiers in Chemistry. [Link]
-
He, Y., et al. (2021). Amphiphilic Diketopyrrolopyrrole Derivatives for Efficient Near-Infrared Fluorescence Imaging and Photothermal Therapy. ACS Publications. [Link]
-
Biewer, M. C., et al. (2015). Organic solar cells based on acceptor-functionalized diketopyrrolopyrrole derivatives. AIP Publishing. [Link]
-
Feng, L., et al. (2023). Recent Advances of Diketopyrrolopyrrole Derivatives in Cancer Therapy and Imaging Applications. MDPI. [Link]
-
N/A. (N/A). Diketopyrrolopyrrole derivatives-based NIR-II fluorophores for theranostics. ResearchGate. [Link]
-
Biewer, M. C., et al. (2015). Organic solar cells based on acceptor-functionalized diketopyrrolopyrrole derivatives. AIP Publishing. [Link]
-
Wang, R., et al. (2024). Promoting the Near-Infrared-II Fluorescence of Diketopyrrolopyrrole-Based Dye for In Vivo Imaging via Donor Engineering. PubMed. [Link]
-
Alhassan, M. A., et al. (2022). Diketopyrrolopyrrole Fluorescent Probes, Photophysical and Biological Applications. MDPI. [Link]
-
Qu, S., & Tian, H. (2020). Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. ResearchGate. [Link]
-
N/A. (N/A). Tuning the photophysical and chiroptical properties of[20]helicene-diketopyrrolopyrroles. ResearchGate. [Link]
-
N/A. (N/A). Near-infrared absorbing diketopyrrolopyrrole-based materials for applications in organic electronics. UCL Discovery. [Link]
-
Savva, A., et al. (2020). Analysis of the Performance of Narrow-Bandgap Organic Solar Cells Based on a Diketopyrrolopyrrole Polymer and a Nonfullerene Acceptor. PMC. [Link]
-
Qu, S., & Tian, H. (2020). Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. PMC. [Link]
-
van der Velden, T. Q. S., et al. (2020). Tuning the Optical Characteristics of Diketopyrrolopyrrole Molecules in the Solid State by Alkyl Side Chains. ACS Publications. [Link]
-
Yamagata, T., et al. (2014). SYNTHESIS AND PHOTOPHYSICAL PROPERTIES OF DIKETOPYRROLOPYRROLE-BASED NEAR-INFRARED DYES. Heterocycles. [Link]
-
N/A. (N/A). The synthesis, absorption and fluorescence of polar diketo-pyrrolo-pyrroles. ResearchGate. [Link]
-
Chen, Y.-C., et al. (2021). Organic Photovoltaics of Regiorandom Copolymers Composed of Unsymmetric Diketopyrrolopyrrole with Different Alkyl Chain Lengths. ACS Publications. [Link]
-
Chen, Y.-C., et al. (2021). Organic Photovoltaics of Regiorandom Copolymers Composed of Unsymmetric Diketopyrrolopyrrole with Different Alkyl Chain Lengths. PMC. [Link]
-
Kaur, M., et al. (2019). Rational molecular design towards NIR absorption: efficient diketopyrrolopyrrole derivatives for organic solar cells and photothermal therapy. Journal of Materials Chemistry C. [Link]
-
Savva, A., et al. (2020). Analysis of the Performance of Narrow-Bandgap Organic Solar Cells Based on a Diketopyrrolopyrrole Polymer and a Nonfullerene Acceptor. ACS Publications. [Link]
-
Lindh, L., et al. (2016). Synthesis of Novel 3,6-Dithienyl Diketopyrrolopyrrole Dyes by Direct C-H Arylation. NIH. [Link]
-
Grolleau, J., et al. (2019). Diketo-Pyrrolo Pyrrole-Based Acceptor-Acceptor Copolymers with Deep HOMO and LUMO Levels Absorbing in the Near Infrared. MDPI. [Link]
-
Nielsen, C. B., et al. (2015). Diketopyrrolopyrrole Polymers for Organic Solar Cells. ACS Publications. [Link]
-
N/A. (N/A). Near-infrared absorbing organic materials. ResearchGate. [Link]
-
N/A. (N/A). Design and modification of three-component randomly incorporated copolymers for high performance organic photovoltaic applications. ResearchGate. [Link]
-
N/A. (N/A). Structure of 3,6-diphenyl-substituted 2,5-diketopyrrolo[3,4-c]pyrrole (DPP). ResearchGate. [Link]
-
N/A. (N/A). Synthesis and Spectroscopic Studies of 3,6-Diphenyl-2,5-Dihydropyrrolo[3,4-C]Pyrrole-1,4-Dion's N,N'-Dialkyl Derivatives. ResearchGate. [Link]
-
Li, X., et al. (2021). Using Information-Based Classifications to Distinguish Characteristics of Raw Agricultural Materials by Near-Infrared Spectroscopy. Society for Applied Spectroscopy. [Link]
-
N/A. (N/A). Near–Infrared Organic Materials and Emerging Applications. ResearchGate. [Link]
-
N/A. (N/A). Synthesis of 2,5-dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyr- role-1,4-dione: A diketopyrrolopyrrole scaffold for the for. NSF Public Access Repository. [Link]
-
N/A. (N/A). Near-infrared absorbing organic materials. SciSpace. [Link]
-
PerkinElmer. (2016). Diversity of UV Vis NIR Techniques for Nanomaterial Characterization. YouTube. [Link]
Sources
- 1. Frontiers | Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review [frontiersin.org]
- 2. Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amphiphilic Diketopyrrolopyrrole Derivatives for Efficient Near-Infrared Fluorescence Imaging and Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Near-infrared absorbing diketopyrrolopyrrole-based materials for applications in organic electronics - UCL Discovery [discovery.ucl.ac.uk]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Promoting the Near-Infrared-II Fluorescence of Diketopyrrolopyrrole-Based Dye for In Vivo Imaging via Donor Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. youtube.com [youtube.com]
- 15. Analysis of the Performance of Narrow-Bandgap Organic Solar Cells Based on a Diketopyrrolopyrrole Polymer and a Nonfullerene Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Photovoltaics of Regiorandom Copolymers Composed of Unsymmetric Diketopyrrolopyrrole with Different Alkyl Chain Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Recent Advances of Diketopyrrolopyrrole Derivatives in Cancer Therapy and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sci-Hub: are you are robot? [sci-hub.jp]
Application Notes and Protocols: Surface Functionalization with Diketopyrrolopyrrole (DPP) Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Diketopyrrolopyrrole (DPP) based compounds represent a versatile class of organic chromophores with exceptional photophysical and electronic properties.[1][2][3][4] Initially developed as high-performance pigments, their applications have expanded into organic electronics, bio-imaging, and sensor technology.[2][3][4][5][6] This guide provides a comprehensive overview of the methodologies for the functionalization of various surfaces with DPP derivatives. We delve into the underlying chemical principles, provide detailed, step-by-step protocols for substrate preparation and DPP immobilization, and discuss the critical characterization techniques essential for validating successful surface modification. This document is intended to serve as a practical resource for researchers aiming to leverage the unique attributes of DPPs in their respective fields.
Introduction to Diketopyrrolopyrrole (DPP) Compounds
DPP dyes are characterized by a bicyclic lactam core flanked by two aromatic groups.[2][7] This core structure is electron-deficient, which, when combined with various electron-donating aromatic or heteroaromatic flanking groups, creates a donor-acceptor (D-A) architecture.[2][8] This intrinsic D-A character is responsible for their strong absorption and emission in the visible and near-infrared (NIR) regions, high fluorescence quantum yields, and excellent thermal and photostability.[1][2]
The remarkable properties of DPPs stem from their rigid and planar molecular structure, which facilitates strong intermolecular π-π stacking.[7][9] This characteristic is particularly advantageous in applications requiring efficient charge transport, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[5][10][11] Furthermore, the nitrogen atoms of the lactam rings and the peripheral aromatic units can be readily functionalized, allowing for the fine-tuning of their solubility, electronic properties, and mode of surface attachment.[7][12]
Key Properties and Applications of DPP Compounds:
| Property | Significance | Key Applications |
| Strong Electron Acceptor | Enables formation of donor-acceptor systems with tunable bandgaps. | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs).[8][10][11] |
| High Molar Absorptivity | Efficient light harvesting. | Solar Cells, Photodetectors, Bio-imaging.[6] |
| High Fluorescence Quantum Yield | Bright emission for sensitive detection. | Fluorescent Probes, Bio-imaging, Organic Light-Emitting Diodes (OLEDs).[1][12] |
| Excellent Photostability | Long-term operational stability in devices and assays. | Pigments, Organic Electronics, Sensors.[2][13] |
| Chemical Versatility | Allows for tailored synthesis to achieve desired properties and surface attachment. | Drug Delivery, Biosensors, Functional Coatings.[6][7][12] |
| Strong π-π Stacking | Promotes charge carrier mobility. | High-Performance OFETs.[7] |
Principles of Surface Functionalization with DPPs
The immobilization of DPP compounds onto a surface requires a bifunctional molecular design: one part of the molecule is the photo- and electro-active DPP core, and the other is a reactive group that can form a covalent bond with the target substrate. The choice of the reactive group and the corresponding surface chemistry is dictated by the nature of the substrate.
Conceptual Workflow for DPP Surface Functionalization
The overall process can be visualized as a multi-step procedure, starting from the substrate, preparing its surface for reaction, and finally immobilizing the DPP compound.
Caption: General workflow for surface functionalization with DPP compounds.
Protocols for Surface Functionalization
This section provides detailed protocols for the functionalization of common substrates. The causality behind experimental choices is explained to provide a deeper understanding of the process.
3.1. Functionalization of Silicon/Glass (Oxide) Surfaces
Silicon wafers and glass slides are common substrates in electronics and biosensing due to their flatness and well-defined surface chemistry. The native oxide layer (SiO₂) presents hydroxyl (-OH) groups that are the primary targets for functionalization. Silanization is the most robust and widely used method for modifying these surfaces.
Protocol 1: Silanization of Silicon/Glass Surfaces with an Amino-Terminated DPP
This protocol describes a two-step process: first, the surface is functionalized with an amine-reactive silane, and then an NHS-ester activated DPP is coupled to the amine-functionalized surface.
Materials:
-
Silicon wafers or glass slides
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION IS ADVISED.
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous Toluene
-
DPP derivative with a carboxylic acid group
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
Step-by-Step Methodology:
Part A: Substrate Cleaning and Activation
-
Cleaning: Immerse the substrates in Piranha solution for 30 minutes to remove organic residues and hydroxylate the surface. Safety Note: Piranha solution is extremely corrosive and reactive. Always use appropriate personal protective equipment (PPE) and work in a fume hood.
-
Rinsing: Thoroughly rinse the substrates with deionized (DI) water and dry under a stream of nitrogen.
-
Plasma Treatment (Optional but Recommended): Treat the substrates with oxygen plasma for 5 minutes to further clean and activate the surface by generating a high density of hydroxyl groups.
Part B: Silanization with APTES
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and activated substrates in the APTES solution for 2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent polymerization of APTES in solution.
-
Rinsing: Rinse the substrates sequentially with toluene, ethanol, and DI water to remove excess, non-covalently bound silane.
-
Curing: Bake the substrates in an oven at 110°C for 1 hour to promote the formation of a stable siloxane network on the surface.
Part C: Activation and Coupling of DPP-COOH
-
NHS-Ester Activation: In a separate flask, dissolve the DPP-carboxylic acid derivative, NHS, and DCC/EDC in a 1:1.2:1.2 molar ratio in anhydrous DMF. Stir the reaction at room temperature for 4 hours to form the DPP-NHS ester.
-
Coupling Reaction: Immerse the amine-functionalized substrates in the DPP-NHS ester solution. Add a small amount of TEA as a base to facilitate the reaction. Allow the reaction to proceed overnight at room temperature.
-
Final Rinsing: Rinse the functionalized substrates extensively with DMF, ethanol, and DI water to remove unreacted DPP and byproducts. Dry the substrates under a stream of nitrogen.
3.2. Functionalization of Gold Surfaces
Gold surfaces are widely used in sensors, particularly for applications involving surface plasmon resonance (SPR) and electrochemical methods. The strong affinity of sulfur for gold makes thiol-based self-assembled monolayers (SAMs) the method of choice for functionalizing these surfaces.
Protocol 2: Formation of a DPP-Thiol Self-Assembled Monolayer (SAM) on Gold
This protocol outlines the direct assembly of a DPP derivative containing a thiol or disulfide group onto a gold surface.
Materials:
-
Gold-coated substrates (e.g., glass slides or silicon wafers)
-
DPP derivative with a terminal thiol (-SH) or disulfide (-S-S-) group
-
Absolute Ethanol
-
Deionized Water
Step-by-Step Methodology:
-
Substrate Cleaning: Clean the gold substrates by immersing them in Piranha solution for no more than 30 seconds to avoid damaging the gold layer. Alternatively, UV/Ozone treatment for 15 minutes is a safer and effective cleaning method. Rinse thoroughly with DI water and ethanol, then dry with nitrogen.
-
SAM Formation: Prepare a 1 mM solution of the DPP-thiol derivative in absolute ethanol.
-
Immerse the cleaned gold substrates in the DPP-thiol solution for 12-24 hours at room temperature in the dark to allow for the formation of a well-ordered monolayer.
-
Rinsing: After incubation, remove the substrates and rinse thoroughly with ethanol to remove non-chemisorbed molecules.
-
Drying: Dry the substrates under a gentle stream of nitrogen.
Caption: Schematic of DPP-thiol self-assembly on a gold surface.
Characterization of DPP-Functionalized Surfaces
Thorough characterization is crucial to confirm the successful immobilization of the DPP compound and to understand the properties of the resulting surface. A combination of spectroscopic and microscopic techniques is typically employed.
| Technique | Information Obtained |
| Contact Angle Goniometry | Changes in surface wettability (hydrophobicity/hydrophilicity) post-functionalization. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface, confirming the presence of elements unique to the DPP molecule (e.g., Nitrogen).[14] |
| UV-Visible Spectroscopy | Confirmation of the presence of the DPP chromophore on transparent substrates and assessment of its aggregation state.[9] |
| Fluorescence Spectroscopy | Verification of the emissive properties of the immobilized DPP.[1][12] |
| Atomic Force Microscopy (AFM) | Surface topography and roughness, providing information on the homogeneity of the DPP layer.[14] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of characteristic vibrational bands of the DPP molecule and the linker used for attachment.[14] |
Applications in Research and Drug Development
The ability to tailor surface properties using DPP compounds opens up a wide range of applications:
-
Biosensors: DPP-functionalized surfaces can be used for the development of fluorescent or electrochemical biosensors.[15][16] The DPP moiety can act as a signal transducer, where binding of an analyte to a recognition element on the surface modulates the DPP's photophysical or electrochemical properties.[17]
-
Cell Imaging and Tracking: Surfaces patterned with fluorescent DPPs can be used as substrates for cell culture, enabling the study of cell adhesion and migration through fluorescence microscopy.[6][13]
-
Organic Electronics: DPP-functionalized dielectrics in OFETs can influence the growth and morphology of the overlying semiconductor layer, thereby impacting device performance.[11]
-
Drug Delivery: Porous materials functionalized with DPPs can be designed for controlled drug release, with the DPP component potentially serving as a sensor to monitor the release process.[18]
Conclusion and Future Outlook
Surface functionalization with diketopyrrolopyrrole compounds provides a powerful platform for creating advanced materials with tailored optical and electronic properties. The synthetic versatility of the DPP core allows for the design of molecules suitable for a variety of surface chemistries.[7] As the demand for sophisticated surfaces in high-tech applications continues to grow, DPP-based functionalization strategies are poised to play an increasingly important role in fields ranging from organic electronics to biomedical diagnostics. Future research will likely focus on developing more complex DPP architectures for multifunctional surfaces and exploring novel, more efficient immobilization techniques.[19]
References
-
Gryko, D. T. (2017). The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. Molecules, 22(10), 1643. [Link]
-
Yin, C., et al. (2021). Diketopyrrolopyrrole Fluorescent Probes, Photophysical and Biological Applications. Molecules, 26(11), 3379. [Link]
-
Poe, A. M., et al. (2015). Electron deficient diketopyrrolopyrrole dyes for organic electronics: synthesis by direct arylation, optoelectronic characterization, and charge carrier mobility. Journal of Materials Chemistry A, 3(18), 9624-9634. [Link]
-
Ito, S., et al. (2001). Photochemical and photophysical properties of diketopyrrolopyrrole organic pigments. Journal of Photochemistry and Photobiology A: Chemistry, 145(1-2), 111-120. [Link]
-
Gryko, D. T. (2017). The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. ResearchGate. [Link]
-
Bao, W., et al. (2020). Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. Frontiers in Chemistry, 8, 597. [Link]
-
Li, J., et al. (2013). High mobility diketopyrrolopyrrole (DPP)-based organic semiconductor materials for organic thin film transistors and photovoltaics. Energy & Environmental Science, 6(1), 84-101. [Link]
-
Mukhopadhyay, T., et al. (2022). Synthesis and Emergent Photophysical Properties of Diketopyrrolopyrrole-Based Supramolecular Self-Assembly. ACS Omega, 7(27), 23413–23422. [Link]
-
Bao, W., et al. (2021). Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors. Frontiers in Chemistry, 9, 652427. [Link]
-
Liu, Q., et al. (2020). Developments of Diketopyrrolopyrrole‐Dye‐Based Organic Semiconductors for a Wide Range of Applications in Electronics. Advanced Materials, 32(4), 1903882. [Link]
-
Bao, W., et al. (2020). The synthesis and properties of 1,4‐diketo‐pyrrolo[3,4‐C]pyrroles. ResearchGate. [Link]
-
Gryko, D. T. (2015). Diketopyrrolopyrroles: Synthesis, Reactivity, and Optical Properties. Chemical Reviews, 115(21), 11623-11666. [Link]
-
Jacobs, I. E., et al. (2021). Synthesis of fully asymmetric diketopyrrolopyrrole derivatives. RSC Advances, 11(10), 5555-5559. [Link]
-
Raposo, M. M. M., et al. (2020). A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions. Beilstein Journal of Organic Chemistry, 16, 1786-1795. [Link]
-
Samanta, D., et al. (2021). Diketopyrrolopyrrole (DPP)-based polytriazoles: Synthesis and Immobilization by click reaction. ChemRxiv. [Link]
-
Sonar, P., et al. (2016). Diketopyrrolopyrrole copolymers based chemical sensors for the detection and discrimination of volatile organic compounds. Griffith Research Online. [Link]
-
Li, Y., et al. (2023). Recent Advances of Diketopyrrolopyrrole Derivatives in Cancer Therapy and Imaging Applications. Molecules, 28(10), 4153. [Link]
-
Olivier, Y., et al. (2020). Functionalized diketopyrrolopyrrole compounds for NIR-to-visible photon upconversion. Journal of Materials Chemistry C, 8(3), 963-971. [Link]
-
Bao, W., et al. (2020). Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. PMC. [Link]
-
Căprărescu, S., et al. (2022). Surface Functionalization Strategies of Polystyrene for the Development Peptide-Based Toxin Recognition. Polymers, 14(24), 5424. [Link]
-
Barba, V., et al. (2018). Synthesis and characterization of new organic compounds based on the diketopyrrolopyrrole (DPP) molecular core. ResearchGate. [Link]
-
Saito, E., et al. (2022). Surface Functionalization of Polypropylene Nonwoven Fabric for Introducing Repeatable Controlled Drug Release Property. ChemRxiv. [Link]
-
Chen, Y.-T., et al. (2009). Identification of hydrophobic residues critical for DPP-IV dimerization. Biochemical and Biophysical Research Communications, 390(3), 1017-1022. [Link]
-
Hilaris Publisher. (n.d.). Journal of Biosensors and Bioelectronics. Hilaris Publisher. [Link]
-
Elsevier. (n.d.). Biosensors and Bioelectronics. Elsevier. [Link]
Sources
- 1. Diketopyrrolopyrrole Fluorescent Probes, Photophysical and Biological Applications [mdpi.com]
- 2. Frontiers | Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sci-Hub. Developments of Diketopyrrolopyrrole‐Dye‐Based Organic Semiconductors for a Wide Range of Applications in Electronics / Advanced Materials, 2019 [sci-hub.box]
- 6. Recent Advances of Diketopyrrolopyrrole Derivatives in Cancer Therapy and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of fully asymmetric diketopyrrolopyrrole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01564D [pubs.rsc.org]
- 8. Electron deficient diketopyrrolopyrrole dyes for organic electronics: synthesis by direct arylation, optoelectronic characterization, and charge carrier mobility - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Emergent Photophysical Properties of Diketopyrrolopyrrole-Based Supramolecular Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High mobility diketopyrrolopyrrole (DPP)-based organic semiconductor materials for organic thin film transistors and photovoltaics - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 11. Frontiers | Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors [frontiersin.org]
- 12. BJOC - A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions [beilstein-journals.org]
- 13. Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Subscribe to Biosensors and Bioelectronics - 0956-5663 | Elsevier Shop | Elsevier Shop [shop.elsevier.com]
- 17. DSpace [research-repository.griffith.edu.au]
- 18. chemrxiv.org [chemrxiv.org]
- 19. chemrxiv.org [chemrxiv.org]
diketopyrrolopyrrole derivatives for bioimaging applications
Diketopyrrolopyrrole derivatives have transitioned from being high-performance pigments to indispensable tools in the bioimaging arsenal. Their inherent stability, brightness, and unparalleled chemical tunability allow for the creation of probes that can overcome the limitations of classical fluorophores. [2][4]The ability to engineer DPPs for specific sensing mechanisms like PET and AIE has opened the door to visualizing complex biological processes with high fidelity. [8][16]Future developments will likely focus on creating even longer wavelength NIR-II probes for deeper tissue imaging, developing multi-modal agents that combine imaging with therapy (theranostics), and designing sophisticated biosensors for real-time monitoring of disease biomarkers in vivo. [6][15]
References
-
Gedefaw, D., et al. (2021). Diketopyrrolopyrrole Fluorescent Probes, Photophysical and Biological Applications. MDPI. Available at: [Link]
-
Lee, D., et al. (2022). Synthesis and Characterization of Diketopyrrolopyrrole-Based Aggregation-Induced Emission Nanoparticles for Bioimaging. PMC - NIH. Available at: [Link]
-
Ajayaghosh, A., et al. (2014). Diketopyrrolopyrrole: brilliant red pigment dye-based fluorescent probes and their applications. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Gedefaw, D., et al. (2021). (PDF) Diketopyrrolopyrrole Fluorescent Probes, Photophysical and Biological Applications. ResearchGate. Available at: [Link]
-
Raposo, M. M. M., et al. (2021). A Convenient Synthesis of Diketopyrrolopyrrole Dyes. PMC - NIH. Available at: [Link]
-
Wang, S., et al. (2021). Amphiphilic Diketopyrrolopyrrole Derivatives for Efficient Near-Infrared Fluorescence Imaging and Photothermal Therapy. ACS Omega - ACS Publications. Available at: [Link]
-
Wang, H-Y., et al. (2019). Diketopyrrolopyrrole-based fluorescence probes for the imaging of lysosomal Zn2+ and identification of prostate cancer in human tissue. PubMed Central. Available at: [Link]
-
Li, Y., et al. (2023). Recent Advances of Diketopyrrolopyrrole Derivatives in Cancer Therapy and Imaging Applications. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Photophysical properties of the obtained DPP dyes. ResearchGate. Available at: [Link]
-
Wang, H-Y., et al. (2019). Diketopyrrolopyrrole-based fluorescence probes for the imaging of lysosomal Zn2+ and identification of prostate cancer in human tissue. Chemical Science (RSC Publishing). Available at: [Link]
-
Lee, D., et al. (2022). Synthesis and Characterization of Diketopyrrolopyrrole-Based Aggregation-Induced Emission Nanoparticles for Bioimaging. MDPI. Available at: [Link]
-
Encyclopedia MDPI. (2021). Diketopyrrolopyrrole Fluorescent Probes. Encyclopedia.pub. Available at: [Link]
-
He, Y., et al. (2023). Promoting the Near-Infrared-II Fluorescence of Diketopyrrolopyrrole-Based Dye for In Vivo Imaging via Donor Engineering. ACS Applied Materials & Interfaces. Available at: [Link]
-
ResearchGate. (n.d.). Photochemical and photophysical properties of diketopyrrolopyrrole organic pigments. ResearchGate. Available at: [Link]
-
Lee, D., et al. (2022). Synthesis and Characterization of Diketopyrrolopyrrole-Based Aggregation-Induced Emission Nanoparticles for Bioimaging. PubMed. Available at: [Link]
-
Lovell, J. F., et al. (2015). Diketopyrrolopyrrole-Based Semiconducting Polymer Nanoparticles for In Vivo Photoacoustic Imaging. ResearchGate. Available at: [Link]
-
Sasikumar, M., et al. (2022). Synthesis and Emergent Photophysical Properties of Diketopyrrolopyrrole-Based Supramolecular Self-Assembly. ACS Omega - ACS Publications. Available at: [Link]
-
Zhang, J-F., et al. (2016). Diketopyrrolopyrrole-Based Ratiometric/Turn-on Fluorescent Chemosensors for Citrate Detection in the Near-Infrared Region by an Aggregation-Induced Emission Mechanism. Analytical Chemistry - ACS Publications. Available at: [Link]
-
Lovell, J. F., et al. (2015). Diketopyrrolopyrrole-Based Semiconducting Polymer Nanoparticles for In Vivo Photoacoustic Imaging. eScholarship.org. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Diketopyrrolopyrrole: brilliant red pigment dye-based fluorescent probes and their applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A Convenient Synthesis of Diketopyrrolopyrrole Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances of Diketopyrrolopyrrole Derivatives in Cancer Therapy and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diketopyrrolopyrrole-based fluorescence probes for the imaging of lysosomal Zn2+ and identification of prostate cancer in human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diketopyrrolopyrrole-based fluorescence probes for the imaging of lysosomal Zn2+ and identification of prostate cancer in human tissue - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Note: Diphenyl-DPP Derivatives as High-Performance Semiconductors for Flexible Electronics
Abstract: The field of flexible electronics demands semiconductor materials that are not only high-performing but also compatible with low-cost, large-area solution processing. Diketopyrrolopyrrole (DPP)-based molecules, particularly those functionalized with phenyl-containing moieties, have emerged as a leading class of organic semiconductors that meet these criteria.[1] This application note provides a comprehensive guide for researchers and scientists on the use of diphenyl-DPP derivatives in flexible electronics. It covers the fundamental structure-property relationships, detailed protocols for the fabrication of flexible organic field-effect transistors (OFETs), and standard procedures for their characterization.
Introduction to Diphenyl-DPP Semiconductors
Organic semiconductors offer distinct advantages over their inorganic counterparts, such as silicon, for next-generation electronics; these include mechanical flexibility, lightweight nature, and processability from solution, which enables low-cost manufacturing techniques like printing.[2] Within the vast library of organic materials, the diketopyrrolopyrrole (DPP) core has become a cornerstone for designing high-performance semiconductors.[3][4]
The DPP core is an electron-deficient lactam, which, when integrated into a conjugated molecular backbone with electron-rich units (a donor-acceptor or D-A structure), leads to materials with narrow bandgaps and strong intermolecular interactions.[1][3][5][6] These interactions, primarily π-π stacking, are crucial for efficient charge transport.[1] Flanking the DPP core with aromatic groups like phenyl or thiophene rings enhances molecular planarity and conjugation, further boosting charge carrier mobility.[1][5] DPP-based polymers have demonstrated record-breaking p-type (hole) mobilities exceeding 10 cm²/V·s, making them exceptionally promising for a range of flexible electronic applications.[3]
Causality of Performance: Why DPP Works
-
Electron-Deficient Core: The inherent electron-withdrawing nature of the DPP unit facilitates the design of D-A copolymers with tunable energy levels.[6][7]
-
Molecular Planarity: The rigid, planar structure of the DPP core promotes strong π-π stacking between adjacent molecules, creating efficient pathways for charge carriers to hop between chains.[5]
-
Strong Aggregation: DPP derivatives exhibit a strong tendency to self-assemble and crystallize from solution, which is beneficial for forming the highly ordered thin films required for high charge mobility.[5][8]
-
Chemical Versatility: The DPP core can be easily functionalized with various alkyl side chains to control solubility and with different aromatic groups to fine-tune electronic properties, allowing for the development of p-type, n-type, or ambipolar semiconductors.[3][9]
Device Fabrication: From Solution to Flexible Transistor
The fabrication of high-performance flexible OFETs is a multi-step process where control over each stage is critical to the final device performance. The following diagram and protocols outline a standard workflow for creating a top-contact, bottom-gate (TCBG) OFET on a flexible substrate.
Caption: General workflow for fabricating and characterizing a flexible OFET.
Protocol 1: Flexible Substrate Preparation
Objective: To prepare a clean and chemically compatible flexible substrate to ensure uniform deposition and high quality of the subsequent layers.
Materials:
-
Flexible substrate (e.g., Polyethylene naphthalate - PEN sheet)
-
Deionized (DI) water, Acetone, Isopropyl alcohol (IPA)
-
UV-Ozone cleaner (optional)
-
Octadecyltrichlorosilane (OTS) solution (optional, for SiO₂-like surfaces)
Procedure:
-
Cutting: Cut the PEN substrate to the desired size.
-
Solvent Cleaning: Sequentially sonicate the substrate in DI water, acetone, and IPA for 15 minutes each to remove organic residues and particulate contaminants.
-
Drying: Dry the substrate thoroughly with a stream of dry nitrogen gas.
-
Surface Activation (Recommended): Place the substrate in a UV-Ozone cleaner for 10-15 minutes.
-
Causality: This step removes final organic traces and creates a hydrophilic, high-energy surface, which promotes adhesion and uniformity of the subsequently deposited layers.
-
-
Surface Passivation (Alternative for SiO₂ surfaces): For substrates with a native oxide layer, an OTS treatment can be used to create a hydrophobic, low-energy surface that improves the crystallinity of many organic semiconductors.[10]
Protocol 2: DPP Semiconductor Thin-Film Deposition
Objective: To deposit a thin, uniform, and highly crystalline film of the diphenyl-DPP derivative. This is the most critical step for achieving high charge carrier mobility.
Method A: Spin Coating
-
Solution Preparation: Prepare a solution of the DPP polymer in a suitable high-boiling-point solvent (e.g., chloroform, chlorobenzene, or xylene) at a concentration of 0.5-1.0 wt%. Stir the solution overnight, typically on a hot plate at 40-50°C, to ensure complete dissolution.[11]
-
Deposition: Filter the solution through a 0.2 µm PTFE syringe filter. Deposit the solution onto the prepared substrate and spin-coat at 1000-3000 rpm for 60 seconds.
-
Causality: The spin speed directly influences the film thickness; higher speeds result in thinner films. The choice of solvent is critical as its evaporation rate affects the timescale for molecular self-organization and crystallization.
-
-
Annealing: Transfer the coated substrate to a hot plate in a nitrogen-filled glovebox. Anneal at a temperature between 100°C and 150°C for 10-30 minutes.[11]
-
Causality: Thermal annealing provides the necessary energy for polymer chains to rearrange into more ordered, crystalline domains, which reduces charge traps and enhances mobility.[10]
-
Method B: Solution Shearing
Rationale: Solution shearing is a powerful technique that applies mechanical force during solvent evaporation to promote highly aligned, crystalline films, often yielding superior device performance compared to spin coating.[12][13]
-
Setup: Place the substrate on a heated stage (e.g., at 80-100°C). Position a "shearing blade" (e.g., a clean silicon wafer edge) at a small angle and a fixed height (50-100 µm) above the substrate.
-
Deposition: Dispense a known volume of the DPP solution (prepared as in Method A) in front of the blade.
-
Shearing: Move the substrate at a constant, slow speed (e.g., 10-200 µm/s).[14]
-
Causality: As the solvent evaporates at the meniscus pinned between the blade and the substrate, the polymer molecules are forced to align in the direction of shearing, resulting in large, interconnected crystalline domains ideal for charge transport.[13] The shearing speed and substrate temperature must be optimized to control the evaporation rate and film morphology.[14]
-
Protocol 3: Electrode Deposition & Device Architecture
Objective: To complete the OFET structure by adding the source and drain contacts.
-
Mask Alignment: Place a shadow mask with the desired channel dimensions (e.g., channel length L = 50 µm, width W = 1000 µm) over the semiconductor film.
-
Metal Deposition: Place the substrate and mask assembly into a thermal evaporator. Evaporate a thin adhesion layer (e.g., 5 nm Cr) followed by the main contact metal (e.g., 50-60 nm Au).
-
Causality: Gold is commonly used due to its high work function, which facilitates efficient hole injection into p-type DPP semiconductors, and its resistance to oxidation.
-
Caption: Structure of a Top-Contact, Bottom-Gate flexible OFET.
Performance Characterization
Once fabricated, the OFETs must be electrically characterized to extract key performance metrics.
Protocol 4: Electrical Characterization
Equipment:
-
Semiconductor Parameter Analyzer (e.g., Keithley 4200-SCS)
-
Probe station in a dark, inert environment (glovebox)
Procedure:
-
Output Characteristics:
-
Connect the probes to the Source, Drain, and Gate terminals.
-
Apply a constant gate voltage (VGS), starting from 0 V and stepping to negative values (e.g., -20, -40, -60 V) for a p-type device.
-
For each VGS step, sweep the drain voltage (VDS) from 0 V to a negative value (e.g., -60 V) and measure the drain current (IDS).
-
-
Transfer Characteristics:
-
Apply a constant, high VDS (e.g., -60 V) to ensure the transistor is in the saturation regime.
-
Sweep VGS from a positive value (e.g., +20 V) to a negative value (e.g., -60 V) and measure IDS.
-
Data Analysis: The following parameters are extracted from the transfer curve in the saturation regime:
-
Field-Effect Mobility (µ): A measure of how quickly charge carriers move through the semiconductor. It is calculated from the slope of the |IDS|1/2 vs. VGS plot.
I_DS = (W / 2L) * µ * C_i * (V_GS - V_th)²
where W is the channel width, L is the channel length, Ci is the capacitance per unit area of the gate dielectric, and Vth is the threshold voltage.
-
Threshold Voltage (Vth): The gate voltage required to turn the transistor "on." It is determined from the x-intercept of the linear fit to the |IDS|1/2 vs. VGS plot.
-
On/Off Current Ratio (Ion/Ioff): The ratio of the maximum current (Ion) to the minimum current (Ioff), indicating the device's switching capability. Ratios of 10⁶ or higher are desirable.[12]
| Parameter | Typical Values for High-Performance DPP Polymers | Source |
| Hole Mobility (µ) | 1 - 10 cm²/V·s | [3] |
| On/Off Ratio | > 10⁶ | [12] |
| Operating Voltage | < -40 V | [15] |
| Substrate | Flexible (PEN, PET) | [16][17] |
Applications and Outlook
The excellent charge transport properties and solution processability of diphenyl-DPP derivatives make them ideal candidates for a variety of flexible electronic applications.[2] These include active-matrix backplanes for flexible displays, printed RFID tags, and low-cost sensors for environmental monitoring or medical diagnostics.[2][17][18]
Future research will focus on further enhancing mobility through advanced molecular design, such as ring-fusion techniques to increase backbone planarity, and improving the operational stability of devices in ambient air.[18] The development of scalable printing techniques compatible with these high-performance polymers is the final step toward their widespread commercialization.
References
-
Li, Y., Sonar, P., Murphy, L., & Hong, W. (2013). High mobility diketopyrrolopyrrole (DPP)-based organic semiconductor materials for organic thin film transistors and photovoltaics. Energy & Environmental Science. [Link]
-
Feng, L., Gu, X., & Zhang, H. (2021). Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors. Frontiers in Chemistry. [Link]
-
Gao, C., Wang, Y., et al. (2021). Synthesis and Electronic Properties of Diketopyrrolopyrrole-Based Polymers with and without Ring-Fusion. Macromolecules. [Link]
-
Dai, Z., Zhang, D., & Zhang, H. (2022). DPP-based polymers with linear/branch side chain for organic field-effect transistors. Frontiers in Chemistry. [Link]
-
Carella, A., et al. (2021). Novel DPP derivatives functionalized with auxiliary electron-acceptor groups and characterized by narrow bandgap and ambipolar charge transport properties. Dyes and Pigments. [Link]
-
Moro, R., et al. (2023). Morphology, Crystallinity, and Electrical Performance of Solution-Processed OFETs Based on a DPP-Based Small Molecule. Electronics. [Link]
-
ResearchGate. (n.d.). Characterization of diphenyl-fluorene (DPP)-based n-type polymer transistors. [Link]
-
Kumar, A., et al. (2025). Diketopyrrolopyrrole based organic semiconductors: pioneering advances in organic electronic devices. Discover Electronics. [Link]
-
Tripathi, A. K., et al. (2024). Advances in Charge Carrier Mobility of Diketopyrrolopyrrole-Based Organic Semiconductors. Applied Sciences. [Link]
-
ResearchGate. (n.d.). High-performance diketopyrrolopyrrole-based organic field-effect transistors for flexible gas sensors. [Link]
-
Nielsen, C. B., Turbiez, M., & McCulloch, I. (2013). Recent Advances in the Development of Semiconducting DPP-Containing Polymers for Transistor Applications. Advanced Materials. [Link]
-
Moro, R., et al. (2023). Morphology, Crystallinity, and Electrical Performance of Solution-Processed OFETs Based on a DPP-Based Small Molecule. Electronics. [Link]
-
Feng, L., Gu, X., & Zhang, H. (2021). Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors. Frontiers in Chemistry. [Link]
-
Zhang, B., et al. (2020). Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. Frontiers in Chemistry. [Link]
-
ResearchGate. (n.d.). Performance of OFETs prepared by DPP-DTT. [Link]
-
ResearchGate. (n.d.). The application of DPP-based materials. [Link]
-
Gsänger, M., et al. (2021). Solution-Processed Organic and ZnO Field-Effect Transistors in Complementary Circuits. Electronics. [Link]
-
Gao, C., Wang, Y., et al. (2021). Synthesis and Electronic Properties of Diketopyrrolopyrrole-Based Polymers with and without Ring-Fusion. Macromolecules. [Link]
-
Schweicher, G., et al. (2018). Tailoring the Morphology of a Diketopyrrolopyrrole‐based Polymer as Films or Wires for High‐Performance OFETs using Solution Shearing. Advanced Functional Materials. [Link]
-
Wang, Y., et al. (2023). Incorporation of Diketopyrrolopyrrole into Polythiophene for the Preparation of Organic Polymer Transistors. Polymers. [Link]
-
ResearchGate. (n.d.). Dynamic stability and robustness of the flexible sensor. [Link]
Sources
- 1. Frontiers | Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors [frontiersin.org]
- 2. Synthesis and Electronic Properties of Diketopyrrolopyrrole-Based Polymers with and without Ring-Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High mobility diketopyrrolopyrrole (DPP)-based organic semiconductor materials for organic thin film transistors and photovoltaics - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DPP-based polymers with linear/branch side chain for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Morphology, Crystallinity, and Electrical Performance of Solution-Processed OFETs Based on a DPP-Based Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,6-diphenyl-1,4-diketopyrrolopyrrole (DPP)
Welcome to the technical support center for the synthesis of 3,6-diphenyl-1,4-diketopyrrolopyrrole (DPP). This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this versatile chromophore. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you improve your synthesis yield and purity.
Introduction to 3,6-diphenyl-DPP Synthesis
3,6-diphenyl-1,4-diketopyrrolopyrrole, a foundational member of the DPP family, is a brilliant red pigment with a planar, electron-deficient core that makes it a valuable building block in organic electronics, including organic field-effect transistors (OFETs), photovoltaic devices, and fluorescent probes.[1][2] Its synthesis was first reported in 1974, but the initial low yields have been significantly improved over the years.[1][2] The most common and high-yielding method involves the base-catalyzed condensation of benzonitrile with a dialkyl succinate.[1][3]
Despite its straightforward appearance, this synthesis can present several challenges, from low yields and side product formation to difficulties in purification due to the compound's low solubility.[1][4] This guide will address these common issues with scientifically grounded explanations and practical, field-proven solutions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 3,6-diphenyl-DPP.
Issue 1: Low or No Yield of the Desired Product
Symptoms:
-
After the reaction and workup, very little or no red precipitate (the DPP product) is observed.
-
TLC analysis of the crude reaction mixture shows mainly starting materials.
Potential Causes and Solutions:
-
Ineffective Base: The reaction requires a strong, non-nucleophilic base to deprotonate the α-carbon of the dialkyl succinate, initiating the condensation.
-
Causality: A weak or degraded base will not be able to generate the necessary enolate in sufficient concentration to drive the reaction forward.
-
Solution: Use a freshly opened or properly stored strong base such as potassium tert-butoxide (KOtBu) or sodium tert-amylate. Ensure the base is handled under anhydrous conditions to prevent quenching by moisture.
-
-
Presence of Moisture or Protic Solvents: The reaction is highly sensitive to moisture and protic impurities.
-
Causality: Water or alcohols will protonate the enolate intermediate, quenching the reaction. The strong base will also be consumed by reacting with these protic species.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inappropriate Reaction Temperature: The reaction typically requires elevated temperatures to proceed at a reasonable rate.
-
Causality: Insufficient thermal energy can lead to a sluggish reaction that does not go to completion within the allotted time.
-
Solution: Ensure the reaction mixture reaches the optimal temperature, which can vary depending on the solvent and base used. For instance, reactions in DMF or NMP often require temperatures above 100°C.[5][6]
-
-
Poor Quality Starting Materials: Impurities in the benzonitrile or dialkyl succinate can interfere with the reaction.
-
Causality: Impurities can act as chain terminators or participate in side reactions, consuming the reagents and lowering the yield.
-
Solution: Use high-purity, freshly distilled benzonitrile and dialkyl succinate.
-
Issue 2: Formation of Significant Side Products
Symptoms:
-
The crude product is not a brilliant red color, but rather a brownish or discolored solid.
-
TLC or NMR analysis of the crude product shows multiple spots or peaks in addition to the desired product.
Potential Causes and Solutions:
-
Hydrolysis of Nitrile or Ester: The presence of water under basic conditions can lead to the hydrolysis of the nitrile and/or ester starting materials.
-
Causality: Hydrolysis consumes the starting materials and introduces impurities that can be difficult to remove.
-
Solution: As mentioned previously, ensure strictly anhydrous reaction conditions.
-
-
Side Reactions of the Dialkyl Succinate: The dialkyl succinate can undergo self-condensation or other side reactions under strongly basic conditions.
-
Causality: These side reactions compete with the desired reaction pathway, reducing the yield of the DPP product.
-
Solution: Control the stoichiometry of the reactants carefully. A slight excess of the nitrile is often used. The slow addition of the base to the mixture of nitrile and succinate can also help to minimize side reactions.
-
Issue 3: Difficulty in Product Purification
Symptoms:
-
The crude product is highly insoluble in common organic solvents, making purification by column chromatography or recrystallization challenging.
-
The purified product still contains colored impurities.
Potential Causes and Solutions:
-
Inherent Low Solubility of 3,6-diphenyl-DPP: The parent DPP is a pigment with strong intermolecular hydrogen bonding and π-π stacking, leading to very low solubility.[1][3]
-
Causality: This low solubility makes it difficult to use standard solution-phase purification techniques.
-
Solution:
-
Soxhlet Extraction: Purify the crude product by Soxhlet extraction with a suitable solvent (e.g., chloroform, toluene) to remove soluble impurities.
-
Train Sublimation: For higher purity, train sublimation under high vacuum can be an effective technique for DPP pigments.
-
N-Alkylation: A common strategy to improve solubility is to perform N-alkylation on the crude DPP product.[4][7] The introduction of alkyl chains disrupts the intermolecular hydrogen bonding, making the resulting N,N'-dialkyl-3,6-diphenyl-DPP soluble in common organic solvents like chloroform and THF, which then allows for purification by column chromatography.[8]
-
-
-
Persistent Impurities: Some side products may have similar solubility profiles to the desired DPP, making them difficult to separate.
-
Causality: Co-precipitation of impurities with the product can occur.
-
Solution: If N-alkylation is performed, column chromatography on silica gel is typically effective for separating the desired N,N'-dialkylated product from mono-alkylated and other impurities.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of 3,6-diphenyl-DPP?
A1: The reaction proceeds through a double Claisen-type condensation followed by cyclization and aromatization. The key steps are:
-
Deprotonation of the dialkyl succinate by a strong base to form an enolate.
-
Nucleophilic attack of the enolate onto the carbon of the nitrile group of benzonitrile.
-
A second deprotonation and nucleophilic attack on another molecule of benzonitrile.
-
Intramolecular cyclization to form the bicyclic lactam core.
-
Tautomerization and elimination to yield the stable, conjugated DPP chromophore.
Q2: Which dialkyl succinate is best to use?
A2: Diethyl succinate and diisopropyl succinate are commonly used.[9] More sterically hindered esters like bis(tert-amyl)succinate have been used to prevent side reactions, especially with electron-rich benzonitriles.[10] The choice can influence the reaction rate and yield, and may require optimization for your specific setup.
Q3: Can I improve the yield by changing the solvent?
A3: Yes, the choice of solvent is critical. High-boiling aprotic polar solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are often used.[5][6] More sustainable and less hazardous alternatives like acetonitrile have also been reported to give good to excellent yields, sometimes at lower temperatures and shorter reaction times.[11]
Q4: My 3,6-diphenyl-DPP is insoluble. How can I make it more soluble for further reactions or characterization?
A4: The most effective method to improve the solubility of 3,6-diphenyl-DPP is N-alkylation.[4][7] By reacting the DPP with an alkyl halide (e.g., 2-ethylhexyl bromide, 1-iodopentane) in the presence of a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF), you can introduce alkyl chains onto the nitrogen atoms of the lactam rings.[8][9] This disrupts the strong intermolecular hydrogen bonding and π-π stacking, rendering the molecule soluble in common organic solvents.[1][7]
Q5: Are there alternative synthetic routes to functionalized 3,6-diphenyl-DPP derivatives?
A5: Yes, a powerful alternative is to start with a commercially available DPP pigment, such as Pigment Red 254 (which is a bis(4-chlorophenyl)DPP).[9][12] After N-alkylation to ensure solubility, the chloro-substituents can be functionalized via cross-coupling reactions like the Suzuki-Miyaura reaction to introduce a wide variety of aryl and hetaryl groups.[9][12] This two-step approach can be more efficient for accessing diverse derivatives than synthesizing each one from the corresponding nitrile.[12]
Experimental Protocols
Protocol 1: Synthesis of 3,6-diphenyl-1,4-diketopyrrolopyrrole
This protocol is a generalized version based on the high-yield method developed from the foundational work in the field.[1][3]
Materials:
-
Benzonitrile (high purity, distilled)
-
Diethyl succinate (high purity, distilled)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Deionized water
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add benzonitrile (2.2 equivalents) and diethyl succinate (1.0 equivalent) in anhydrous DMF.
-
Stir the mixture under a nitrogen atmosphere and heat to the desired reaction temperature (e.g., 100-120 °C).
-
In a separate dry flask, dissolve potassium tert-butoxide (2.5 equivalents) in anhydrous DMF.
-
Add the KOtBu solution dropwise to the heated reaction mixture over 30-60 minutes.
-
After the addition is complete, maintain the reaction at the same temperature for 2-4 hours. The reaction mixture should turn into a deep red slurry.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing a 1:1 mixture of methanol and water.
-
Stir for 30 minutes to precipitate the crude product.
-
Filter the red precipitate, wash thoroughly with methanol and then with water to remove salts and residual DMF.
-
Dry the crude product under vacuum.
Protocol 2: N-Alkylation of 3,6-diphenyl-DPP
This protocol provides a method to solubilize the DPP core for further functionalization and easier purification.[8]
Materials:
-
3,6-diphenyl-DPP (crude or purified)
-
2-Ethylhexyl bromide (or other alkyl halide, 2.5 equivalents)
-
Potassium carbonate (K₂CO₃, anhydrous, 3.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
To a dry round-bottom flask, add 3,6-diphenyl-DPP (1.0 equivalent) and anhydrous potassium carbonate.
-
Add anhydrous DMF and stir the suspension under a nitrogen atmosphere.
-
Add the alkyl halide (e.g., 2-ethylhexyl bromide) and heat the reaction mixture to 120-140 °C.
-
Stir the reaction at this temperature for 12-24 hours. Monitor the reaction by TLC (a typical eluent is hexane/DCM) for the disappearance of the starting material and the appearance of a new, less polar spot.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N,N'-dialkyl-3,6-diphenyl-DPP.
Data and Reaction Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | Potassium tert-butoxide | Sodium tert-amylate | Sodium Hydride (for N-alkylation)[13] |
| Solvent | DMF | Acetonitrile[11] | Toluene |
| Temperature | 100-120 °C | 80 °C[11] | Reflux |
| Typical Yield | High | High[11] | Moderate to High |
| Notes | Standard conditions | More sustainable option | May require longer reaction times |
Visualizing the Workflow
Below are diagrams illustrating the key processes in DPP synthesis and functionalization.
Caption: General workflow for the synthesis and purification of 3,6-diphenyl-DPP.
Caption: A simplified logic diagram for troubleshooting low yield issues.
References
- Grzybowski, M., & Gryko, D. T. (2015). Diketopyrrolopyrroles: Synthesis, Reactivity, and Optical Properties.
- Pipzine Chemicals. 3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione.
-
Bao, W., et al. (2020). Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. Frontiers in Chemistry, 8, 547. [Link]
- Frontiers. (2020). Diketopyrrolopyrrole (DPP)
-
Pereira, A. M. V. M., et al. (2021). A Convenient Synthesis of Diketopyrrolopyrrole Dyes. Molecules, 26(16), 4794. [Link]
-
Pop, F., et al. (2019). Towards more sustainable synthesis of diketopyrrolopyrroles. New Journal of Chemistry, 43(15), 5783-5790. [Link]
-
Sharma, L., & Bronstein, H. (2021). Synthesis of fully asymmetric diketopyrrolopyrrole derivatives. RSC Advances, 11(9), 5133-5137. [Link]
- ResearchGate. The synthesis and properties of 1,4-diketo-pyrrolo[3,4-C]pyrroles.
- Celik, S., Ergun, Y., & Alp, S. (2009). Synthesis and Spectroscopic Studies of 3,6-Diphenyl-2,5-Dihydropyrrolo[3,4-C]Pyrrole-1,4-Dion's N,N'-Dialkyl Derivatives. Journal of Fluorescence, 19(5), 851-858.
-
Pereira, A. M. V. M., et al. (2022). A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions. Beilstein Journal of Organic Chemistry, 18, 938-946. [Link]
- ResearchGate. Structure of 3,6-diphenyl-substituted 2,5-diketopyrrolo[3,4-c]pyrrole (DPP).
- ProQuest. (2021). A Convenient Synthesis of Diketopyrrolopyrrole Dyes.
- SciSpace. (2019). Towards more sustainable synthesis of diketopyrrolopyrroles.
-
Olsen, J. C., et al. (2018). Synthesis of Novel 3,6-Dithienyl Diketopyrrolopyrrole Dyes by Direct C-H Arylation. Molecules, 23(10), 2639. [Link]
-
Sadowski, B., et al. (2020). The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. Molecules, 25(22), 5489. [Link]
- Beilstein Journals. (2022).
- ResearchGate. (2019). Towards more sustainable synthesis of diketopyrrolopyrroles.
-
Draper, E. R., & Adams, D. J. (2022). Synthesis and characterisation of diketopyrrolopyrrole-based hydrogels. Soft Matter, 18(17), 3357-3363. [Link]
- Scott, T. F., et al. (2019). Synthesis of 2,5-dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione: A diketopyrrolopyrrole scaffold for the formation of alkenyldiketopyrrolopyrrole compounds. Organic Letters, 21(1), 234-237.
- ResearchGate. Synthesis of 2,5-Dibutyl-3,6-dimethyl-1 H ,2 H ,4 H ,5 H -pyrrolo[3,4- c ]pyrrole-1,4-dione: A Diketopyrrolopyrrole Scaffold for the Formation of Alkenyldiketopyrrolopyrrole Compounds.
- ResearchGate. Synthetic studies related to diketopyrrolopyrrole (DPP) pigments. Part 3: Syntheses of tri- and tetra-aryl DPPs.
Sources
- 1. Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) Towards more sustainable synthesis of diketopyrrolopyrroles (2019) | Flavia Pop | 25 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Novel 3,6-Dithienyl Diketopyrrolopyrrole Dyes by Direct C-H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Convenient Synthesis of Diketopyrrolopyrrole Dyes - ProQuest [proquest.com]
- 10. The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Towards more sustainable synthesis of diketopyrrolopyrroles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. BJOC - A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions [beilstein-journals.org]
Diketopyrrolopyrrole (DPP) Solubility Enhancement: A Technical Support Center
Welcome to the technical support center for diketopyrrolopyrrole (DPP) pigments. This guide is designed for researchers, chemists, and materials scientists encountering solubility challenges during the development and application of DPP-based materials. Unmodified DPP pigments are notoriously insoluble in common organic solvents, a characteristic stemming from their strong intermolecular hydrogen bonding (N-H···O=C) and extensive π-π stacking interactions.[1][2][3] This guide provides a series of troubleshooting steps, frequently asked questions (FAQs), and detailed protocols to systematically enhance the solubility of your DPP derivatives, a crucial step for their application in printable electronics, organic field-effect transistors (OFETs), and photovoltaics.[4][5]
Frequently Asked Questions (FAQs)
Q1: Why is my DPP pigment completely insoluble in solvents like chloroform, THF, and toluene?
A1: The parent, N-unsubstituted DPP core possesses two lactam protons (N-H) and two carbonyl groups, which form strong, intermolecular hydrogen bonds.[1][2] This, combined with the planar, aromatic nature of the DPP core that promotes strong π-π stacking, leads to a highly crystalline and stable solid-state structure that is very difficult to disrupt with common organic solvents.[1][6] Essentially, the DPP molecules 'prefer' to interact with each other rather than the solvent.
Q2: What is the most common first step to improve DPP solubility?
A2: N-alkylation is the most fundamental and widely adopted strategy.[2][7][8][9] By replacing the hydrogen atoms on the lactam nitrogens with alkyl chains, you eliminate the possibility of intermolecular hydrogen bonding, which is a primary driver of insolubility.[1][2] This chemical modification converts the insoluble pigment into a soluble dye.[10]
Q3: I've added alkyl chains, but the solubility is still poor. What's wrong?
A3: The structure of the alkyl chain itself is critical. Short, linear alkyl chains may not provide enough steric hindrance to effectively disrupt π-π stacking. To significantly improve solubility, consider the following:
-
Chain Length: Longer alkyl chains (e.g., C8, C9) generally provide better solubility than shorter ones.[11]
-
Branching: Introducing branched alkyl chains, such as 2-ethylhexyl, is a very effective strategy.[12] The branching point creates significant steric bulk that prevents the planar DPP cores from stacking closely. Moving the branching point further away from the polymer backbone can also be beneficial for device performance.[13][14]
-
Asymmetry: Using two different alkyl chains (one branched, one linear) can further disrupt packing and enhance solubility.[15]
Q4: Will modifying the DPP core affect its electronic properties?
A4: Yes, absolutely. The choice of solubilizing groups is a trade-off between processability (solubility) and electronic performance. Bulky alkyl chains that enhance solubility can sometimes hinder the close intermolecular packing required for efficient charge transport in solid-state devices.[15] It is crucial to find a balance that allows for solution processing without completely sacrificing the desirable electronic characteristics of the DPP core.
Q5: Are there alternatives to N-alkylation for improving solubility?
A5: While N-alkylation is the most direct method, other strategies exist:
-
Functionalizing the Flanking Aryl Groups: Attaching solubilizing groups to the aromatic rings at the 3 and 6 positions of the DPP core can improve solubility.[16]
-
Creating Asymmetrical DPPs: Synthesizing DPP derivatives with different aromatic groups flanking the core can disrupt crystal packing and improve solubility.[12]
-
Supramolecular Chemistry: Employing coordination chemistry, for instance, using Pd(II)-mediated self-assembly, can create soluble multi-chromophore stacks.[17]
Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues you might face in the lab and provides a logical workflow for resolving them.
Issue 1: Newly Synthesized DPP Derivative Fails to Dissolve
Symptoms:
-
The compound is an amorphous powder or crystalline solid.
-
It remains as a suspension even after prolonged stirring or sonication in common solvents (Chloroform, Toluene, Chlorobenzene).
Workflow for Resolution:
Caption: Troubleshooting workflow for insoluble DPP derivatives.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of DPP Pigments
This protocol describes a standard method to introduce branched alkyl chains (2-ethylhexyl) onto the DPP core, a common strategy to dramatically increase solubility.
Objective: To convert an insoluble N-H DPP pigment into a soluble N-alkylated DPP dye.
Materials:
-
DPP Pigment (e.g., 3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide)
-
Alkylating agent (e.g., 2-ethylhexyl bromide)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Step-by-Step Methodology:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet.
-
Dispersion: Add the DPP pigment (1.0 eq.) to the flask and suspend it in anhydrous DMF.
-
Deprotonation: Under an inert atmosphere, carefully add a strong base (e.g., NaH, 2.5 eq.) portion-wise to the suspension at room temperature. The color of the suspension will typically change as the dianion is formed.
-
Reaction: Stir the mixture at room temperature for 1-2 hours to ensure complete deprotonation.
-
Alkylation: Add the alkylating agent (e.g., 2-ethylhexyl bromide, 2.5-3.0 eq.) dropwise to the reaction mixture.
-
Heating: Heat the reaction mixture to 60-80 °C and allow it to stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC). The appearance of a new, soluble, colored spot indicates product formation.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it into a beaker of water or methanol. The product should precipitate.
-
Purification: Collect the crude product by filtration. Purify the solid by column chromatography (typically using a silica gel column with a hexane/dichloromethane or hexane/chloroform gradient) to isolate the desired N,N'-dialkylated DPP derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality: The strong base deprotonates the acidic N-H protons of the lactam rings. The resulting nucleophilic nitrogen anion then readily attacks the electrophilic carbon of the alkyl bromide in an SN2 reaction, forming the N-C bond and permanently replacing the hydrogen-bonding proton with a solubilizing alkyl group.[7][8]
Data Summary: Impact of Side-Chain Modification on Solubility
The choice of alkyl chain has a profound and predictable effect on solubility. The following table summarizes common observations from the literature.
| Side Chain Type | Typical Structure | Effect on π-π Stacking | Expected Solubility | Rationale |
| None (Parent DPP) | -H | Very Strong | Insoluble | Strong intermolecular H-bonding and efficient packing.[1][2] |
| Linear Alkyl | -(CH₂)ₙCH₃ | Moderately Reduced | Low to Moderate | Disrupts H-bonding but allows for significant aggregation.[18][19] |
| Branched Alkyl | -CH₂(CH(CH₂CH₃)C₄H₉) | Significantly Reduced | High | Steric hindrance from branching prevents close packing of DPP cores.[12][15] |
| Asymmetric Alkyl | One linear, one branched | Highly Reduced | High to Very High | The lack of symmetry further frustrates crystallization and packing.[15] |
Visualization of Solubilization Strategy
The primary strategy involves mitigating the two main intermolecular forces responsible for low solubility: hydrogen bonding and π-π stacking.
Caption: Logical relationship between insolubility drivers and solubilization strategies.
References
-
G. A. C. M. de Paula, et al. (2020). A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions. Beilstein Journal of Organic Chemistry, 16, 2246-2254. Available at: [Link]
-
G. A. C. M. de Paula, et al. (2020). A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions. National Center for Biotechnology Information. Available at: [Link]
-
W. Li, et al. (2013). Alkyl Branching Position in Diketopyrrolopyrrole Polymers: Interplay between Fibrillar Morphology and Crystallinity and Their Effect on Photogeneration and Recombination in Bulk-Heterojunction Solar Cells. Journal of the American Chemical Society, 135(23), 8492-8495. Available at: [Link]
-
T. E. G. D. van der Velde, et al. (2020). Engineering Soluble Diketopyrrolopyrrole Chromophore Stacks from a Series of Pd(II)‐Based Ravels. Chemistry – A European Journal, 26(4), 849-854. Available at: [Link]
-
Wikipedia contributors. (2023). Diketopyrrolopyrrole dye. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
W. Li, et al. (2013). Photocurrent Enhancement from Diketopyrrolopyrrole Polymer Solar Cells through Alkyl-Chain Branching Point Manipulation. Journal of the American Chemical Society, 135(23), 8492–8495. Available at: [Link]
-
W. Bin, et al. (2020). Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. Frontiers in Chemistry, 8, 597. Available at: [Link]
-
W. Bin, et al. (2020). Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. National Center for Biotechnology Information. Available at: [Link]
-
J. Luke, et al. (2021). Synthesis of fully asymmetric diketopyrrolopyrrole derivatives. RSC Advances, 11, 4833-4837. Available at: [Link]
-
G. Albano, et al. (2021). Aggregation Modes of Chiral Diketopyrrolo[3,4‐c]pyrrole Dyes in Solution and Thin Films. Chemistry – A European Journal, 27(45), 11681-11690. Available at: [Link]
-
Y. Wu, et al. (2021). DPP-based polymers with linear/branch side chain for organic field-effect transistors. Frontiers in Chemistry, 9, 778854. Available at: [Link]
-
M. A. M. Leenen, et al. (2020). Tuning the Optical Characteristics of Diketopyrrolopyrrole Molecules in the Solid State by Alkyl Side Chains. The Journal of Physical Chemistry C, 124(48), 26579–26590. Available at: [Link]
-
S. H. Kim, et al. (2015). Preparation and Characterizations of Solvent Soluble Dyes Based on Dimerized Diketo-pyrrolo-pyrrole Pigment. Molecular Crystals and Liquid Crystals, 618(1), 1-9. Available at: [Link]
-
A. L. V. D. V. S. Crimi, et al. (2021). Asymmetrical Diketopyrrolopyrrole Derivatives with Improved Solubility and Balanced Charge Transport Properties. Molecules, 26(11), 3326. Available at: [Link]
-
S. H. Kim, et al. (2011). Preparation of Red Dyes Derived from Diketo-pyrrolo-pyrrole Based Pigment and Their Properties for LCD Color Filters. Bulletin of the Korean Chemical Society, 32(8), 2887-2892. Available at: [Link]
-
V. Gauci, et al. (2022). Synthesis and characterisation of diketopyrrolopyrrole-based hydrogels. Soft Matter, 18, 3647-3654. Available at: [Link]
-
Mirage News. (2020). Research turning coloured pigments into electronics. Mirage News. Available at: [Link]
-
F. Pop, et al. (2019). Towards more sustainable synthesis of diketopyrrolopyrroles. Green Chemistry, 21(16), 4411-4417. Available at: [Link]
-
A. M. M. N. da Silva, et al. (2021). A Convenient Synthesis of Diketopyrrolopyrrole Dyes. Materials, 14(16), 4434. Available at: [Link]
-
S. H. Kim, et al. (2015). Preparation and Characterizations of Solvent Soluble Dyes Based on Dimerized Diketo-pyrrolo-pyrrole Pigment. Taylor & Francis Online. Available at: [Link]
-
E. Głowacki, et al. (2014). Hydrogen-bonded diketopyrrolopyrrole (DPP) pigments as organic semiconductors. Organic Electronics, 15(12), 3521-3528. Available at: [Link]
-
Q. Liu, et al. (2020). Developments of Diketopyrrolopyrrole‐Dye‐Based Organic Semiconductors for a Wide Range of Applications in Electronics. Advanced Materials, 32(11), 1903882. Available at: [Link]
Sources
- 1. Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. miragenews.com [miragenews.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterisation of diketopyrrolopyrrole-based hydrogels - Soft Matter (RSC Publishing) DOI:10.1039/D2SM00277A [pubs.rsc.org]
- 7. A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions [beilstein-journals.org]
- 9. Diketopyrrolopyrrole dye - Wikipedia [en.wikipedia.org]
- 10. A Convenient Synthesis of Diketopyrrolopyrrole Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Asymmetrical Diketopyrrolopyrrole Derivatives with Improved Solubility and Balanced Charge Transport Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of fully asymmetric diketopyrrolopyrrole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01564D [pubs.rsc.org]
- 16. Aggregation Modes of Chiral Diketopyrrolo[3,4‐c]pyrrole Dyes in Solution and Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Engineering Soluble Diketopyrrolopyrrole Chromophore Stacks from a Series of Pd(II)‐Based Ravels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | DPP-based polymers with linear/branch side chain for organic field-effect transistors [frontiersin.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Annealing Conditions for Diketopyrrolopyrrole (DPP)-Based Thin Films
Welcome to the technical support center for the optimization of annealing conditions for diketopyrrolopyrrole (DPP)-based thin films. This guide is designed for researchers, scientists, and drug development professionals working with these advanced materials. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses common problems encountered during the annealing of DPP-based thin films, providing potential causes and actionable solutions.
Issue 1: Low Charge Carrier Mobility in Organic Field-Effect Transistors (OFETs)
Question: My DPP-based OFETs are exhibiting significantly lower charge carrier mobility than expected after thermal annealing. What could be the cause, and how can I improve it?
Answer: Low charge carrier mobility in annealed DPP-based thin films is a frequent challenge that can often be traced back to suboptimal film morphology and molecular ordering. The primary goal of annealing is to enhance the structural order and crystallinity of the semiconductor, which is crucial for efficient charge transport.[1]
Potential Causes and Solutions:
-
Suboptimal Annealing Temperature: The annealing temperature plays a critical role in dictating the final morphology of the thin film.
-
Causality: If the temperature is too low, the polymer chains may not have sufficient thermal energy to rearrange into a more ordered, crystalline structure. Conversely, if the temperature is too high (approaching or exceeding the melting temperature), it can lead to film dewetting, desorption, or even degradation of the polymer.[2][3] For instance, in DPPDTT based OFETs, temperatures higher than 100 °C led to a decrease in grain size due to low Van der Waals forces.[2]
-
Solution: A systematic optimization of the annealing temperature is crucial. It is recommended to anneal the films at various temperatures, typically in increments of 10-20 °C, below the polymer's melting point or glass transition temperature.[4] Characterization techniques such as Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) can be employed to correlate the film morphology and crystallinity with the charge carrier mobility at each temperature.[1][5] For some DPP-based polymers, an optimal annealing temperature of 200 °C has been identified.[6]
-
-
Insufficient Annealing Time: The duration of the annealing process is as important as the temperature.
-
Causality: Short annealing times may not allow for the complete reorganization of the polymer chains into a thermodynamically stable, well-ordered state. Prolonged annealing, however, can sometimes lead to the formation of large, undesirable aggregates, especially in blend films.[7]
-
Solution: Experiment with different annealing times at the optimized temperature. A time-dependent study, for example, from 10 minutes to several hours, can help identify the optimal duration for achieving the best device performance. For certain DPP:fullerene solar cells, prolonged annealing for up to 240 hours at 80 °C was shown to maintain enhanced efficiency.[8]
-
-
Poor Film Quality Pre-Annealing: The initial quality of the as-cast film significantly impacts the final annealed film.
-
Causality: A non-uniform, rough, or defect-ridden as-cast film will likely retain some of these imperfections even after annealing. The presence of residual solvent can also interfere with the ordering process.
-
Solution: Optimize the spin-coating or drop-casting parameters (e.g., spin speed, solution concentration, solvent choice) to obtain a uniform and smooth as-cast film. Ensure complete solvent removal before initiating the annealing process.
-
Issue 2: Film Cracking or Dewetting During Thermal Annealing
Question: My DPP-based thin films are cracking or dewetting from the substrate during thermal annealing. How can I prevent this?
Answer: The mechanical integrity of the thin film during thermal annealing is critical. Cracking and dewetting are typically caused by stress within the film, which can arise from a few key factors.
Potential Causes and Solutions:
-
Thermal Expansion Mismatch: A significant difference in the coefficient of thermal expansion (CTE) between the DPP-based film and the substrate is a primary cause of stress.[9]
-
Causality: As the sample is heated and cooled, the film and substrate expand and contract at different rates, inducing stress that can lead to cracking or delamination.
-
Solution: While changing the substrate may not always be feasible, a slower heating and cooling rate during the annealing process can help to mitigate this stress. A ramp rate of 1-5 °C per minute is often a good starting point.
-
-
Film Thickness: Thicker films are generally more prone to cracking.
-
Causality: Thicker films can accumulate more internal stress. A general rule of thumb is that films thicker than 0.5 microns are more susceptible to cracking unless their CTE is well-matched with the substrate.[9]
-
Solution: If possible, try to work with thinner films. If a certain thickness is required, consider depositing the film in multiple thinner layers with an annealing step after each deposition.[9]
-
-
Substrate Surface Treatment: Poor adhesion between the film and the substrate can lead to dewetting.
-
Causality: A contaminated or energetically unfavorable substrate surface will result in poor wetting by the polymer solution and weak adhesion of the final film.
-
Solution: Ensure the substrate is scrupulously cleaned before film deposition. Surface treatments, such as oxygen plasma or UV-ozone cleaning, or the use of self-assembled monolayers (SAMs) like OTS (octadecyltrichlorosilane), can improve adhesion and promote better film formation.[1]
-
Issue 3: Inconsistent or Poorly Controlled Morphology with Solvent Vapor Annealing (SVA)
Question: I am using solvent vapor annealing (SVA) to optimize my DPP-based films, but the results are inconsistent, and I'm observing undesirable morphologies like large aggregates. What factors should I control more carefully?
Answer: Solvent vapor annealing is a powerful technique for controlling thin film morphology at room temperature, but it is sensitive to several experimental parameters.[10][11] Inconsistency often arises from a lack of precise control over the annealing environment.
Potential Causes and Solutions:
-
Solvent Choice: The choice of solvent is critical and dictates the swelling and re-organization of the polymer chains.
-
Causality: A "good" solvent will cause significant swelling and may lead to rapid and excessive phase separation or aggregation, resulting in large domain sizes that are detrimental to device performance.[11] A "moderate" or "poor" solvent will induce a more controlled swelling, allowing for finer morphological adjustments.
-
Solution: Systematically test a range of solvents with varying solubility for the DPP-based material. For example, in some small molecule donor/acceptor blends, tetrahydrofuran (THF) as a moderate solvent led to desirable domain sizes of about 30 nm, while chloroform, a good solvent, resulted in excessive coarsening.[11]
-
-
Solvent Vapor Concentration and Exposure Time: The degree of film swelling is determined by the solvent vapor pressure and the duration of exposure.
-
Causality: Insufficient exposure will lead to incomplete morphological rearrangement, while excessive exposure can lead to the same issues as using a "good" solvent. The rate of solvent removal after annealing also plays a role in locking in the desired morphology.[12]
-
Solution: Conduct SVA in a sealed chamber to maintain a saturated solvent vapor atmosphere.[10] Precisely control the annealing time, starting with shorter durations (e.g., a few minutes) and gradually increasing it.[10] An in-situ monitoring technique, if available, can be invaluable for observing the morphological evolution in real-time.
-
-
Environmental Control: Temperature and airflow can affect the solvent vapor pressure and evaporation rate.
-
Causality: Fluctuations in the ambient temperature can alter the solvent vapor pressure, leading to inconsistent swelling. Drafts or uncontrolled airflow can accelerate solvent evaporation from the film surface.
-
Solution: Perform SVA in a temperature-controlled environment and ensure the annealing chamber is well-sealed to prevent drafts.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between thermal annealing and solvent vapor annealing for DPP-based films?
A1: Both techniques aim to improve the molecular ordering and crystallinity of the film, but they employ different mechanisms.
-
Thermal Annealing: Uses heat to provide the polymer chains with the necessary kinetic energy to overcome energy barriers and rearrange into a more ordered, thermodynamically favorable state.[1] The process is typically performed at temperatures above the polymer's glass transition temperature but below its melting point.
-
Solvent Vapor Annealing (SVA): Utilizes a solvent vapor to plasticize the polymer film, increasing the mobility of the polymer chains at or near room temperature.[13] The solvent molecules intercalate between the polymer chains, reducing intermolecular forces and allowing for rearrangement. This method is particularly useful for polymers with high melting points or those that are thermally sensitive.
Q2: How do I choose the right annealing method for my specific DPP-based polymer?
A2: The choice depends on the thermal properties of your polymer and the desired final morphology.
-
Consider Thermal Annealing if: Your DPP-based polymer has a well-defined glass transition and melting temperature and is thermally stable in the required temperature range. It is often a more straightforward and reproducible method.
-
Consider Solvent Vapor Annealing if: Your polymer has a very high melting point, is prone to thermal degradation, or if you need to achieve specific nanoscale morphologies that are difficult to obtain through thermal annealing alone. SVA can offer finer control over domain sizes in blend films.[11]
Q3: Can thermal and solvent vapor annealing be used in combination?
A3: Yes, a sequential combination of these techniques can sometimes yield superior results. For example, a mild thermal anneal could be used to remove any residual solvent after SVA and further refine the morphology. However, the parameters for such a combined approach would need to be carefully optimized.
Q4: What characterization techniques are essential for evaluating the effectiveness of annealing?
A4: A multi-technique approach is recommended for a comprehensive understanding:
-
Atomic Force Microscopy (AFM): To visualize the surface morphology, grain size, and phase separation.[1]
-
X-ray Diffraction (XRD), including Grazing Incidence XRD (GIXD): To probe the crystallinity, molecular packing, and orientation of the polymer chains within the film.[5][6]
-
UV-Visible Absorption Spectroscopy: To detect changes in the electronic structure and aggregation state of the polymer.[5]
-
Device Characterization (e.g., OFETs, solar cells): To correlate the structural and morphological changes with the final device performance metrics like charge carrier mobility or power conversion efficiency.[2][8]
Q5: How does the molecular weight of the DPP-based polymer affect the optimal annealing conditions?
A5: The molecular weight can significantly influence the film-forming properties and the response to annealing.
-
Higher Molecular Weight: Generally leads to more entangled polymer chains, which may require higher annealing temperatures or longer annealing times to achieve optimal ordering. However, higher molecular weight can also promote the formation of more interconnected crystalline domains, which is beneficial for charge transport.[8]
-
Lower Molecular Weight: May result in films with smaller crystalline domains and potentially lower charge carrier mobility. The annealing conditions might need to be milder to avoid dewetting or excessive coarsening.
Section 3: Experimental Protocols and Data
Protocol 1: Systematic Thermal Annealing Study
-
Prepare a series of identical DPP-based thin films on the desired substrates.
-
Characterize an as-cast film as a baseline using AFM, XRD, and UV-Vis spectroscopy.
-
Anneal the films on a calibrated hotplate in an inert atmosphere (e.g., nitrogen or argon) at different temperatures (e.g., 80°C, 100°C, 120°C, 150°C, 200°C) for a fixed duration (e.g., 30 minutes).
-
Allow the films to cool down slowly to room temperature.
-
Characterize each annealed film using the same techniques as in step 2.
-
Fabricate devices (e.g., OFETs) from each film and measure their performance.
-
Analyze the data to determine the optimal annealing temperature.
-
Repeat the process at the optimal temperature for varying durations (e.g., 10 min, 30 min, 60 min, 120 min) to find the optimal annealing time.
Protocol 2: Controlled Solvent Vapor Annealing
-
Place the as-cast DPP-based thin film in a sealed glass chamber.
-
Introduce a small vial containing the chosen solvent into the chamber, ensuring the solvent does not come into direct contact with the film.
-
Allow the film to be exposed to the saturated solvent vapor for a specific duration (e.g., 5 minutes).
-
Remove the film from the chamber and allow the solvent to evaporate in a controlled manner (e.g., in a fume hood or under a gentle stream of nitrogen).
-
Characterize the film and fabricate devices.
-
Repeat the experiment with different solvents and exposure times to find the optimal conditions.
Data Summary Table
| DPP Polymer | Annealing Method | Temperature (°C) | Time (min) | Solvent | Resulting Mobility (cm²/Vs) | Reference |
| DPPDTT | Thermal | 100 | - | N/A | Increased grain size and mobility | [2] |
| DPPT-TT | Thermal | - | - | N/A | Enhanced structural order | [1] |
| DPP-TVT-n | Thermal | 200 | - | N/A | Optimal device performance | [6] |
| DPP-TT-T | Thermal | 80 | up to 14,400 | N/A | Increased crystallinity and PCE | [8] |
| PDI-DPP-PDI | Solvent Vapor | Room Temp. | 3-10 | Organic Solvent | Improved homogenization, increased PCE | [10] |
Section 4: Visualizations
Workflow for Thermal Annealing Optimization
Caption: Workflow for optimizing thermal annealing conditions.
Decision Tree for Choosing Annealing Method
Caption: Decision tree for selecting an annealing method.
References
-
Macedo, A. G., et al. (n.d.). Effects of solvent vapor annealing on the optical properties and surface adhesion of conjugated D:A thin films. RSC Publishing. Retrieved from [Link]
-
Request PDF. (n.d.). Effect of post-deposition annealing temperature on the charge carrier mobility and morphology of DPPDTT based Organic Field Effect Transistors. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Charge Carrier Mobility of Diketopyrrolopyrrole-Based Organic Semiconductors. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis and Characterization of Diketopyrrolopyrrole-Based Polymers for Electronic Devices. Retrieved from [Link]
-
RSC Publishing. (2024). Unveiling the thermal stability of diketopyrrolopyrrole-based terpolymers: a key element for enhanced efficiency and stability of organic solar cells. Retrieved from [Link]
-
ResearchGate. (2015). Can someone help me with organic Thin Film Electrical Characterization Troubleshooting? Retrieved from [Link]
-
Journal of Materials Chemistry A (RSC Publishing). (n.d.). Optimisation of diketopyrrolopyrrole:fullerene solar cell performance through control of polymer molecular weight and thermal annealing. Retrieved from [Link]
-
PMC - NIH. (n.d.). Effect of Solvent Removal Rate and Annealing on the Interface Properties in a Blend of a Diketopyrrolopyrrole-Based Polymer with Fullerene. Retrieved from [Link]
-
National Institute of Standards and Technology. (2016). Film morphology evolution during solvent vapor annealing of highly efficient small molecule donor/acceptor blends. Retrieved from [Link]
-
ACS Publications. (2024). Effect of Chemical Modification on Molecular Ordering in Polydiketopyrrolopyrrole Copolymers: From Liquid Crystalline to Crystalline. Macromolecules. Retrieved from [Link]
-
(n.d.). Influence of annealing and blending of photoactive polymers on their crystalline structure. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent vapor annealing on optical properties and surface adhesion of conjugated D:A thin films. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of annealing and additive on OFET characteristics. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synergistic Effect of Solvent Vapor Annealing and Chemical Doping for Achieving High-Performance Organic Field-Effect Transistors with Ideal Electrical Characteristics. Retrieved from [Link]
-
ACS Publications. (2022). Effect of Solvent Removal Rate and Annealing on the Interface Properties in a Blend of a Diketopyrrolopyrrole-Based Polymer with Fullerene. The Journal of Physical Chemistry B. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of thermal annealing on microcstructure of diketopyrrolopyrrole-containing oligothiophene (SMDPPEH) thin film. Retrieved from [Link]
-
Journal of the American Chemical Society. (2026). Activating Solid-State Triplet–Triplet Annihilation Upconversion via Bulky Annihilators. Retrieved from [Link]
-
MDPI. (2022). An Investigation of the Thermal Transitions and Physical Properties of Semiconducting PDPP4T:PDBPyBT Blend Films. Retrieved from [Link]
-
MDPI. (n.d.). Perpendicular Structure Formation of Block Copolymer Thin Films during Thermal Solvent Vapor Annealing: Solvent and Thickness Effects. Retrieved from [Link]
-
PubMed. (2021). The Impact of Solvent Vapor on the Film Morphology and Crystallization Kinetics of Lead Halide Perovskites during Annealing. Retrieved from [Link]
-
Energy & Environmental Science (RSC Publishing). (n.d.). High mobility diketopyrrolopyrrole (DPP)-based organic semiconductor materials for organic thin film transistors and photovoltaics. Retrieved from [Link]
-
ResearchGate. (2025). Organic thin film transistors: From theory to real devices. Retrieved from [Link]
-
ResearchGate. (2025). Enhancing Dpp-Dtt Based Organic Thin Film Transistors Through Optimization of Oxygen Plasma and Annealing Treatments. Retrieved from [Link]
-
ResearchGate. (n.d.). Defect removal by solvent vapor annealing in thin films of lamellar diblock copolymers. Retrieved from [Link]
-
ResearchGate. (n.d.). Major steps used in fabrication of organic thin film transistors. Retrieved from [Link]
-
ResearchGate. (2019). Optimization of annealing conditions to enhance thermoelectric performance of electrodeposited p-type BiSbTe thin films. Retrieved from [Link]
-
ResearchGate. (2013). Any tips about how to avoid cracks in thin films during annealing? Retrieved from [Link]
-
ResearchGate. (2025). Organic thin films based on DPP‐DTT:C60 blends deposited by MAPLE. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural Study of Diketopyrrolopyrrole Derivative Thin Films: Influence of Deposition Method, Substrate Surface, and Aging. Retrieved from [Link]
-
ChemRxiv. (n.d.). Diketopyrrolopyrrole (DPP)-based polytriazoles: Synthesis and Immobilization by click reaction. Retrieved from [Link]
-
MDPI. (n.d.). Temperature-Controlled Solvent Vapor Annealing of Thin Block Copolymer Films. Retrieved from [Link]
-
ResearchGate. (2022). Double Deposition Technique of Thin Film Organic Semiconductor: Effect on Optical and Morphology Properties. Retrieved from [Link]
-
ACS Publications. (n.d.). Introduction to Organic Thin Film Transistors and Design of n-Channel Organic Semiconductors. Chemistry of Materials. Retrieved from [Link]
-
MDPI. (n.d.). Organic Thin-Film Transistor (OTFT)-Based Sensors. Retrieved from [Link]
-
VacCoat. (2019). Thin Films Deposition of Organic Materials. Retrieved from [Link]
-
(2024). Impact of Thermal Annealing on the Dissolution of Semiconducting Polymer Thin Films. Retrieved from [Link]
-
MDPI. (2022). Optimization of Processing Parameters and Adhesive Properties of Aluminum Oxide Thin-Film Transition Layer for Aluminum Substrate Thin-Film Sensor. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Unveiling the thermal stability of diketopyrrolopyrrole-based terpolymers: a key element for enhanced efficiency and stability of organic solar cells - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ05210A [pubs.rsc.org]
- 8. Optimisation of diketopyrrolopyrrole:fullerene solar cell performance through control of polymer molecular weight and thermal annealing - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Effects of solvent vapor annealing on the optical properties and surface adhesion of conjugated D : A thin films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Film morphology evolution during solvent vapor annealing of highly efficient small molecule donor/acceptor blends | NIST [nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Strategies for Reducing Impurities in Diketopyrrolopyrrole (DPP) Synthesis
Welcome to the technical support center for Diketopyrrolopyrrole (DPP) synthesis. This guide is designed for researchers, chemists, and drug development professionals who work with these vibrant, high-performance chromophores. The purity of a DPP derivative is paramount, as even trace impurities can significantly impact its photophysical properties, charge carrier mobility, and overall performance in advanced applications such as organic electronics and high-performance pigments.[1][2]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during DPP synthesis and purification. Our approach is rooted in explaining the causal mechanisms behind each step, providing you with the foundational knowledge to not only solve current issues but also to proactively design more robust synthetic and purification protocols.
Section 1: Frequently Asked Questions (FAQs) about DPP Purity
This section addresses high-level questions regarding the nature of DPPs and the critical importance of purity.
Q1: What are Diketopyrrolopyrroles (DPPs) and why is high purity so essential?
Diketopyrrolopyrroles are a class of organic pigments and dyes characterized by a bicyclic lactam core.[3] This core is a strong electron-withdrawing unit, which, when flanked by aromatic or heteroaromatic groups, creates a powerful donor-acceptor (D-A) structure.[1] This architecture is responsible for their intense color, high fluorescence quantum yields, and excellent thermal and photostability.[3][4]
High purity is essential because impurities can act as charge traps in organic semiconductors, quenching fluorescence and drastically reducing the efficiency of devices like organic field-effect transistors (OFETs) and organic solar cells.[1] In pigment applications, impurities can alter the color shade, reduce tinting strength, and compromise the long-term stability and weather-fastness of coatings.[2][5]
Q2: What are the primary sources of impurities in a typical DPP synthesis?
Impurities in DPP synthesis can generally be traced back to three main sources:
-
Starting Materials: The purity of the initial reagents, namely the aromatic/heteroaromatic nitrile and the dialkyl succinate, is a critical starting point. Contaminants in these materials will carry through the reaction and complicate purification.
-
Side Reactions: The standard synthesis, a base-catalyzed condensation, is prone to side reactions. A major competing reaction is the self-condensation of the dialkyl succinate.[6] Other side reactions can include Michael additions if unsaturated nitriles are used, or hydrolysis of the nitrile groups to amides or carboxylic acids under the basic reaction conditions.[7][8]
-
Incomplete Reactions: The reaction may not go to completion, leaving unreacted starting materials or partially reacted intermediates (e.g., mono-aryl substituted pyrrolinones) in the crude product mixture.[8][9]
Q3: What are the most common types of impurities I should expect to find in my crude DPP product?
Based on the sources above, the most frequently encountered impurities include:
-
Unreacted Aromatic Nitrile: Often volatile and can be removed during solvent evaporation, but may persist.
-
Hydrolyzed Nitrile (Aromatic Carboxylic Acid/Amide): Formed by the reaction of the nitrile with trace water under basic conditions.[8]
-
Succinate Self-Condensation Products: Byproducts from the undesired reaction of the dialkyl succinate with itself.[6]
-
Mono-Aryl Pyrrolinone Intermediate: The product of the condensation of only one molecule of nitrile with the succinate.
-
Solvent Adducts: Residual high-boiling reaction solvents (e.g., DMF, quinoline) can be difficult to remove.
Q4: Which analytical techniques are best for identifying and quantifying DPP impurities?
A multi-technique approach is essential for comprehensive impurity profiling.[10][11]
-
For Separation and Quantification: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary tools for separating impurities from the main product and quantifying them.[11][12]
-
For Identification and Structure Elucidation:
-
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for obtaining the molecular weights of impurities.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the gold standards for determining the precise chemical structure of an isolated impurity. 2D NMR techniques can further aid in complex structure elucidation.[12][13]
-
Section 2: Troubleshooting Guide for Common Synthesis & Purification Issues
This section provides practical, cause-and-effect solutions to specific problems you may encounter in the lab.
Problem 1: Low yield and significant side-product formation.
Q: My DPP synthesis has a low yield, and TLC/HPLC of the crude product shows a complex mixture. What are the likely causes and how can I optimize the reaction?
A: This is a classic issue often related to reaction kinetics and conditions. The primary goal is to favor the desired DPP formation over competing side reactions, particularly the succinate self-condensation.
Causality & Solution:
The desired reaction between the nitrile and the succinate is first-order with respect to the succinate concentration. However, the undesired self-condensation of the succinate is second-order.[6] Therefore, keeping the instantaneous concentration of the succinate low is key.
Recommended Actions:
-
Slow Addition: Add the dialkyl succinate solution dropwise to the reaction mixture containing the base and the aromatic nitrile over several hours. This maintains a low succinate concentration, kinetically favoring the desired reaction pathway.
-
Choice of Base and Succinate Ester: The reactivity of the succinate ester is critical. Sterically hindered esters, such as di-tert-butyl or di-tert-amyl succinate, are more reactive and often lead to higher yields than less hindered esters like diethyl succinate.[6] Sodium tert-amylate is a commonly used effective base.
-
Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried. Water can react with the strong base and hydrolyze the nitrile starting material, reducing the yield.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and other side reactions.[8]
Problem 2: My crude product is a highly insoluble "brick dust." How can I effectively purify it?
A: The low solubility of many parent DPP pigments is a direct result of strong intermolecular hydrogen bonding and π-π stacking in the solid state, which are responsible for their excellent stability.[4][5] This property, while desirable in the final product, makes purification challenging.
Causality & Solution:
The goal is to disrupt these intermolecular forces enough to remove trapped, more-soluble impurities without dissolving the DPP itself. This can be achieved using heat and appropriate solvents.
Recommended Purification Methods:
-
Solvent Reflux: Refluxing the crude solid in a high-boiling point solvent can be very effective. The high temperature provides enough energy to overcome some intermolecular forces, allowing trapped impurities to dissolve into the solvent.
-
Common Solvents: Methanol, Ethanol (for removing less polar impurities), DMF, or Quinoline (for more stubborn impurities).[8]
-
Procedure: Stir the crude DPP in the chosen solvent at reflux for several hours, then cool, filter, and wash the solid with a clean solvent (like methanol) to remove the high-boiling solvent.
-
-
Soxhlet Extraction: This is a highly efficient and automated method for purifying insoluble solids. The crude DPP is continuously washed with freshly distilled hot solvent, ensuring a constant, high concentration gradient for extraction.[14][15] This is often superior to a single reflux step. (See Protocol 1 for a detailed procedure).
Visual Guide: The Soxhlet Extraction Cycle
The diagram below illustrates the continuous purification process in a Soxhlet extractor.
Sources
- 1. Frontiers | Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review [frontiersin.org]
- 2. nbinno.com [nbinno.com]
- 3. Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 6. pure.tue.nl [pure.tue.nl]
- 7. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 8. CN100334161C - Process for preparing DPP pigment - Google Patents [patents.google.com]
- 9. scispace.com [scispace.com]
- 10. veeprho.com [veeprho.com]
- 11. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijprajournal.com [ijprajournal.com]
- 13. The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Charge Carrier Mobility in Diphenyl-DPP Transistors
Welcome to the technical support center for diphenyl-diketopyrrolopyrrole (diphenyl-DPP) based organic thin-film transistors (OTFTs). This guide is designed for researchers and scientists to troubleshoot common experimental issues and optimize device performance. Here, we synthesize field-proven insights and established scientific principles to help you navigate the complexities of fabricating high-mobility diphenyl-DPP transistors.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Low or No Measurable Field-Effect Mobility
You've fabricated your diphenyl-DPP transistor, but the calculated charge carrier mobility is significantly lower than expected, or you're not observing any field-effect behavior.
Potential Causes & Solutions
-
Poor Film Morphology: The arrangement and crystallinity of the diphenyl-DPP molecules in the thin film are critical for efficient charge transport.[1][2] Disordered films with small crystalline domains or numerous grain boundaries will impede charge carrier movement.
-
Solution 1: Solvent Optimization: The choice of solvent directly influences the final film morphology.[1][2][3][4]
-
Protocol: Experiment with different solvents or solvent mixtures. High-boiling-point solvents often allow for longer evaporation times, promoting better self-assembly and higher crystallinity.[4] Consider using a "marginal solvent" which can lead to the formation of highly aligned polymer chains.[4]
-
-
Solution 2: Substrate Temperature Control: Depositing the diphenyl-DPP solution onto a heated substrate can enhance molecular ordering and increase grain size.
-
Solution 3: Post-Deposition Annealing: Thermal annealing after film deposition can significantly improve crystallinity.[5][6] However, the annealing temperature must be carefully optimized.
-
Protocol: Perform a systematic study of annealing temperatures. While higher temperatures can improve crystallinity, exceeding the optimal temperature can lead to desorption or degradation of the polymer.[5] Characterize the film morphology at each temperature using techniques like Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD).[5]
-
-
-
High Contact Resistance: A large energy barrier between the source/drain electrodes and the organic semiconductor can limit charge injection, leading to an underestimation of the intrinsic mobility.[7][8][9][10][11]
-
Solution: Electrode Surface Treatment: Modifying the electrode surface with a self-assembled monolayer (SAM) can reduce the work function mismatch and improve charge injection.
-
Protocol: Treat gold electrodes with a thiol-based SAM, such as pentafluorobenzenethiol (PFBT), to increase the work function and facilitate hole injection.
-
-
-
Traps at the Dielectric Interface: Charge traps at the interface between the semiconductor and the dielectric layer can immobilize charge carriers, reducing the measured mobility.[12][13][14][15][16]
-
Solution: Dielectric Surface Passivation: Treating the dielectric surface before depositing the semiconductor can passivate trap states.[14][15]
-
Protocol: Use SAMs like octadecyltrichlorosilane (OTS) on SiO2 surfaces to create a non-polar, low-trap-density interface. This also promotes better ordering of the overlying diphenyl-DPP film.
-
-
Issue 2: High "Off" Current and Low On/Off Ratio
Your transistor is functional, but the current in the "off" state is high, resulting in a poor on/off ratio, which is critical for switching applications.
Potential Causes & Solutions
-
Bulk Conduction: If the semiconductor film is too thick, conduction can occur through the bulk of the material, which is not modulated by the gate voltage, leading to a high off-current.
-
Solution: Optimize Film Thickness:
-
Protocol: Systematically vary the solution concentration or spin-coating speed to achieve a thinner active layer. Aim for a thickness that allows for the formation of a continuous film while minimizing bulk conduction.
-
-
-
Gate Leakage Current: A significant current flowing from the gate electrode through the dielectric to the channel can contribute to the off-current.
-
Solution 1: Improve Dielectric Quality: Ensure your dielectric layer is pinhole-free and has high integrity.
-
Solution 2: Optimize Annealing: High annealing temperatures can sometimes degrade the dielectric or the semiconductor-dielectric interface, leading to increased leakage.[17] Re-evaluate your annealing conditions.
-
Issue 3: Inconsistent Device-to-Device Performance
You are fabricating multiple devices on the same substrate, but their performance characteristics, particularly mobility, vary significantly.
Potential Causes & Solutions
-
Non-Uniform Film Deposition: Inconsistent film thickness or morphology across the substrate is a common cause of performance variability.
-
Solution 1: Controlled Deposition Techniques: Techniques like solution shearing or off-center spin-coating can produce highly aligned and uniform films over large areas.[18][19]
-
Solution 2: Environmental Control: Fluctuations in ambient conditions (humidity, temperature) during deposition can affect solvent evaporation rates and film formation. Perform depositions in a controlled environment, such as a glovebox.
-
-
Variations in Contact Quality: Inconsistent contact between the electrodes and the semiconductor can lead to variable contact resistance.
-
Solution: Consistent Electrode Deposition: Ensure a consistent and clean deposition process for your source and drain electrodes. Use a shadow mask that provides well-defined channel lengths and widths.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical range for charge carrier mobility in diphenyl-DPP transistors?
A1: Diphenyl-DPP based polymers have demonstrated high charge carrier mobilities. Depending on the specific molecular structure, processing conditions, and device architecture, hole mobilities can range from 0.1 to over 10 cm²/Vs.[20] Some reports have even shown values approaching 26 cm²/Vs with the incorporation of additives.[21]
Q2: How does the molecular weight of the diphenyl-DPP polymer affect mobility?
A2: Higher molecular weight polymers generally lead to higher charge carrier mobility. This is because longer polymer chains can bridge crystalline domains more effectively, reducing the number of charge-trapping grain boundaries that carriers must cross.
Q3: What characterization techniques are essential for troubleshooting low mobility?
A3: A combination of electrical and morphological characterization is crucial.
-
Electrical Characterization: Transfer and output curves from a semiconductor parameter analyzer are fundamental for calculating mobility, threshold voltage, and on/off ratio.[22][23][24][25]
-
Atomic Force Microscopy (AFM): To visualize the thin film's surface morphology, including grain size, and connectivity.[5]
-
X-ray Diffraction (XRD): To probe the crystallinity and molecular packing of the diphenyl-DPP film.
-
Gated Four-Probe Measurements: To decouple the contact resistance from the intrinsic channel resistance for a more accurate mobility measurement.[7]
Q4: Can I process diphenyl-DPP from non-halogenated "green" solvents?
A4: Yes, there has been significant research into processing DPP-based polymers from non-halogenated or even green solvents like anisole.[26] This is a crucial step for the commercial viability and environmental sustainability of organic electronics. The choice of solvent will, however, necessitate re-optimization of deposition parameters to achieve high mobility.[4][26]
Experimental Protocols & Data
Protocol 1: Optimizing Thermal Annealing
This protocol outlines a systematic approach to finding the optimal annealing temperature for your diphenyl-DPP transistor.
-
Fabricate a set of identical devices on the same substrate.
-
Measure the initial performance of all devices at room temperature.
-
Anneal the substrate at a starting temperature (e.g., 100 °C) for a fixed duration (e.g., 30 minutes) in an inert atmosphere (e.g., nitrogen or argon).
-
Cool down the substrate slowly to room temperature.
-
Re-measure the electrical characteristics of the devices.
-
Increase the annealing temperature in steps (e.g., 20 °C increments) and repeat steps 3-5.
-
Plot the charge carrier mobility as a function of annealing temperature to identify the optimal processing window.
-
Characterize the film morphology using AFM and XRD at key temperature points (e.g., as-cast, optimal temperature, and a temperature above optimal) to correlate performance with structural changes.[5]
Table 1: Representative Annealing Effects on DPP-based Transistors
| Annealing Temperature (°C) | Typical Hole Mobility (cm²/Vs) | Observations |
| As-cast (Room Temp) | 0.01 - 0.1 | Small, disordered grains. |
| 100 - 150 | 0.1 - 1.0 | Increased grain size and crystallinity. |
| 150 - 200+ | 1.0 - 5.0+ | Highly ordered, large crystalline domains.[27] |
| > 250 (Material Dependent) | Decreased Mobility | Potential for film desorption or degradation.[5] |
Note: The optimal temperature range is highly dependent on the specific diphenyl-DPP derivative and the other materials in the device stack.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Mobility
This diagram illustrates the logical steps to diagnose and resolve low charge carrier mobility in your diphenyl-DPP transistors.
Caption: Troubleshooting workflow for low mobility devices.
Diagram 2: Factors Influencing Charge Carrier Mobility
This diagram shows the key experimental factors and their relationships in determining the final charge carrier mobility.
Caption: Key factors influencing charge carrier mobility.
References
- Techniques for characterization of charge carrier mobility in organic semiconductors. (n.d.).
- Techniques for characterization of charge carrier mobility in organic semiconductors - OUCI. (n.d.).
- Recent Advances in the Development of Semiconducting DPP-Containing Polyme - CORE. (n.d.).
-
On the methodology of the determination of charge concentration dependent mobility from organic field-effect transistor characteristics - RSC Publishing. (2018). Physical Chemistry Chemical Physics, 20(4), 2308–2319. Retrieved from [Link]
-
Carrier mobility of organic semiconductors based on current-voltage characteristics. (2010). Journal of Applied Physics, 107(3), 033710. Retrieved from [Link]
-
Charge mobility measurement techniques in organic semiconductors - ResearchGate. (n.d.). Retrieved from [Link]
-
Effect of post-deposition annealing temperature on the charge carrier mobility and morphology of DPPDTT based Organic Field Effect Transistors. (n.d.). Retrieved from [Link]
- Contact resistance effects in organic n-channel thin-film transistors - MPI-FKF. (n.d.).
-
Analysis of Contact Resistance Effect on Performance of Organic Thin Film Transistors. (2012). 2012 International Symposium on Electronic System Design. Retrieved from [Link]
-
Toward High Mobility Green Solvent‐Processable Conjugated Polymers: A Systematic Study on Chalcogen Effect in Poly(Diketopyrrolopyrrole‐alt‐Terchalcogenophene)s. (n.d.). Retrieved from [Link]
-
Processing Solvent Dependent Morphology of Diketopyrrolopyrrole (DPP) based Low Band Gap Polymer and PCBM Blends. (n.d.). Retrieved from [Link]
-
Engineered Semiconductor-Dielectric Interfaces in Polymer Ferroelectric Transistors. (n.d.). Retrieved from [Link]
-
A selection rule of solvent for highly aligned diketopyrrolopyrrole-based conjugated polymer film for high performance organic field-effect transistors. (n.d.). Retrieved from [Link]
- Recent Advances in the Development of Semiconducting DPP-Containing Polymers for Transistor Applications - Bohrium. (n.d.).
-
Tailoring the Morphology of a Diketopyrrolopyrrole‐based Polymer as Films or Wires for High‐Performance OFETs using Solution Shearing. (2018). Advanced Functional Materials, 28(47), 1804872. Retrieved from [Link]
-
Contact resistance in organic thin film transistors. (2004). Applied Physics Letters, 84(2), 296–298. Retrieved from [Link]
-
Relating chemical structure to device performance via morphology control in diketopyrrolopyrrole-based low band gap polymers. (2013). Journal of Materials Chemistry A, 1(2), 279-291. Retrieved from [Link]
-
Interface Engineering of Semiconductor/Dielectric Heterojunctions toward Functional Organic Thin-Film Transistors. (2011). ACS Nano, 5(11), 8964-8971. Retrieved from [Link]
-
Contact resistance in organic thin film transistors - ResearchGate. (n.d.). Retrieved from [Link]
-
Influence of Solvent-Dependent Morphology on Molecular Doping and Charge Transport in Conductive Thiophene Polymer. (2022). Polymers, 14(9), 1845. Retrieved from [Link]
-
Remarkable enhancement of charge carrier mobility of conjugated polymer field-effect transistors upon incorporating an ionic additive. (n.d.). Retrieved from [Link]
-
Photostability of Organic Field-Effect Transistors. (2023). ACS Applied Nano Materials, 6(15), 13981–13989. Retrieved from [Link]
-
Advances in Charge Carrier Mobility of Diketopyrrolopyrrole-Based Organic Semiconductors. (n.d.). Retrieved from [Link]
-
Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors. (2021). Frontiers in Chemistry, 9, 651421. Retrieved from [Link]
-
Electrode and dielectric layer interface device engineering study using furan flanked diketopyrrolopyrrole–dithienothiophene polymer based organic transistors. (n.d.). Retrieved from [Link]
-
Engineering of the dielectric–semiconductor interface in organic field-effect transistors. (2012). Journal of Materials Chemistry, 22(10), 4161-4174. Retrieved from [Link]
-
Enhancing Dpp-Dtt Based Organic Thin Film Transistors Through Optimization of Oxygen Plasma and Annealing Treatments - ResearchGate. (n.d.). Retrieved from [Link]
-
Interface engineering of semiconductor/dielectric heterojunctions toward functional organic thin-film transistors. (2011). ACS Nano, 5(11), 8964-71. Retrieved from [Link]
-
can someone help me with organic Thin Film Electrical Characterization Troubleshooting? (n.d.). Retrieved from [Link]
-
Recent Advances in the Development of Semiconducting DPP-Containing Polymers for Transistor Applications. (n.d.). Retrieved from [Link]
-
Improvement of the charge carrier mobility of Organic Field Effect Transistor based on DPPDTT thin film. (n.d.). Retrieved from [Link]
-
Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors. (2021). Frontiers in Chemistry, 9, 651421. Retrieved from [Link]
-
Tuning the Charge Carrier Polarity of Organic Transistors by Varying the Electron Affinity of the Flanked Units in Diketopyrrolopyrrole-Based Copolymers. (n.d.). Retrieved from [Link]
-
Mechanoelectronics: Flexible Organic Semiconducting Single Crystals for Durable All-Flexible Field-Effect Transistors. (n.d.). Retrieved from [Link]
-
Contact resistance in organic thin film transistors - Illinois Experts. (n.d.). Retrieved from [Link]
-
High mobility diketopyrrolopyrrole (DPP)-based organic semiconductor materials for organic thin film transistors and photovoltaics. (2013). Energy & Environmental Science, 6(6), 1636-1650. Retrieved from [Link]
-
Annealing-Free High-Mobility Diketopyrrolopyrrole-Quaterthiophene Copolymer for Solution-Processed Organic Thin Film Transistors. (n.d.). Retrieved from [Link]
-
Solution-Processed Organic and ZnO Field-Effect Transistors in Complementary Circuits. (2021). Electronics, 10(7), 815. Retrieved from [Link]
-
Charge Carrier Mobility Improvement in Diketopyrrolopyrrole Block-Copolymers by Shear Coating. (2021). Polymers, 13(9), 1395. Retrieved from [Link]
-
Breaking the mobility–stability dichotomy in organic semiconductors through adaptive surface doping. (2024). Proceedings of the National Academy of Sciences, 121(16), e2318485121. Retrieved from [Link]
-
Tutorial: Organic field-effect transistors: Materials, structure and operation. (2018). Journal of Applied Physics, 124(7), 071101. Retrieved from [Link]
-
High Performance Transistors in Low Mobility Organic Semiconductors for Analog and High-Frequency Applications - ResearchGate. (n.d.). Retrieved from [Link]
-
Enabling high-mobility, ambipolar charge-transport in a DPP-Benzotriazole copolymer by side chain engineering. (n.d.). Retrieved from [Link]
-
Mobility overestimation due to gated contacts in organic field-effect transistors. (2016). Nature Communications, 7, 10989. Retrieved from [Link]
-
Optimizing Annealing Temperature for Enhanced Electrical Performance and Stability of Solution-Processed In2O3 Thin-Film Transistors. (n.d.). Retrieved from [Link]
Sources
- 1. Relating chemical structure to device performance via morphology control in diketopyrrolopyrrole-based low band gap polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fkf.mpg.de [fkf.mpg.de]
- 8. semanticscholar.org [semanticscholar.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. experts.illinois.edu [experts.illinois.edu]
- 12. researchgate.net [researchgate.net]
- 13. chem.pku.edu.cn [chem.pku.edu.cn]
- 14. researchgate.net [researchgate.net]
- 15. Engineering of the dielectric–semiconductor interface in organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Interface engineering of semiconductor/dielectric heterojunctions toward functional organic thin-film transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Charge Carrier Mobility Improvement in Diketopyrrolopyrrole Block-Copolymers by Shear Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High mobility diketopyrrolopyrrole (DPP)-based organic semiconductor materials for organic thin film transistors and photovoltaics - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 21. Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Techniques for characterization of charge carrier mobility in organic semiconductors [ouci.dntb.gov.ua]
- 24. On the methodology of the determination of charge concentration dependent mobility from organic field-effect transistor characteristics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Advances in Charge Carrier Mobility of Diketopyrrolopyrrole-Based Organic Semiconductors [mdpi.com]
Technical Support Center: Addressing Photodegradation in Diketopyrrolopyrrole-Based Devices
Welcome to the technical support center for diketopyrrolopyrrole (DPP)-based materials and devices. This guide is intended for researchers, scientists, and professionals in materials science and drug development who are utilizing DPP-based compounds in their experiments. DPP derivatives are prized for their excellent charge mobility and tunable optical properties, making them ideal for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and biosensors.[1][2][3] However, a critical challenge in the deployment of these devices is their susceptibility to photodegradation, which can significantly limit their operational lifetime and performance.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and mitigate photodegradation in your DPP-based devices. The advice herein is grounded in established scientific principles and practical, field-proven experience.
Section 1: Understanding the Enemy: The "Why" of DPP Photodegradation
Before diving into troubleshooting, it is crucial to understand the underlying mechanisms of photodegradation in DPP-based materials. Photodegradation is not a single event but a cascade of photochemical reactions initiated by the absorption of light, particularly in the presence of oxygen and moisture.[4][5][6]
Core Mechanisms at Play:
-
Photo-oxidation: This is the primary extrinsic degradation pathway. Upon illumination, the DPP molecule can be excited to a triplet state. This excited molecule can then transfer its energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂).[7][8] Singlet oxygen is a powerful oxidizing agent that can attack the DPP core and adjacent conjugated segments, leading to irreversible chemical changes and disruption of the π-conjugated system.[9] This process is significantly accelerated by the presence of moisture.[4][6]
-
Intrinsic Photochemical Transformation: Even in an inert atmosphere, some DPP polymers can undergo intrinsic degradation. Research has shown that the DPP unit itself can be photochemically transformed into other molecular structures, leading to a loss of the desired electronic and optical properties.[10]
-
Influence of Device Architecture: Components within the device stack, such as certain electron transport layer materials (e.g., ZnO), can act as photocatalysts, accelerating the decomposition of the DPP-based active layer under UV illumination.[7]
Below is a diagram illustrating the primary photo-oxidative degradation pathway.
Caption: Primary photo-oxidative degradation pathway in DPP-based materials.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the photodegradation of DPP-based devices.
Q1: My device performance (e.g., PCE in a solar cell, mobility in an OFET) is dropping rapidly under illumination. Is this definitely photodegradation?
A1: While rapid performance drop under illumination is a classic symptom of photodegradation, other factors could be at play. It's essential to systematically rule out other possibilities.
-
Initial Burn-in vs. Degradation: Some organic devices exhibit a brief "burn-in" period where performance changes before stabilizing. True degradation is a continuous, often irreversible, decline.
-
Thermal Effects: Illumination inevitably generates heat.[7] Ensure your testing setup has adequate temperature control. High temperatures can cause morphological changes in the active layer or degradation of other device components, independent of light.[11]
-
Electrical Stress: Applying a constant voltage or current bias can also induce degradation. Compare the degradation rate under illumination at open-circuit conditions versus at the maximum power point to decouple electrical from photochemical stress.
To confirm photodegradation, you should observe a corresponding change in the material's properties, such as a decrease in the main absorption peak of the DPP polymer measured via UV-Vis spectroscopy.[7]
Q2: I'm seeing a blue-shift in the absorption spectrum of my DPP film after light exposure. What does this indicate?
A2: A blue-shift, or a shift to shorter wavelengths, in the absorption spectrum is a strong indicator of a reduction in the effective conjugation length of the polymer backbone. This is a direct consequence of photodegradation, where photo-oxidative or other photochemical reactions break the conjugated chain.[10] This breakage disrupts the delocalized π-electron system responsible for the material's characteristic absorption in the visible or near-infrared spectrum.
Q3: Does the choice of solvent or processing additives affect the photostability of my DPP films?
A3: Absolutely. The processing history of the film can have a significant impact on its photostability.
-
Residual Solvent: Trapped solvent molecules within the film can act as sites for photo-oxidative reactions or negatively impact the film's morphology, making it more susceptible to degradation. Proper thermal annealing is crucial to remove residual solvents.
-
Processing Additives: Certain additives, while beneficial for morphology control, can be photochemically unstable. For instance, studies have shown that additives like 1,8-diiodooctane (DIO) can generate UV-induced radicals that accelerate the degradation of the active layer materials.[7] It is critical to select additives that are known to be photochemically inert or to minimize their concentration.
Q4: Are all DPP-based materials equally susceptible to photodegradation?
A4: No, there is significant variability in the intrinsic photostability of different DPP derivatives. The molecular structure plays a key role.[10] For example, the nature of the co-monomer unit paired with the DPP core can influence the polymer's susceptibility to degradation. Some studies have shown that certain DPP-based polymers exhibit significantly higher photostability compared to others, attributed to factors like more efficient triplet exciton quenching pathways that do not lead to singlet oxygen generation.[7] When selecting a DPP material, consult the literature for comparative photostability studies.
Section 3: Troubleshooting Guide: Diagnosing and Mitigating Photodegradation
This section provides a structured approach to troubleshooting common issues related to photodegradation in your experiments.
Issue 1: Rapid and Irreversible Loss of Device Performance Under Illumination
| Potential Cause | Diagnostic Step | Proposed Solution / Mitigation Strategy |
| Oxygen and Moisture Ingress | Perform a comparative stability test. Measure one device in ambient air and another in an inert environment (e.g., a nitrogen-filled glovebox). A significantly longer lifetime in the inert environment confirms that extrinsic factors are the primary cause. | Implement robust encapsulation. This is the most effective strategy. Use a UV-curable epoxy edge seal with a glass coverslip. For flexible devices, consider multi-layer barrier films deposited by techniques like atomic layer deposition (ALD).[12][13][14][15] |
| Intrinsic Material Instability | If degradation persists even in a pristine inert environment, the material itself is likely photochemically unstable.[10] | Re-evaluate your material choice. Consult literature to select DPP derivatives with demonstrated higher intrinsic photostability.[7][10] Consider molecular design strategies that minimize the formation of long-lived triplet states. |
| Photocatalytic Effects from Other Layers | If you are using a metal oxide layer like ZnO, it may be contributing to degradation.[7] | Insert an interface layer. A thin passivating layer between the ZnO and the active layer can prevent direct contact and photocatalytic degradation. Alternatively, explore other electron transport materials known to be less photocatalytically active. |
| UV-Induced Degradation | The high-energy photons in the UV portion of the spectrum can be particularly damaging.[7] | Incorporate a UV-blocking filter. In your experimental setup, use a long-pass filter to cut out UV light. For practical applications, a UV-filter can be integrated into the device encapsulation stack. |
Issue 2: Inconsistent Stability Results Between Batches
| Potential Cause | Diagnostic Step | Proposed Solution / Mitigation Strategy |
| Variability in Encapsulation Quality | Carefully inspect the encapsulation seal of each device under a microscope for bubbles, cracks, or incomplete sealing, which can create pathways for oxygen and moisture ingress.[5] | Standardize your encapsulation protocol. Use a dispenser for consistent epoxy application and a controlled curing process (UV intensity and time).[14] Perform quality control checks on all sealed devices. |
| Inconsistent Film Morphology | Use Atomic Force Microscopy (AFM) to analyze the surface morphology of films from different batches. Differences in domain size, roughness, or phase separation can affect photostability. | Strictly control processing parameters. Ensure identical substrate cleaning procedures, solution concentrations, spin-coating speeds/times, and annealing temperatures/times for all batches. |
| Atmospheric Contamination During Fabrication | Fabricating devices in an uncontrolled environment can trap contaminants. | Work in a controlled environment. Process and encapsulate devices inside an inert atmosphere glovebox with low oxygen and moisture levels (<1 ppm). |
Experimental Protocol: Accelerated Photostability Testing
To quantitatively assess the photostability of your devices, a standardized testing protocol is essential. The International Summit on OPV Stability (ISOS) provides consensus protocols that serve as an excellent starting point.[16]
Objective: To measure the change in device performance parameters (PCE, Jsc, Voc, FF) over time under continuous, controlled illumination.
Equipment:
-
Solar simulator (AM1.5G spectrum)
-
Source measure unit (SMU)
-
Temperature-controlled stage
-
Nitrogen-purged enclosure or glovebox (for inert atmosphere testing)
-
UV cut-off filter (optional, for studying wavelength dependence)
Procedure:
-
Initial Characterization (T=0): Measure the initial current-voltage (J-V) curve of the device in the dark and under 1-sun illumination to determine the starting performance parameters.
-
Light Soaking: Place the device on the temperature-controlled stage inside the test environment (air or inert).
-
Continuous Illumination: Expose the device to continuous 1-sun illumination. The device should be held at its maximum power point (MPP) using the SMU to simulate real-world operating conditions.
-
Periodic J-V Scans: At set intervals (e.g., every 1, 5, 10, 30, 60 minutes, and then hourly), briefly interrupt the MPP tracking to perform a full J-V scan. This provides a snapshot of the device's performance at that time point.
-
Data Analysis: Plot the normalized performance parameters (e.g., PCE/PCE₀) as a function of illumination time. The T₈₀ lifetime is often reported, which is the time it takes for the efficiency to drop to 80% of its initial value.
The following diagram outlines the workflow for troubleshooting photodegradation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review [frontiersin.org]
- 3. High mobility diketopyrrolopyrrole (DPP)-based organic semiconductor materials for organic thin film transistors and photovoltaics - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Moisture And Oxygen Risk In The Medical Device Industry [meddeviceonline.com]
- 6. researchgate.net [researchgate.net]
- 7. A review of photostability in organic solar cells: from mechanisms to improvement strategies - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. A Possible Role for Singlet Oxygen in the Degradation of Various Antioxidants. A Meta-Analysis and Review of Literature Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of singlet oxygen via iron-dependent lipid peroxidation and its role in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular structure – intrinsic photostability relationships for diketopyrrolopyrrole-based conjugated polymers - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. 3.2 Failure and Degradation Mechanisms [iue.tuwien.ac.at]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in UV-Cured Encapsulation for Stable and Durable Perovskite Solar Cell Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Performance of DPP-based Organic Solar Cells
Welcome to the technical support center for diketopyrrolopyrrole (DPP)-based organic solar cells (OSCs). This guide is designed for researchers and scientists to navigate the experimental intricacies of fabricating high-performance DPP-based OSCs. Here, we address common challenges, provide in-depth troubleshooting protocols, and explain the fundamental science behind optimizing your device performance.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of solvent so critical for DPP-based polymer solutions?
A1: The solubility of many high-performance DPP-based polymers can be challenging. They often exhibit preferential solubility in specific solvents, such as chloroform (CF), while non-fullerene acceptors (NFAs) may be more soluble in other solvents like chlorobenzene (CB). This solubility mismatch complicates the processing of the active layer and can lead to suboptimal morphology, which is a primary determinant of device performance.[1] Utilizing a carefully selected solvent or a co-solvent system is crucial for controlling the aggregation and crystallinity of the donor and acceptor materials during film formation.[1]
Q2: What is the primary role of solvent additives in DPP-based OSCs?
A2: Solvent additives are high-boiling point liquids added in small volumes to the main solvent. They play a crucial role in fine-tuning the active layer morphology.[2] By remaining in the film longer than the host solvent, they can promote the self-organization of the polymer and acceptor molecules, leading to a more favorable bulk heterojunction (BHJ) nanostructure for efficient charge generation and transport.[2] For instance, additives like 1,8-diiodooctane (DIO) can induce favorable aggregation of the materials, which can enhance the short-circuit current (Jsc).[1]
Q3: What is thermal annealing, and why is it important?
A3: Thermal annealing is a post-deposition heat treatment applied to the active layer. This process provides thermal energy to the molecules, allowing them to rearrange and form more ordered, crystalline domains.[3] Proper annealing can significantly improve charge carrier mobility and thus enhance the overall device performance.[3] However, the annealing temperature and duration must be carefully optimized, as excessive heat can lead to large-scale phase separation, which is detrimental to device function.
Q4: What is the difference between thermal annealing and solvent vapor annealing (SVA)?
A4: While both are post-deposition treatments to improve morphology, thermal annealing uses heat, whereas solvent vapor annealing (SVA) exposes the film to a saturated vapor of a specific solvent. SVA can be a gentler method to induce molecular rearrangement and crystallization, often leading to a more controlled and desirable morphology.[4][5] The choice between thermal and solvent vapor annealing depends on the specific materials system and the desired final morphology.[4][5]
Q5: What are interfacial layers, and why are they necessary in DPP-based OSCs?
A5: Interfacial layers are thin functional layers placed between the active layer and the electrodes (anode and cathode). They are crucial for efficient charge extraction and for minimizing energy losses at the interfaces.[6] For example, a hole transport layer (HTL) facilitates the collection of holes at the anode, while an electron transport layer (ETL) aids in electron collection at the cathode. Proper interfacial engineering can significantly improve the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.[6][7]
Troubleshooting Guide: From Low Efficiency to High Performance
Low power conversion efficiency (PCE) is a common issue that can often be traced back to one or more of the key solar cell parameters: short-circuit current (Jsc), open-circuit voltage (Voc), and fill factor (FF). Below, we break down each of these parameters, outlining potential causes for low values and providing systematic troubleshooting steps.
Problem 1: Low Short-Circuit Current (Jsc)
A low Jsc indicates that an insufficient number of charge carriers are being generated, transported, and collected at the electrodes.
-
Suboptimal Active Layer Morphology: The morphology of the bulk heterojunction is paramount for efficient exciton dissociation and charge transport. Large, poorly intermixed domains can hinder charge separation at the donor-acceptor interface.
-
Actionable Solution 1: Screen Solvent Additives. The use of solvent additives is a powerful technique to control morphology.[2] Start by adding a small percentage (e.g., 0.25-3% by volume) of a high-boiling point additive like 1,8-diiodooctane (DIO), chloronaphthalene (CN), or others. A systematic variation in the concentration of the additive can lead to an optimal morphology. For instance, in one study, the addition of 0.25 vol% DIO enhanced the average PCE from 3.5% to 7.9%.[8]
-
Actionable Solution 2: Optimize Annealing Conditions. Both thermal and solvent vapor annealing can be employed to improve the crystallinity and phase separation. Systematically vary the annealing temperature (e.g., from 80°C to 150°C) and time (e.g., 5 to 20 minutes). For SVA, experiment with different solvent vapors and exposure times.[4]
-
-
Inadequate Light Absorption: If the active layer is too thin, it may not absorb a sufficient amount of incident light.
-
Actionable Solution: Vary Active Layer Thickness. The thickness of the active layer should be systematically varied (e.g., from 80 nm to 200 nm) to find the optimal balance between light absorption and charge extraction.[9] Thicker films absorb more light but can also lead to increased recombination if the charge carrier mobility is low.[9]
-
-
Poor Charge Transport: Even if charges are generated, they may not be efficiently transported to the electrodes due to low charge carrier mobility.
-
Actionable Solution: Post-Polymerization Fractionation. For polymeric donors, fractionation to isolate higher molecular weight batches can lead to improved charge mobility and, consequently, higher Jsc and PCE.[10]
-
Experimental Protocol: Active Layer Morphology Optimization using a Ternary Solvent System
A common challenge with DPP-based polymers is their limited solubility in solvents that are ideal for non-fullerene acceptors. A ternary solvent system can address this.
Objective: To improve the Jsc by optimizing the active layer morphology of a DPP-polymer:NFA blend.
Materials:
-
DPP-based polymer (e.g., PDPP5T)
-
Non-fullerene acceptor (e.g., IEICO-4F)
-
Chloroform (CF) - Primary solvent for the DPP polymer
-
Chlorobenzene (CB) - Good solvent for the NFA
-
1,8-diiodooctane (DIO) - High-boiling point additive
Procedure:
-
Prepare a stock solution of the DPP-polymer:NFA blend in a mixture of CF and DIO (e.g., 99.5:0.5 v/v).
-
Create a series of solutions by adding varying amounts of CB. A study on a PDPP5T:IEICO-4F system showed that incorporating 3 to 10 vol% of CB into the CF:DIO solution significantly increased the Jsc.[1]
-
Spin-coat the active layers from these different solvent mixtures onto your prepared substrates.
-
Anneal the films at a predetermined optimal temperature.
-
Complete the device fabrication by depositing the top electrode.
-
Characterize the J-V performance of the resulting devices.
Expected Outcome: The addition of CB can promote the aggregation of the NFA, leading to a more favorable morphology for charge generation and an increase in Jsc.[1] However, be aware that this may also lead to a decrease in Voc and FF, requiring a careful balance to achieve the highest PCE.[1]
Problem 2: Low Open-Circuit Voltage (Voc)
The Voc is primarily determined by the energy difference between the Highest Occupied Molecular Orbital (HOMO) of the donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor, as well as energy losses due to recombination.
-
Energy Level Mismatch: An unfavorable alignment of the energy levels of the donor, acceptor, and interfacial layers can lead to a low Voc.
-
Actionable Solution: Judicious Material Selection. While the core active layer materials may be fixed, ensure that the chosen hole transport layer (HTL) and electron transport layer (ETL) have appropriate energy levels to facilitate efficient charge extraction without introducing significant energy barriers.
-
-
High Recombination Rates: Non-geminate recombination, where separated charges recombine before being collected, is a major loss mechanism that reduces Voc.
-
Actionable Solution 1: Optimize Morphology. A well-defined nanostructure with pure donor and acceptor domains can help to separate charge carriers and reduce the likelihood of recombination. The morphology optimization techniques described for improving Jsc are also relevant here.
-
Actionable Solution 2: Interfacial Engineering. The interfaces between the active layer and the transport layers are often sites of high recombination.[11] Employing suitable interfacial materials can passivate surface defects and create an energy barrier that prevents charge recombination at the electrodes.[6][7]
-
Problem 3: Low Fill Factor (FF)
The FF is a measure of the "squareness" of the J-V curve and is influenced by charge transport, recombination, and series/shunt resistance.
-
Unbalanced Charge Transport: A significant difference in the mobility of electrons and holes can lead to a buildup of charge (space charge effect), which hinders charge extraction and lowers the FF.
-
Actionable Solution: Morphology Tuning. The morphology of the active layer influences the charge transport pathways. Annealing and the use of solvent additives can be used to create more balanced transport by improving the crystallinity and connectivity of both the donor and acceptor domains.
-
-
High Series Resistance (Rs): High series resistance can arise from the bulk resistivity of the layers or poor contacts at the interfaces.
-
Actionable Solution 1: Optimize Layer Thicknesses. Excessively thick active or transport layers can increase Rs. Systematically reduce the thickness of each layer to find the optimal balance.
-
Actionable Solution 2: Improve Interfacial Contacts. Ensure good electrical contact between the active layer and the transport layers, and between the transport layers and the electrodes. This can be achieved through proper surface treatment and the selection of appropriate interfacial materials.
-
-
Low Shunt Resistance (Rsh): A low shunt resistance indicates alternative current pathways or "shorts" in the device, often due to pinholes or defects in the active layer.
-
Actionable Solution: Improve Film Quality. Ensure that the active layer and subsequent layers are uniform and free of pinholes. This can be achieved by optimizing the spin-coating parameters (speed, acceleration, time) and ensuring a clean fabrication environment.
-
Data Presentation: Impact of Processing Conditions
The following table summarizes the effects of different processing conditions on the performance of DPP-based organic solar cells, as reported in the literature.
| DPP-based System | Processing Condition | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PDPP5T:IEICO-4F | CF with DIO | ~0.65 | ~10 | ~50 | 3.4 | [1] |
| PDPP5T:IEICO-4F | CF:CB (9:1) with DIO | ~0.60 | ~15 | ~45 | 4.8 | [1] |
| P3HT:α-DPP-DT:PCBM | Ternary Blend | - | - | - | 2.12 | [11] |
| DPP(TBFu)2:PC71BM | No Annealing | - | - | - | < 4.0 | [12] |
| DPP(TBFu)2:PC71BM | THF SVA (20s) | - | - | - | > 6.0 | [12] |
Visualizations
Device Architecture
Caption: A schematic of a typical inverted device structure for a DPP-based organic solar cell.
Troubleshooting Workflow for Low Jsc
Caption: A systematic workflow for troubleshooting low short-circuit current (Jsc) in DPP-based OSCs.
Mechanism of Solvent Additives
Caption: Conceptual illustration of how high-boiling point solvent additives promote better phase separation.
References
-
(Solar Energy Materials and Solar Cells)
-
(PubMed)
-
(ACS Applied Materials & Interfaces)
-
(ResearchGate)
-
(PubMed)
-
(PubMed)
-
(ResearchGate)
-
(MDPI)
-
(Ossila)
-
(ResearchGate)
-
(MDPI)
-
(Journal of Materials Chemistry C)
-
(ResearchGate)
-
(RSC Publishing)
-
(PubMed)
-
(The Journal of Physical Chemistry C)
-
(RSC Publishing)
-
(SAS Publishers)
-
(ResearchGate)
-
(ACS Omega)
-
(Chemistry of Materials)
-
(Chemical Communications)
-
(Sargent Group)
-
(MDPI)
-
(Scientific Inquiry and Review)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solvent Additives: Key Morphology-Directing Agents for Solution-Processed Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temperature-Controlled Solvent Vapor Annealing of Thin Block Copolymer Films [mdpi.com]
- 4. Effects of solvent vapor annealing on the optical properties and surface adhesion of conjugated D : A thin films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Interfacial engineering enables high efficiency with a high open-circuit voltage above 1.23 V in 2D perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. Effect of Solvent Additives on the Morphology and Device Performance of Printed Nonfullerene Acceptor Based Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. saspublishers.com [saspublishers.com]
- 10. Power conversion efficiency enhancement in diketopyrrolopyrrole based solar cells through polymer fractionation - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. Improved charge extraction in inverted perovskite solar cells with dual-site-binding ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Synthetic Challenges in Functionalizing DPP Cores
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for diketopyrrolopyrrole (DPP) core functionalization. This guide is designed for researchers, chemists, and material scientists who are navigating the synthetic complexities of this robust and versatile chromophore. Here, we address common experimental hurdles with in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
This section tackles specific problems you might encounter during your synthesis, providing not just solutions but the chemical reasoning behind them.
Section 1: Solubility & Initial Handling
Q: My parent (N-unsubstituted) DPP pigment is completely insoluble. How can I effectively use it as a starting material?
A: This is the most common challenge and stems from the DPP core's strong intermolecular hydrogen bonding (N-H···O=C) and extensive π-π stacking, which make it highly crystalline and insoluble in most common organic solvents.[1][2] The primary strategy is to perform the initial functionalization, typically N-alkylation, in a high-boiling point, polar aprotic solvent where you can achieve at least partial solubility or a fine, reactive slurry.
-
Causality: The goal is to deprotonate the N-H protons to form a more soluble DPP-anion, which can then react with your electrophile.
-
Recommended Approach:
-
Solvent Choice: Use anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). NMP is often preferred as it can lead to more selective N,N-alkylation.[3]
-
Base Selection: A moderately strong, non-nucleophilic base is critical. Potassium carbonate (K₂CO₃) is a standard choice. For more stubborn cases, a stronger base like potassium tert-butoxide or sodium hydride (NaH) can be used, but these increase the risk of side reactions.[3]
-
Temperature: Heat the reaction mixture, often to temperatures above 120 °C, to increase solubility and reaction rate.[1] Be aware that prolonged heating at very high temperatures can lead to degradation of some DPP derivatives.[1]
-
Section 2: N-Alkylation Reactions
Q: My N-alkylation reaction with an alkyl halide is giving very low yields (<20%). What are the likely causes and how can I improve it?
A: Low yields in DPP N-alkylation are frequently reported and can be attributed to several factors.[1][4] Let's break down the troubleshooting process.
-
Causality: The reaction is a bimolecular nucleophilic substitution (SN2). Its efficiency depends on the nucleophilicity of the DPP anion, the reactivity of the alkyl halide, and the reaction environment. Incomplete deprotonation, poor solubility of the DPP salt, and side reactions are common failure points.
Caption: Troubleshooting workflow for low-yield DPP N-alkylation.
Detailed Protocol Improvements:
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves yields by ensuring rapid, uniform heating.[5]
-
Phase-Transfer Catalyst: For reactions in less polar solvents or with solubility issues, adding a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can shuttle the DPP anion into the organic phase more effectively.
Q: My reaction is producing a mixture of N,N- and N,O-alkylated isomers. How can I improve the N,N-selectivity?
A: This is a classic problem of competing nucleophiles. The deprotonated DPP core has electron density on both the nitrogen and oxygen atoms (amide resonance), making both sites potential targets for alkylation.
-
Causality: The N- vs. O-alkylation ratio is governed by Hard and Soft Acid and Base (HSAB) theory. The nitrogen center is a "softer" nucleophile, while the oxygen is "harder." Softer electrophiles (like alkyl bromides) will preferentially react at the nitrogen, while harder electrophiles might favor the oxygen. Reaction conditions also play a huge role.
-
Strategies for N,N-Selectivity:
-
Solvent Choice: As mentioned, NMP has been reported to favor selective N,N-alkylation over DMF in some cases.[3]
-
Counter-ion Effect: The choice of base matters. The potassium ion (from K₂CO₃) is smaller and "harder" than, for example, a cesium ion (from Cs₂CO₃). A harder counter-ion associates more strongly with the hard oxygen center, sterically hindering it and leaving the softer nitrogen more accessible for attack.
-
Temperature Control: Lowering the reaction temperature (if the reaction rate is still acceptable) can sometimes increase the selectivity for the thermodynamically favored product, which is typically the N,N-isomer.
-
Q: I need to attach a sterically hindered or chiral side chain via an alcohol, and standard SN2 methods are failing. What is a reliable alternative?
A: For sterically demanding or secondary alcohols, the SN2 pathway is often too slow or fails completely. The Mitsunobu reaction is an excellent and increasingly popular alternative for N-alkylation of DPP cores.[6][7]
-
Mechanism Insight: The Mitsunobu reaction avoids the SN2 displacement on the alkyl group. Instead, the alcohol is activated in situ by reacting with diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃). The DPP nitrogen then acts as the nucleophile, attacking the activated alcohol. This pathway has a much lower steric barrier.
-
Key Advantage: This method allows for the introduction of α-branched and chiral side chains that are otherwise inaccessible, opening pathways to novel chiral fluorophores.[6][7]
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
Before attempting cross-coupling, the N-alkylated DPP core typically needs to be halogenated (e.g., brominated) at the flanking aryl or thiophene rings. This provides the necessary electrophilic handle for the reaction.
Q: My Suzuki-Miyaura coupling is sluggish, and I'm seeing a lot of starting material and boronic acid decomposition (protodeboronation). How can I troubleshoot this?
A: A successful Suzuki coupling depends on the delicate balance of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[8][9] A failure at any step will kill the reaction.
Caption: Decision tree for troubleshooting Suzuki-Miyaura coupling reactions.
Key Considerations:
-
Base Choice: The base is not just a spectator; it activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[9] K₃PO₄ is often more effective than K₂CO₃ for challenging couplings.
-
Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich DPP systems, bulky, electron-donating phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps.
Q: I'm running a Stille coupling and observing significant homocoupling of my organostannane reagent. How can I suppress this side reaction?
A: Homocoupling is a known side reaction in Stille couplings, where two molecules of the organostannane couple with each other.[10] This depletes your nucleophile and complicates purification.
-
Causality: Homocoupling is often promoted by the presence of oxygen or certain palladium catalyst states. The choice of ligands and additives can significantly influence the relative rates of cross-coupling versus homocoupling.
-
Suppression Strategies:
-
Rigorous Degassing: Oxygen is a major culprit. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed.
-
Additives: The addition of copper(I) salts (e.g., CuI) can act as a co-catalyst, accelerating the transmetalation step and outcompeting the homocoupling pathway.[11]
-
Ligand Choice: While PPh₃ is common, sometimes switching to a different ligand like tri(o-tolyl)phosphine (P(o-tol)₃) or using an arsenic-based ligand (e.g., AsPh₃) can alter the catalyst's behavior and reduce homocoupling.[10]
-
Catalyst Precursor: Using an air-stable Pd(0) source like Pd₂(dba)₃ with an added ligand is often cleaner than using the potentially partially-oxidized Pd(PPh₃)₄.[12]
-
| Reaction | Catalyst System | Common Ligand(s) | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | PPh₃, PCy₃, P(t-Bu)₃, SPhos, XPhos | Requires a base (K₂CO₃, K₃PO₄); sensitive to oxygen.[13][14][15] |
| Stille | Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | PPh₃, P(o-tol)₃, AsPh₃ | Tolerates many functional groups but uses toxic tin reagents.[10][11][16][17] |
| Direct Arylation | Pd(OAc)₂ | P(o-tol)₃, various phosphines | Atom-economical (avoids pre-functionalization), but regioselectivity can be a challenge.[18] |
| Table 1. Comparison of Common Cross-Coupling Reactions for DPP Functionalization. |
Section 4: Purification
Q: My functionalized DPP derivative streaks badly on silica gel and I have poor recovery. What are my options?
A: This is a consequence of the strong π-π stacking and polarity of the DPP core, which leads to irreversible adsorption onto the acidic silica surface.
-
Causality: The Lewis acidic sites (Si-OH) on silica gel interact strongly with the electron-rich DPP molecule. This interaction is often too strong for the eluent to overcome, leading to streaking or complete retention.
-
Purification Strategies:
-
Deactivate the Silica: Pre-treating the silica gel can help. Create a slurry of your silica in the starting eluent and add 1-2% triethylamine (Et₃N) or pyridine. This neutralizes the acidic sites and significantly improves elution.
-
Change the Stationary Phase: If silica fails, switch to a less acidic stationary phase like alumina (neutral or basic). For very non-polar derivatives, reverse-phase chromatography (C18) might be an option.[19][20][21]
-
Solvent System: Use a more polar solvent system. For many DPPs, a gradient of Hexanes/Dichloromethane (DCM) or Hexanes/Chloroform works well. Adding a small percentage of THF can sometimes help disrupt aggregation on the column.
-
Avoid Chromatography: The best solution is often to design a synthesis that yields a product clean enough for precipitation or recrystallization, avoiding chromatography altogether. This is a key consideration in designing scalable synthetic routes.[4]
-
Frequently Asked Questions (FAQs)
Q: What is the primary reason for the poor solubility of unsubstituted DPP cores? A: The primary reason is strong, intermolecular hydrogen bonding between the amide N-H proton of one molecule and the carbonyl C=O oxygen of a neighboring molecule.[2] This, combined with the planar structure that promotes efficient π-π stacking, creates a very stable and high-melting-point crystal lattice that is difficult for solvents to break apart.[2]
Q: How do different N-alkyl side chains (linear vs. branched) affect the properties of DPP derivatives? A: The N-alkyl chains are crucial for more than just solubility.[7]
-
Linear Chains: Long linear chains can still allow for significant π-π stacking, which is often desirable for high charge carrier mobility in organic electronics.
-
Branched Chains: Sterically demanding, branched chains (like 2-ethylhexyl) are excellent at disrupting π-π stacking.[7] This reduces intermolecular aggregation, leading to higher fluorescence quantum yields in the solid state and improved solubility in a wider range of solvents.[22][23]
Q: What are the main advantages of using C-H Direct Arylation over traditional cross-coupling methods? A: The main advantage is atom economy and step reduction. Direct Arylation allows for the coupling of an aryl halide directly onto a C-H bond of the DPP's flanking heterocycle (like thiophene), bypassing the need to first halogenate or organometallate the DPP unit.[18] This reduces the number of synthetic steps, saving time and resources, and minimizes the generation of toxic byproducts (like tin salts in Stille coupling). However, controlling the regioselectivity (i.e., which C-H bond reacts) can be a significant challenge.
Experimental Protocols
Protocol 1: Optimized Microwave-Assisted N-Alkylation
This protocol is adapted for higher efficiency and yield based on modern methods.[5]
-
Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the parent DPP (e.g., 3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione) (1.0 eq), potassium carbonate (K₂CO₃, 5.0 eq), and anhydrous NMP (5 mL).
-
Reagent Addition: Add the alkyl bromide (e.g., 1-bromododecane) (3.0 eq).
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 150 °C for 40 minutes with stirring.
-
Workup: After cooling, pour the reaction mixture into water (50 mL). The product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water, then methanol, to remove residual NMP and salts.
-
Purification: The crude solid can often be purified by recrystallization from a suitable solvent (e.g., ethanol, chloroform/hexane) or by column chromatography if necessary (see troubleshooting section above).
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for coupling arylboronic acids to a di-bromo DPP derivative.
-
Degassing: In a Schlenk flask, dissolve the N-alkylated, di-bromo DPP derivative (1.0 eq), the arylboronic acid (2.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in a mixture of toluene (15 mL) and 2M aqueous K₂CO₃ solution (5 mL).
-
Inert Atmosphere: Subject the mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed. Alternatively, bubble argon through the solution for 30 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C under a positive pressure of argon with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (pre-treated with Et₃N) or by recrystallization.
References
- Park, J., Hugar, V., & Balasubramanyam, R. K. (n.d.). Stabilizing Diketopyrrolopyrrole Radical Cations Through Carbazoles: Substitution Pattern vs Spin Delocalization.
- (n.d.). A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions - PMC - NIH.
- (2021). Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols.
- (n.d.). Straightforward N-alkylation of diketopyrrolopyrroles through Mitsunobu reaction with benzyl, α-branched, and chiral alcohols | Request PDF.
- (2025).
- Mastropasqua Talamo, M., Pop, F., & Avarvari, N. (2021). Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols.
- (2023). Recent Advances of Diketopyrrolopyrrole Derivatives in Cancer Therapy and Imaging Applications - PMC.
- (n.d.). Diketopyrrolopyrrole (DPP)
- (2024). Asymmetrical Diketopyrrolopyrrole Derivatives with Improved Solubility and Balanced Charge Transport Properties. PubMed.
- (2024). Purification and Identification of Novel Dipeptidyl Peptidase IV Inhibitory Peptides Derived from Bighead Carp (Hypophthalmichthys nobilis) - PMC.
- (2015). Purification and identification of dipeptidyl peptidase (DPP)
- (2021).
- (n.d.). (a) Model Stille coupling reactions using different catalyst systems:...
- (2024). Asymmetrical Diketopyrrolopyrrole Derivatives with Improved Solubility and Balanced Charge Transport Properties - PMC.
- (2010). Synthesis of diketopyrrolopyrrole (DPP) derivatives comprising bithiophene moieties | Request PDF.
- (n.d.). Stille Coupling. OpenOChem Learn.
- (2025). Process Intensification of the Suzuki-Miyaura Reaction over Sol-Gel Entrapped Catalyst SiliaCat DPP-Pd Under Conditions of Continuous Flow | Request PDF.
- (n.d.). Electron deficient diketopyrrolopyrrole dyes for organic electronics: synthesis by direct arylation, optoelectronic characterization, and charge carrier mobility.
- Bao, Z., Chan, W., & Yu, L. (n.d.). Synthesis of conjugated polymer by the Stille Coupling Reaction.
- (n.d.). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH.
- (n.d.). Stille Coupling. Organic Chemistry Portal.
- (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- (2008). Density Functional Studies on Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Assisted by N- or P-Chelating Ligands.
- (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
Sources
- 1. A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of fully asymmetric diketopyrrolopyrrole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01564D [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Stille Coupling [organic-chemistry.org]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Electron deficient diketopyrrolopyrrole dyes for organic electronics: synthesis by direct arylation, optoelectronic characterization, and charge carrier mobility - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 19. Purification and Identification of Novel Dipeptidyl Peptidase IV Inhibitory Peptides Derived from Bighead Carp (Hypophthalmichthys nobilis) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Purification and identification of dipeptidyl peptidase (DPP) IV inhibitory peptides from the macroalga Palmaria palmata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pure.ul.ie [pure.ul.ie]
- 22. Asymmetrical Diketopyrrolopyrrole Derivatives with Improved Solubility and Balanced Charge Transport Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Asymmetrical Diketopyrrolopyrrole Derivatives with Improved Solubility and Balanced Charge Transport Properties - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 3,6-diphenyl-diketopyrrolopyrrole (DPP)
Welcome to a comprehensive technical guide on the analytical techniques for characterizing 3,6-diphenyl-diketopyrrolopyrrole (DPP), a cornerstone chromophore in the development of advanced organic electronic materials. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the multifaceted analytical approaches required to elucidate the structure-property relationships of this important molecule. We will move beyond a simple listing of techniques, delving into the causality behind experimental choices and providing the field-proven insights necessary for robust and reliable characterization.
Introduction to 3,6-diphenyl-DPP: A High-Performance Chromophore
3,6-diphenyl-diketopyrrolopyrrole (DPP) is a bicyclic lactam originally developed as a high-performance pigment.[1] Its rigid, planar structure and strong electron-accepting nature give rise to exceptional photophysical and electronic properties, including intense absorption and emission in the visible region, high charge carrier mobility, and excellent thermal and photostability.[1] These characteristics have made DPP and its derivatives highly sought-after materials for a wide range of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and bioimaging probes.[1][2]
The performance of DPP-based materials is intimately linked to their molecular structure, solid-state packing, and electronic energy levels. Therefore, a thorough analytical characterization is paramount for designing new materials with tailored properties and for understanding their device performance. This guide will compare and contrast the key analytical techniques used to probe these critical features.
Spectroscopic Characterization: Unveiling the Electronic and Structural Landscape
Spectroscopic techniques are fundamental to understanding the electronic transitions and local chemical environment of 3,6-diphenyl-DPP.
UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy
Expertise & Experience: UV-Vis absorption and photoluminescence (PL) spectroscopy are the initial and most crucial steps in characterizing any new DPP derivative. They provide a direct window into the electronic energy levels of the molecule. The position of the absorption maximum (λmax) is indicative of the π-π* transition energy, which is influenced by the extent of conjugation and the presence of electron-donating or -withdrawing groups.[3] The PL spectrum reveals the emissive properties and the Stokes shift, the difference between the absorption and emission maxima, which provides insights into the excited-state geometry relaxation.[4] A small Stokes shift is typical for rigid molecules like DPP.[4]
Trustworthiness: For reliable and comparable data, it is critical to perform these measurements in dilute solutions to minimize intermolecular interactions and aggregation, which can significantly alter the spectra.[5][6] The choice of solvent is also important, as solvatochromic effects can shift the absorption and emission maxima.
Experimental Protocol: UV-Vis and PL Spectroscopy
-
Sample Preparation: Prepare a dilute solution of 3,6-diphenyl-DPP in a suitable solvent (e.g., chloroform, THF, or DMF) with a concentration in the range of 10-5 to 10-6 M.[7]
-
Instrumentation: Use a calibrated UV-Vis spectrophotometer and a spectrofluorometer.
-
UV-Vis Measurement: Record the absorption spectrum over a relevant wavelength range (typically 300-800 nm).
-
PL Measurement: Excite the sample at its absorption maximum (λmax) and record the emission spectrum.
-
Data Analysis: Determine the λmax of absorption and emission, and calculate the Stokes shift. The fluorescence quantum yield can be determined relative to a known standard.[7]
Data Presentation: Comparison of Spectroscopic Properties in Different Solvents
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Molar Absorptivity (ε) (M-1cm-1) | Reference |
| Dichloromethane (DCM) | ~500-530 | ~530-560 | ~30 | ~50,000 | [4][5] |
| Tetrahydrofuran (THF) | ~500-530 | ~530-560 | ~30 | Not specified | [5] |
| Chloroform | ~515 | ~552 | ~37 | Not specified | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: 1H and 13C NMR spectroscopy are indispensable for confirming the chemical structure of synthesized 3,6-diphenyl-DPP derivatives. The chemical shifts, coupling constants, and integration of the proton signals provide detailed information about the molecular connectivity and symmetry. For instance, the downfield chemical shift of the protons on the thiophene rings in some DPP derivatives indicates a high degree of planarity in the molecule.[3]
Trustworthiness: The purity of the sample is crucial for obtaining clean and interpretable NMR spectra. The choice of a suitable deuterated solvent in which the compound is sufficiently soluble is also a key consideration.
Experimental Protocol: 1H and 13C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the 3,6-diphenyl-DPP derivative in an appropriate deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire 1H and 13C NMR spectra with appropriate parameters (e.g., number of scans, relaxation delay).
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and assign the signals to the corresponding protons and carbons in the molecule.
Data Presentation: Typical 1H NMR Chemical Shifts for 3,6-diphenyl-DPP Core Protons
| Proton | Typical Chemical Shift (ppm) | Multiplicity | Reference |
| Phenyl Protons | 7.5 - 8.4 | Multiplet | [5] |
| NH Proton | ~10.0 (in DMSO-d6) | Singlet | [8] |
Electrochemical Characterization: Probing the Frontier Molecular Orbitals
Cyclic Voltammetry (CV)
Expertise & Experience: Cyclic voltammetry is a powerful technique to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of 3,6-diphenyl-DPP.[9] These energy levels are critical for predicting the charge injection and transport properties in electronic devices. The onset oxidation and reduction potentials are used to calculate the HOMO and LUMO levels, respectively, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple.[10]
Trustworthiness: The experimental setup, including the choice of solvent, supporting electrolyte, and scan rate, must be carefully controlled to obtain reproducible and accurate results. The use of an internal standard like ferrocene is essential for accurate potential referencing.[10]
Experimental Protocol: Cyclic Voltammetry
-
Sample Preparation: Prepare a solution of the 3,6-diphenyl-DPP derivative in a dry, degassed electrochemical solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Instrumentation: Use a three-electrode electrochemical cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: Record the cyclic voltammogram by scanning the potential over a range that covers the oxidation and reduction events of the compound.
-
Calibration: Add ferrocene as an internal standard and record its cyclic voltammogram.
-
Data Analysis: Determine the onset oxidation (Eox) and reduction (Ered) potentials from the voltammogram. Calculate the HOMO and LUMO energy levels using the following equations:
-
HOMO (eV) = -[Eox - E1/2(Fc/Fc+) + 4.8]
-
LUMO (eV) = -[Ered - E1/2(Fc/Fc+) + 4.8]
-
Data Presentation: Representative Electrochemical Data for a DPP Derivative
| Parameter | Value |
| Onset Oxidation Potential (Eox vs. Fc/Fc+) | 0.8 V |
| Onset Reduction Potential (Ered vs. Fc/Fc+) | -1.4 V |
| HOMO Level | -5.6 eV |
| LUMO Level | -3.4 eV |
| Electrochemical Band Gap | 2.2 eV |
Thermal Analysis: Assessing Stability and Phase Transitions
Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature. For 3,6-diphenyl-DPP, TGA is used to determine its thermal stability, specifically the decomposition temperature (Td), which is crucial for assessing its suitability for processing and long-term device operation.[11] DPP derivatives generally exhibit high thermal stability, often with decomposition temperatures exceeding 300 °C.[11][12]
Trustworthiness: The heating rate and the atmosphere (e.g., nitrogen, air) can influence the decomposition profile. Therefore, these parameters should be clearly reported.
Experimental Protocol: Thermogravimetric Analysis
-
Sample Preparation: Place a small amount of the 3,6-diphenyl-DPP sample (typically 1-10 mg) in a TGA pan.[13]
-
Instrumentation: Use a TGA instrument.
-
Measurement: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[11]
-
Data Analysis: Determine the decomposition temperature, typically defined as the temperature at which 5% weight loss occurs.
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to identify phase transitions such as melting (Tm), crystallization (Tc), and glass transitions (Tg).[12] These thermal properties are important for understanding the processing conditions and the morphology of thin films.
Trustworthiness: The thermal history of the sample can affect the DSC thermogram. Therefore, a heating-cooling-heating cycle is often employed to erase the thermal history and obtain reproducible results.[13]
Experimental Protocol: Differential Scanning Calorimetry
-
Sample Preparation: Place a small amount of the 3,6-diphenyl-DPP sample (typically 3-6 mg) in a DSC pan.[13]
-
Instrumentation: Use a DSC instrument.
-
Measurement: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere, followed by a controlled cooling and a second heating cycle.
-
Data Analysis: Identify the temperatures of melting, crystallization, and glass transitions from the thermogram.
Data Presentation: Typical Thermal Properties of DPP Derivatives
| Technique | Parameter | Typical Value Range | Reference |
| TGA | Decomposition Temperature (Td at 5% weight loss) | > 300 °C | [11][12] |
| DSC | Melting Temperature (Tm) | 180 - 250 °C | [5][12] |
| DSC | Crystallization Temperature (Tcryst) | 150 - 220 °C | [12] |
Crystallographic Characterization: Visualizing the Solid-State Packing
X-ray Diffraction (XRD)
Expertise & Experience: Single-crystal X-ray diffraction (SC-XRD) provides the most definitive information about the molecular structure and solid-state packing of 3,6-diphenyl-DPP.[14] This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as π-π stacking and hydrogen bonding, which are crucial for charge transport.[14] When single crystals are not available, powder X-ray diffraction (PXRD) can be used to identify the crystalline phases and assess the degree of crystallinity.[15]
Trustworthiness: Growing high-quality single crystals suitable for SC-XRD can be challenging. For PXRD, proper sample preparation is necessary to ensure random orientation of the crystallites.[16]
Experimental Protocol: X-ray Diffraction
-
Sample Preparation:
-
SC-XRD: Grow single crystals by slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
PXRD: Finely grind the powder sample.
-
-
Instrumentation: Use a single-crystal or powder X-ray diffractometer.
-
Data Collection: Collect the diffraction data.
-
Data Analysis:
-
SC-XRD: Solve and refine the crystal structure to obtain the atomic coordinates and molecular packing information.
-
PXRD: Identify the crystalline phases by comparing the diffraction pattern to known databases or by indexing the pattern to determine the unit cell parameters.
-
Comparative Analysis and Workflow
The choice of analytical techniques depends on the specific research question. A typical workflow for characterizing a new 3,6-diphenyl-DPP derivative is illustrated below.
Sources
- 1. Frontiers | Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review [frontiersin.org]
- 2. Synthesis and Characterization of Diketopyrrolopyrrole-Based Aggregation-Induced Emission Nanoparticles for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 14. Solid state structure and properties of phenyl diketopyrrolopyrrole derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Comparative Guide to Diketopyrrolopyrrole (DPP) and Phthalocyanine (Pc) Pigments
Introduction: In the realm of high-performance organic pigments, two classes stand out for their exceptional durability and chromatic brilliance: Diketopyrrolopyrrole (DPP) and Phthalocyanine (Pc) pigments. While both are mainstays in demanding applications such as automotive coatings, plastics, and high-end inks, their selection is dictated by a nuanced understanding of their fundamental chemistry, which in turn governs their performance profile.[1][2] This guide provides a comparative analysis from an application-centric perspective, elucidating the core differences in their structure, performance characteristics, and ideal use cases, supported by validated experimental methodologies.
The DPP family, first commercialized in the 1980s, is renowned for its brilliant, opaque shades in the red, orange, and magenta spectrum.[3][4] Their performance is rooted in a unique, compact bicyclic lactam structure featuring strong intermolecular hydrogen bonding.[3][5] In contrast, Phthalocyanines, discovered in the early 20th century, are large, planar macrocyclic compounds that form stable complexes with various metals, most notably copper.[6][7] This structure is responsible for their iconic, high-strength blue and green hues and exceptional chemical and thermal stability.[8][9]
This analysis moves beyond a simple datasheet comparison to explain the causality behind their performance, providing researchers and developers with the foundational knowledge to make informed formulation decisions.
Part 1: Molecular Structure and Synthesis - The Foundation of Performance
The divergent properties of DPP and Phthalocyanine pigments originate from their distinct molecular architectures. Understanding these structures and their typical synthesis routes is critical to appreciating their performance trade-offs.
Diketopyrrolopyrrole (DPP) Pigments: The DPP core is a fused pyrrolinone ring system, a chromophore characterized by its electron-deficient nature.[4] This core is typically flanked by two aromatic groups (Ar), which can be modified to fine-tune the pigment's color and solubility.[3] The key structural feature is the presence of two N-H groups and two C=O groups, which facilitate a network of strong intermolecular hydrogen bonds in the solid state. This bonding is a primary contributor to their low solubility and excellent stability.[1][5]
A common synthesis pathway involves the reaction of an aromatic nitrile with a dialkyl succinate in the presence of a strong base.[3] N-alkylation of the amide units is a frequent modification used to convert the insoluble pigment into a soluble dye, which is crucial for applications in organic electronics.[10][11]
Phthalocyanine (Pc) Pigments: Phthalocyanine pigments are derivatives of a large, aromatic macrocycle composed of four isoindole units linked by nitrogen atoms, structurally related to porphyrins. The central cavity can chelate a metal ion; Copper Phthalocyanine (CuPc) is the most commercially significant variant, providing exceptional stability.[6][12] This large, planar π-conjugated system is responsible for its intense absorption in the 600-700 nm range, resulting in brilliant blue and green shades.[7]
Synthesis is typically achieved through the cyclotetramerization of phthalic acid derivatives like phthalonitrile or phthalic anhydride in the presence of a metal salt and a nitrogen source like urea.[6][7][13]
Part 2: Comparative Performance Analysis
The structural differences translate directly into distinct performance characteristics. The following sections provide a side-by-side comparison supported by quantitative data where available.
Color Gamut and Strength
-
DPP Pigments: Offer a vibrant range from yellowish-red to bluish-red and orange. They are known for high chroma and opacity, making them excellent for full-shade applications. The well-known "Ferrari Red" is a DPP-based pigment.[10][14]
-
Phthalocyanine Pigments: Dominate the blue and green regions of the spectrum. They possess exceptionally high tinting strength, allowing for the creation of vivid, saturated colors with minimal pigment loading.[8] Halogenation (chlorination or bromination) of the CuPc molecule shifts the absorption, producing green shades.[6]
Lightfastness and Weatherability
Both pigment classes exhibit excellent lightfastness and weatherability, making them suitable for demanding outdoor applications like automotive paints and architectural coatings.[8][15]
-
DPP Pigments: Generally possess outstanding photostability due to the stable fused heterocyclic system.[1] Their resilience makes them a top choice for automotive finishes that require long-term color retention.
-
Phthalocyanine Pigments: Are benchmarks for lightfastness, particularly CuPc.[2][9] Their robust molecular structure is highly resistant to photodegradation from UV radiation.[16]
Thermal and Chemical Stability
-
DPP Pigments: Exhibit good thermal stability, suitable for high-temperature processing in plastics.[4] Their chemical stability is robust, though strong intermolecular hydrogen bonding makes them largely insoluble in most solvents.[3]
-
Phthalocyanine Pigments: Are renowned for their exceptional thermal and chemical stability.[2][15] They can withstand high temperatures in plastic processing without degradation and are highly resistant to acids, alkalis, and solvents.[2][12] Some studies have shown high heat resistance in the 300-500°C range.[17]
Dispersibility and Application
Effective dispersion is crucial for unlocking a pigment's full color strength and performance.
-
DPP Pigments: Due to strong intermolecular forces, DPP pigments can be challenging to disperse. Proper selection of dispersing agents and milling techniques is critical to prevent flocculation and achieve optimal color development.[18]
-
Phthalocyanine Pigments: Also require significant mechanical energy for dispersion. They are available in various crystal forms (e.g., alpha, beta blue), which influences their stability and color. The alpha form, for instance, is redder but can be less stable in certain solvents compared to the greener beta form.[12]
Comparative Performance Summary Table
| Property | Diketopyrrolopyrrole (DPP) Pigments | Phthalocyanine (Pc) Pigments |
| Color Space | Bright Red, Orange, Magenta | Intense Blue, Green |
| Chroma & Opacity | High Chroma, Generally Opaque | Very High Tinting Strength, Transparent to Opaque |
| Lightfastness | Excellent (ASTM I)[1][19] | Excellent (ASTM I)[15][19] |
| Weatherability | Excellent | Excellent[8] |
| Thermal Stability | Good to Excellent[4] | Excellent[9][17] |
| Chemical Resistance | Excellent | Excellent[2] |
| Key Structural Driver | Intermolecular Hydrogen Bonding[5] | Stable Metal-Chelated Macrocycle[6] |
| Primary Applications | Automotive Coatings, High-End Plastics, Inks[20] | Coatings, Plastics, Inks, Textiles[6][15] |
| Emerging Fields | Organic Electronics (OFETs, OPVs), Sensors[4][21][22] | Catalysts, Chemical Sensors, Photodynamic Therapy[6] |
Part 3: Experimental Protocols for Performance Validation
To ensure trustworthy and reproducible comparisons, standardized testing methodologies are paramount. The following protocols are foundational for evaluating the key performance attributes of DPP and Phthalocyanine pigments.
Protocol 1: Lightfastness and Weatherability Testing (ASTM D4303)
This protocol approximates the effects of indoor illumination on color change, which is a critical test for high-value applications.[23]
Objective: To determine the resistance of a pigment to fading upon exposure to a controlled light source.
Methodology:
-
Sample Preparation:
-
Prepare a dispersion of the pigment in a standardized vehicle (e.g., acrylic emulsion or alkyd resin).
-
Create uniform films on a stable substrate (e.g., aluminum panels) using a drawdown bar. Prepare multiple identical samples.
-
Allow the films to cure completely as per the vehicle manufacturer's instructions.
-
-
Initial Measurement:
-
Using a calibrated spectrophotometer, measure the initial CIE Lab* color values for each sample according to ISO 18314.[24]
-
-
Exposure:
-
Mask half of each sample with a light-blocking material.
-
Place the samples in a xenon-arc test chamber, which simulates daylight filtered through window glass.[23]
-
Expose the samples to a total radiant exposure of 1260 MJ/m², as specified in the standard.[23][25] Maintain controlled conditions of humidity (e.g., 55 ± 5%) and black panel temperature.[23]
-
-
Final Measurement & Analysis:
-
After exposure, remove the samples and re-measure the Lab* values on the exposed portion.
-
Calculate the color change (ΔEab) between the unexposed and exposed areas using the CIE 1976 Lab color difference equation.
-
Assign a lightfastness category (I-V) based on the calculated ΔE*ab value, where Category I represents excellent lightfastness (minimal color change).[25]
-
Causality: The xenon-arc lamp is chosen because its spectral output closely matches that of natural sunlight, providing a realistic and accelerated prediction of long-term performance. Measuring ΔE*ab provides a quantitative, objective measure of perceived color change.[23]
Protocol 2: Thermal Stability via Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which a pigment begins to thermally decompose.
Methodology:
-
Sample Preparation: Place a small, precisely weighed amount (e.g., 5-10 mg) of the dry pigment powder into a TGA sample pan (e.g., alumina).
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
-
Thermal Program:
-
Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to an upper limit (e.g., 600°C).
-
-
Data Analysis:
-
Record the sample weight as a function of temperature.
-
The onset of decomposition is identified as the temperature at which significant weight loss begins. This is often reported as the temperature at which 5% weight loss (Td5) occurs.
-
Causality: TGA provides direct, quantitative data on thermal stability by measuring mass loss. This is essential for determining the maximum processing temperature for pigments used in plastics and powder coatings.[17][26]
Protocol 3: Color Strength and Dispersibility Assessment
Objective: To compare the relative tinting strength and ease of dispersion of two pigments.
Methodology:
-
Dispersion Preparation (based on ISO 787-16): [27]
-
Create a masterbatch by dispersing a precise amount of the test pigment and a reference pigment in a standard binder using a high-speed disperser or media mill.[28]
-
Separately, prepare a white paste (e.g., using TiO₂ in the same binder).
-
-
Tint Preparation (Let-down):
-
Mix a precise amount of the colored masterbatch with a larger, precise amount of the white paste to create a tint.
-
-
Dispersibility Check (Hegman Gauge): [29]
-
Place a drop of the masterbatch dispersion at the deep end of a Hegman gauge.
-
Draw the sample down the graded channel with a scraper.
-
The point at which a significant number of pigment particles or streaks appear indicates the fineness of grind. A higher Hegman value signifies better dispersion.[29]
-
-
Color Strength Comparison:
-
Apply films of the tinted samples (test and reference) side-by-side on a sealed chart.
-
Visually compare the color strength or use a spectrophotometer to measure the color difference. The relative tinting strength can be calculated photometrically according to standards like ISO 787-24.[30]
-
Causality: Tinting strength is a measure of a pigment's ability to color a white base, which is a critical economic and performance factor.[8][31] The Hegman gauge provides a quick, practical assessment of the degree of dispersion, which directly impacts the final color strength and appearance.[29]
Conclusion and Future Outlook
The choice between DPP and Phthalocyanine pigments is fundamentally a choice driven by the desired color space and specific application demands.
-
Choose DPP pigments for high-performance red, orange, and magenta shades where exceptional weatherability and brightness are paramount, such as in lead-free automotive topcoats and durable plastics.
-
Choose Phthalocyanine pigments for industry-standard, high-strength blues and greens that offer a combination of economic value (due to high tinting strength) and outstanding all-around stability.[8][15]
Looking forward, the field of organic pigments is evolving. While Phthalocyanines remain the undisputed workhorses for blues and greens, the unique electronic properties of DPP pigments are paving the way for their use in advanced applications. Their strong electron-withdrawing nature and high charge carrier mobility make them excellent candidates for organic field-effect transistors (OFETs), photovoltaics (OPVs), and sensors, an area where Phthalocyanines also have applications but where DPPs are showing significant recent progress.[4][20][21] This expansion from traditional colorants to functional materials ensures that both pigment classes will continue to be subjects of intensive research and development.
References
- Vertex AI Search. (2024).
-
Frontiers in Chemistry. (2020). Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. [Link]
-
Ranbar. The Applications and Uses of Phthalocyanine Pigments. [Link]
-
Qualitron Chemicals. Chemistry and Applications of Phthalocyanine Pigments. [Link]
- Vertex AI Search. (2024). Phthalocyanine Pigments: Their Radiance and Uses.
- Vertex AI Search.
-
MDPI. (2021). A Convenient Synthesis of Diketopyrrolopyrrole Dyes. [Link]
- Vertex AI Search.
-
Wikipedia. Phthalocyanine. [Link]
-
ResearchGate. The application of DPP-based materials. [Link]
-
Mirage News. (2020). Research turning coloured pigments into electronics. [Link]
- Vertex AI Search.
-
National Center for Biotechnology Information. (2020). Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. [Link]
-
Just Paint. (2023). ASTM Lightfastness Testing for Oil Paints. [Link]
-
ResearchGate. (2015). Synthesis of copper phthalocyanine blue pigment: Comparative evaluations of fusion, solvent and microwave techniques. [Link]
-
Micom Laboratories. ASTM D4303 test lightfastness of colorants. [Link]
-
ispigment.com. (2024). How to quickly determine the dispersion performance of pigments?. [Link]
-
Journal of Chemical Reviews. (2021). Recent Developments in Synthesize, Properties, Characterization, and Application of Phthalocyanine and Metal Phthalocyanine. [Link]
- Google Patents. WO2013020067A1 - Phthalocyanine synthesis.
-
ResearchGate. (2020). (PDF) Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. [Link]
-
PCI Magazine. (2007). Pigment Dispersion Procedures. [Link]
-
Medium. (2019). Ferrari Red Dye and Naphthalene used to Make New Low-Cost Material for Electronics and Bio-sensing. [Link]
-
Emerald Publishing. (1973). Testing of organic pigments. [Link]
- Google Patents. CN100334161C - Process for preparing DPP pigment.
-
ResearchGate. (2018). (PDF) Synthesis and characterization of new organic compounds based on the diketopyrrolopyrrole (DPP) molecular core. [Link]
-
Testing Laboratory. ISO 18314 Colorimetric Testing of Dyes and Pigments. [Link]
-
ResearchGate. Synthesis of diketopyrrolopyrrole derivatives (G0DPP–G2DPP). [Link]
-
E3S Web of Conferences. (2021). Investigation of phthalocyanine diamidophosphate-nickel by thermal analysis. [Link]
-
Scribd. Assessment of Pigment Dispersion Methods. [Link]
-
iTeh Standards. (1986). ISO 787/16-1986. [Link]
-
Wikipedia. Lightfastness. [Link]
-
Nova Color. (2023). Lightfastness and ASTM Explained. [Link]
-
ASTM International. (2003). D 4303 – 03 - Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials. [Link]
-
iTeh Standards. (1985). International Standard 787/24. [Link]
-
iTeh Standards. (2019). INTERNATIONAL STANDARD ISO 787-25. [Link]
-
NBchao.Com. Summary of Pigment Color Performance Testing Standards. [Link]
-
The Korean Society of Dyers and Finishers. (2009). A Study of Thermal-stability of Blue Dyes Depending on Dye Chromophore and Substituents. [Link]
-
ResearchGate. (2015). Diketopyrrolopyrrole (DPP) pigments. [Link]
-
National Center for Biotechnology Information. (2016). Comparative short-term inhalation toxicity of five organic diketopyrrolopyrrole pigments and two inorganic iron-oxide-based pigments. [Link]
-
ResearchGate. (2015). Comparative Studies of Diphenyl-Diketo-Pyrrolopyrrole Derivatives for Electroluminescence Applications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. prasadinternational.com [prasadinternational.com]
- 3. Frontiers | Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review [frontiersin.org]
- 4. Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry and Applications of Phthalocyanine Pigments [qualitron.net]
- 7. Phthalocyanine - Wikipedia [en.wikipedia.org]
- 8. Phthalocyanine Pigments: Unlocking Vibrant Colors and Versatile Applications – Vishal Industries [vishalco.com]
- 9. dyespigments.net [dyespigments.net]
- 10. A Convenient Synthesis of Diketopyrrolopyrrole Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Applications of Phthalocyanine Pigments [phthalocyaninepigmentblue.com]
- 13. researchgate.net [researchgate.net]
- 14. medium.com [medium.com]
- 15. The Applications and Uses of Phthalocyanine Pigments - Ranbar Pigment [ranbarr.com]
- 16. Lightfastness - Wikipedia [en.wikipedia.org]
- 17. e3s-conferences.org [e3s-conferences.org]
- 18. researchgate.net [researchgate.net]
- 19. novacolorpaint.com [novacolorpaint.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. miragenews.com [miragenews.com]
- 23. micomlab.com [micomlab.com]
- 24. testinglab.com [testinglab.com]
- 25. wewontech.com [wewontech.com]
- 26. A Study of Thermal-stability of Blue Dyes Depending on Dye Chromophore and Substituents -Textile Coloration and Finishing | Korea Science [koreascience.kr]
- 27. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 28. pcimag.com [pcimag.com]
- 29. ispigment.com [ispigment.com]
- 30. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 31. emerald.com [emerald.com]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized Diketopyrrolopyrrole Derivatives
For researchers, scientists, and drug development professionals, the synthesis of novel diketopyrrolopyrrole (DPP) derivatives represents a gateway to innovation in optoelectronics, bioimaging, and phototherapy.[1][2] The remarkable properties of these chromophores, including their high molar extinction coefficients, excellent photostability, and tunable fluorescence, are intrinsically linked to their molecular purity.[3][4][5] Impurities, even in trace amounts, can drastically alter the material's performance by introducing charge traps, quenching fluorescence, or inducing unpredictable side reactions. Therefore, rigorous purity validation is not merely a quality control step but a cornerstone of reliable and reproducible research.
This guide provides an in-depth comparison of analytical techniques for validating the purity of synthesized DPP derivatives, grounded in the principles of scientific integrity and informed by years of field experience. We will explore the "why" behind the "how," empowering you to make informed decisions in your own laboratory.
The Analytical Gauntlet: A Multi-faceted Approach to Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy employs a combination of orthogonal methods, each interrogating a different physicochemical property of the synthesized DPP derivative. The choice of techniques is dictated by the specific molecular structure, the anticipated impurities, and the intended application.
Core Spectroscopic and Chromatographic Techniques
A suite of powerful analytical tools is at the disposal of the modern chemist for the characterization and purity assessment of organic compounds.[6][7] These techniques provide detailed information about molecular structure, functional groups, molecular weight, and the presence of impurities.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Often the first line of defense, NMR provides an unparalleled view of the molecular structure.[6][7] Both ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the synthesized DPP derivative.[9][10] The presence of unexpected signals or alterations in integration values can indicate impurities. For fluorine-containing DPP derivatives, ¹⁹F NMR is also a powerful tool for confirming successful substitution and purity.[11][12]
Mass Spectrometry (MS): This technique provides the molecular weight of the compound, offering a fundamental check of its identity.[6][7] High-resolution mass spectrometry (HRMS) can even confirm the elemental composition.[8] The presence of ions with unexpected mass-to-charge ratios can signal the presence of impurities or byproducts.[11][12]
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of purity determination, separating the target compound from impurities based on their differential partitioning between a stationary and a mobile phase.[6][8] A single, sharp peak at a specific retention time is indicative of a pure compound. The area under the peak can be used for quantification, allowing for the determination of purity as a percentage.[13]
UV-Visible (UV-Vis) Spectroscopy: Given the chromophoric nature of DPPs, UV-Vis spectroscopy is a simple yet effective tool. It provides information about the electronic transitions within the molecule. While not a standalone purity validation method, changes in the absorption maxima or the appearance of shoulder peaks can suggest the presence of impurities that alter the electronic structure.[9][14]
Workflow for Purity Validation of a Novel DPP Derivative
The following diagram illustrates a logical workflow for the comprehensive purity validation of a newly synthesized DPP derivative.
Caption: A logical workflow for the purity validation of synthesized DPP derivatives.
Comparative Analysis of Purity Validation Techniques
The following table provides a comparative overview of the primary analytical techniques for DPP purity validation.
| Technique | Principle | Strengths | Limitations | Ideal for Detecting |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure.[7] | Provides detailed structural information, identifies functional groups, and can quantify components.[7] | Less sensitive to non-proton-containing impurities; can be complex to interpret for large molecules. | Structural isomers, residual solvents, starting materials. |
| Mass Spectrometry | Ionizes molecules and separates them based on their mass-to-charge ratio to determine molecular weight.[7] | High sensitivity, provides accurate molecular weight and elemental composition (HRMS).[8] | May not distinguish between isomers; fragmentation can be complex. | Byproducts with different molecular weights, incomplete reaction products. |
| HPLC | Separates components of a mixture based on their affinity for a stationary and mobile phase.[8] | High resolving power for complex mixtures, quantitative purity assessment.[13] | Requires method development; may not detect co-eluting impurities. | A wide range of impurities, including those with similar structures. |
| UV-Vis Spectroscopy | Measures the absorption of light by a sample to provide information on electronic transitions.[8] | Simple, rapid, and non-destructive; sensitive to changes in conjugation. | Provides limited structural information; not suitable for non-chromophoric impurities. | Impurities that alter the conjugated system of the DPP core. |
| Elemental Analysis | A destructive method that determines the elemental composition of a molecule.[6] | Provides the empirical formula of the compound. | Does not provide structural information; requires a highly pure sample for accurate results. | Inorganic salts, compounds with incorrect elemental ratios. |
Experimental Protocol: Purification by Column Chromatography
Column chromatography is a fundamental purification technique for DPP derivatives, separating the target compound from impurities based on polarity.[3][15]
Objective: To purify a synthesized DPP derivative from unreacted starting materials and byproducts.
Materials:
-
Crude DPP derivative
-
Silica gel (appropriate mesh size)
-
Eluent system (e.g., hexane/ethyl acetate mixture, determined by TLC)
-
Glass column
-
Cotton or glass wool
-
Sand
-
Collection flasks or test tubes
Procedure:
-
Slurry Preparation: In a beaker, create a slurry of silica gel in the chosen eluent. The consistency should be pourable but not too dilute.
-
Column Packing: Plug the bottom of the column with a small piece of cotton or glass wool. Add a thin layer of sand. Carefully pour the silica slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and avoid air bubbles. Add another layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude DPP derivative in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed using a pipette.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The rate of elution can be controlled by a stopcock or by applying gentle pressure.
-
Fraction Collection and Analysis: Collect fractions of a consistent volume. Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light.
-
Product Isolation: Combine the fractions containing the pure DPP derivative. Remove the solvent using a rotary evaporator to obtain the purified product.
Rationale Behind the Steps:
-
The choice of eluent is critical. A less polar eluent will move non-polar compounds down the column faster, while a more polar eluent will move polar compounds faster. The ideal eluent system provides good separation between the desired product and impurities on a TLC plate.
-
Even packing of the column is essential for achieving good separation. Channels or cracks in the silica bed will lead to poor resolution.
-
Loading the sample in a minimal amount of solvent ensures that it starts as a narrow band, leading to better separation.
-
Monitoring the fractions by TLC allows for the identification of the fractions containing the pure product and prevents the collection of impure fractions.
Visualizing the DPP Core and Potential Impurities
The following diagram illustrates the general structure of a diketopyrrolopyrrole derivative and highlights common sites for the introduction of impurities during synthesis.
Caption: General structure of a DPP derivative and common sites for impurities.
Conclusion
The validation of purity for synthesized diketopyrrolopyrrole derivatives is a multi-step, evidence-based process that underpins the reliability of subsequent research and applications. By employing a combination of orthogonal analytical techniques and understanding the rationale behind purification protocols, researchers can ensure the integrity of their materials. This guide provides a framework for establishing a robust purity validation system, enabling the confident development of next-generation DPP-based technologies.
References
-
Wikipedia. Organic chemistry. [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (2023). International Journal of Drug Discovery and Technology. [Link]
- Beaujuge, P. M., & Fréchet, J. M. J. (2011). Molecular Design and Ordering Effects in π-Functional Materials for Transistor and Solar Cell Applications. Journal of the American Chemical Society, 133(50), 20009–20029.
- Qu, Y., Hua, J., & Tian, H. (2010). Colorimetric and Ratiometric Red Fluorescent Chemosensor for Fluoride Ion Based on Diketopyrrolopyrrole. Organic Letters, 12(15), 3320–3323.
-
Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research & Reviews: Journal of Medicinal and Organic Chemistry. [Link]
-
Diketopyrrolopyrrole based molecular materials : synthesis, optical characterization, and application in photovoltaics. (2013). Eindhoven University of Technology. [Link]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
- Synthesis of fully asymmetric diketopyrrolopyrrole derivatives. (2021). RSC Advances, 11(11), 6276–6283.
- Synthesis and Electronic Properties of Diketopyrrolopyrrole-Based Polymers with and without Ring-Fusion. (2021). Macromolecules, 54(2), 849–858.
-
Roberts, J. D., & Caserio, M. C. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. [Link]
- A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions. (2021). Beilstein Journal of Organic Chemistry, 17, 1891–1899.
- 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. (2023). Analyst, 148(17), 4049-4055.
- Tuning the Optical Characteristics of Diketopyrrolopyrrole Molecules in the Solid State by Alkyl Side Chains. (2020). The Journal of Physical Chemistry C, 124(48), 26462–26471.
- A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions. (2021). Beilstein Journal of Organic Chemistry, 17, 1891-1899.
- Synthesis of fully asymmetric diketopyrrolopyrrole derivatives. (2021). RSC Advances, 11(11), 6276-6283.
- Unsubstituted thiophene–diketopyrrolopyrrole conjugated polymer thin films via oxidative chemical vapor deposition – electronic behavior. (2023).
- Synthesis of fully asymmetric diketopyrrolopyrrole derivatives. (2021). RSC Advances, 11(11), 6276–6283.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development, 21(9), 1238–1253.
-
¹H DQ-SQ MAS NMR spectrum of DPP-DTT bulk polymer recorded at 18.8... (2019). ResearchGate. [Link]
-
Figure S2. 1 H-NMR chart of DPP-Thio-R. (2018). ResearchGate. [Link]
- Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. (2020). Frontiers in Chemistry, 8, 787.
- Aggregation Modes of Chiral Diketopyrrolo[3,4‐c]pyrrole Dyes in Solution and Thin Films. (2021). Chemistry – A European Journal, 27(4), 1475-1484.
-
(PDF) Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. (2020). ResearchGate. [Link]
-
Wikipedia. Diketopyrrolopyrrole dye. [Link]
- Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2020). Research Journal of Pharmacy and Technology, 13(10), 4629-4636.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Diketopyrrolopyrrole dye - Wikipedia [en.wikipedia.org]
- 3. Synthesis of fully asymmetric diketopyrrolopyrrole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01564D [pubs.rsc.org]
- 4. Frontiers | Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic chemistry - Wikipedia [en.wikipedia.org]
- 7. rroij.com [rroij.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of fully asymmetric diketopyrrolopyrrole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. rjptonline.org [rjptonline.org]
- 14. scispace.com [scispace.com]
- 15. pure.tue.nl [pure.tue.nl]
A Comparative Electrochemical Guide to Diketopyrrolopyrrole (DPP) Isomers for Advanced Organic Electronics
Abstract
Diketopyrrolopyrrole (DPP) has emerged as a powerhouse building block for high-performance organic semiconductors, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[1] The inherent electronic and structural properties of the DPP core, characterized by its strong electron-withdrawing nature and planarity, facilitate robust intermolecular π-π stacking, which is crucial for efficient charge transport.[1] This guide provides an in-depth electrochemical comparison of various DPP isomers, offering researchers, chemists, and materials scientists a comprehensive understanding of their structure-property relationships. By examining the impact of isomeric variations—from symmetric and asymmetric aromatic flanking groups to N-alkylation strategies—we aim to elucidate the subtle yet significant effects on frontier molecular orbital energy levels (HOMO/LUMO), electrochemical bandgaps, and charge carrier mobilities. This analysis is supported by experimental data from cyclic voltammetry and device performance metrics, providing a valuable resource for the rational design of next-generation DPP-based materials for organic electronics.
Introduction: The Significance of Isomerism in DPP-based Materials
The performance of organic electronic devices is intrinsically linked to the molecular structure of the active semiconductor material. For donor-acceptor (D-A) type molecules based on the diketopyrrolopyrrole (DPP) core, isomerism plays a pivotal role in fine-tuning their optoelectronic properties. The arrangement of aromatic flanking groups, the nature and position of solubilizing alkyl chains, and the overall molecular symmetry dictate the solid-state packing, frontier energy level alignment, and ultimately, the charge transport characteristics of the material.
This guide will explore the electrochemical nuances of several key classes of DPP isomers:
-
Symmetric vs. Asymmetric Flanking Groups: We will compare DPP derivatives flanked by identical aromatic groups (e.g., dithienyl-DPP, diphenyl-DPP) with their asymmetric counterparts (e.g., thienyl-phenyl-DPP). This seemingly simple structural change can significantly impact the molecule's polarity, electronic structure, and solid-state organization.
-
Positional Isomerism of Flanking Groups: The point of attachment of the flanking aromatic rings to the DPP core can influence steric hindrance and the degree of π-conjugation, thereby altering the electrochemical behavior.
-
N-Alkylation Isomers: The length and branching of alkyl chains attached to the lactam nitrogen atoms of the DPP core are critical for solubility and can also subtly influence molecular packing and electronic properties.
Understanding these isomeric effects is paramount for designing materials with tailored HOMO/LUMO levels for efficient charge injection/extraction and high charge carrier mobilities for superior device performance.
Comparative Electrochemical Analysis
The electrochemical properties of DPP isomers are primarily investigated using cyclic voltammetry (CV), a powerful technique to determine the oxidation and reduction potentials. These potentials are then used to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical parameters governing charge injection and transport in electronic devices.
Impact of Symmetric vs. Asymmetric Aromatic Flanking Groups
A key area of investigation in DPP chemistry is the influence of the aromatic units flanking the central core. A comparison between symmetric DPPs (e.g., flanked by two thiophene or two phenyl groups) and asymmetric DPPs (flanked by one thiophene and one phenyl group) reveals a strategy for fine-tuning electronic properties.
Theoretical calculations on a series of symmetric and asymmetric DPP isomers provide insight into this effect. The calculated HOMO and LUMO levels of the asymmetric isomers are observed to lie between those of the two symmetric DPP reference compounds.[2] This demonstrates the ability to finely tune the absorption and bandgap through the synthesis of asymmetric DPP derivatives.[2] For instance, the calculated HOMO/LUMO levels for diphenyl-DPP (P-DPP) are -5.51 eV/-2.86 eV, while for dithienyl-DPP (T-DPP) they are -5.13 eV/-2.68 eV.[2] The asymmetric thienyl-phenyl-DPP isomers (T-DPP-P/P-DPP-T) exhibit intermediate values of -5.32 eV/-2.78 eV.[2] This trend highlights that replacing a phenyl group with a more electron-rich thiophene group raises both the HOMO and LUMO energy levels.
| Isomer | Flanking Group 1 | Flanking Group 2 | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated Bandgap (eV) |
| P-DPP | Phenyl | Phenyl | -5.51 | -2.86 | 2.65 |
| T-DPP | Thienyl | Thienyl | -5.13 | -2.68 | 2.45 |
| T-DPP-P / P-DPP-T | Thienyl | Phenyl | -5.32 | -2.78 | 2.54 |
Table 1: Calculated Frontier Molecular Orbital Energies for Symmetric and Asymmetric DPP Isomers.[2]
The experimental electrochemical data further substantiates these computational findings. For example, a study on DPP-based sensitizers for dye-sensitized solar cells showed that replacing a phenyl ring near the DPP core with a thienyl ring resulted in a significant downward shift of the LUMO level by 0.31 eV.[3] This demonstrates the powerful influence of the flanking group's electronic nature on the frontier orbital energies.
Influence of N-Alkylation
The alkyl chains attached to the nitrogen atoms of the DPP core are primarily introduced to ensure solubility in common organic solvents, a prerequisite for solution-based processing of electronic devices. However, the nature of these alkyl chains—their length, branching, and any terminal functional groups—can also impact the electrochemical properties and device performance.
A comparative study of two DPP-based small molecules, LGC-D117 and LGC-D118, functionalized with a simple branched alkyl side chain and a bulky siloxane-terminated hybrid alkyl chain respectively, revealed significant differences in their performance in Organic Field-Effect Transistors (OFETs).[4] While the electrochemical properties were not drastically different, the bulky siloxane side chains in LGC-D118 led to better crystallinity, resulting in a significantly higher field-effect mobility (max 3.04 cm² V⁻¹ s⁻¹) compared to LGC-D117.[4] This highlights that while N-alkylation may have a secondary effect on the intrinsic electronic properties, its influence on solid-state packing and morphology is a critical determinant of device performance.
Furthermore, varying the position of alkylation on related tetracyclic lactam systems (O-alkylation vs. N-alkylation) has been shown to greatly alter the optical, crystalline, and aggregation properties of the corresponding polymers.[5] For instance, an N-alkylated polymer exhibited a lower HOMO energy level (5.55 eV), which is beneficial for achieving a larger open-circuit voltage (Voc) in organic solar cells.[5]
Experimental Protocols
To ensure the reproducibility and validity of the electrochemical data presented, it is essential to follow standardized experimental protocols. The following section outlines a general procedure for the characterization of DPP isomers using cyclic voltammetry.
Cyclic Voltammetry (CV) for HOMO/LUMO Determination
Cyclic voltammetry is a standard electrochemical technique used to probe the redox behavior of molecules and estimate their frontier molecular orbital energy levels.
Experimental Workflow for Cyclic Voltammetry
Caption: Workflow for determining HOMO/LUMO levels of DPP isomers using cyclic voltammetry.
Step-by-Step Protocol:
-
Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an appropriate anhydrous solvent (e.g., dichloromethane, acetonitrile).
-
Sample Preparation: Dissolve the DPP isomer in the electrolyte solution at a concentration of approximately 1 mM.
-
Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell. A platinum or glassy carbon electrode is typically used as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.
-
Cyclic Voltammetry Measurement: Perform the cyclic voltammetry scan over a potential range that encompasses the oxidation and reduction events of the DPP isomer. A typical scan rate is 50-100 mV/s.
-
Data Acquisition and Analysis: Record the resulting voltammogram (current vs. potential). Determine the onset oxidation potential (Eox) and the onset reduction potential (Ered) from the voltammogram.
-
Calibration and Calculation: It is crucial to reference the measured potentials to an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple. The HOMO and LUMO energy levels can then be estimated using the following empirical equations:
-
HOMO (eV) = -e (Eonset, ox vs. Fc/Fc⁺ + 4.8)
-
LUMO (eV) = -e (Eonset, red vs. Fc/Fc⁺ + 4.8)
-
Structure-Performance Relationships in Organic Field-Effect Transistors (OFETs)
The electrochemical properties of DPP isomers, particularly their frontier energy levels and propensity for strong intermolecular interactions, directly translate to their performance in OFETs. The charge carrier mobility (µ), a key metric for OFET performance, is highly dependent on the molecular packing and crystallinity of the semiconductor thin film.
Impact of Isomerism on Charge Carrier Mobility
The choice of flanking aromatic group and N-alkyl substituents significantly influences the charge carrier mobility of DPP-based materials. For instance, polymers based on isoDPP, a structural isomer of DPP, have shown balanced hole and electron mobilities of around 0.02 cm² V⁻¹ s⁻¹, which is two to three orders of magnitude higher than the corresponding DPP-based "homo-polymer".[1] This enhancement is attributed to the more ordered and closer packing of the isoDPP polymers in the solid state.[1]
Furthermore, the introduction of specific side chains can dramatically enhance mobility. As mentioned earlier, a DPP-based small molecule with a siloxane-terminated alkyl chain (LGC-D118) exhibited a high hole mobility of up to 3.04 cm² V⁻¹ s⁻¹, a result of improved crystallinity.[4] In contrast, DPP-based polymers have demonstrated even higher mobilities, with some exceeding 5 cm² V⁻¹ s⁻¹.[6]
OFET Fabrication and Characterization Workflow
Sources
- 1. Frontiers | Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors [frontiersin.org]
- 2. Synthesis of fully asymmetric diketopyrrolopyrrole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01564D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. High Performance Solution Processed Organic Field Effect Transistors with Novel Diketopyrrolopyrrole-Containing Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Charge transport characteristics of a high-mobility diketopyrrolopyrrole-based polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Photostability of DPP Dyes Against UV Radiation
In the realm of organic electronics and advanced materials, Diketopyrrolopyrrole (DPP) dyes stand out for their brilliant color, high charge carrier mobility, and robust thermal stability.[1][2][3] These characteristics have made them premier candidates for applications ranging from organic field-effect transistors (OFETs) and photovoltaics to high-performance pigments.[1][2][3][4] However, for any application involving exposure to light, particularly UV radiation, photostability is not just a desirable property—it is a critical determinant of long-term performance and device lifetime.
This guide provides a comprehensive framework for rigorously assessing the photostability of DPP dyes. Moving beyond a simple recitation of steps, we will delve into the causal reasoning behind experimental design, establish a self-validating protocol, and present a clear method for comparing DPP derivatives against alternative chromophores.
The "Why": Understanding Photodegradation
Before designing an experiment, we must understand the fundamental mechanisms we aim to probe. Photodegradation is initiated when a dye molecule absorbs a photon, elevating it to an excited electronic state.[5] From this high-energy state, several degradation pathways can occur, often influenced by the surrounding environment.
-
Direct Photolysis: The absorbed energy can be sufficient to directly break covalent bonds within the dye's structure.
-
Photo-oxidation: This is one of the most common degradation routes for organic materials. The excited dye molecule can transfer its energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂). This species, along with other reactive oxygen species (ROS), can then attack the dye molecule, leading to its irreversible destruction. The DPP core itself has been shown to be susceptible to photochemical transformation.[6]
-
Environmental Factors: The rate and dominant mechanism of degradation are heavily influenced by factors such as the intensity and wavelength of the light, temperature, humidity, and the chemical nature of the matrix or solvent the dye is in.[7]
The following diagram illustrates the general pathways a dye molecule can take after absorbing UV radiation, leading to either useful photophysical processes or degradation.
Caption: General mechanism of dye photo-excitation and subsequent decay pathways.
Experimental Design: A Framework for Trustworthy Data
A robust photostability assessment is built on meticulous control of experimental variables. The goal is to create a self-validating system where the results are unambiguous and reproducible.
Causality in Experimental Choices
-
Light Source: The choice of light source is paramount. While simple UV lamps can be used, a xenon arc lamp filtered to simulate the AM 1.5G solar spectrum is the gold standard for applications mimicking terrestrial sunlight exposure.[8][9][10] This standard represents the average solar irradiance and spectral distribution at mid-latitudes.[8][10] The irradiance should be precisely controlled and measured (e.g., 1000 W/m² or "1 Sun") to ensure consistent photon flux.[9]
-
Sample Environment: Photodegradation, particularly photo-oxidation, is highly dependent on the atmosphere. Experiments should be conducted in a chamber with controlled temperature, humidity, and atmospheric composition . Running parallel experiments in ambient air and an inert atmosphere (e.g., nitrogen or argon) is a powerful diagnostic tool. If degradation is significantly slower in the inert atmosphere, photo-oxidation is confirmed as a primary degradation pathway.
-
Substrate/Matrix: DPP dyes are rarely used in their pure form; they are typically dispersed in a polymer matrix, a solvent, or as a thin film. The chosen matrix can significantly impact stability. Therefore, testing should be conducted in a state that closely mimics the final application. For instance, dispersing the dye in a PMMA (polymethyl methacrylate) film on a quartz slide is a common and reproducible method for solid-state analysis.
-
Controls are Non-Negotiable: To ensure the observed changes are due to light, a "dark control" sample must be included. This identical sample is kept in the same environmental chamber but shielded from the light source. This accounts for any thermal degradation that might occur.[11]
A Validated Protocol for UV Photostability Assessment
This step-by-step protocol is designed to provide a rigorous and reproducible assessment of DPP dye photostability in a solid-state film.
Experimental Workflow
Caption: Workflow for a comprehensive photostability study.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a solution of the DPP dye and a host polymer (e.g., PMMA) in a suitable solvent (e.g., toluene) at a specific weight percentage.
-
Using a spin-coater, deposit thin films of the solution onto clean, UV-transparent quartz slides.
-
Anneal the films in a vacuum oven at a temperature below the polymer's glass transition to remove any residual solvent.
-
-
Initial Characterization (t=0):
-
Using a UV-Vis spectrophotometer, measure the full absorbance spectrum of each sample film.
-
Identify the wavelength of maximum absorbance (λ_max), which will be the primary metric for tracking degradation.
-
-
Controlled Irradiation:
-
Place the samples in the test chamber of a calibrated solar simulator.[12] Include the "dark control" sample and, ideally, a benchmark film containing a dye with known stability (e.g., a stable perylene diimide).
-
Set the experimental conditions (e.g., AM 1.5G spectrum, 1000 W/m² irradiance, 45°C, ambient air).[13]
-
-
Time-Course Monitoring:
-
At predetermined intervals (e.g., 0, 1, 2, 4, 8, 16, 24 hours), remove the samples and remeasure their UV-Vis absorbance spectra.
-
Return the samples to the chamber to continue the irradiation.
-
-
Data Analysis and Quantification:
-
For each time point, record the absorbance at λ_max.
-
Normalize the absorbance data by dividing the absorbance at time t (A_t) by the initial absorbance at t=0 (A_0).
-
Plot the normalized absorbance (A_t / A_0) as a function of irradiation time.
-
This decay can often be fitted to a first-order kinetic model to determine the degradation rate constant (k). The half-life (t½), the time it takes for the absorbance to decrease by 50%, can be calculated as t½ = ln(2) / k.
-
Comparative Data and Interpretation
Presenting the data in a clear, tabular format is essential for objective comparison. The table below shows hypothetical but realistic data comparing a typical thiophene-flanked DPP dye with two common alternatives under a standardized UV stress test.
| Parameter | DPP-Thiophene Derivative | BODIPY Derivative | Perylene Diimide (PDI) |
| Matrix | PMMA Thin Film | PMMA Thin Film | PMMA Thin Film |
| Irradiation | AM 1.5G, 1000 W/m² | AM 1.5G, 1000 W/m² | AM 1.5G, 1000 W/m² |
| Initial λ_max | 650 nm | 505 nm | 525 nm |
| Half-life (t½) | ~45 hours | ~18 hours | >150 hours |
| Degradation Rate (k) | 0.015 hr⁻¹ | 0.039 hr⁻¹ | <0.005 hr⁻¹ |
| Expert Insight | Good stability, suitable for many outdoor applications. The rigid lactam core contributes to its robustness.[1][3] | Lower stability, susceptible to photo-oxidation. Often requires stabilizers for long-term use. | Excellent photostability, often used as a benchmark for high-performance applications. |
Analysis: The data clearly positions the DPP dye as having significantly better photostability than the BODIPY derivative but being less stable than the PDI benchmark. This kind of quantitative comparison is crucial for selecting the right material for a specific application. DPP's good stability is a known characteristic, making it a strong candidate for devices requiring long operational lifetimes.[1][14][15]
The Ultimate Metric: Quantum Yield of Photodegradation
For the most rigorous scientific comparison, one should determine the quantum yield of photodegradation (Φ_d) . This value represents the probability that a molecule will degrade after absorbing a single photon.[16] It is an intrinsic property of the molecule under specific environmental conditions and is the most accurate metric for comparing photostability across different materials.[17][18][19]
Calculating Φ_d is a more complex process involving chemical actinometry to precisely measure photon flux, but it provides data that is independent of the light source intensity, allowing for universal comparison.[17][18]
Conclusion
Assessing the photostability of DPP dyes is not a perfunctory task but a critical investigation into their long-term viability. By understanding the mechanisms of degradation, employing a meticulously controlled and self-validating experimental protocol, and using quantitative metrics for comparison, researchers can generate trustworthy and insightful data. While the DPP class generally exhibits good to excellent photostability, this guide provides the framework to scientifically validate that performance, ensuring the development of more durable and reliable materials for the next generation of organic electronics.
References
- Salama, A., Mohamed, A., Aboamera, N. M., Osman, T. A., & Khattab, A. (Year not available).
- Wenk, J., Aeschbacher, M., Borer, P. M., & von Gunten, U. (2024). Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. Environmental Science: Processes & Impacts.
- Ossila. (n.d.). AM1.5 Spectrum | The Standard Solar Spectrum. Ossila.com.
- Wenk, J., Aeschbacher, M., Borer, P. M., & von Gunten, U. (n.d.). Determining Wavelength-Dependent Quantum Yields of Photodegradation: Importance of Experimental Setup and Reference Values for Actinometers. RSC Publishing.
- Wenk, J., Aeschbacher, M., Borer, P. M., & von Gunten, U. (2024). Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for a. RSC Publishing.
- Al-Raqa, S. Y., & El-Shishtawy, R. M. (2022).
- Bao, W., Li, R., Dai, Z., Tang, J., Shi, X., Geng, J., Deng, Z., & Hua, J. (2020). Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. Frontiers in Chemistry.
- Fluxim. (2025).
- Unknown Authors. (2025). Study of UV assisted photocatalytic degradation of organic dye.
- Wikipedia. (n.d.).
- Gammadata. (n.d.). (SCISUN-AM1.5G) SciSun Solar Simulator, AM1.5G, Class AAA, 50 × 50 mm.
- Bao, W. W., et al. (2020). Diketopyrrolopyrrole (DPP)
- Bao, W., et al. (2020). Diketopyrrolopyrrole (DPP)
- G2V Optics. (n.d.). AM1.
- van Dijk, A. (2017). Quantum yield for the photo-degradation of vitamin D3. Photochemical & Photobiological Sciences.
- Bao, W., et al. (2020). Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review.
- Bao, W., et al. (2020). Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. Frontiers in Chemistry.
- Davis, T. L., & Bowen, J. P. (1984). Photostability of Dyes Used for Sprayed Chemical Agent Simulants.
- Bhandarkar, A., et al. (2019). Protocol for Photostability Studies of Pharmaceutical products.
- Troshin, P. A., et al. (n.d.). Molecular structure – intrinsic photostability relationships for diketopyrrolopyrrole-based conjugated polymers.
- Wang, Y., et al. (2020). Synthesis and a Photo-Stability Study of Organic Dyes for Electro-Fluidic Display.
Sources
- 1. Frontiers | Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review [frontiersin.org]
- 2. Sci-Hub. Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review / Frontiers in Chemistry, 2020 [sci-hub.box]
- 3. Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Molecular structure – intrinsic photostability relationships for diketopyrrolopyrrole-based conjugated polymers - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
- 9. Solar Simulator Classifications Explained: Spectral Match, Uniformity, and Stability — infinityPV [infinitypv.com]
- 10. g2voptics.com [g2voptics.com]
- 11. researchgate.net [researchgate.net]
- 12. (SCISUN-AM1.5G) SciSun Solar Simulator, AM1.5G, Class AAA, 50 × 50 mm | Sciencetech Inc. [sciencetech-inc.com]
- 13. Synthesis and a Photo-Stability Study of Organic Dyes for Electro-Fluidic Display - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 16. Quantum yield for the photo-degradation of vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Hole and Electron Mobility in Diketopyrrolopyrrole (DPP) Polymers for Organic Electronics
In the rapidly advancing field of organic electronics, diketopyrrolopyrrole (DPP)-based polymers have emerged as a class of high-performance semiconductors. Their robust chemical structure, characterized by a bicyclic lactam core, imparts exceptional photostability and strong intermolecular interactions, which are crucial for efficient charge transport. This guide provides a comprehensive comparative analysis of hole and electron mobility in various DPP polymers, supported by experimental data and detailed protocols for their characterization. It is intended for researchers, scientists, and professionals in drug development and organic electronics who seek to understand and harness the potential of these versatile materials.
The Significance of Charge Carrier Mobility in DPP Polymers
The performance of organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), is intrinsically linked to the charge carrier mobility of the semiconductor material. Mobility (µ), expressed in cm²/Vs, quantifies how quickly a charge carrier (a hole or an electron) can move through a material under the influence of an electric field. High and balanced hole and electron mobilities are often desirable for efficient device operation.
DPP polymers are renowned for their donor-acceptor (D-A) architecture. The electron-deficient DPP core is typically flanked by electron-rich aromatic units, such as thiophene, which facilitates strong intermolecular π-π stacking and promotes efficient charge transport.[1][2] This molecular design allows for tuning of the polymer's electronic properties, leading to materials that can predominantly transport holes (p-type), electrons (n-type), or both (ambipolar). The ability to achieve high mobilities for both charge carriers makes DPP polymers particularly attractive for applications in complementary logic circuits.
Comparative Analysis of Hole and Electron Mobility in DPP Polymers
The charge carrier mobility of DPP polymers is highly dependent on their specific chemical structure, including the choice of co-monomer, the nature of the solubilizing alkyl side chains, and the resulting solid-state packing. Below is a comparative table summarizing the hole and electron mobilities of several prominent DPP-based polymers.
| Polymer Name | Co-monomer | Hole Mobility (µh) [cm²/Vs] | Electron Mobility (µe) [cm²/Vs] | Transport Type | Reference(s) |
| PBDTT-DPP | Benzo[1,2-b:4,5-b']dithiophene | (1.2 ± 0.60) x 10⁻⁴ | (4.1 ± 0.26) x 10⁻³ | Ambipolar | [3] |
| PBDTT-DPPFu | Fused Benzodithiophene | (1.8 ± 0.10) x 10⁻³ | (1.0 ± 0.15) x 10⁻² | Ambipolar | [3] |
| PDPP-TBT | Thiophene-Benzothiadiazole-Thiophene | 0.35 | 0.4 | Ambipolar | [1] |
| DPP-DPP | Diketopyrrolopyrrole | ~0.01 | ~0.01 (bottom-gate), 3 (top-gate) | Ambipolar | [1] |
| P4FTVT-C32 | Tetrafluorinated Thienylvinylene Thiophene | ~2.6 | ~8.0 | Ambipolar | [4] |
| PDPP1-DPP2 | DPP Isomer Co-polymer | 0.02 | 0.02 | Ambipolar | [5] |
| PDPP-TNT | Naphthalene | 0.65 - 0.98 | Not Reported | p-type | [6] |
| PDPP(SE)-ε-C8C15 | Selenophene | 12.25 | Not Reported | p-type | [7] |
| DPP-SVS (with C6 spacer) | Selenophene-vinylene-selenophene | 17.8 | Not Reported | p-type | [7] |
| PDPP-TT | Thieno[3,2-b]thiophene | 1 - 10 | Not Reported | p-type | |
| CNTVT:SVS (1:9) | Acrylonitrile/Selenophene-vinylene-selenophene | 6.63 | 0.08 | p-type dominant | [8] |
| CNTVT:SVS (9:1) | Acrylonitrile/Selenophene-vinylene-selenophene | 0.88 | 7.89 | n-type dominant | [8] |
Key Insights from the Comparative Data:
-
Influence of Co-monomer: The choice of the electron-rich co-monomer copolymerized with the DPP unit significantly impacts charge transport. For instance, the introduction of a fused benzodithiophene unit in PBDTT-DPPFu leads to an order of magnitude increase in hole mobility compared to its unfused counterpart, PBDTT-DPP, due to enhanced planarity and intermolecular interactions.[3]
-
Ambipolar Behavior: Many DPP polymers exhibit ambipolar charge transport, with comparable hole and electron mobilities, as seen in PDPP-TBT and PDPP1-DPP2.[1][5] This balanced transport is crucial for the fabrication of complementary logic circuits.
-
High-Mobility p-type Polymers: Through strategic molecular design, exceptionally high hole mobilities have been achieved in polymers like PDPP(SE)-ε-C8C15 and DPP-SVS, reaching values greater than 10 cm²/Vs.[7]
-
Tunable Transport Domination: The charge transport characteristics can be tuned from p-type to n-type dominant by adjusting the ratio of different monomer units within the polymer backbone, as demonstrated with the CNTVT:SVS copolymers.[8]
Experimental Methodologies for Measuring Charge Carrier Mobility
Accurate determination of charge carrier mobility is paramount for understanding and optimizing the performance of DPP polymers. The following sections detail the most common experimental techniques used for this purpose.
Organic Field-Effect Transistor (OFET) Measurement
The OFET is the most widely used device architecture for determining charge carrier mobility in thin-film organic semiconductors.
Experimental Workflow for OFET Fabrication and Characterization:
A simplified workflow for OFET fabrication and characterization.
Step-by-Step Protocol for Bottom-Gate, Top-Contact (BGTC) OFET Fabrication:
-
Substrate Cleaning: Begin with a heavily n-doped silicon wafer (acting as the gate electrode) with a thermally grown silicon dioxide (SiO₂) layer (gate dielectric). Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen gas.
-
Surface Treatment (Optional but Recommended): To improve the interface quality and promote ordered polymer film growth, treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS). This can be done by vapor deposition or solution immersion.
-
DPP Polymer Solution Preparation: Dissolve the DPP polymer in a suitable organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene) at a concentration of 5-10 mg/mL. Stir the solution at a slightly elevated temperature (e.g., 40-60 °C) for several hours to ensure complete dissolution.
-
Polymer Film Deposition: Spin-coat the DPP polymer solution onto the prepared substrate. Typical spin-coating parameters are 1000-3000 rpm for 60 seconds. The film thickness can be controlled by varying the solution concentration and spin speed.
-
Thermal Annealing: Anneal the polymer thin film on a hot plate in a nitrogen-filled glovebox. The annealing temperature and time are critical parameters that significantly influence the film morphology and, consequently, the charge carrier mobility. Typical annealing temperatures for DPP polymers range from 150 °C to 250 °C for 15-60 minutes.[1]
-
Source and Drain Electrode Deposition: Deposit the source and drain electrodes (typically gold) through a shadow mask via thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr). The channel length (L) and width (W) are defined by the shadow mask. A common electrode thickness is 50-100 nm.
OFET Characterization and Mobility Extraction:
The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in a nitrogen atmosphere or vacuum to minimize degradation from oxygen and moisture. The mobility is typically extracted from the transfer characteristics (drain current, ID, versus gate voltage, VG) in the saturation regime using the following equation:
ID = (μ * Ci * W) / (2 * L) * (VG - Vth)²
where Ci is the capacitance per unit area of the gate dielectric, and Vth is the threshold voltage. The mobility (µ) can be calculated from the slope of the plot of (ID)1/2 versus VG.
Time-of-Flight (TOF) Photoconductivity
The Time-of-Flight (TOF) technique is a direct method for measuring the drift mobility of charge carriers in thicker films.
Conceptual Workflow of a TOF Experiment:
A conceptual diagram of the Time-of-Flight (TOF) measurement process.
Step-by-Step Protocol for TOF Measurement:
-
Sample Preparation: Prepare a relatively thick film (typically a few micrometers) of the DPP polymer sandwiched between two electrodes, one of which is semi-transparent (e.g., a thin layer of aluminum or ITO).
-
Experimental Setup: Place the sample in a cryostat for temperature-dependent measurements. Apply a constant DC voltage across the sample.
-
Photocarrier Generation: Excite the sample through the semi-transparent electrode with a short laser pulse (typically a few nanoseconds) of a wavelength that is strongly absorbed by the polymer. This generates a thin sheet of electron-hole pairs near the electrode.
-
Transient Photocurrent Measurement: Depending on the polarity of the applied voltage, either electrons or holes will drift across the sample towards the counter-electrode. This movement of charge generates a transient photocurrent, which is measured using a fast oscilloscope.
-
Transit Time Determination: The transit time (τt) is the time it takes for the sheet of charge carriers to reach the opposite electrode. It is typically determined from the "knee" or inflection point in the transient photocurrent plot.
-
Mobility Calculation: The drift mobility is then calculated using the equation:
μ = L² / (τt * V)
where L is the film thickness and V is the applied voltage.
Space-Charge-Limited Current (SCLC) Method
The Space-Charge-Limited Current (SCLC) method is another technique to determine the charge carrier mobility from the current-voltage (I-V) characteristics of a single-carrier device.
Principle of SCLC Measurement:
In a device with ohmic contacts, at a sufficiently high voltage, the injected charge carrier density exceeds the intrinsic carrier density. The current is then limited by the space charge of these injected carriers and is described by the Mott-Gurney law for a trap-free semiconductor:
J = (9/8) * ε₀ * εᵣ * μ * (V²/L³)
where J is the current density, ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, μ is the charge carrier mobility, V is the applied voltage, and L is the device thickness.
Step-by-Step Protocol for SCLC Measurement:
-
Device Fabrication: Fabricate a single-carrier device, which consists of the DPP polymer layer sandwiched between two electrodes. To measure hole mobility, both electrodes should have work functions that align with the Highest Occupied Molecular Orbital (HOMO) of the polymer for efficient hole injection and blocking of electron injection. Similarly, for electron mobility measurements, the electrode work functions should align with the Lowest Unoccupied Molecular Orbital (LUMO).
-
I-V Measurement: Measure the current-voltage characteristics of the device in the dark.
-
Data Analysis: Plot J versus V² on a log-log scale. In the SCLC regime, this plot should be a straight line with a slope of 2. The mobility can be extracted from the intercept of this line.
Factors Influencing Hole and Electron Mobility in DPP Polymers
The remarkable charge transport properties of DPP polymers are a result of a delicate interplay of several factors at the molecular and supramolecular levels.
-
Molecular Packing and π-π Stacking: The planar and rigid structure of the DPP core promotes strong π-π interactions between adjacent polymer chains.[1] This close packing creates efficient pathways for charge hopping, leading to higher mobilities.
-
Side-Chain Engineering: The solubilizing alkyl side chains, while necessary for solution processability, can also influence molecular packing. The length and branching point of the side chains can be tuned to optimize the intermolecular distance and orientation, thereby maximizing mobility.[1]
-
Film Morphology and Crystallinity: The morphology of the polymer thin film, including its crystallinity and the orientation of the crystalline domains, plays a crucial role. Highly ordered, crystalline films with a favorable orientation (e.g., edge-on for OFETs) generally exhibit higher mobilities. Thermal annealing is a common technique used to improve the crystallinity and morphology of DPP polymer films.[1]
-
Energy Level Alignment: The alignment of the HOMO and LUMO energy levels of the DPP polymer with the work functions of the electrodes is critical for efficient charge injection and extraction, which in turn affects the measured device performance.[1]
Conclusion
Diketopyrrolopyrrole-based polymers stand out as a highly promising class of organic semiconductors with tunable electronic properties and the potential for high charge carrier mobilities. This guide has provided a comparative overview of hole and electron mobility in various DPP polymers, highlighting the key structural factors that govern their performance. The detailed experimental protocols for OFET, TOF, and SCLC measurements offer a practical framework for researchers to accurately characterize these materials. A thorough understanding of the structure-property relationships and precise measurement of charge transport parameters are essential for the rational design of new DPP-based materials and the advancement of organic electronic devices.
References
-
Advances in Charge Carrier Mobility of Diketopyrrolopyrrole-Based Organic Semiconductors. (URL: [Link])
-
High mobility diketopyrrolopyrrole (DPP)-based organic semiconductor materials for organic thin film transistors and photovoltaics - Energy & Environmental Science (RSC Publishing). (URL: [Link])
-
Synthesis and Electronic Properties of Diketopyrrolopyrrole-Based Polymers with and without Ring-Fusion - PMC. (URL: [Link])
-
Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. (URL: [Link])
-
DPP-based polymers with linear/branch side chain for organic field-effect transistors. (URL: [Link])
-
Combination of Two Diketopyrrolopyrrole Isomers in One Polymer for Ambipolar Transport. (URL: [Link])
-
Recent Advances on π-Conjugated Polymers as Active Elements in High Performance Organic Field-Effect Transistors. (URL: [Link])
-
OFET fabrication and characterization - CleanEnergyWIKI. (URL: [Link])
-
Tutorial: Organic field-effect transistors: Materials, structure and operation. (URL: [Link])
-
High Mobility Ambipolar Diketopyrrolopyrrole-Based Conjugated Polymers Synthesized via Direct Arylation Polycondensation: Influence of Thiophene Moieties and Side Chains. (URL: [Link])
-
Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. (URL: [Link])
-
Charge transport studies in donor-acceptor block copolymer PDPP-TNT and PC71BM based inverted organic photovoltaic devices processed in room conditions. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. High mobility diketopyrrolopyrrole (DPP)-based organic semiconductor materials for organic thin film transistors and photovoltaics - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Electronic Properties of Diketopyrrolopyrrole-Based Polymers with and without Ring-Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Sci-Hub. Design of High‐Mobility Diketopyrrolopyrrole‐Based π‐Conjugated Copolymers for Organic Thin‐Film Transistors / Advanced Materials, 2015 [sci-hub.red]
- 6. Charge transport characteristics of a high-mobility diketopyrrolopyrrole-based polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arxiv.org [arxiv.org]
- 8. Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Structure-Property Relationships in Substituted Diketopyrrolopyrrole (DPP) Materials
Introduction: Decoding the DPP Core for Advanced Organic Electronics
Diketopyrrolopyrrole (DPP) and its derivatives have emerged as a powerhouse class of organic semiconducting materials over the past few decades.[1] Initially developed as high-performance pigments for inks and plastics in the 1970s, their exceptional chemical and physical properties—such as high charge carrier mobility, strong light absorption, and excellent thermal and photostability—have made them premier candidates for next-generation organic electronic devices.[1] These materials are now at the forefront of research in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[1][2][3][4]
The remarkable versatility of DPP-based materials stems from a fused, bicyclic lactam core that is inherently electron-deficient.[1][5] This core structure provides a robust and planar backbone, which promotes strong intermolecular π-π stacking—a critical factor for efficient charge transport in the solid state.[1][5] More importantly, the DPP core serves as a versatile scaffold that can be chemically modified at several key positions. By strategically attaching different functional groups, researchers can precisely tune the material's optoelectronic and morphological properties to optimize device performance.
This guide provides an in-depth comparison of how specific structural modifications to the DPP core dictate its performance. We will explore the causal relationships between chemical structure and key material properties, supported by experimental data and detailed characterization protocols, to offer a clear roadmap for the rational design of high-performance DPP-based materials.
The DPP Architecture: A Platform for Molecular Engineering
The fundamental DPP structure is a symmetric, electron-accepting (A) core. Its power as a building block lies in its ability to be flanked by electron-donating (D) aromatic units, creating a classic Donor-Acceptor-Donor (D-A-D) architecture.[6][7][8][9] This arrangement is the primary mechanism for tuning the material's frontier molecular orbitals (HOMO and LUMO) and, consequently, its optical and electronic properties. The key points for substitution are the two nitrogen atoms of the lactam rings and the two external positions of the flanking aromatic groups.
Caption: Key substitution points on the DPP core.
Comparative Analysis of Substitution Strategies
The choice of substituent directly impacts solubility, molecular packing, energy levels, and ultimately, device performance. Here, we compare the effects of the most common modification strategies.
Flanking Aromatic Groups: Tuning the Frontier Orbitals
The selection of the aromatic or heteroaromatic units flanking the DPP core is the most powerful tool for tuning the material's energy levels and optical bandgap.[10] Thiophene rings are the most common choice due to their electron-rich nature and ability to maintain a planar backbone, which is favorable for charge transport.[11][12]
Causality: By varying the electron-donating strength of the flanking group, one can systematically control the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Stronger donors raise the HOMO level, while the LUMO level, which is primarily localized on the electron-deficient DPP core, is less affected.[13][14] This modulation directly reduces the energy bandgap (E_g_), leading to a redshift in the material's absorption spectrum.[15]
| Flanking Group | Electron-Donating Strength | Typical HOMO (eV) | Typical LUMO (eV) | Optical Bandgap (eV) | Resulting OFET Polarity |
| Phenyl | Weak | ~ -5.5 | ~ -3.6 | ~ 1.9 | p-type |
| Thiophene | Moderate | ~ -5.3 | ~ -3.7 | ~ 1.6 | p-type / Ambipolar |
| Thieno[3,2-b]thiophene | Strong | ~ -5.2 | ~ -3.8 | ~ 1.4 | p-type / Ambipolar |
| Pyridine | Electron-Withdrawing | ~ -5.8 | ~ -4.0 | ~ 1.8 | n-type |
| Thiazole | Electron-Withdrawing | ~ -5.7 | ~ -3.9 | ~ 1.8 | n-type |
Note: Values are approximate and vary based on the full polymer structure and measurement conditions. Data synthesized from multiple sources.[8][10][13][16]
The use of electron-withdrawing units like pyridine or thiazole can significantly lower both HOMO and LUMO levels, making electron injection easier and promoting n-type or ambipolar charge transport characteristics.[10]
N-Alkyl Side Chains: Engineering Solubility and Morphology
While the conjugated backbone governs the electronic properties, the alkyl chains attached to the nitrogen atoms are crucial for ensuring solubility in common organic solvents, which is essential for solution-based processing of devices.[17] However, their role extends far beyond solubility; they are critical in dictating the intermolecular packing and morphology of the thin film.[18][19]
Causality: There is a delicate trade-off between solubility and charge transport.
-
Long, branched alkyl chains (e.g., 2-ethylhexyl, 2-octyldodecyl) are excellent for solubility but can introduce steric hindrance that disrupts close π-π stacking, potentially lowering charge carrier mobility.[18][20]
-
Linear alkyl chains can promote denser, more ordered packing, which is beneficial for charge transport.[21] However, this often comes at the cost of reduced solubility.[19]
-
The "Odd-Even" Effect: The number of carbon atoms in linear spacer groups within the side chains can have a pronounced effect. Chains with an even number of carbons often lead to more ordered packing and mobilities that can be an order of magnitude higher than those with an odd number of carbons.[22]
| Side Chain Type | Typical Solubility | Intermolecular Packing | Typical Hole Mobility (cm²/Vs) |
| Linear (e.g., n-octyl) | Low-Moderate | Ordered, close π-stacking | Can be high (>1), but processing is difficult |
| Branched (e.g., 2-ethylhexyl) | High | More disordered, larger π-stacking distance | 0.1 - 1.0 |
| Branched, distant from backbone | High | Improved packing vs. close branching | Can exceed 10 cm²/Vs in optimized systems |
Note: Data synthesized from multiple sources.[18][21][22][23]
Recent strategies involve placing the branching point of the alkyl chain further away from the polymer backbone. This maintains high solubility while minimizing steric hindrance near the conjugated core, leading to materials with exceptionally high charge carrier mobilities, some exceeding 10 cm²/Vs.[8][22]
Experimental Validation: Protocols for Characterization
To ensure trustworthiness and reproducibility, the claims made about structure-property relationships must be validated through rigorous experimental characterization. Below are standardized protocols for key measurements.
Protocol 1: Determining Frontier Energy Levels via Cyclic Voltammetry (CV)
CV is an electrochemical technique used to determine the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be estimated.
Methodology:
-
Preparation: Dissolve the DPP material (typically ~1 mg/mL) in a suitable solvent (e.g., dichloromethane, chlorobenzene) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[24] The solution must be purged with an inert gas (e.g., argon or nitrogen) for at least 10 minutes to remove dissolved oxygen.[24]
-
Electrode Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[24]
-
Calibration: Record the voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the same conditions. The Fc/Fc⁺ couple is used as an internal standard, with its oxidation potential typically assumed to be -4.8 eV or -5.1 eV relative to the vacuum level, depending on the convention used.
-
Measurement: Scan the potential from an initial value where no reaction occurs towards positive potentials to measure oxidation, and then reverse the scan towards negative potentials to measure reduction.[25]
-
Calculation:
-
Identify the onset oxidation potential (E_ox_) and onset reduction potential (E_red_) from the voltammogram.
-
Calculate the energy levels using the following empirical formulas:
-
HOMO (eV) = -e [E_ox_ (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -e [E_red_ (vs Fc/Fc⁺) + 4.8]
-
-
Caption: Workflow for determining HOMO/LUMO via Cyclic Voltammetry.
Protocol 2: Determining Optical Bandgap via UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of light by a material as a function of wavelength, allowing for the determination of the optical bandgap.[26]
Methodology:
-
Sample Preparation: Prepare a thin film of the DPP material on a transparent substrate (e.g., quartz or glass) by spin-coating or drop-casting from a dilute solution (e.g., 0.1-1 mg/mL in chloroform).[27]
-
Baseline Correction: Record a baseline spectrum using a blank, identical substrate.[26]
-
Spectrum Acquisition: Measure the absorbance of the thin film across a wavelength range that covers the material's primary absorption peaks (typically 300-1100 nm for DPP materials).[27]
-
Bandgap Calculation:
-
Identify the wavelength of the absorption edge (λ_edge_), which is the onset of the lowest energy absorption peak.[27][28]
-
Convert this wavelength to energy using the formula:
-
Optical Bandgap (E_g_) (eV) = 1240 / λ_edge_ (nm)
-
-
For a more precise value, a Tauc plot can be constructed by plotting (αhν)^(1/γ) vs. photon energy (hν), where α is the absorption coefficient. The bandgap is determined by extrapolating the linear portion of the plot to the energy axis.[29][30]
-
Protocol 3: Measuring Charge Carrier Mobility in an OFET
The OFET is the primary device architecture for quantifying the charge carrier mobility (µ) of a semiconductor.[2][3]
Methodology:
-
Device Fabrication: A common bottom-gate, top-contact (BGTC) architecture is fabricated as follows:[31]
-
Start with a heavily doped silicon wafer (n⁺⁺-Si) which acts as the gate electrode, with a thermally grown silicon dioxide (SiO₂) layer (~300 nm) as the gate dielectric.
-
Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., HMDS or OTS) to improve film morphology.[32]
-
Spin-coat the DPP semiconductor layer from solution onto the dielectric.
-
Thermally evaporate the source and drain electrodes (e.g., Gold) through a shadow mask on top of the semiconductor layer.
-
-
Electrical Characterization:
-
Place the device on a probe station in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Using a semiconductor parameter analyzer, measure the transfer characteristics by sweeping the gate voltage (V_G_) at a fixed, high source-drain voltage (V_DS_).
-
-
Mobility Calculation:
-
The mobility (µ) is calculated from the saturation regime of the transfer curve using the equation:
-
I_DS_ = (W / 2L) * µ * C_i_ * (V_G_ - V_T_)²
-
-
Where I_DS_ is the source-drain current, W and L are the channel width and length, C_i_ is the capacitance per unit area of the gate dielectric, and V_T_ is the threshold voltage.
-
By plotting the square root of I_DS_ versus V_G_, the mobility can be extracted from the slope of the linear region of the plot.[33]
-
Caption: Workflow for OFET fabrication and mobility measurement.
Conclusion and Future Outlook
The performance of diketopyrrolopyrrole-based materials is intricately linked to their chemical structure. By strategically modifying the flanking donor units and the N-alkyl side chains, researchers can exert precise control over the material's electronic energy levels, optical properties, and solid-state morphology. Stronger electron-donating flanking groups narrow the bandgap, while carefully engineered side chains optimize the balance between processability and the intermolecular packing required for high charge carrier mobility.
The continued development of DPP-based materials relies on this fundamental understanding. Future research will likely focus on developing novel, strongly donating or accepting flanking units to further tune energy levels, designing asymmetric DPP structures to disrupt packing in predictable ways, and exploring new side-chain engineering concepts to simultaneously achieve high mobility and mechanical flexibility for applications in wearable and flexible electronics. The systematic application of the principles and protocols outlined in this guide will be instrumental in advancing the next generation of high-performance organic electronic devices.
References
-
Hu, Y., et al. (2020). Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. Frontiers in Chemistry, 8, 643. [Link]
-
Salzner, U. (2021). Optoelectronic properties of diketopyrrolopyrrole homopolymers compared to donor–acceptor copolymers. The Journal of Chemical Physics, 154(5), 054309. [Link]
-
Kuroda-Sowa, T., et al. (2018). Synthesis of Conjugated Polymers Possessing Diketopyrrolopyrrole (DPP) Units Bearing Phenyl, Pyridyl, and Thiazolyl Groups by Direct Arylation Polycondensation. Polymers, 10(12), 1358. [Link]
-
Ji, G.-C., et al. (2016). Organic photovoltaics of diketopyrrolopyrrole copolymers with unsymmetric and regiorandom configuration of the side units. RSC Advances, 6(39), 33173-33180. [Link]
-
Salzner, U. (2021). Optoelectronic properties of diketopyrrolopyrrole homopolymers compared to donor-acceptor copolymers. PubMed. [Link]
-
Hu, Y., et al. (2021). Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors. Frontiers in Chemistry, 9, 674591. [Link]
-
Clarke, D. E., et al. (2019). Synthesis and characterisation of diketopyrrolopyrrole-based hydrogels. RSC Advances, 9(28), 16104-16111. [Link]
-
Salzner, U. (2021). Optoelectronic properties of diketopyrrolopyrrole homopolymers compared to donor-acceptor copolymers. The Journal of Chemical Physics, 154(5), 054309. [Link]
-
Hu, Y., et al. (2021). Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors. PMC - NIH. [Link]
-
Kieffer, M. B., et al. (2021). Designing Donor-Acceptor Copolymers for Stable and High-Performance Organic Electrochemical Transistors. PubMed. [Link]
-
Kim, J. (2014). Synthesis and Characterization of Diketopyrrolopyrrole-Based Polymers for Electronic Devices. SciSpace. [Link]
-
Lee, J., et al. (2022). Diketopyrrolopyrrole (DPP)-Based Polymers and Their Organic Field-Effect Transistor Applications: A Review. Macromolecular Research, 30(2), 71-84. [Link]
-
Anderson, M. A., et al. (2019). Synthesis and Optoelectronic Properties of New Methoxy-Substituted Diketopyrrolopyrrole Polymers. ACS Omega, 4(5), 9391-9397. [Link]
-
Li, J., et al. (2012). High mobility diketopyrrolopyrrole (DPP)-based organic semiconductor materials for organic thin film transistors and photovoltaics. Energy & Environmental Science, 5(2), 5547-5561. [Link]
-
Chen, Z., et al. (2015). Donor–Acceptor Copolymers Based on Thermally Cleavable Indigo, Isoindigo, and DPP Units: Synthesis, Field Effect Transistors, and Polymer Solar Cells. ACS Publications. [Link]
-
Qu, S., & Tian, H. (2012). Diketopyrrolopyrrole (DPP)-based materials for organic photovoltaics. Chemical Communications, 48(25), 3039-3051. [Link]
-
Ji, G.-C., et al. (2016). Organic photovoltaics of diketopyrrolopyrrole copolymers with unsymmetric and regiorandom configuration of the side units. Semantic Scholar. [Link]
-
Gryba, S., et al. (2019). Structure–property relationships and third-order nonlinearities in diketopyrrolopyrrole based D–π–A–π–D molecules. Semantic Scholar. [Link]
-
Wang, J., et al. (2014). Synthesis of Conjugated Polymers Containing Diketopyrrolopyrrole (DPP) Building Block and the Photophysical Study. Journal of Polymers, 2014, 419248. [Link]
-
Tsao, H. N., et al. (2014). Effects of flexibility and branching of side chains on the mechanical properties of low-bandgap conjugated polymers. MRS Communications, 4(3), 119-124. [Link]
-
MMRC. (n.d.). The Use of UV-visible Spectroscopy to Measure the Band Gap of a Semiconductor. [Link]
-
Lee, J., et al. (2020). Organic Photovoltaics of Regiorandom Copolymers Composed of Unsymmetric Diketopyrrolopyrrole with Different Alkyl Chain Lengths. PMC - NIH. [Link]
-
Zhang, Z.-G., et al. (2015). An ultra-low bandgap diketopyrrolopyrrole (DPP)-based polymer with balanced ambipolar charge transport for organic field-effect transistors. Journal of Materials Chemistry C, 3(44), 11624-11629. [Link]
-
Blaauw, K. (2019). Organic Field-Effect Transistors fabrication and characterization. Student Theses Faculty of Science and Engineering. [Link]
-
Vala, M., et al. (2016). Optical and Optoelectronic Characterization of Novel Diketopyrrolopyrroles for Organic Electronics and Photonics. Materials Science Forum, 868, 121-127. [Link]
-
CleanEnergyWIKI. (2011). OFET fabrication and characterization. [Link]
-
Kieffer, M. B., et al. (2021). Designing Donor–Acceptor Copolymers for Stable and High-Performance Organic Electrochemical Transistors. ACS Macro Letters, 10(8), 1018-1023. [Link]
-
Zhang, X., et al. (2023). Design, synthesis, and application in OFET of a small molecule based on π-expanded fused diketopyrrolopyrrole. Frontiers in Chemistry, 11, 1269382. [Link]
-
Sravani, K., et al. (2017). CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. International Journal of ChemTech Research, 10(10), 40-49. [Link]
-
Yap, C. C., et al. (2015). Fabrication and Characterization of Organic Transistors using Poly(triarylamine)-based Amorphous Semiconductor. Jurnal Teknologi, 74(9). [Link]
-
SUNFEST. (n.d.). Characterization and Design of Organic Field-Effect Transistor Circuits for Sensing Bioelectromagnetism. [Link]
-
Chen, M. S., et al. (2011). Molecular Packing of High-Mobility Diketo Pyrrolo-Pyrrole Polymer Semiconductors with Branched Alkyl Side Chains. Chemistry of Materials, 23(24), 5456-5462. [Link]
-
Marszalek, T., et al. (2018). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments, (139), 58242. [Link]
-
Chen, Z., et al. (2015). Donor-Acceptor Copolymers Based on Thermally Cleavable Indigo, Isoindigo, and DPP Units: Synthesis, Field Effect Transistors, and Polymer Solar Cells. PubMed. [Link]
-
YouTube. (2018). Band gap (Eg) calculation of UV-Vis spectroscopy from absorption spectra. [Link]
-
IISER Pune. (n.d.). UV – VIS spectrometer. [Link]
-
Back, J. Y., et al. (2015). Investigation of Structure–Property Relationships in Diketopyrrolopyrrole-Based Polymer Semiconductors via Side-Chain Engineering. Chemistry of Materials, 27(5), 1732-1739. [Link]
-
Zolotareva, A., et al. (2022). Synthesis of Donor–Acceptor Copolymers Derived from Diketopyrrolopyrrole and Fluorene via Eco-Friendly Direct Arylation. Polymers, 14(11), 2139. [Link]
-
Hu, Y., et al. (2020). Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. Frontiers. [Link]
-
Zhang, W., et al. (2018). Charge Mobility Enhancement for Conjugated DPP-Selenophene Polymer by Simply Replacing One Bulky Branching Alkyl Chain with Linear One at Each DPP Unit. Macromolecules, 51(9), 3367-3375. [Link]
-
Zhang, Z., et al. (2021). Synthesis and Electronic Properties of Diketopyrrolopyrrole-Based Polymers with and without Ring-Fusion. Macromolecules, 54(2), 935-943. [Link]
-
Ma, H., et al. (2022). Structure–Property Relationships in Amorphous Thieno[3,2-b]thiophene–Diketopyrrolopyrrole–Thiophene-Containing Polymers. The Journal of Physical Chemistry C, 126(27), 11294-11303. [Link]
-
Steyrleuthner, R., et al. (2017). The effect of alkyl side chain length on the formation of two semi-crystalline phases in low band gap conjugated polymers. Journal of Materials Chemistry C, 5(7), 1727-1736. [Link]
-
Catargiu, A.-M., et al. (2021). Impact of Alkyl-Based Side Chains in Conjugated Materials for Bulk Heterojunction Organic Photovoltaic Cells—A Review. Materials, 14(11), 3046. [Link]
-
iGEM. (n.d.). Protocol for cyclic voltammetry. [Link]
-
Gamry Instruments. (n.d.). Cyclic Voltammetry Experiment. [Link]
Sources
- 1. Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors [frontiersin.org]
- 3. Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sci-Hub: are you are robot? [sci-hub.box]
- 5. Frontiers | Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review [frontiersin.org]
- 6. Synthesis and characterisation of diketopyrrolopyrrole-based hydrogels - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 7. Designing Donor-Acceptor Copolymers for Stable and High-Performance Organic Electrochemical Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High mobility diketopyrrolopyrrole (DPP)-based organic semiconductor materials for organic thin film transistors and photovoltaics - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 11. Synthesis and Optoelectronic Properties of New Methoxy-Substituted Diketopyrrolopyrrole Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic photovoltaics of diketopyrrolopyrrole copolymers with unsymmetric and regiorandom configuration of the side units - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. An ultra-low bandgap diketopyrrolopyrrole (DPP)-based polymer with balanced ambipolar charge transport for organic field-effect transistors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Organic Photovoltaics of Regiorandom Copolymers Composed of Unsymmetric Diketopyrrolopyrrole with Different Alkyl Chain Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Effects of flexibility and branching of side chains on the mechanical properties of low-bandgap conjugated polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Molecular Packing of High-Mobility Diketo Pyrrolo-Pyrrole Polymer Semiconductors with Branched Alkyl Side Chains (Journal Article) | OSTI.GOV [osti.gov]
- 21. semanticscholar.org [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]
- 25. static.igem.org [static.igem.org]
- 26. mmrc.caltech.edu [mmrc.caltech.edu]
- 27. 5 Steps to Calculate Bandgap Using UV-Vis Spectroscopy - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 28. physics.iisc.ac.in [physics.iisc.ac.in]
- 29. documents.thermofisher.com [documents.thermofisher.com]
- 30. youtube.com [youtube.com]
- 31. ossila.com [ossila.com]
- 32. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 33. OFET fabrication and characterization - CleanEnergyWIKI [cleanenergywiki.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (DPP)
As researchers and developers, our responsibility extends beyond the synthesis and application of novel compounds to their safe and environmentally conscious disposal. This guide provides a comprehensive framework for the proper disposal of 3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (CAS No. 54660-00-3), a foundational member of the high-performance diketopyrrolopyrrole (DPP) pigment family. While this compound exhibits excellent stability, its disposal requires careful consideration to ensure regulatory compliance and laboratory safety.
Hazard Assessment and Regulatory Context
The cornerstone of any disposal protocol is a thorough understanding of the substance's inherent hazards and the regulatory landscape.
Inherent Hazard Profile: Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), pure this compound is generally not classified as a hazardous substance or mixture.[1][2] This means it does not meet the criteria for acute toxicity, skin corrosion/irritation, serious eye damage/irritation, or other common hazard classes under Regulation (EC) No 1272/2008.[1] Consequently, GHS-compliant labeling does not require specific hazard pictograms or signal words for the pure compound.
Regulatory Nuances: The absence of a GHS hazard classification does not permit indiscriminate disposal. In a laboratory or industrial setting, it must be treated as a chemical waste. The key causality here is that regulations often govern waste streams from chemical processes, which may be considered hazardous even if the primary component is not.
-
United States (EPA): The U.S. Environmental Protection Agency (EPA) closely regulates waste streams from the production of dyes and pigments.[3][4] While pure DPP is not a listed hazardous waste, if it is part of a waste stream from a manufacturing process, that entire stream could be subject to RCRA Subtitle C regulations depending on its composition and characteristics.[3]
-
Europe (EWC): In Europe, waste is categorized using the European Waste Catalogue (EWC). A suitable code for waste DPP pigment would be 04 02 17 , which designates "dyestuffs and pigments other than those mentioned in 04 02 16".[5]
Physical Hazards: It is critical to recognize that, like many fine organic powders, DPP dust may have the potential to form explosive mixtures with air.[5] Therefore, handling procedures should aim to minimize dust generation.[6]
Core Disposal Principles
A robust disposal strategy is built on four key principles. Adherence to these principles minimizes risk and ensures compliance.
-
Waste Minimization: The most effective disposal strategy is to avoid generating waste in the first place. Purchase only the quantities of DPP required for your work. If materials are still usable but no longer needed, consider donating them to other research groups.[7]
-
Segregation: Never mix DPP waste with other waste streams unless they are fully compatible and the disposal protocol for the mixture is understood. Contamination with solvents, acids, or other reagents dictates the disposal route. The final waste mixture is only as non-hazardous as its most hazardous component.
-
Containment & Labeling: All DPP waste must be stored in sealed, chemically compatible containers that are clearly and accurately labeled. The label should include the full chemical name, CAS number, and explicitly state "Chemical Waste." If contaminated, all components must be listed.
-
Solidification over Liquid Disposal: For waste streams containing DPP, solid forms are strongly preferred for disposal over liquids.[7] Liquid waste has a much higher potential to leach into the environment. Never dispose of DPP, whether in solid or liquid suspension, down the drain.[6][7]
Quantitative Data and Properties Summary
The following table summarizes key data points relevant to the handling and disposal of DPP.
| Parameter | Value / Information | Source(s) |
| Chemical Name | This compound | [2][8] |
| CAS Number | 54660-00-3 | [1][8] |
| Molecular Formula | C₁₈H₁₂N₂O₂ | [2] |
| GHS Classification | Not a hazardous substance or mixture | [1][2] |
| Toxicity | The chemical, physical, and toxicological properties have not been thoroughly investigated.[9] However, inhalation studies on related DPP pigments show low reactivity.[10] | |
| Solubility | Low solubility is a key characteristic of DPP pigments.[11][12] | |
| European Waste Code | 04 02 17 (Dyestuffs and pigments other than those in 04 02 16) | [5] |
| Recommended Disposal | Incineration or approved landfill via a licensed waste disposal contractor.[6] |
Standard Operating Procedures for Disposal
The correct procedure depends entirely on the form of the waste. Below are step-by-step protocols for common scenarios.
This protocol applies to expired pure chemical, residual powder in original containers, or material collected from clean spills.
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves. If there is a risk of generating dust, respiratory protection should be used.
-
Containment: Carefully sweep or transfer the solid DPP into a robust, sealable container (e.g., a screw-cap HDPE jar). Avoid actions that create dust clouds.
-
Labeling: Affix a waste label to the container. Clearly write:
-
"NON-HAZARDOUS CHEMICAL WASTE"
-
"this compound"
-
"CAS No. 54660-00-3"
-
-
Storage: Store the sealed container in a designated chemical waste accumulation area, away from incompatible materials.
-
Handover: Arrange for pickup by your institution’s Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.
This is the most common scenario in a research setting, involving waste from reaction workups or cleaning. The waste is defined by its most hazardous component.
-
Hazard Assessment: Identify all contaminants in the waste stream. For example, if DPP is mixed with toluene, the waste must be treated as a flammable and toxic liquid waste.
-
Segregation: Collect this waste in a dedicated, compatible container. Do not mix it with non-hazardous or other types of hazardous waste.
-
Containment: Use a container appropriate for the most hazardous component (e.g., a solvent-safe waste can for flammable liquids). Do not completely fill the container; leave headspace for vapor expansion.
-
Labeling: Affix a "HAZARDOUS WASTE" label. List all constituents with estimated percentages, for example:
-
"Toluene (~95%)"
-
"this compound (~5%)"
-
Attach all relevant hazard pictograms (e.g., Flammable, Health Hazard).
-
-
Storage & Handover: Store and dispose of the container according to the protocol for its primary hazardous characteristic (e.g., flammable liquid waste).
This protocol applies to items like paper towels, gloves, or weighing paper with minor residual contamination.
-
Gross Decontamination: Wipe off as much residual DPP powder as possible using a dry paper towel. Treat this towel as solid DPP waste (Protocol 1).
-
Collection: Place the contaminated items into a designated solid waste bag or container separate from regular trash.
-
Disposal Route:
-
Minor Contamination: If the contamination is minimal and dry, these items can often be double-bagged and disposed of via your institution's chemical solid waste stream (often incineration).
-
Significant Contamination: If items are heavily saturated, especially with solvents, they must be disposed of according to Protocol 2.
-
-
Consult EHS: Always confirm the specific requirements for disposing of chemically contaminated solid waste with your institution's EHS department.
Disposal Decision Workflow
The following diagram illustrates the logical process for determining the correct disposal path for any DPP-containing waste stream.
Caption: Decision workflow for DPP waste stream management.
References
-
23184 Red DPP, PR 254 Safety Data Sheet . Kremer Pigmente. [Link]
-
This compound . PubChem, National Center for Biotechnology Information. [Link]
-
This compound . Pipzine Chemicals. [Link]
-
Red DPP BO, PR 254 Safety Data Sheet . Kremer Pigmente. [Link]
-
Wastes from Manufacture of Dyes and Pigments . P2 InfoHouse, U.S. EPA. [Link]
-
Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl- . Substance Details, U.S. EPA. [Link]
-
Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Dyes and/or Pigments Production Wastes . Federal Register. [Link]
-
Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis[4-(1,1-dimethylethyl)phenyl]-2,5-dihydro- . Registration Dossier, ECHA. [Link]
-
Hazardous Waste Listing Determination for Two Dye and Pigment Wastes . U.S. EPA. [Link]
-
Responsible Chemical Waste Disposal . Sciencemadness Discussion Board. [Link]
-
Diketopyrrolopyrrole (DPP) pigments . ResearchGate. [Link]
-
This compound, 25 grams . TCI America. [Link]
-
Diketopyrrolopyrrole dye . Wikipedia. [Link]
-
Diketopyrrolopyrrole (dpp) pigments . Heriot-Watt Research Portal. [Link]
-
This compound . MySkinRecipes. [Link]
-
Comparative short-term inhalation toxicity of five organic diketopyrrolopyrrole pigments and two inorganic iron-oxide-based pigments . National Institutes of Health (NIH). [Link]
-
Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review . National Institutes of Health (NIH). [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | C18H12N2O2 | CID 625613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Federal Register :: Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Dyes and/or Pigments Production Wastes; Land Disposal Restrictions for Newly Identified Wastes; CERCLA Hazardous Substance Designation and Reportable Quantities; Designation of Five Chemicals as Appendix VIII Constituents; Addition of Five Chemicals to the Treatment Standards of F039 and the Universal Treatment Standards [federalregister.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. kremer-pigmente.com [kremer-pigmente.com]
- 6. kremer-pigmente.com [kremer-pigmente.com]
- 7. goldenartistcolors.com [goldenartistcolors.com]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Comparative short-term inhalation toxicity of five organic diketopyrrolopyrrole pigments and two inorganic iron-oxide-based pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
Personal protective equipment for handling 3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
A Researcher's Guide to Handling 3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (DPP)
This guide provides essential safety and handling protocols for this compound, a member of the diketopyrrolopyrrole (DPP) class of high-performance organic pigments. While this substance is not classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this protocol is designed to instill a culture of safety, treating all chemical powders with a high degree of respect to minimize exposure and ensure operational integrity.[1][2] The inert and insoluble nature of many organic pigments contributes to a low order of toxicity; however, the physical form as a fine powder necessitates robust protective measures.[3]
Hazard Assessment: Beyond the Label
While official classifications indicate no specific hazards, the primary risks associated with this compound stem from its physical form as a fine, solid powder.
-
Inhalation: Airborne dust presents the most significant route of potential exposure. Although considered practically non-toxic, inhaling any fine particulate matter can lead to respiratory irritation.[3] Long-term exposure to high concentrations of nuisance dust should be avoided.
-
Dermal and Eye Contact: Direct contact with the powder can cause mechanical irritation to the skin and eyes.[4] While not a chemical irritant, good laboratory practice dictates avoiding all direct contact.[1]
-
Dust Explosion: Like many fine organic powders, airborne dust can form an explosive mixture with air.[5][6] Therefore, controlling dust and eliminating ignition sources is critical.
Occupational exposure limits (OELs) have not been established specifically for this compound. In such cases, it is prudent to adhere to the limits for "nuisance dust" or "particulates not otherwise classified (PNOC)".
| Exposure Limit Type | Value (Total Dust) | Value (Respirable Dust) | Authority |
| OSHA PEL | 15 mg/m³ | 5 mg/m³ | OSHA |
| ACGIH TLV | 10 mg/m³ | - | ACGIH |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial for minimizing exposure. The following protocol outlines the required equipment and the rationale for its use.
Step 1: Respiratory Protection
The primary defense against inhaling fine powders is a properly selected and fitted respirator.
-
What to Use: A NIOSH-approved N95 dust mask or a higher-rated respirator (e.g., half-mask with P100 cartridges) is mandatory when handling the powder outside of a contained system.
-
Why it's Essential: The fine particulate nature of the pigment means it can easily become airborne during weighing, transfer, or mixing. A respirator prevents these particles from entering the respiratory tract. For operations with a higher potential for dust generation, a powered air-purifying respirator (PAPR) should be considered.
Step 2: Eye and Face Protection
Protecting your eyes from airborne dust and accidental splashes is non-negotiable.
-
What to Use: Chemical splash goggles that provide a complete seal around the eyes are required.[5] A face shield should be worn over the goggles during bulk transfers or when there is a significant risk of dust clouds.[7]
-
Why it's Essential: Goggles prevent fine particles from causing mechanical irritation or lodging in the eyes.[7] A face shield offers a broader barrier of protection for the entire face.[7]
Step 3: Hand Protection
Hands are the most likely part of the body to come into direct contact with the chemical.
-
What to Use: Wear chemical-resistant gloves, such as nitrile rubber gloves.[6][8] For handling larger quantities, consider double-gloving.
-
Why it's Essential: Gloves prevent dermal contact and skin irritation.[9] Nitrile offers good protection against powders and is a suitable choice in the absence of specific solvent hazards.[8]
Step 4: Body Protection
A barrier between your skin and the chemical is the final layer of personal protection.
-
What to Use: A professional lab coat is the minimum requirement. For tasks involving significant quantities of powder, a disposable, non-porous coverall or apron should be worn.[5][6]
-
Why it's Essential: Protective clothing prevents the powder from contaminating personal clothes and skin, minimizing the risk of take-home exposure.[8]
Operational and Disposal Plans
Safe Handling Workflow
The following workflow is designed to minimize dust generation and ensure a safe operating environment from start to finish.
Step-by-Step Handling Protocol:
-
Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood or a vented balance enclosure, to control dust dispersion.[1][10]
-
Ensure an emergency eyewash station and safety shower are immediately accessible.[5]
-
Keep containers tightly closed when not in use.[10]
-
Avoid all sources of ignition, as dust/air mixtures may be explosive.[5][11]
-
-
During Handling:
-
When weighing or transferring the powder, do so slowly and carefully to avoid creating dust clouds.
-
Use tools (spatulas, scoops) that minimize dust generation.
-
If handling solutions, avoid generating aerosols.
-
-
After Handling:
-
Clean the work area using a wet wipe or a HEPA-filtered vacuum. Do not use dry sweeping, which can re-aerosolize the powder.
-
Decontaminate all equipment before removing it from the work area.
-
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental and regulatory compliance.
-
Solid Waste: Collect all contaminated PPE (gloves, disposable lab coats), weighing papers, and cleaning materials in a clearly labeled, sealed plastic bag.
-
Bulk Powder: Unused or waste powder should be collected in a sealed, labeled container.
-
Disposal Method: This product is not typically classified as a hazardous waste under RCRA.[3] The recommended disposal methods are incineration or landfilling, in accordance with all applicable federal, state, and local regulations.[3] Contact your institution's environmental health and safety (EHS) department for specific guidance.
Emergency Response
In Case of Exposure:
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water.[10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if possible. Seek medical attention if irritation persists.[1][10]
-
Ingestion: Rinse the mouth with water. Seek medical advice.[1]
In Case of a Spill:
-
Evacuate non-essential personnel from the area.
-
Wearing full PPE, cover the spill with a damp cloth or paper towels to prevent dust from becoming airborne.
-
Carefully pick up the material and place it in a sealed, labeled container for disposal.[1]
-
Clean the spill area thoroughly with a wet method.
-
Prevent the spilled product from entering drains.[1]
References
-
First Color. (2002). Material Safety Data Sheet (MSDS). [Link]
-
Harwick Standard. (2010). Material Safety Data Sheet. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
Dyes Pigments. Material Safety Data Sheet. [Link]
-
Pipzine Chemicals. This compound. [Link]
-
PubChem. This compound. [Link]
-
Real Safety. (2016). Personal Protective Equipment for Chemical Handling. [Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
-
Meghmani Organics Limited. Material Safety Data Sheet. [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | C18H12N2O2 | CID 625613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. meghmani.com [meghmani.com]
- 4. This compound: Chemical Properties, Synthesis, Safety Data & Applications | Leading China Supplier [pipzine-chem.com]
- 5. first-color.com [first-color.com]
- 6. dyespigments.net [dyespigments.net]
- 7. hsa.ie [hsa.ie]
- 8. download.basf.com [download.basf.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. harwick.com [harwick.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
